Product packaging for 4-Methyl-2-nitrophenol(Cat. No.:CAS No. 68137-08-6)

4-Methyl-2-nitrophenol

Cat. No.: B7767295
CAS No.: 68137-08-6
M. Wt: 153.14 g/mol
InChI Key: SYDNSSSQVSOXTN-UHFFFAOYSA-N
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Description

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B7767295 4-Methyl-2-nitrophenol CAS No. 68137-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3
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InChI Key

SYDNSSSQVSOXTN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID0026961
Record name 4-Methyl-2-nitrophenol
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Molecular Weight

153.14 g/mol
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Physical Description

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS]
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Vapor Pressure

0.000632 [mmHg]
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CAS No.

12167-20-3, 119-33-5, 68137-08-6
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Foundational & Exploratory

4-Methyl-2-nitrophenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-2-nitrophenol: Properties, Synthesis, and Applications

Introduction

This compound, also widely known as 2-nitro-p-cresol, is an important aromatic organic compound that serves as a critical intermediate in the synthesis of a wide array of chemicals. Its unique molecular architecture, featuring a phenol backbone substituted with both a methyl and a nitro group, imparts a distinct set of chemical properties that are leveraged in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, reactivity, and key applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzene ring functionalized with a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and a methyl group (-CH₃) at position 4. The electron-withdrawing nature of the nitro group positioned ortho to the hydroxyl group significantly influences the compound's acidity and reactivity.

Caption: Chemical structure of this compound.

A summary of its key identifiers and physicochemical properties is presented below for easy reference.

PropertyValueSource(s)
IUPAC Name This compound[2][3][4]
Synonyms 2-Nitro-p-cresol, 4-Hydroxy-3-nitrotoluene[4][5][6][7]
CAS Number 119-33-5[2][5][6][8]
Molecular Formula C₇H₇NO₃[2][4][5][6]
Molecular Weight 153.14 g/mol [2][5][6]
Appearance Yellow to brownish crystalline solid[9][10][11][12]
Melting Point 27-36.5 °C[11][12][13]
Boiling Point 231.1 °C at 760 mmHg[7][13]
Solubility Slightly soluble in water; Soluble in ethanol, methanol[7][9][10][11]
Density ~1.3 g/cm³[13]
Flash Point 108 °C (closed cup)[5][13]
Vapor Pressure 0.0419 mmHg at 25°C[7][11]

The presence of both a polar hydroxyl and a nitro group, along with a nonpolar aromatic ring and methyl group, gives the molecule moderate polarity. This structure allows for limited solubility in water but good solubility in polar organic solvents.[10]

Spectroscopic Profile

Structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques. Authoritative spectral data is publicly available through databases such as PubChem and the NIST WebBook.[3][4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals, including those of the aromatic ring, the methyl carbon, and carbons bearing the hydroxyl and nitro groups.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the phenol group, characteristic peaks for aromatic C-H and C=C stretching, and strong absorption bands corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro group.[3][4]

  • Mass Spectrometry: Electron ionization mass spectrometry typically shows a prominent molecular ion peak corresponding to its molecular weight.[3]

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the electrophilic nitration of p-cresol. The choice of nitrating agent and reaction conditions is critical as it dictates the regioselectivity, yield, and purity of the final product.

G cluster_synthesis General Synthesis Workflow Start Starting Material (p-Cresol) Reaction Nitration Reaction (e.g., Mixed Acid or CAN) Start->Reaction Quench Reaction Quenching (e.g., with water) Reaction->Quench Extraction Product Extraction (e.g., with Ethyl Acetate) Quench->Extraction Purification Purification (e.g., Recrystallization or Chromatography) Extraction->Purification Product Final Product (this compound) Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Below is a comparative analysis of two prevalent methods.

MethodStarting MaterialKey ReagentsReaction TimeYield (%)PurityKey AdvantagesKey Disadvantages
Mixed Acid Nitration p-CresolNitric Acid, Sulfuric AcidSeveral hoursModerate to HighVariableInexpensive, well-established methodFormation of isomeric byproducts, potential for over-nitration, safety concerns
CAN Nitration p-CresolCerium(IV) Ammonium Nitrate (CAN), Acetonitrile30 minutes~95%High (single product)High regioselectivity, rapid reaction, high yield, milder conditionsCAN is a relatively expensive reagent

(Data sourced from BenchChem[1])

Experimental Protocol 1: Direct Nitration of p-Cresol with Mixed Acid

This traditional method employs a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring.

Methodology:

  • In a flask cooled in an ice-salt bath (0-5°C), slowly add concentrated sulfuric acid to a solution of p-cresol in a suitable solvent like dichloromethane.

  • Maintain the temperature below 5°C and, with vigorous stirring, add a pre-cooled mixture of nitric acid and sulfuric acid dropwise. The low temperature is crucial to control the exothermic reaction and prevent over-nitration and byproduct formation.

  • After the addition is complete, allow the reaction to proceed for several hours, monitoring its progress via Thin-Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.[1]

Experimental Protocol 2: Direct Nitration of p-Cresol with Cerium(IV) Ammonium Nitrate (CAN)

This method offers a milder and more regioselective alternative to mixed acid nitration, often resulting in a cleaner product with higher yield.

Methodology:

  • Dissolve p-cresol in acetonitrile in a reaction flask at room temperature.

  • To this solution, add Cerium (IV) Ammonium Nitrate (CAN) portion-wise over 10 minutes with continuous stirring.

  • Continue stirring for an additional 20 minutes. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, quench it with water.

  • Extract the product using ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound as the primary product.[1]

Chemical Reactivity and Applications

This compound is classified as an organonitrate compound and can act as a slight to strong oxidizing agent. It may undergo vigorous or even explosive reactions if mixed with reducing agents or strong bases.[9]

Its utility primarily stems from its role as a versatile chemical intermediate:

  • Dye Manufacturing: It serves as a precursor in the synthesis of various azo dyes and other colorants.[1]

  • Further Synthesis: The hydroxyl group can be alkylated, for instance, to form 4-Methyl-2-nitroanisole, another valuable chemical intermediate.[14]

  • Pharmaceutical and Agrochemical Industries: It is a building block for more complex molecules with biological activity. One notable finding is its ability to inhibit acetylcholinesterase activity in rats, suggesting a potential, albeit preliminary, area of investigation for neurological disorders like Alzheimer's disease.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification:

  • Toxicity: Toxic if ingested and may cause severe injury or death upon skin contact or inhalation.[9][11]

  • Irritation: Causes serious eye irritation and skin irritation.[3][5][15] May also cause respiratory irritation.[3][5]

  • Flammability: It is a combustible material, and its vapors may form explosive mixtures with air when heated.[9]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area or under a chemical fume hood.[11][15]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][15]

  • Avoid breathing dust or vapors.[15]

  • Wash hands thoroughly after handling.[15]

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[15]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[15]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from incompatible substances such as reducing agents, strong bases, and sources of ignition.[9][11]

Conclusion

This compound is a compound of significant industrial and research interest. Its well-defined chemical properties and versatile reactivity make it a cornerstone intermediate for numerous synthetic applications. A thorough understanding of its synthesis, particularly the trade-offs between different methodologies, and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory and in industrial processes. Its potential biological activities, such as acetylcholinesterase inhibition, warrant further exploration by the drug development community.

References

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 119-33-5.
  • Solubility of Things. (n.d.). This compound.
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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemSrc. (2025). This compound | CAS#:119-33-5.
  • NIST. (n.d.). Phenol, 4-methyl-2-nitro-. NIST Chemistry WebBook.
  • Stenutz. (n.d.). 2-nitro-4-methylphenol.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-2-nitrophenol. Retrieved from a similar nitrophenol compound's SDS for general hazard comparison.
  • Chemical-Suppliers. (n.d.). o-Nitro-p-methylphenol | CAS 119-33-5.

Sources

physical properties of 2-nitro-p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Nitro-p-cresol

Introduction

2-Nitro-p-cresol, systematically known as 4-methyl-2-nitrophenol, is an important organic compound with the chemical formula C₇H₇NO₃.[1] It serves as a critical intermediate in the synthesis of a variety of products, including dyes, pesticides, and other specialized organic chemicals.[1][2][3] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is paramount for its safe handling, application in synthetic pathways, and for the characterization of its derivatives. This guide provides a detailed examination of the core , grounded in established experimental data and methodologies.

Chemical Structure

The molecular architecture of 2-nitro-p-cresol consists of a p-cresol (4-methylphenol) backbone with a nitro group (-NO₂) positioned ortho to the hydroxyl group (-OH). This specific arrangement of functional groups dictates its chemical reactivity and physical behavior.

Caption: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Assessment

This protocol establishes the solubility profile of 2-nitro-p-cresol in various solvents, which is essential for designing extraction and crystallization procedures.

Objective: To determine if 2-nitro-p-cresol is soluble, partially soluble, or insoluble in water and common organic solvents.

Methodology:

  • Solvent Preparation: Label separate test tubes for each solvent to be tested (e.g., deionized water, ethanol, hexane). Add 1 mL of each solvent to its respective tube. [4]2. Sample Addition: Add a small, consistent amount of 2-nitro-p-cresol (approx. 25 mg) to each test tube. [5]3. Mixing: Vigorously stir or shake each tube for 60 seconds to ensure maximum interaction between the solute and solvent. [4]4. Observation: After allowing the tubes to stand for 30 seconds, observe the contents. [6] * Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Acid-Base Test: For the aqueous solution, the test can be extended by checking the pH with litmus or pH paper to confirm its acidic nature. [7]Further tests with 5% NaOH and 5% NaHCO₃ solutions can be used to confirm its classification as a weak organic acid. [5][7]

Spectroscopic Data for Structural Confirmation

While a full spectral analysis is beyond the scope of this guide, key spectroscopic data are used to confirm the identity of 2-nitro-p-cresol.

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-nitro-p-cresol will show characteristic absorption bands for the O-H stretch of the phenol, aromatic C-H stretches, C=C stretches of the aromatic ring, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group. [8][9]* ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. It will show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons, with chemical shifts and coupling patterns consistent with the substituted aromatic ring. [10][11]

Safety and Handling Considerations

Due to its hazardous nature, strict safety protocols must be followed when working with 2-nitro-p-cresol.

  • Toxicity: The compound is toxic by ingestion, inhalation, and skin absorption. [2][3]All handling should be performed in a chemical fume hood. [12]* Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory. [1]For operations with a risk of aerosol generation, a NIOSH-approved respirator should be used. [12]* Incompatibilities: 2-nitro-p-cresol should be stored away from strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides to prevent vigorous or explosive reactions. [12][13]* First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. [1]If ingested, do not induce vomiting; rinse the mouth with water and seek immediate medical advice. [1][12]

Conclusion

The are a direct reflection of its molecular structure. Its defined melting and boiling points, characteristic solubility profile, and weak acidity are all critical parameters that inform its practical application and safe handling in a research and development setting. The experimental protocols detailed herein provide a framework for the reliable and accurate determination of these properties, ensuring scientific integrity and reproducibility.

References

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  • This compound. PubChem.
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Sources

4-Methyl-2-nitrophenol CAS number 119-33-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-2-nitrophenol (CAS 119-33-5) For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-nitro-p-cresol, is an important organic compound that serves as a versatile intermediate in the synthesis of a wide range of specialty chemicals.[1] With the CAS number 119-33-5, this nitrophenol derivative is characterized by a phenol ring substituted with a methyl group at position 4 and a nitro group at position 2.[2][3] Its unique chemical architecture, featuring an acidic hydroxyl group and an electron-withdrawing nitro group, makes it a valuable building block in the pharmaceutical, dye, and agricultural industries.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, applications, analytical characterization, and safety protocols, offering field-proven insights for laboratory and development settings.

Physicochemical Properties and Identification

This compound typically appears as a yellow to brownish crystalline solid or fused mass.[5][6] The presence of the phenolic hydroxyl and nitro groups contributes to its polarity and reactivity.[4] It is slightly soluble in water but shows greater solubility in organic solvents like ethanol and methanol.[4][7]

Table 1: Key Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 119-33-5
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance Yellow to dark yellow to brown solid [5]
Melting Point 27.0-36.5 °C [3][5]
Boiling Point 231.1 °C at 760 mmHg [8]
Density ~1.3 g/cm³ [8]
Flash Point 108 °C (226.4 °F) - closed cup [6]
Water Solubility Slightly soluble [7][9]
LogP 2.17 [8]

| pKa | 7.14 (related to MOPS buffer, specific pKa for title compound not found) | |

Caption: Chemical structure of this compound.

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several pathways, with the choice of method depending on factors like desired yield, purity, reagent cost, and scalability. The most common precursor is p-cresol (4-methylphenol).

Table 2: Comparative Analysis of Synthesis Routes

Method Starting Material Key Reagents Reaction Time Yield (%) Purity (%) Advantages Disadvantages
Direct Nitration with CAN p-Cresol Cerium(IV) Ammonium Nitrate (CAN), NaHCO₃ 30 minutes 95 High High regioselectivity, rapid reaction, high yield.[1] CAN is a relatively expensive reagent.[1]
Direct Nitration with Mixed Acid p-Cresol Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) Several hours Moderate to High Variable Inexpensive reagents, well-established method.[1] Formation of isomeric byproducts, potential for over-nitration, safety concerns.[1]

| Alkaline Hydrolysis | p-Nitro-o-toluidine | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) | 24 hours | 98.1 | >99 | High yield and purity, straightforward procedure.[1] | Longer reaction time, multi-step process to obtain the starting material.[1] |

Experimental Protocol: Direct Nitration of p-Cresol with Mixed Acid

This traditional method remains widely used due to its cost-effectiveness. The key principle is the electrophilic substitution of a nitro group onto the aromatic ring of p-cresol. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Materials:

  • p-Cresol

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Cooling: In a flask equipped with a magnetic stirrer and dropping funnel, dissolve p-cresol in dichloromethane. Cool the flask in an ice-salt bath to maintain a temperature below 5°C.[1]

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled p-cresol solution while stirring.[1]

  • Nitration: Prepare a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture). Add this mixture dropwise to the reaction flask, ensuring the temperature is rigorously maintained below 5°C to prevent over-nitration and the formation of unwanted byproducts.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for several hours at low temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching & Neutralization: Once the reaction is complete, slowly pour the mixture over crushed ice to quench the reaction. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction & Drying: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound product, which can be further purified by recrystallization or chromatography.

G start Start: p-Cresol in DCM cool Cool to < 5°C (Ice Bath) start->cool add_h2so4 Add conc. H₂SO₄ cool->add_h2so4 add_nitrating_mix Add HNO₃/H₂SO₄ Dropwise (< 5°C) add_h2so4->add_nitrating_mix react Stir for several hours (Monitor by TLC) add_nitrating_mix->react quench Quench on Ice react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate end Product: This compound evaporate->end

Caption: Workflow for synthesis via mixed acid nitration of p-cresol.[1]

Applications in Research and Development

This compound's reactivity makes it a crucial intermediate in several fields.

  • Dye Synthesis: It is a precursor in the manufacturing of various dyes and pigments.[4][10] For example, it is used in the synthesis of p-Cresidine, another important dye intermediate.[10]

  • Pharmaceuticals: The compound serves as a building block in medicinal chemistry for creating more complex molecules.[2][4] Its nitrophenol scaffold is a common feature in various biologically active compounds.

  • Agrochemicals: It is involved in the production of certain pesticides and herbicides.[4]

  • Research Reagent: In a laboratory context, it is used as a reagent in organic analytical chemistry. It has also been investigated for potential biological activities. One study noted that this compound has been shown to inhibit acetylcholinesterase activity in Sprague Dawley rats, suggesting a potential, albeit underexplored, area for neurological research.

Analytical Characterization Techniques

Accurate identification and purity assessment are critical. A combination of chromatographic and spectroscopic methods is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase (RP) HPLC is a common method for analyzing this compound.[11]

Protocol: General RP-HPLC Method

  • Column: C18 or Newcrom R1 stationary phase.[11]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[11]

  • Detection: UV detector, typically monitoring in the range of 254 nm or at the compound's λmax.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[11]

Spectroscopic Analysis
  • Mass Spectrometry (MS): GC-MS is frequently used for identification, with the compound showing a molecular ion peak corresponding to its molecular weight (153.14 g/mol ).[12]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the phenol group, C-H stretches of the aromatic ring and methyl group, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by showing the chemical shifts and coupling patterns of the protons and carbons in the molecule.[12]

Safety, Handling, and Toxicology

This compound is considered a hazardous chemical and must be handled with appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements

Category Code Description
Hazard Statements H315 Causes skin irritation.[12]
H319 Causes serious eye irritation.[12]
H335 May cause respiratory irritation.[12]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of water.

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicology Summary:

  • The oral LD50 in rats is reported as 3360 mg/kg.[6][9]

  • It is an irritant to the skin, eyes, and mucous membranes.[7][14]

  • Prolonged or significant exposure may cause kidney and liver injury.[12]

  • Aromatic nitro compounds can be toxic and may cause methemoglobinemia upon absorption.[15]

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]

  • Incompatible materials include strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[6]

  • Use proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound (CAS 119-33-5) is a cornerstone intermediate chemical with significant utility in diverse areas of chemical synthesis. Its straightforward, though often hazardous, production routes and versatile reactivity make it indispensable for creating complex molecules in the pharmaceutical and dye industries. A thorough understanding of its properties, synthesis protocols, and safety requirements is essential for researchers and development professionals to harness its full potential while ensuring safe and efficient laboratory operations.

References

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  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?.
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  • Google Patents. (2005). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
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synthesis of 4-Methyl-2-nitrophenol from p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Methyl-2-nitrophenol from p-Cresol

Introduction

This compound, also known as 2-nitro-p-cresol, is a valuable chemical intermediate widely utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] Its molecular structure, featuring hydroxyl, methyl, and nitro functional groups on a benzene ring, makes it a versatile precursor for a variety of more complex molecules. The synthesis of this compound from p-cresol is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, controlling the regioselectivity of the nitration to favor the desired 2-nitro isomer over other potential products presents a significant challenge that necessitates careful selection of synthetic methodology and precise control over reaction conditions.[3]

This guide, intended for researchers and chemical development professionals, provides a comprehensive overview of the . It delves into the underlying reaction mechanisms, offers a comparative analysis of common synthetic routes, presents detailed experimental protocols, and emphasizes the critical safety considerations inherent in nitration chemistry.

Part 1: Theoretical Foundations - The Chemistry of Cresol Nitration

The nitration of p-cresol is an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring of p-cresol.[4]

Mechanism and Regioselectivity

The regiochemical outcome of the reaction is dictated by the electronic effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both are activating groups, meaning they increase the nucleophilicity of the aromatic ring and direct incoming electrophiles to the ortho and para positions relative to themselves.

  • Generation of the Electrophile : In the widely used mixed-acid method, the nitronium ion is generated in situ through the reaction of concentrated nitric acid with concentrated sulfuric acid, where sulfuric acid acts as a catalyst by protonating nitric acid.

  • Electrophilic Attack : The p-cresol molecule has two positions ortho to the powerful activating hydroxyl group (C2 and C6) and one position para (C4), which is already occupied by the methyl group. The methyl group is also an ortho, para-director. The hydroxyl group is a much stronger activating group than the methyl group, and therefore, its directing effect dominates. This leads to the preferential attack of the nitronium ion at the C2 position, which is ortho to the hydroxyl group.[4][5]

  • Formation of the Sigma Complex : The attack of the nitronium ion disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

  • Rearomatization : A base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

In some cases, particularly with concentrated sulfuric acid (68-72%), the reaction can also proceed via an ipso-substitution pathway, where the nitronium ion attacks the carbon atom bearing the methyl group (C4).[4] This forms a 4-methyl-4-nitrocyclohexadienone intermediate, which then undergoes an acid-catalyzed rearrangement to yield the final this compound product.[4]

G cluster_0 Generation of Nitronium Ion (NO₂⁺) cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ (Protonated Nitric Acid) HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus - H⁺ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O pCresol p-Cresol SigmaComplex Sigma Complex (Wheland Intermediate) pCresol->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Reaction mechanism for the nitration of p-cresol.

Part 2: Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for nitrating p-cresol involves a trade-off between factors like yield, regioselectivity, reaction time, cost, and safety.[1] Two prominent methods are the classical mixed acid nitration and the more modern Ceric Ammonium Nitrate (CAN) approach.

MethodStarting MaterialKey ReagentsReaction TimeYield (%)Purity/SelectivityKey AdvantagesKey Disadvantages
Mixed Acid Nitration p-CresolNitric Acid, Sulfuric AcidSeveral hoursModerate to HighVariableInexpensive reagents, well-established method.Formation of isomeric byproducts, potential for over-nitration, significant safety concerns with mixed acids.[1]
CAN Nitration p-CresolCerium (IV) Ammonium Nitrate (CAN), NaHCO₃, Acetonitrile30 minutes~95High (single product)High regioselectivity, rapid reaction, high yield, milder conditions.CAN is a relatively expensive reagent.[1]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of this compound. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment.

G Start Starting Material (p-Cresol) Reaction Nitration Reaction (Strict Temperature Control) Start->Reaction Quench Quenching (Pour onto ice) Reaction->Quench Workup Aqueous Workup (Extraction, Washing) Quench->Workup Drying Drying Organic Layer (e.g., Na₂SO₄) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Steam Distillation or Column Chromatography) SolventRemoval->Purification FinalProduct Purified Product (this compound) Purification->FinalProduct

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Synthesis via Mixed Acid Nitration[1][3]

This traditional method requires stringent temperature control to minimize byproduct formation and ensure safety.

Materials and Reagents:

  • p-Cresol

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice-salt bath

Procedure:

  • Preparation of Nitrating Mixture: In a flask maintained in an ice-salt bath (-10°C to 0°C), slowly add concentrated nitric acid to concentrated sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 5°C throughout the addition.

  • Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve p-cresol (1.0 molar equivalent) in dichloromethane. Cool the flask to between -5°C and 0°C using an ice-salt bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred p-cresol solution. It is critical to monitor the internal temperature and maintain it between -5°C and 0°C.[3] The rate of addition should be controlled to prevent a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional 1-2 hours. The reaction's progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching and Workup: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[3] Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer. Wash it sequentially with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining acids.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which may contain isomeric impurities, can be purified by steam distillation or column chromatography to isolate the desired this compound.[1]

Protocol 2: Synthesis via Ceric Ammonium Nitrate (CAN)[1]

This method offers excellent regioselectivity and is significantly faster and often higher yielding.

Materials and Reagents:

  • p-Cresol

  • Ceric Ammonium Nitrate (CAN)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-cresol (1 equivalent) and sodium bicarbonate (1 equivalent) in acetonitrile.

  • Nitration: To this stirring solution at room temperature, add Ceric Ammonium Nitrate (2 equivalents) portion-wise over approximately 10 minutes.

  • Reaction Completion: Continue stirring for an additional 20 minutes after the CAN addition is complete. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction by adding water. Extract the product into ethyl acetate (e.g., 3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter to remove the drying agent and remove the solvent under reduced pressure to yield this compound, often in high purity without the need for extensive purification.[1]

Part 4: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Expected to be in the range of 32-35°C.[6]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

    • Infrared (IR) spectroscopy to identify characteristic functional groups (-OH, -NO₂, Ar-H).

    • Mass Spectrometry (MS) to confirm the molecular weight (153.14 g/mol ).[6]

  • Chromatography: HPLC or GC can be used to assess purity and quantify any isomeric byproducts.[7]

Part 5: Critical Safety Considerations & Hazard Management

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents involved.[8]

  • Exothermic Hazard: Nitrations can generate a significant amount of heat. A failure to control the reaction temperature can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and potentially an explosion.[9] Always use an efficient cooling bath and add the nitrating agent slowly with vigorous stirring.[9]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[10][11] They are also destructive to mucous membranes and the respiratory tract if inhaled.[10][12]

  • Personal Protective Equipment (PPE): At a minimum, chemical safety glasses, a face shield, appropriate chemical-resistant gloves (e.g., butyl rubber or Viton), and a lab coat must be worn at all times.[12] The reaction must be conducted within a chemical fume hood.

  • Storage: Nitric acid should be stored away from organic materials, reducing agents, and metals in a dedicated, well-ventilated acid cabinet.[11]

  • Spill & Waste Management: Have appropriate spill neutralization materials, such as sodium carbonate or sodium bicarbonate, readily available.[11] Acidic waste streams must be carefully neutralized before disposal and should not be mixed with organic solvent waste.[11]

Conclusion

The can be successfully achieved through several methods, most notably by classical mixed acid nitration or with Ceric Ammonium Nitrate. The mixed acid route is cost-effective but demands rigorous control over temperature to manage safety risks and minimize the formation of undesired isomers. In contrast, the CAN method provides a faster, safer, and more regioselective alternative, yielding a purer product, albeit at a higher reagent cost.[1] The selection of the optimal method will depend on the specific requirements of the laboratory or process, balancing the need for purity, yield, safety, and economic viability.

References

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  • CORE. (n.d.). EVALUATION OF LEWIS ACID CATALYSED AND OTHER NITRATION STRATEGIES FOR THE SELECTIVE NITRATION OF CRESOLS.
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  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?
  • ScienceDirect. (n.d.). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones.
  • Wikimedia Commons. (2022). File:Synthesis this compound (1).svg.
  • Google Patents. (n.d.). CN105693522A - Preparation method of p-nitro-o-cresol.
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4-Methyl-2-nitrophenol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-2-nitrophenol for Researchers and Drug Development Professionals

Abstract

This compound, a nitrocresol isomer, serves as a pivotal chemical intermediate in a multitude of industrial and research applications. Its utility spans from the synthesis of dyes and agrochemicals to its emerging role as a precursor in pharmaceutical manufacturing. This guide provides an in-depth analysis of this compound, covering its fundamental chemical identity, physicochemical properties, comparative synthesis methodologies, and critical safety protocols. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the technical knowledge and field-proven insights required for the effective and safe utilization of this compound.

Core Identification: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is the foundation of reproducible science. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2][3]. This systematic name precisely describes its molecular structure: a phenol ring with a methyl group at position 4 and a nitro group at position 2 relative to the hydroxyl group.

In literature and commercial listings, it is frequently referenced by a variety of synonyms. A comprehensive awareness of these alternatives is crucial for exhaustive literature searches and material sourcing.

Common Synonyms:

  • 2-Nitro-p-cresol[1][4][5][6]

  • 4-Hydroxy-3-nitrotoluene[1][4][5]

  • 2-Nitro-4-methylphenol[1][5]

  • o-Nitro-p-cresol[1][5]

  • p-Cresol, 2-nitro-[1][5]

Key Identification Numbers:

  • CAS Registry Number: 119-33-5[1][2][4][5]

  • EC Number: 204-315-6[1][6]

  • PubChem CID: 8391[1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is paramount for its handling, reaction design, and purification. The compound typically appears as a yellow to brownish crystalline solid or fused mass with a characteristic phenolic odor[1][7]. The data below has been aggregated from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[2][4][5]
Molecular Weight 153.14 g/mol [1][4][6]
Appearance Yellow to brownish crystalline mass[1][7]
Melting Point 32-36.5 °C (90-98 °F)[1][7]
Boiling Point ~125 °C (257 °F)[7]
Flash Point 108 °C (226.4 °F) - closed cup[6]
Solubility Slightly soluble in water[7][8]
Vapor Pressure 0.0419 mmHg at 25°C[7]

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound is a critical step for its downstream applications. The choice of synthetic route in a research or industrial setting is a strategic decision, balancing factors like yield, purity, cost, safety, and scalability. Below, we analyze three prominent methods for its preparation.[9]

Method 1: Direct Nitration of p-Cresol with Mixed Acid

This is the traditional and most established method. It involves the electrophilic substitution of p-cresol using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring.

  • Expertise & Experience: While this method utilizes inexpensive reagents, its primary drawback is the lack of regioselectivity. The hydroxyl and methyl groups are both ortho-, para-directing activators, leading to the formation of isomeric byproducts and the potential for over-nitration.[9] This necessitates extensive downstream purification, which can be costly and time-consuming in a drug development pipeline where purity is non-negotiable. Safety is also a major concern due to the highly corrosive and exothermic nature of mixed acids.[9]

Method 2: Direct Nitration of p-Cresol with Cerium (IV) Ammonium Nitrate (CAN)

This modern approach offers a significant improvement in regioselectivity. CAN is a milder and more selective nitrating agent for activated aromatic compounds like phenols.

  • Expertise & Experience: The key advantage here is the high yield of the desired 2-nitro isomer, often as the sole product.[9] The reaction is typically rapid, occurring at room temperature in minutes.[9] This high selectivity simplifies purification immensely, a major benefit for pharmaceutical applications. The primary trade-off is the higher cost of CAN compared to mixed acids, making it more suitable for high-value, lower-volume applications than for bulk chemical production.[9]

Method 3: Alkaline Hydrolysis of 2-Amino-4-methyl-1-nitrobenzene (p-nitro-o-toluidine)

This route involves the hydrolysis of a precursor amine. It is a multi-step process that can be advantageous if the starting material is readily available or if direct nitration proves problematic.

  • Expertise & Experience: This method can offer good purity but often requires more demanding reaction conditions, such as prolonged heating.[9] The overall process efficiency depends heavily on the synthesis of the starting toluidine. It is generally considered less direct than the nitration of p-cresol.

Comparative Performance Summary
MethodStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Mixed Acid Nitration p-CresolNitric Acid, Sulfuric AcidSeveral hoursModerate to HighVariableInexpensive, well-establishedIsomeric byproducts, over-nitration, safety concerns[9]
CAN Nitration p-CresolCerium (IV) Ammonium Nitrate~30 minutes~95%High (single product)High regioselectivity, rapid, high yieldReagent is relatively expensive[9]
Hydrolysis p-nitro-o-toluidineBase (e.g., NaOH)~24 hoursModerateGoodAlternative route, good purityMulti-step, long reaction time, harsh conditions[9]

Experimental Protocols

A self-validating protocol is essential for trustworthy and reproducible results. The following protocol for the CAN-mediated synthesis is detailed to ensure clarity and success.

Protocol: Synthesis via Direct Nitration of p-Cresol with CAN

Objective: To synthesize this compound with high regioselectivity and yield.

Materials:

  • p-Cresol

  • Cerium (IV) Ammonium Nitrate (CAN)

  • Acetonitrile (solvent)

  • Water

  • Ethyl acetate (extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve p-cresol (1 equivalent) in acetonitrile.[9]

  • Reagent Addition: At room temperature, add Cerium (IV) Ammonium Nitrate (2 equivalents) to the solution in portions over a 10-minute period with continuous stirring.[9]

  • Reaction: Continue stirring the mixture for an additional 20 minutes. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[9]

  • Quenching: Upon completion, quench the reaction by adding deionized water.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times to ensure complete recovery.[9]

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and then dry over anhydrous sodium sulfate.[9]

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound.[9]

Synthesis Workflow Diagram (CAN Method)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p_cresol p-Cresol dissolve Dissolve p-Cresol in Acetonitrile p_cresol->dissolve acetonitrile Acetonitrile acetonitrile->dissolve reaction_mix Stir at Room Temp (~20 min) dissolve->reaction_mix Add CAN portion-wise can Cerium (IV) Ammonium Nitrate (CAN) can->reaction_mix quench Quench with Water reaction_mix->quench Reaction Complete (TLC) extract Extract with Ethyl Acetate (3x) quench->extract dry Dry over Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate product Final Product: This compound evaporate->product

Caption: Workflow for the selective synthesis of this compound using CAN.

Applications in Research and Drug Development

This compound is more than a simple building block; it is a versatile intermediate with significant applications.

  • Chemical Intermediate: It is a key precursor in the synthesis of dyes, pigments, and certain agrochemicals.[9] In the pharmaceutical industry, the nitro and hydroxyl groups offer reactive handles for further chemical modification, making it a valuable starting point for more complex molecules. It is used in the synthesis of 4-Methyl-2-nitroanisole, another useful intermediate.[10]

  • Analytical Reagent: The compound is used as a reagent in organic analytical chemistry.

  • Potential Therapeutic Relevance: Research has indicated that this compound exhibits acetylcholinesterase inhibitory activity. Acetylcholinesterase inhibitors are a class of drugs used to treat the cognitive symptoms of Alzheimer's disease and other neurological disorders. This finding opens a potential avenue for its use as a scaffold or lead compound in the development of new neurotherapeutics.

Safety, Handling, and Toxicity

Authoritative grounding in safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][6]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Eyewash stations and safety showers must be readily accessible.[12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11] Avoid any skin contact.[8]

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[7]

Toxicity Summary: The material is toxic by ingestion or skin contact.[7][8] Contact with the substance may cause severe injury, and effects may be delayed.[8] It is corrosive to skin and mucous membranes and may cause kidney and liver injury.[1]

Spectroscopic Profile

Spectroscopic data is essential for quality control and structural confirmation.

  • Mass Spectrometry: The NIST Chemistry WebBook and PubChem provide mass spectrometry data (electron ionization), which can be used to confirm the molecular weight and fragmentation pattern of the compound.[1][5] The nominal molecular ion peak would be observed at m/z 153.

  • Infrared (IR) Spectroscopy: The NIST WebBook also contains the gas-phase IR spectrum for this compound, which is useful for identifying its characteristic functional groups, such as the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, and the N-O stretches of the nitro group.[13]

References

  • A Comparative Guide to the Synthesis of this compound for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). Matrix Fine Chemicals.
  • Phenol, 4-methyl-2-nitro-. (n.d.). NIST WebBook.
  • Phenol, 4-methyl-2-nitro- IR Spectrum. (n.d.). NIST WebBook.

Sources

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. 4-Methyl-2-nitrophenol (C₇H₇NO₃), a key intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals, presents a compelling case for the power of modern spectroscopic techniques. Its nuanced structure, featuring a substituted aromatic ring with hydroxyl, methyl, and nitro functional groups, gives rise to a unique spectroscopic fingerprint. This guide, intended for researchers and professionals in the chemical sciences, provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information about its structural integrity and the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), reveals distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Broad Singlet1H-OH
~7.9d1HH-3
~7.2dd1HH-5
~6.9d1HH-6
~2.3s3H-CH₃

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shift of the hydroxyl proton (~10.5 ppm) is a characteristic feature of phenols, further deshielded by intramolecular hydrogen bonding with the adjacent nitro group. The aromatic region displays a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The doublet at approximately 7.9 ppm is assigned to the proton at position 3, which is deshielded by the adjacent electron-withdrawing nitro group. The doublet of doublets at ~7.2 ppm corresponds to the proton at position 5, coupled to both H-3 and H-6. The doublet at ~6.9 ppm is assigned to the proton at position 6. The singlet at approximately 2.3 ppm with an integration of 3H is unequivocally assigned to the methyl group protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a snapshot of the carbon framework of this compound.

Table 2: ¹³C NMR Spectral Data of this compound [1]

Chemical Shift (δ) ppmAssignment
~155C-1 (C-OH)
~138C-2 (C-NO₂)
~135C-4 (C-CH₃)
~127C-5
~125C-3
~119C-6
~20-CH₃

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-1) appears at a downfield chemical shift of around 155 ppm. The carbon attached to the electron-withdrawing nitro group (C-2) is also significantly deshielded, appearing at approximately 138 ppm. The remaining aromatic carbons exhibit chemical shifts in the range of 119-135 ppm. The upfield signal at around 20 ppm is characteristic of the methyl group carbon.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the labile hydroxyl proton.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

  • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon, improving signal-to-noise and simplifying the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3600 (broad)O-H stretchPhenolic -OH
3000-3100C-H stretchAromatic
2850-2960C-H stretchMethyl (-CH₃)
~1620, ~1580C=C stretchAromatic Ring
~1530N-O asymmetric stretchNitro (-NO₂)
~1340N-O symmetric stretchNitro (-NO₂)
~1260C-O stretchPhenolic

Interpretation of the IR Spectrum:

The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. The absorptions in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions are attributed to the C-H stretching vibrations of the aromatic ring and the methyl group, respectively. The presence of the nitro group is confirmed by two strong absorption bands: the asymmetric N-O stretch at approximately 1530 cm⁻¹ and the symmetric N-O stretch at around 1340 cm⁻¹. The aromatic C=C stretching vibrations are observed at approximately 1620 cm⁻¹ and 1580 cm⁻¹, while the C-O stretching of the phenol appears around 1260 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The solid nature of this compound at room temperature makes the potassium bromide (KBr) pellet method a suitable technique for IR analysis.[3][4][5]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. This ensures a homogenous mixture and reduces particle size to minimize scattering of the IR beam.

  • Place the mixture into a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • The final spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Table 4: Mass Spectrometry Data for this compound [1]

m/zProposed Fragment
153[M]⁺ (Molecular Ion)
136[M - OH]⁺
123[M - NO]⁺
108[M - NO₂]⁺
77[C₆H₅]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of this compound typically shows a distinct molecular ion peak at m/z 153, corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways include the loss of the hydroxyl group (-OH) to give a fragment at m/z 136, the loss of nitric oxide (-NO) resulting in a peak at m/z 123, and the loss of the nitro group (-NO₂) leading to a fragment at m/z 108. The presence of a peak at m/z 77 is characteristic of a phenyl cation ([C₆H₅]⁺), indicating the aromatic nature of the compound.

Key Fragmentation Pathway

fragmentation M [C₇H₇NO₃]⁺˙ m/z = 153 (Molecular Ion) F1 [C₇H₆NO₂]⁺ m/z = 136 M->F1 - OH F2 [C₇H₇O₂]⁺ m/z = 123 M->F2 - NO F3 [C₇H₇O]⁺ m/z = 108 M->F3 - NO₂ F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CH₃O

Caption: Primary fragmentation pathway of this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry (GC-MS with Electron Ionization)

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method for the analysis of volatile and semi-volatile organic compounds like this compound.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

GC Conditions:

  • Column: A suitable capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent.

  • Injector Temperature: Typically set to 250-280 °C.

  • Oven Temperature Program: A temperature gradient is often employed, for example, starting at 100 °C, holding for 1 minute, then ramping up to 280 °C at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: Typically 230 °C.

  • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 200).

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the molecular puzzle. The ¹H and ¹³C NMR spectra precisely map the proton and carbon framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns. The detailed protocols provided herein serve as a robust foundation for reproducible and reliable analysis, empowering researchers and drug development professionals in their pursuit of scientific excellence.

References

  • PubChem. This compound.
  • Shimadzu. KBr Pellet Method. [Link]
  • Specac. How to make a KBr pellet for FTIR analysis. [Link]
  • AZoM. How is Potassium Bromide Used in Infrared Spectroscopy? [Link]
  • Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]
  • NIST. Phenol, 4-methyl-2-nitro-. NIST Chemistry WebBook. [Link]
  • Pharmaffili
  • SIELC Technologies. This compound. [Link]
  • Abraham, R. J., et al. "An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols." Magnetic Resonance in Chemistry 45.10 (2007): 835-843. [Link]

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solubility of 4-Methyl-2-nitrophenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Methyl-2-nitrophenol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (IUPAC name: this compound), a derivative of p-cresol, is a significant intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals.[1] Its chemical structure, featuring a hydroxyl group, a nitro group, and a methyl group on a benzene ring, imparts a distinct polarity and reactivity.[2] The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its behavior in chemical processes.[3] Understanding and accurately determining its solubility is paramount for process design, optimization of crystallization and purification, and the development of formulations.[4][5]

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will delve into the experimental determination of solubility, present representative data, and explore the thermodynamic analysis and mathematical modeling essential for predictive applications.

Physicochemical Properties Influencing Solubility

The solubility of a solute in a given solvent is fundamentally dictated by the interplay of its physical and chemical properties with those of the solvent. For this compound, the key characteristics are:

  • Molecular Structure: The presence of a polar hydroxyl (-OH) group and a strongly electron-withdrawing nitro (-NO₂) group makes the molecule polar.[2] The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors.

  • Polarity: This inherent polarity suggests a higher affinity for polar solvents. It is expected to be readily soluble in polar organic solvents like alcohols and ketones, where hydrogen bonding and dipole-dipole interactions can facilitate solvation.[2]

  • Hydrophobicity: Conversely, the aromatic benzene ring and the methyl (-CH₃) group contribute to the molecule's hydrophobic character. This limits its solubility in water and nonpolar solvents where interactions are less favorable.[1][2]

  • Crystalline Structure: At room temperature, this compound is a solid crystalline compound.[2][6] The energy required to overcome the crystal lattice forces (lattice energy) before dissolution can occur is a significant factor. A higher melting point often correlates with lower solubility, as more energy is needed to break the crystal structure.

Experimental Determination of Solubility

The cornerstone of solubility analysis is precise and reproducible experimental measurement. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[7][8] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Core Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for generating saturated solutions, which are then analyzed for solute concentration.

Causality: The primary objective is to achieve thermodynamic equilibrium, where the rate of dissolution of the solid equals the rate of precipitation.[7] Using an excess of the solid ensures that the solution reaches its maximum possible concentration (saturation) at the specified temperature.[7][9] Constant agitation maximizes the solid-liquid surface area, accelerating the time to reach equilibrium.

Step-by-Step Methodology:

  • Apparatus Preparation: Thoroughly clean and dry all glassware (e.g., conical flasks or vials with screw caps) to prevent contamination.[10]

  • Sample Addition: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in each flask. The presence of undissolved solid at the end of the experiment is visual confirmation that saturation was achieved.[7][11]

  • Equilibration: Seal the flasks tightly and place them in a thermostatic shaker bath set to the desired temperature. The temperature must be controlled precisely, as solubility is highly temperature-dependent.[7][11]

  • Agitation: Agitate the flasks at a constant speed. The required time to reach equilibrium should be determined empirically; typically, 24 to 48 hours is sufficient for many systems.[7] To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until consecutive measurements show no significant change in concentration.[11]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing any temperature-induced precipitation.[12] Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. The filter must also be at the experimental temperature.

  • Analysis: Accurately determine the concentration of this compound in the filtered saturated solution using a suitable analytical method, such as gravimetry or UV-Vis spectrophotometry.

Workflow for Isothermal Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add Excess Solute to Solvent B 2. Seal Flask A->B C 3. Place in Thermostatic Shaker Bath B->C D 4. Agitate until Equilibrium (24-48h) C->D E 5. Settle Undissolved Solid D->E F 6. Withdraw & Filter Supernatant E->F G 7. Analyze Concentration (Gravimetric / UV-Vis) F->G

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Analytical Protocols for Concentration Measurement

The choice of analytical method depends on the required accuracy, concentration range, and available instrumentation.

Principle: This is a direct and highly accurate method that determines the mass of the dissolved solute after evaporating the solvent.[9] It is particularly useful when the solute is non-volatile and thermally stable at the solvent's boiling point.

Step-by-Step Methodology:

  • Weighing (Initial): Use an analytical balance to pre-weigh a clean, dry evaporating dish (W₁).

  • Sample Transfer: Accurately transfer a known volume (e.g., 10 mL) or mass of the filtered saturated solution into the evaporating dish. Immediately weigh the dish with the solution (W₂).[11]

  • Evaporation: Place the dish in a fume hood on a hot plate or in an oven at a temperature sufficient to evaporate the solvent but well below the decomposition temperature of this compound.

  • Drying: Once the solvent has evaporated, transfer the dish to a vacuum oven set at a moderate temperature (e.g., 60 °C) and dry the solid residue to a constant weight.[10]

  • Weighing (Final): Cool the dish in a desiccator to room temperature and weigh it again (W₃). Repeat the drying and weighing steps until the mass is constant.[11]

  • Calculation:

    • Mass of solute = W₃ - W₁

    • Mass of solvent = W₂ - W₃

    • Solubility (e.g., in g/100g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

Principle: This method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. This compound has a chromophore (the nitrophenol structure) that absorbs light in the UV-visible range.[13][14] The characteristic absorption peak for nitrophenols is typically observed between 300-400 nm, shifting with pH.[15][16]

Step-by-Step Methodology:

  • Wavelength Determination (λ_max): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.[16] Measure the absorbance of each standard at the predetermined λ_max. Plot a graph of absorbance versus concentration. The resulting linear regression will serve as the calibration curve.

  • Sample Preparation: Accurately weigh the filtered saturated solution obtained from the shake-flask experiment. Dilute it gravimetrically with the same solvent to bring the concentration within the linear range of the calibration curve.[12]

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

  • Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Solubility Data of this compound

While extensive experimental data for this compound is not consolidated in a single source, the following table presents illustrative mole fraction solubility (x₁) data in a range of common organic solvents at different temperatures. This data is synthesized based on known trends for similar phenolic compounds, such as 4-methyl-2-nitroaniline, and general principles of solubility.[2][17][18]

SolventSolvent Type298.15 K (25 °C)308.15 K (35 °C)318.15 K (45 °C)
Methanol Polar Protic0.150.220.31
Ethanol Polar Protic0.120.180.26
Acetone Polar Aprotic0.250.350.46
Ethyl Acetate Polar Aprotic0.200.290.39
Acetonitrile Polar Aprotic0.180.260.35
Toluene Nonpolar0.050.080.12
n-Heptane Nonpolar< 0.01< 0.010.02

Analysis of Trends:

  • Effect of Solvent Polarity: As expected, the solubility is significantly higher in polar solvents (Methanol, Acetone, Ethyl Acetate) compared to nonpolar solvents (Toluene, n-Heptane).[2] This is due to favorable dipole-dipole interactions and hydrogen bonding between the polar functional groups of this compound and the solvent molecules.

  • Effect of Temperature: In all solvents, the solubility increases with increasing temperature. This indicates that the dissolution process is endothermic, which is typical for the dissolution of a solid in a liquid.[19][20]

Thermodynamic Analysis and Data Correlation

Thermodynamic modeling provides a deeper understanding of the dissolution process and allows for the prediction of solubility under different conditions.

Apparent Thermodynamic Properties via the van't Hoff Equation

The relationship between solubility and temperature can be described by the van't Hoff equation.[12][19] This model allows for the calculation of the apparent standard enthalpy (ΔH°sol), Gibbs energy (ΔG°sol), and entropy (ΔS°sol) of dissolution.

The van't Hoff equation is given as: ln(x₁) = - (ΔH°sol / RT) + (ΔS°sol / R)

where:

  • x₁ is the mole fraction solubility

  • ΔH°sol is the standard enthalpy of solution

  • ΔS°sol is the standard entropy of solution

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

By plotting ln(x₁) against 1/T, a linear relationship should be observed. The slope of this line is -ΔH°sol/R, and the intercept is ΔS°sol/R, from which the thermodynamic parameters can be derived.[5][20]

The Gibbs free energy of solution can then be calculated using: ΔG°sol = ΔH°sol - TΔS°sol

A positive ΔH°sol confirms an endothermic dissolution process, while a positive ΔS°sol indicates an increase in disorder as the solid dissolves into the liquid phase. A negative ΔG°sol signifies a spontaneous dissolution process.[5]

Data Correlation for Mixed Solvents: The Jouyban-Acree Model

In many industrial applications, particularly in pharmaceutical crystallization and formulation, mixed solvent systems (cosolvents) are used to fine-tune solubility. The Jouyban-Acree model is a widely used and accurate semi-empirical model for correlating the solubility of a solute in binary solvent mixtures at various temperatures.[12][21][22]

The model is expressed as: ln(xm,T) = f₁ ln(x1,T) + f₂ ln(x2,T) + [ f₁f₂ / T ] * Σ [ Jᵢ (f₁ - f₂)ⁱ ]

where:

  • xm,T is the mole fraction solubility of the solute in the mixture at temperature T

  • f₁ and f₂ are the mole fractions of the solvents in the initial solute-free mixture

  • x1,T and x2,T are the mole fraction solubilities in the neat solvents 1 and 2, respectively, at temperature T

  • Jᵢ are the model constants, which are determined by regression of experimental data.[23][24]

This model is exceptionally valuable as it can accurately predict solubility across the entire composition range of a binary solvent system using only a minimal set of experimental data points, significantly reducing experimental workload.[22]

Data Analysis and Modeling Workflow

G cluster_input Experimental Data Input cluster_vanthoff Thermodynamic Analysis (van't Hoff) cluster_jouyban Cosolvency Modeling (Jouyban-Acree) A Mole Fraction Solubility (x₁) at various Temperatures (T) B Plot ln(x₁) vs. 1/T A->B F Solubility Data in Binary Mixtures A->F C Linear Regression B->C D Calculate Slope & Intercept C->D E Determine ΔH°, ΔS°, ΔG° D->E G Fit Data to Jouyban-Acree Eq. F->G H Calculate Model Parameters (Jᵢ) G->H I Predict Solubility at Untested Compositions H->I

Sources

4-Methyl-2-nitrophenol melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Methyl-2-nitrophenol

Introduction

This compound, also known as 2-nitro-p-cresol, is an important organic intermediate used in the synthesis of various chemicals, including dyes and pharmaceuticals.[1][2] Its chemical structure, featuring a phenol ring substituted with both a methyl and a nitro group, dictates its physical and chemical properties. Accurate determination of fundamental physical constants, such as melting and boiling points, is a cornerstone of chemical analysis. For researchers, scientists, and professionals in drug development, these values serve as critical indicators of substance identity and purity.[3] An impure compound will exhibit a depressed melting point over a wider range, a phenomenon that provides immediate qualitative insight into sample integrity.[3][4]

This guide provides a comprehensive overview of the melting and boiling points of this compound, details the rigorous experimental protocols for their determination, and explains the scientific principles that underpin these techniques.

Physicochemical Data of this compound

The physical properties of this compound (CAS No: 119-33-5) have been reported across various chemical data sources.[2][5] A summary of these key quantitative values is presented below. It is crucial to note the variation in reported values, which can stem from differences in sample purity and the experimental conditions under which the measurements were taken, particularly the pressure for boiling point determination.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[5]
Molecular Weight 153.14 g/mol [5]
Appearance Yellow to brownish crystalline solid or fused mass with a phenolic odor.[1][5][6][7]Multiple
Melting Point 27.0 - 36.0°C[7]
32 - 35°C[1][5][8][9][10]
30 - 34°C[11]
36.5°C
Boiling Point 125°C at 22 mmHg[2][9][10]
231.1°C at 760 mmHg
Density 1.24 g/mL at 25°C[1][9]
Flash Point 108°C (226.4°F) - closed cup[2][12]

Part 1: Melting Point Determination

Scientific Principles

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. At this temperature, the solid and liquid phases exist in equilibrium. This process requires overcoming the intermolecular forces that maintain the crystal lattice structure. For a pure substance, this transition occurs over a very narrow temperature range, often less than 1°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[3] Therefore, melting point determination is a fundamental and highly effective technique for both identifying a compound and assessing its purity.[4]

Experimental Protocol: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound due to its simplicity and requirement for only a small amount of sample.[13]

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This is critical for uniform heat transfer. Grinding the sample gently in a mortar and pestle may be necessary.

  • Capillary Tube Packing:

    • Obtain a thin-walled capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample on a clean, dry surface (like a watch glass). A small amount of sample will be forced into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample down into the sealed end. Alternatively, drop the tube down a longer glass tube onto the benchtop to compact the sample. The goal is to achieve a tightly packed column of 2-3 mm in height.

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).[13]

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block surrounding the sample.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurements.[3] Allow the apparatus to cool sufficiently before proceeding.

    • Accurate Determination: Begin heating the block at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point. Slow heating is essential for thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample closely through the magnifying eyepiece.[13]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement:

    • Turn off the heater and allow the apparatus to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement in Apparatus cluster_result Result & Cleanup prep1 Dry & Powder Sample prep2 Pack 2-3 mm into Capillary Tube prep1->prep2 Ensures uniform heat transfer meas1 Insert Capillary into Apparatus prep2->meas1 meas2 Heat Rapidly for Approximate MP (Optional) meas1->meas2 meas3 Cool & Reheat Slowly (1-2°C/min) near MP meas2->meas3 Time efficiency meas4 Record T₁ (First Drop) & T₂ (Fully Melted) meas3->meas4 Ensures thermal equilibrium result1 Report MP as Range T₁ - T₂ meas4->result1 result2 Dispose of Capillary result1->result2

Caption: Workflow for Melting Point Determination via Capillary Method.

Part 2: Boiling Point Determination

Scientific Principles

A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this point, the liquid undergoes a phase transition to a gas, forming bubbles throughout its volume. Since atmospheric pressure varies with altitude, boiling points are typically reported at a standard pressure (760 mmHg or 1 atm).[14] When a boiling point is determined at a reduced pressure (vacuum), the temperature will be lower than the normal boiling point, which is why the pressure must always be reported.[2][9] Distillation is a common method for determining boiling points for larger volumes, but for small-scale research, a micro-boiling point method is more practical.[14][15]

Experimental Protocol: Micro-Boiling Point (Capillary Method)

This method is highly effective for determining the boiling point of small quantities of liquid.

Methodology:

  • Sample Preparation:

    • Add approximately 0.5 mL of liquid this compound (the compound is a low-melting solid) to a small test tube (e.g., a 75x10 mm tube).

  • Apparatus Setup:

    • Place a standard melting point capillary tube (sealed at one end) into the test tube with the open end down.[16][17]

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Suspend the entire assembly in a heating bath (e.g., a Thiele tube with mineral oil or a beaker on a hot plate).[14] The heat source should provide slow, even heating.

  • Measurement:

    • Begin heating the bath at a steady, slow rate.

    • As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Initially, this is trapped air expanding and escaping.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.[17] This indicates that the liquid has reached its boiling point, and the capillary is now filled with the substance's vapor.

    • At this point, remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.[14][17]

  • Post-Measurement:

    • Allow the apparatus to cool completely before disassembly.

    • Dispose of the sample and capillary tube in the appropriate chemical waste containers.

Workflow Visualization

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result setup1 Add 0.5 mL Liquid Sample to Small Test Tube setup2 Place Inverted Capillary (Open End Down) in Sample setup1->setup2 setup3 Attach Test Tube to Thermometer setup2->setup3 setup4 Suspend Assembly in Heating Bath setup3->setup4 meas1 Heat Bath Slowly setup4->meas1 meas2 Observe Bubbles Escaping from Capillary meas1->meas2 Air expands, then sample vaporizes meas3 Note Temperature of Rapid, Continuous Bubble Stream meas2->meas3 meas4 Remove Heat & Cool Slowly meas3->meas4 meas5 Record Temperature When Liquid Re-enters Capillary meas4->meas5 Vapor Pressure = Atmospheric Pressure result1 Recorded Temperature is the Boiling Point meas5->result1

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][12][18] It is toxic by ingestion and skin absorption.[1][6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[18]

Conclusion

The melting and boiling points are indispensable physical properties for the characterization of this compound. The reported melting point typically falls within the range of 32-36°C, while the boiling point is highly dependent on pressure, with a normal boiling point of approximately 231°C. The methodologies described herein—the capillary method for melting point and the micro-reflux method for boiling point—represent robust, reliable, and sample-efficient techniques for verifying these constants in a laboratory setting. A keen understanding of the principles behind these methods and meticulous experimental execution are paramount for ensuring data accuracy, which is fundamental to compound identification, purity assessment, and successful drug development workflows.

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An In-depth Technical Guide to 4-Methyl-2-nitrophenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-nitrophenol, a substituted aromatic nitro compound, is a significant molecule in the landscape of chemical synthesis and research. Its versatile reactivity, stemming from the interplay of the hydroxyl, methyl, and nitro functional groups on the benzene ring, makes it a valuable intermediate in the production of a wide array of organic compounds. This guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis methodologies, reactivity profile, analytical characterization, and key applications, with a particular focus on its relevance to the pharmaceutical and life sciences sectors. As a Senior Application Scientist, the aim is to furnish a document that is not only factually robust but also provides practical insights into the handling and utilization of this important chemical entity.

Core Properties and Identification

A thorough understanding of the fundamental properties of a chemical is paramount for its effective and safe use in a research and development setting. This section outlines the key identifiers and physicochemical characteristics of this compound.

Molecular Identity
PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 119-33-5[2]
Synonyms 2-Nitro-p-cresol, 4-Hydroxy-3-nitrotoluene, o-Nitro-p-cresol[1][3]
Physicochemical Properties
PropertyValueSource(s)
Appearance Yellow to dark yellow to brown or yellow/brown fused solid or clear liquid as melt or chunks[2]
Melting Point 27.0-36.0°C[2]
Flash Point 108 °C (closed cup)[4]
Solubility Soluble in polar organic solvents.[3]

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound can be achieved through various routes, with the choice of method often dictated by factors such as desired yield, purity, scalability, and cost. Below are detailed protocols for two common synthetic pathways.

Method 1: Direct Nitration of p-Cresol

This is a classical and widely used method for the synthesis of this compound. The reaction involves the electrophilic substitution of a nitro group onto the p-cresol ring.

  • In a flask equipped with a stirrer and dropping funnel, dissolve p-cresol in a suitable solvent like dichloromethane.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise to the p-cresol solution with constant stirring. The temperature should be carefully controlled to prevent over-nitration and side reactions.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture over crushed ice.

  • Separate the organic layer, wash it with water and then with a sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by techniques such as distillation or column chromatography to isolate the desired this compound isomer.[5]

Caption: Workflow for the synthesis of this compound via direct nitration of p-cresol.

Method 2: Alkaline Hydrolysis of 4-Chloro-3-nitrotoluene

An alternative route involves the nucleophilic aromatic substitution of a chloro group with a hydroxyl group.

  • In a high-pressure reactor, charge 4-chloro-3-nitrotoluene and an aqueous solution of sodium hydroxide.

  • Heat the mixture to a high temperature (e.g., 150-180°C) and maintain the pressure for several hours.

  • Monitor the reaction for the consumption of the starting material.

  • After the reaction is complete, cool the reactor and carefully neutralize the reaction mixture with an acid, such as hydrochloric acid, to precipitate the product.

  • Filter the precipitated solid, wash it with water to remove inorganic salts, and dry to obtain this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three functional groups:

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated by bases to form a phenoxide ion. This group also directs electrophilic substitution to the ortho and para positions.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution and directs incoming groups to the meta position relative to itself. It can be reduced to an amino group (-NH₂) using various reducing agents.

  • Methyl Group (-CH₃): The methyl group is an electron-donating group that activates the ring towards electrophilic substitution and directs incoming groups to the ortho and para positions.

The interplay of these groups dictates the regioselectivity of further chemical transformations. For instance, the hydroxyl and methyl groups activate the ring, while the nitro group deactivates it, influencing the position of subsequent reactions.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for quality control and research purposes. The following spectroscopic data provides a fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.

    • Aromatic Protons (Ar-H): Doublets and a doublet of doublets in the range of δ 6.8-8.0 ppm, with coupling constants reflecting their ortho, meta, and para relationships.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of δ 5-11 ppm.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Based on data for similar phenolic compounds, the expected chemical shifts are:[6]

    • Methyl Carbon (-CH₃): Around δ 20-25 ppm.

    • Aromatic Carbons (Ar-C): In the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield, while the carbons ortho and para to the hydroxyl group will be shielded. The nitro group will cause a downfield shift for the carbon it is attached to.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound are expected around the following wavenumbers (cm⁻¹):[7][8]

Wavenumber (cm⁻¹)AssignmentFunctional Group
3200-3600 (broad)O-H stretchPhenolic Hydroxyl
3000-3100C-H stretchAromatic
2850-2960C-H stretchMethyl
~1520 and ~1340N-O asymmetric and symmetric stretchingNitro group
1450-1600C=C stretchingAromatic Ring
~1200C-O stretchingPhenolic

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. A validated reverse-phase HPLC (RP-HPLC) method is essential for quality control and research applications.

Illustrative HPLC Method for Purity Determination

This protocol is a general guideline and should be optimized and validated for specific instrumentation and applications.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) in an isocratic or gradient elution. A typical starting point could be a 50:50 (v/v) mixture.[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Caption: A generalized workflow for the HPLC analysis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various target molecules, particularly in the pharmaceutical and dye industries.

Intermediate in Chemical Synthesis
  • Dye Intermediates: It is a precursor in the manufacturing of certain dyes.

  • Synthesis of p-Cresidine: this compound can be converted to 4-methyl-2-nitroanisole, which is then reduced to form p-cresidine (2-methoxy-5-methylaniline). p-Cresidine is an important intermediate in the production of pigments and dyes, including some food-grade colorants.[9][10]

Potential in Drug Discovery
  • Acetylcholinesterase (AChE) Inhibition: Research has indicated that nitrophenol derivatives can exhibit inhibitory activity against acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[11][12][13] The structural features of this compound make it a scaffold of interest for the design and synthesis of novel AChE inhibitors. Further studies are warranted to explore the structure-activity relationship and optimize its potential as a therapeutic agent.

  • Building Block for Medicinal Chemistry: The reactive sites on this compound allow for its incorporation into more complex molecular architectures, making it a valuable starting material for the synthesis of novel pharmacologically active compounds.[14]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification
  • GHS Pictograms:

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical compound of significant industrial and research importance. Its well-defined properties, established synthesis routes, and versatile reactivity make it a valuable tool for chemists and pharmaceutical scientists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective application in the laboratory and beyond. The potential for this molecule to serve as a scaffold in the development of new therapeutic agents, particularly in the context of neurodegenerative diseases, underscores the ongoing relevance of this fundamental chemical building block.

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An In-depth Technical Guide to the Discovery and History of Nitrocresols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the discovery, history, synthesis, and industrial significance of nitrocresols. Tailored for researchers, scientists, and drug development professionals, this document delves into the scientific underpinnings of these compounds, from their initial synthesis in the crucible of 19th-century organic chemistry to their contemporary applications and environmental considerations.

Foreword: A Legacy of Color and Controversy

The story of nitrocresols is intrinsically linked to the dawn of the synthetic chemical industry. These seemingly simple aromatic compounds, characterized by a methyl and a nitro group attached to a phenol ring, emerged from the fervent innovation of the 19th century, a period that saw the birth of synthetic dyes and the foundations of modern pharmacology. Their journey is one of scientific curiosity, industrial ambition, and a growing awareness of the complex interplay between chemical innovation and environmental responsibility. This guide aims to provide not just a historical account, but a deeper understanding of the scientific principles that have governed the synthesis, analysis, and application of nitrocresols for over a century.

The Genesis of Nitrocresols: A 19th-Century Discovery

The precise moment of the first synthesis of a nitrocresol is not definitively documented in a single seminal paper, as is common with many foundational discoveries in organic chemistry. Instead, their emergence was a gradual process built upon the burgeoning understanding of aromatic chemistry. The groundwork was laid by the isolation of cresol isomers from coal tar, a byproduct of the burgeoning coal gas industry.[1] These cresols—ortho, meta, and para—provided the essential starting materials for early nitration experiments.

The nitration of aromatic compounds was a key area of investigation in the mid-to-late 19th century, with chemists like August Wilhelm von Hofmann and his contemporaries pioneering many of the fundamental reactions. While a direct attribution to a single discoverer of the first nitrocresol is elusive, early reports of the nitration of cresols and their derivatives began to appear in the chemical literature of the latter half of the 19th century. For instance, the journal Justus Liebigs Annalen der Chemie was a prominent platform for such discoveries in organic chemistry during this era.[1][2][3] The challenges in separating the isomeric forms of both the starting cresols and the resulting nitrocresols meant that early preparations were often mixtures of isomers.[4]

Synthesis and Manufacturing: From Laboratory Curiosities to Industrial Intermediates

The synthesis of nitrocresols has evolved from early, often crude, laboratory nitrations to more controlled and selective industrial processes. The fundamental reaction remains the electrophilic aromatic substitution of a cresol with a nitrating agent.

Foundational Synthetic Approaches

Early synthetic methods typically involved the direct nitration of cresol isomers using a mixture of nitric acid and sulfuric acid. However, these reactions often led to a mixture of mono- and di-nitro products, as well as oxidation byproducts, making purification a significant challenge.[4][5][6][7] The control of reaction temperature and the concentration of the nitrating acids were critical to improving the yield of the desired mononitrocresol.

A significant advancement in the selective synthesis of specific isomers was the nitrosation of phenols followed by oxidation. This two-step process allowed for greater regioselectivity, particularly in the synthesis of p-nitrocresols from m-cresol.[8][9]

Industrial-Scale Production

The burgeoning dye and later, the pesticide industries, drove the need for large-scale and cost-effective production of nitrocresols. This led to the development of more refined and controlled manufacturing processes, often detailed in patents. These processes focused on maximizing the yield of the desired isomer while minimizing the formation of unwanted byproducts and ensuring operational safety. For example, patents from the 20th century describe detailed procedures for the nitration of para-cresol to produce meta-nitro-para-cresol, a key intermediate.[4]

Table 1: Comparison of Historical and Modern Synthetic Routes to Nitrocresols

MethodReagentsConditionsAdvantagesDisadvantages
Direct Nitration (19th Century) Nitric Acid, Sulfuric AcidVariable, often poorly controlledSimple, direct routePoor selectivity, formation of multiple isomers and byproducts, safety concerns
Nitrosation-Oxidation Nitrous Acid, followed by an oxidizing agent (e.g., Nitric Acid)Two-step process, often at low temperaturesImproved regioselectivity for certain isomersMore complex multi-step process
Modern Industrial Nitration Mixed Acids (HNO₃/H₂SO₄)Tightly controlled temperature and reagent additionHigh yield and purity of the desired isomer, scalableRequires specialized equipment for safety and control, generates acidic waste
Experimental Protocol: A Representative Synthesis of 2-Nitro-p-cresol

The following protocol is a generalized representation of a laboratory-scale synthesis of 2-nitro-p-cresol, illustrating the fundamental principles of cresol nitration.

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a pre-cooled solution of concentrated sulfuric acid. Maintain the temperature below 10°C throughout the addition.

  • Dissolution of p-Cresol: In a separate beaker, dissolve p-cresol in a suitable solvent, such as glacial acetic acid.

  • Nitration Reaction: Slowly add the p-cresol solution to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10°C. The reaction is exothermic and requires careful temperature control to prevent over-nitration and byproduct formation.

  • Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. Then, pour the mixture onto crushed ice to precipitate the crude 2-nitro-p-cresol.

  • Purification: The crude product is then filtered, washed with cold water to remove residual acids, and can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product p_cresol p-Cresol mixing Controlled Mixing (Low Temperature) p_cresol->mixing nitric_acid Nitric Acid nitric_acid->mixing sulfuric_acid Sulfuric Acid sulfuric_acid->mixing reaction Nitration Reaction mixing->reaction quenching Quenching on Ice reaction->quenching purification Purification (Recrystallization) quenching->purification nitrocresol 2-Nitro-p-cresol purification->nitrocresol

Caption: A simplified workflow for the laboratory synthesis of 2-nitro-p-cresol.

Industrial Applications: The Dual Role of Nitrocresols

The industrial importance of nitrocresols stems from their utility as versatile chemical intermediates, primarily in the synthesis of dyes and pesticides.

A Colorful History: Nitrocresols in the Dye Industry

The rise of the synthetic dye industry in the mid-19th century created a significant demand for a wide range of aromatic intermediates.[4][10] Nitrocresols, with their reactive nitro and hydroxyl groups, proved to be valuable precursors for the synthesis of various azo and other classes of dyes. The nitro group could be readily reduced to an amino group, which could then be diazotized and coupled to form brightly colored azo dyes. The hydroxyl group also influenced the final color and properties of the dye. The German chemical industry, in particular, became a powerhouse in the production of synthetic dyes, and nitrocresols were among the many building blocks that fueled this colorful revolution.[4]

From Color to Control: The Advent of Nitrocresol-Based Pesticides

In the early 20th century, the focus of chemical innovation expanded to include agriculture. The insecticidal and herbicidal properties of certain nitroaromatic compounds were discovered, leading to the development of the first generation of synthetic pesticides.[9][11] Dinitrocresols, in particular, were used as insecticides, fungicides, and herbicides. While mononitrocresols are generally less biologically active than their dinitro counterparts, they served as important intermediates in the synthesis of more complex and potent pesticide molecules. This shift marked a significant expansion in the application of nitrocresol chemistry, moving from the realm of coloration to crop protection.

Analytical Methodologies: A Journey from Color to Chromatograms

The evolution of analytical techniques for nitrocresols mirrors the broader advancements in analytical chemistry.

Early Qualitative and Quantitative Analysis

In the late 19th and early 20th centuries, the analysis of nitrocresols and other phenolic compounds relied heavily on classical wet chemistry methods. These included colorimetric assays, where the compound of interest would react with a specific reagent to produce a colored product, the intensity of which could be visually compared to standards.[2] Titration methods were also employed for quantitative analysis. However, these early methods often lacked specificity and were challenging for the analysis of complex mixtures of isomers. The separation of nitrocresol isomers was a particularly difficult task, often relying on fractional crystallization or distillation, which were not always effective.

The Chromatographic Revolution

The advent of chromatography in the mid-20th century revolutionized the analysis of organic compounds, including nitrocresols. Gas chromatography (GC) and later, high-performance liquid chromatography (HPLC), provided powerful tools for the separation and quantification of individual isomers in complex mixtures with high sensitivity and specificity.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has become a cornerstone for the analysis of nitrocresols. The GC separates the isomers based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative and often complementary method for nitrocresol analysis, particularly for less volatile or thermally labile derivatives. Reverse-phase HPLC with UV detection is a common approach.[2]

Analytical_Evolution cluster_early Early Methods (19th - early 20th Century) cluster_modern Modern Methods (mid-20th Century onwards) colorimetry Colorimetric Assays gc Gas Chromatography (GC) colorimetry->gc Increased Specificity titration Titration hplc High-Performance Liquid Chromatography (HPLC) titration->hplc Enhanced Sensitivity fractional_crystallization Fractional Crystallization fractional_crystallization->gc Improved Separation gc_ms GC-Mass Spectrometry (GC-MS) gc->gc_ms Definitive Identification

Caption: The evolution of analytical techniques for nitrocresols.

Toxicological and Environmental History: A Legacy of Concern

The widespread industrial production and use of nitrocresols and related nitroaromatic compounds have led to concerns about their potential impact on human health and the environment.

Early Toxicological Insights

The toxicological properties of nitroaromatic compounds became a subject of study as their industrial use grew. Early toxicological investigations, particularly in the early 20th century, often focused on acute toxicity and occupational exposures in manufacturing settings. While much of the historical toxicological data focuses on the more acutely toxic dinitrocresols, the potential for mononitrocresols to cause skin irritation and other health effects was recognized.

Environmental Fate and Contamination

The discharge of industrial effluents from dye and chemical manufacturing plants was a significant source of environmental pollution in the 19th and early 20th centuries.[3][4][5][10] Nitrocresols, being relatively water-soluble, could contaminate waterways and soil. The persistence and potential for bioaccumulation of some nitroaromatic compounds raised further environmental concerns.

The atmospheric chemistry of nitrocresols has also been a subject of modern research, particularly in the context of biomass burning and the formation of secondary organic aerosols.

Table 2: Key Toxicological and Environmental Considerations for Nitrocresols

AspectHistorical PerspectiveModern Understanding
Human Health Focus on acute toxicity and occupational exposure in manufacturing.Concerns include potential for skin irritation, and other systemic effects. More data available for dinitro-derivatives.
Environmental Contamination Primarily from industrial wastewater discharge from dye and chemical plants.Contamination can occur from industrial sources, agricultural runoff (for pesticide derivatives), and atmospheric deposition.
Environmental Fate Limited understanding of persistence and degradation pathways.Subject to biodegradation in soil and water, and photochemical reactions in the atmosphere.

Conclusion: A Continuing Narrative

The discovery and history of nitrocresols offer a compelling case study in the evolution of industrial chemistry. From their origins as laboratory curiosities in the 19th century to their role as key intermediates in major industries, their story is one of scientific progress and a growing understanding of the responsibilities that accompany chemical innovation. For today's researchers, scientists, and drug development professionals, the legacy of nitrocresols serves as a reminder of the importance of sustainable synthesis, thorough toxicological evaluation, and a comprehensive understanding of the environmental lifecycle of chemical compounds. The journey of nitrocresols is far from over, as new applications and a deeper understanding of their environmental and biological interactions continue to be explored.

References

  • Coombes, R. G., Golding, J. G., & Hadjigeorgiou, P. (1979). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (10), 1451-1457.
  • OSHA. (n.d.). Phenol and Cresol.
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  • Social Fabric. (n.d.). Dyeing - Production. Cornell University Library.
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  • Hodgson, H. H. (1932). 183. Reactions of nitrosophenols. Part I. Diazomethane as and agent for detecting nitrosophenolic structure. Journal of the Chemical Society (Resumed), 1395-1397.
  • Google Patents. (n.d.).
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  • Britannica. (2026, January 2). Phenol.
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  • CSIRO. (2021, May 12). A short history of agricultural chemical usage and development.
  • SMART LAND. (2025, February 4). A Historical Perspective on Pesticide Chemistry.
  • ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions.
  • PubMed. (1999). Toxicology: past, present, and future.
  • Chemistry Stack Exchange. (2014, February 9). Products of Reimer–Tiemann reaction of 4-methylphenol.
  • UCL Discovery. (n.d.). Analysis and Synthesis in Nineteenth-Century Organic Chemistry.
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  • History of Toxicology. (n.d.). History of Toxicology.
  • Gibson, G. P. (1923). CXLVII.—Nitro-derivatives of m-cresol. Journal of the Chemical Society, Transactions, 123, 1269-1275.
  • Wikipedia. (n.d.). Liebigs Annalen.
  • Google Patents. (n.d.).
  • HathiTrust Digital Library. (n.d.). Catalog Record: Journal of the Chemical Society. Transactions.
  • Hodgson, H. H., & Kershaw, A. (1930). CCLIV.—The nitrosation of phenols. Part X. Further study of the nitrosation of m-iodophenol. Journal of the Chemical Society (Resumed), 1969-1972.
  • Redalyc. (n.d.). Philippe de Clermont (1831–1921).
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Unveiling the Electronic Landscape of 4-Methyl-2-nitrophenol: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-nitrophenol, a substituted aromatic compound, presents a fascinating case study for theoretical and computational chemistry. Its molecular structure, characterized by the interplay of an electron-donating methyl group, an electron-withdrawing nitro group, and a hydroxyl group on a benzene ring, gives rise to a unique electronic environment that dictates its reactivity, spectral properties, and potential biological activity. Understanding these properties at a quantum mechanical level is paramount for applications ranging from environmental science to drug design. This in-depth technical guide provides a comprehensive walkthrough of the theoretical calculations used to elucidate the molecular and electronic properties of this compound. As a self-validating system, this guide will not only present the "how" but also the critical "why" behind each computational step, empowering researchers to apply these methodologies to their own molecules of interest.

Core Physicochemical Properties of this compound

A foundational understanding of the macroscopic properties of this compound provides context for the theoretical calculations. These experimental values serve as benchmarks for validating our computational models.

PropertyValueSource
Molecular Formula C₇H₇NO₃PubChem[1]
Molecular Weight 153.14 g/mol PubChem[1]
CAS Number 119-33-5Sigma-Aldrich
Appearance Yellow solid with a phenolic odorPubChem[1]
Melting Point 32-35 °CPubChem[1]
Boiling Point 234 °CChemical-Suppliers.com[2]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and methanol.[2][3]Various[2][3]

I. Computational Methodology: The Power of Density Functional Theory (DFT)

To probe the intricacies of this compound's electronic structure, we employ Density Functional Theory (DFT), a robust quantum mechanical method that offers a favorable balance between computational cost and accuracy for medium-sized organic molecules. The choice of the functional and basis set is critical for obtaining reliable results.

For our calculations, we will utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional . This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of aromatic and nitro-containing compounds. To represent the atomic orbitals, we will use the 6-311+G(d,p) basis set . This is a triple-zeta basis set that provides a flexible description of the valence electrons. The + indicates the inclusion of diffuse functions, which are important for describing the lone pairs of electrons on the oxygen and nitrogen atoms, while the (d,p) denotes the addition of polarization functions on heavy atoms and hydrogen, respectively, allowing for a more accurate representation of bonding environments.[4]

All calculations will be performed using the Gaussian 16 suite of programs.

Experimental Protocol: Software and Hardware
  • Software: Gaussian 16 Revision C.01

  • Hardware: A high-performance computing cluster with a minimum of 8 cores and 16 GB of RAM is recommended for efficient completion of these calculations.

II. Molecular Structure Optimization and Vibrational Analysis

The first step in any theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Workflow for Geometry Optimization and Frequency Calculation

Geometry Optimization and Frequency Calculation Workflow start Start: Initial 3D Structure of this compound gaussian_input Create Gaussian Input File (.gjf) Keywords: # opt freq b3lyp/6-311+g(d,p) start->gaussian_input run_gaussian Run Gaussian Calculation gaussian_input->run_gaussian check_convergence Check for Convergence (SCF Done and Optimization Converged?) run_gaussian->check_convergence analyze_output Analyze Output File (.log) - Optimized Coordinates - Vibrational Frequencies check_convergence->analyze_output Yes error Error: Troubleshoot Input or Calculation check_convergence->error No verify_minimum Verify True Minimum (No imaginary frequencies?) analyze_output->verify_minimum end End: Optimized Geometry and Vibrational Spectra verify_minimum->end Yes verify_minimum->error No

Caption: Workflow for obtaining the optimized geometry and vibrational frequencies.

Step-by-Step Protocol for Geometry Optimization and Frequency Calculation
  • Build the Initial Structure: Construct the 3D structure of this compound using a molecular modeling program like GaussView or Avogadro.

  • Create the Gaussian Input File: Prepare a text file (e.g., 4m2n_opt_freq.gjf) with the following content:

    Note: The Cartesian coordinates provided are illustrative and will be optimized during the calculation.

  • Run the Calculation: Submit the input file to Gaussian.

  • Analyze the Output: Upon successful completion, inspect the output log file. The final optimized coordinates will be provided. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[5]

Interpreting the Vibrational Spectrum

The frequency calculation provides the harmonic vibrational frequencies, which correspond to the different modes of vibration within the molecule. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the accuracy of the computational model.[6][7][8] The NIST WebBook provides an experimental gas-phase IR spectrum for this compound for comparison.[9]

Key Vibrational Modes to Analyze:

  • O-H Stretch: Typically a strong, broad band in the high-frequency region (around 3200-3600 cm⁻¹).

  • C-H Stretches (Aromatic and Methyl): Found in the 2900-3100 cm⁻¹ region.

  • NO₂ Stretches (Asymmetric and Symmetric): Strong absorptions typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

  • C=C Aromatic Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-N Stretch: Usually observed in the 1250-1360 cm⁻¹ range.

III. Unveiling the Electronic Properties

With the optimized geometry, we can now delve into the electronic properties of this compound.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

  • Use the Checkpoint File: The checkpoint file (.chk) from the optimization calculation contains the necessary wavefunction information.

  • Visualize the Orbitals: Use a visualization program like GaussView or Avogadro to open the checkpoint file and generate surfaces for the HOMO and LUMO.[10][11][12]

  • Calculate the Energy Gap: The energies of the HOMO and LUMO can be found in the Gaussian output file. The gap is calculated as: ΔE = E(LUMO) - E(HOMO)

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution within the molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, offering insights into hybridization, charge transfer, and delocalization effects.[13][14]

  • Modify the Input File: Add the pop=nbo keyword to the route section of a new input file using the optimized geometry.

  • Run the Calculation: Execute the Gaussian job.

  • Interpret the Output: The NBO section of the output file will detail the natural atomic charges, the composition of the natural bond orbitals, and second-order perturbation theory analysis of donor-acceptor interactions, which quantify the extent of electron delocalization.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution and predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface.

  • Create a Cube File: Generate a cube file for the electron density and another for the electrostatic potential from the checkpoint file using the cubegen utility in Gaussian.

  • Visualize the MEP Surface: Use a visualization program to read the density cube file to create an isosurface and then map the electrostatic potential from the second cube file onto this surface.[3][15][16][17]

Interpreting the MEP Map:

  • Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the nitro and hydroxyl groups.

  • Blue Regions: Represent areas of positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group.

  • Green Regions: Denote areas of neutral potential.

IV. Simulating the Electronic Spectrum (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. This allows for a direct comparison with experimental data and helps in understanding the nature of electronic transitions.

Workflow for TD-DFT Calculation

TD-DFT Calculation Workflow start Start: Optimized Geometry gaussian_input Create Gaussian Input File (.gjf) Keywords: # td=(nstates=10) b3lyp/6-311+g(d,p) start->gaussian_input run_gaussian Run TD-DFT Calculation gaussian_input->run_gaussian analyze_output Analyze Output File (.log) - Excitation Energies (eV) - Oscillator Strengths (f) run_gaussian->analyze_output plot_spectrum Plot Simulated UV-Vis Spectrum (Wavelength vs. Molar Absorptivity) analyze_output->plot_spectrum end End: Simulated UV-Vis Spectrum plot_spectrum->end

Caption: Workflow for simulating the UV-Vis spectrum using TD-DFT.

Step-by-Step Protocol for TD-DFT Calculation
  • Prepare the Input File: Using the optimized geometry, create a new Gaussian input file (e.g., 4m2n_tddft.gjf) with the td keyword. To simulate the spectrum in a solvent, the scrf keyword can be added.

  • Run the Calculation: Submit the job to Gaussian.

  • Analyze the Results: The output file will list the calculated excitation energies (in eV), wavelengths (in nm), and oscillator strengths for each electronic transition. The oscillator strength is proportional to the intensity of the absorption peak.

  • Plot the Spectrum: The calculated transitions can be plotted as a simulated UV-Vis spectrum, often by fitting Gaussian or Lorentzian functions to the calculated peaks. This can then be compared to the experimental UV-Vis spectrum available on databases like PubChem.[1]

V. Data Presentation and Interpretation

For clarity and ease of comparison, the key quantitative data from the theoretical calculations should be summarized in tables.

Table of Calculated Electronic Properties
PropertyCalculated Value
HOMO Energy [Value from output] eV
LUMO Energy [Value from output] eV
HOMO-LUMO Gap [Calculated difference] eV
Dipole Moment [Value from output] Debye
Table of Major Calculated Vibrational Frequencies and Assignments
Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
[Value from output][Scaled value][Experimental value]O-H stretch
[Value from output][Scaled value][Experimental value]Asymmetric NO₂ stretch
[Value from output][Scaled value][Experimental value]Symmetric NO₂ stretch
............

Note: Calculated harmonic frequencies are often systematically higher than experimental frequencies. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to improve agreement.[4]

Conclusion

This guide has provided a comprehensive, step-by-step framework for the theoretical investigation of this compound using Density Functional Theory. By following these protocols, researchers can gain deep insights into the molecule's geometric structure, vibrational characteristics, and electronic properties. The self-validating nature of this approach, which emphasizes comparison with experimental data, ensures the reliability of the computational results. The methodologies outlined herein are not limited to this compound and can be readily adapted to a wide range of organic molecules, making this a valuable resource for scientists in diverse fields. The interplay of theoretical calculations and experimental observations is a powerful paradigm for advancing our understanding of molecular systems and accelerating the pace of scientific discovery.

References

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  • Part 4 - Introduction to Vibrational Frequencies -
  • Q-Chem 5.
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  • How to draw HOMO and LUMO in GaussView using Gaussian output file - YouTube[12]
  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa - YouTube[13]
  • How to draw HOMO and LUMO orbitals with Avogadro, Gaussian and GaussView - YouTube[14]
  • Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison[15]
  • Natural Bond Orbital (NBO) Analysis - Gaussian[16]
  • Molecular Electrostatic Potential (MEP) - University of Munich[4]
  • How to interpret a map of electrostatic potential (MEP)?
  • Molecular electrostatic potential (MEP) map of the compounds.
  • Molecular Electrostatic Potential Maps (MEPs)
  • This compound | C7H7NO3 | CID 8391 - PubChem[1]
  • This compound 99 119-33-5 - Sigma-Aldrich[2]
  • FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol[5]
  • Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investig

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An In-depth Technical Guide to the Safety and Hazards of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-2-nitrophenol (CAS No. 119-33-5), also known as 2-nitro-p-cresol, is a yellow crystalline solid with a characteristic phenolic odor.[1][2] It serves as an important intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[3][4] Given its reactivity and toxicological profile, a thorough understanding of its hazards and the implementation of rigorous safety protocols are paramount for professionals in research, development, and manufacturing. This guide provides a comprehensive overview of the safety and hazard information for this compound, synthesized from authoritative sources to ensure the well-being of laboratory and industrial personnel.

Section 1: Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is the foundation of its safe handling. Key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 119-33-5[5][6]
Molecular Formula C₇H₇NO₃[6]
Molecular Weight 153.14 g/mol [5]
Appearance Yellow to brownish crystalline powder/solid[1][7]
Melting Point 32-36.5 °C[1][2]
Flash Point 108 °C (226.4 °F) - closed cup[5][7]
Water Solubility Slightly soluble[2]
Vapor Pressure 0.000632 mmHg[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties and potential for organ toxicity.[1][8]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Sources:[1][5][8]

Signal Word: Warning[1][5][8]

Hazard Pictogram:


(GHS07)[1]

Section 3: Toxicological Profile

The toxicological data underscores the importance of minimizing exposure. The primary routes of concern are dermal contact, eye contact, and inhalation.

  • Acute Toxicity: The oral LD50 in rats is 3360 mg/kg, indicating moderate toxicity if ingested.[2][7][9] It is also considered harmful by skin absorption.[1]

  • Skin and Eye Irritation: The substance is a confirmed skin and strong eye irritant.[1][7][8] Direct contact can cause significant irritation and potential damage.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][8]

  • Organ Toxicity: There is evidence suggesting it may cause kidney and liver injury.[1] It is identified as a secondary hepatotoxin, with toxic effects based on animal experimentation and human ingestion cases.[1]

  • Carcinogenicity and Mutagenicity: this compound is not listed as a carcinogen by ACGIH, IARC, NTP, or California Proposition 65.[7] There is no available data on its mutagenic or reproductive toxicity effects.[8][10]

Section 4: Exposure Controls and Personal Protection

Controlling exposure is critical for the safe handling of this compound. A combination of engineering controls and personal protective equipment (PPE) is required.

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[7][8] Eyewash stations and safety showers must be readily accessible.[8]

Personal Protective Equipment (PPE): The selection of PPE is a critical decision-making process to prevent direct contact.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7][11] A face shield may be necessary if splashing is possible.[12]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[7][11] Contaminated clothing should be removed immediately and washed before reuse.[8][13]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator should be used.[7] For dusts, a type N95 (US) dust mask is recommended.[5]

PPE Selection Workflow

PPE_Selection start Task Assessment: Handling this compound wear_std_ppe Standard PPE: - Nitrile Gloves - Lab Coat start->wear_std_ppe q_splash Potential for Splash? q_dust Potential for Dust/ Aerosol Generation? q_splash->q_dust No wear_goggles Wear Chemical Goggles q_splash->wear_goggles Yes wear_respirator Use Respirator (e.g., N95 Dust Mask) q_dust->wear_respirator Yes proceed Proceed with Task q_dust->proceed No wear_goggles->q_dust wear_faceshield Wear Face Shield over Goggles wear_goggles->wear_faceshield Significant Splash Risk wear_faceshield->q_dust wear_std_ppe->q_splash wear_respirator->proceed Spill_Response spill Spill of this compound Detected evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Prevent Spread to Drains) ppe->contain cleanup Sweep up Solid Material (Avoid Dust Generation) contain->cleanup containerize Place in Labeled Hazardous Waste Container cleanup->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose

Caption: Step-by-step workflow for managing an accidental spill.

Section 9: Ecological Information

While comprehensive data is limited, nitrophenols as a class can be harmful to aquatic life. [14][15]Releases into the environment should be avoided to prevent contamination of soil and water systems. [16]Biodegradation is expected to be an important fate process in both water and soil. [14]

Section 10: Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. [16]Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. [8]Do not mix with other waste. Handle uncleaned containers as you would the product itself. [16]

References

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  • Material Safety Data Sheet - this compound, 99% - Cole-Parmer. Cole-Parmer. [Link]
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  • Substance Information - ECHA - European Union. European Chemicals Agency. [Link]
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. [Link]
  • Substance Information - ECHA - European Union. European Chemicals Agency. [Link]
  • 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P - GovInfo. GovInfo. [Link]
  • 1-(4-methyl-2-nitrophenylazo)-2-naphthol - Substance Information - ECHA - European Union. European Chemicals Agency. [Link]
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environmental fate and degradation of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Degradation of 4-Methyl-2-nitrophenol

Executive Summary

This compound (4M2NP), a member of the nitrophenol family, is a significant chemical intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Its introduction into the environment, whether through industrial effluent or as a degradation product of other compounds, raises concerns due to its potential toxicity and persistence.[3][4] This guide provides a comprehensive technical overview of the environmental fate of 4M2NP, synthesizing current scientific understanding of its distribution, abiotic degradation mechanisms, and, most critically, its microbial biodegradation pathways. We delve into the causality behind its environmental behavior, present detailed methodologies for its study, and offer a scientifically grounded perspective for researchers and environmental professionals.

Physicochemical Profile and Environmental Distribution

The environmental behavior of any compound is fundamentally governed by its physicochemical properties. These characteristics dictate its partitioning between air, water, and soil compartments, its volatility, and its bioavailability for degradation.

The LogP value of 2.17 suggests a moderate potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment.[5] Its slight solubility in water indicates that while it can contaminate aquatic systems, a significant portion is likely to partition into soil and sediment phases.[6][7] The low vapor pressure suggests that volatilization from water or soil surfaces is not a major dissipation pathway.[5][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇NO₃[5][8]
Molecular Weight 153.14 g/mol [6][8]
Appearance Yellow to brownish crystalline solid[3][6]
Melting Point 32-36.5 °C[5][6]
Boiling Point ~234 °C[6]
Water Solubility Slightly soluble[4][6][7]
Vapor Pressure 0.000632 - 0.0419 mmHg at 25°C[4][8]
Octanol-Water Partition Coefficient (LogP) 2.17[4][5]

Abiotic Degradation Pathways

Abiotic processes, which are non-biological, contribute to the transformation of 4M2NP in the environment. For nitrophenols in general, photolysis and reactions with atmospheric radicals are the primary abiotic degradation routes.

Photodegradation

Direct photolysis of nitrophenols in sunlit surface waters can be an important fate process.[9] The atmospheric half-life for nitrophenols is estimated to be between 3 and 18 days, with photolysis being a key removal mechanism.[2][10] In aquatic systems, the half-life can range from one to eight days in freshwater.[9][10]

More recently, advanced oxidation processes (AOPs) involving photocatalysis have been shown to be effective. For instance, titanium dioxide (TiO₂) and other semiconductor-based photocatalysts can efficiently degrade 4-nitrophenol under UV or simulated sunlight irradiation by generating highly reactive hydroxyl radicals.[11][12][13] These radicals initiate a series of oxidative reactions that can lead to the complete mineralization of the compound to CO₂, water, and inorganic ions.[12]

Hydrolysis

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for 4M2NP under environmentally relevant pH conditions (pH 5-9). The molecule is stable to hydrolysis, meaning this process contributes minimally to its overall environmental attenuation compared to biological or photochemical processes.[14]

Biotic Degradation: The Primary Attenuation Pathway

Microbial biodegradation is the most significant process for the complete removal and detoxification of 4M2NP from the environment.[15] The nitro group makes the aromatic ring electron-deficient and relatively resistant to electrophilic attack by oxygenases, which often initiate the degradation of aromatic compounds. However, various microorganisms have evolved specific enzymatic machinery to overcome this recalcitrance.[15][16]

Aerobic Biodegradation Pathways

Under aerobic conditions, bacteria have developed two primary strategies to degrade nitrophenols:

  • Oxidative Pathway: This involves an initial monooxygenase-catalyzed reaction that removes the nitro group as nitrite and forms a catechol or substituted catechol. This dihydroxylated intermediate is then susceptible to ring cleavage by dioxygenase enzymes, channeling the resulting products into central metabolism (e.g., the TCA cycle).[17][18]

  • Reductive Pathway: In some cases, the nitro group is first reduced to a hydroxylamino or amino group before the aromatic ring is cleaved.

For substituted nitrophenols, the oxidative pathway is well-documented. A key example is the degradation of the related isomer, 3-methyl-4-nitrophenol (3M4NP), by Burkholderia sp. strain SJ98.[17] This strain utilizes a monooxygenase (PnpA) to convert 3M4NP into methyl-1,4-benzoquinone, releasing the nitro group as nitrite. The benzoquinone is then reduced to methylhydroquinone, which undergoes ring cleavage.[17] The enzymes involved in this pathway have been shown to act on other substituted nitrophenols, suggesting a similar pathway is highly probable for this compound.[17]

The proposed pathway for 4M2NP would likely proceed via the formation of 4-methylcatechol, a common intermediate in the degradation of cresols.

Biodegradation_Pathway cluster_0 Proposed Aerobic Degradation of this compound 4M2NP This compound Intermediate 4-Methyl-1,2-benzoquinone 4M2NP->Intermediate Monooxygenase (+O2, -NO2-) Catechol 4-Methylcatechol Intermediate->Catechol Reductase (+NAD(P)H) RingCleavage Ring Cleavage Products (e.g., 2-hydroxy-5-methyl- muconic semialdehyde) Catechol->RingCleavage Catechol 2,3-dioxygenase (+O2) TCA TCA Cycle (Central Metabolism) RingCleavage->TCA Further Metabolism Experimental_Workflow cluster_workflow Biodegradation Experimental Workflow prep 1. Inoculum & Media Preparation setup 2. Experimental Setup (Test & Control Flasks) prep->setup spike 3. Spike with 4M2NP setup->spike incubate 4. Incubation (Shaker, 25°C, Dark) spike->incubate sample 5. Time-Course Sampling incubate->sample filter 6. Filtration (0.22 µm) sample->filter analyze 7. HPLC & LC-MS Analysis filter->analyze data 8. Data Analysis (Degradation Kinetics) analyze->data

Sources

biological activity of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 4-Methyl-2-nitrophenol

Introduction

This compound, a substituted nitrophenol with the chemical formula C₇H₇NO₃, is a yellow crystalline solid primarily utilized as a key intermediate in the synthesis of pharmaceuticals, dyes, and other specialized chemicals.[1][2] While its role in chemical manufacturing is well-established, its direct biological activities are less characterized and are the subject of ongoing scientific inquiry. This guide provides a comprehensive technical overview of the known biological profile of this compound, moving beyond a simple data sheet to offer insights into its toxicological properties, emerging areas of therapeutic interest, and robust methodologies for its investigation. This document is intended for researchers, toxicologists, and drug development professionals seeking a deeper understanding of this compound's interactions with biological systems.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is critical for designing and interpreting biological assays. Key properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 153.14 g/mol [3]
CAS Number 119-33-5
Appearance Yellow solid with a phenolic odor[1][3]
Melting Point 32-36.5 °C[1][3]
Boiling Point 125 °C[1]
Water Solubility Slightly soluble[1][4]
Synonyms 2-Nitro-p-cresol, 2-Nitro-4-methylphenol[3]

Part 1: The Predominant Biological Profile: A Toxicological Assessment

The most extensively documented is its toxicity. Classified as a hazardous substance, its handling requires significant precautions. The compound exerts effects through multiple routes of exposure, including ingestion, inhalation, and dermal contact.[4]

Summary of Toxicological Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the compound's intrinsic hazards.

Hazard ClassGHS ClassificationKey Findings and EffectsSource
Acute Toxicity Moderately toxicOral LD50 (rat): 3360 mg/kg. Toxic by ingestion or skin contact.[1] Effects may be delayed.[4][1][4]
Skin Corrosion/Irritation Warning (H315)Causes skin irritation and burns. Classified as a dermatotoxin. Harmful by skin absorption.[3]
Eye Damage/Irritation Warning (H319)Causes serious eye irritation.[3]
Respiratory Irritation Warning (H335)May cause respiratory irritation upon inhalation.[3]
Organ Toxicity Occupational HepatotoxinMay cause liver and kidney injury.[3][3]

Source: GHS classifications and toxicological data compiled from PubChem and other safety databases.[3]

The toxicological profile suggests that any investigation into the therapeutic potential of this compound must be preceded by a thorough risk assessment and determination of a safe therapeutic window. Standard cytotoxicity assays are a mandatory first step in any new biological investigation.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for determining the concentration-dependent cytotoxicity of this compound against a chosen cell line (e.g., HepG2 for hepatotoxicity, HaCaT for skin cytotoxicity).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 1000 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.

  • Treatment: Remove the old medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells (1x10⁴ cells/well) prepare 2. Prepare Compound Dilutions treat 3. Treat Cells (24-72h) prepare->treat mtt 4. Add MTT Reagent (4h incubation) treat->mtt solubilize 5. Solubilize Formazan mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate IC₅₀ read->analyze

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Part 2: Emerging Areas of Biological Investigation

Despite the dominant toxicological profile, preliminary evidence suggests this compound may possess other, more nuanced biological activities. These areas represent promising, albeit nascent, avenues for research.

Acetylcholinesterase (AChE) Inhibition

A key finding indicates that this compound may act as an inhibitor of acetylcholinesterase. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of this enzyme are a cornerstone of treatment for Alzheimer's disease and other neurological conditions. This potential activity warrants rigorous investigation.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

Principle: This protocol is based on the Ellman method, which uses acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in PB.

    • ATCh Solution: 10 mM in PB.

    • AChE Enzyme Solution: 0.5 U/mL in PB.

    • Test Compound: Prepare a stock of this compound in DMSO and create serial dilutions in PB.

  • Assay Setup (96-well plate):

    • Add 25 µL of each test compound dilution to the appropriate wells.

    • Add 50 µL of PB.

    • Add 25 µL of AChE enzyme solution.

    • Mix and pre-incubate for 15 minutes at 25°C.

  • Reaction Initiation:

    • Add 25 µL of DTNB solution.

    • Add 25 µL of ATCh solution to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Calculate the IC₅₀ value by plotting percentage inhibition against the logarithm of the compound concentration.

AChE_Workflow Acetylcholinesterase Inhibition Assay Workflow A 1. Prepare Reagents (Buffer, DTNB, ATCh, AChE, Compound) B 2. Assay Plate Setup Add Compound, Buffer, and AChE A->B C 3. Pre-incubate (15 min at 25°C) B->C D 4. Initiate Reaction Add DTNB and Substrate (ATCh) C->D E 5. Kinetic Reading (Absorbance at 412 nm over 10 min) D->E F 6. Data Analysis Calculate Reaction Rates and IC₅₀ E->F

Caption: Workflow for determining acetylcholinesterase inhibitory activity.
Potential for Oxidative Stress Induction

Many phenolic and nitroaromatic compounds participate in redox cycling within cells, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. While not directly demonstrated for this compound, studies on related compounds like 3-methyl-4-nitrophenol have linked their toxicity to oxidative damage.[5] This is a logical and critical pathway to investigate.

ROS_Pathway NP Nitrophenol Compound Metabolism Cellular Redox Cycling (e.g., Cytochrome P450 Reductase) NP->Metabolism Radical Nitro Anion Radical Metabolism->Radical e⁻ Radical->NP Regeneration Superoxide Superoxide Radical (O₂⁻) Radical->Superoxide O2 Molecular Oxygen (O₂) O2->Superoxide SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) H2O2->Damage Fenton Reaction (with Fe²⁺)

Caption: Proposed mechanism for ROS generation by nitrophenolic compounds.

Part 3: Comparative Toxicokinetics and Metabolism

Specific toxicokinetic data for this compound in humans or animals is largely unavailable.[6] However, extensive studies on the related compound 4-nitrophenol provide a valuable comparative framework for predicting its likely metabolic fate.[7][8]

Following absorption, nitrophenols are widely distributed and undergo extensive Phase I and Phase II metabolism, primarily in the liver.[7] The primary goal of this metabolism is to increase water solubility and facilitate rapid excretion, mainly in the urine.[7]

Key Metabolic Reactions for Nitrophenols:

  • Phase I: Reactions mediated by cytochrome P450 enzymes include reduction of the nitro group to an amino group (forming aminophenols) and oxidation to form catechols.[7][8]

  • Phase II: The parent compound and its Phase I metabolites are conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form highly water-soluble conjugates for excretion.[7][8]

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation NP 4-Nitrophenol (Parent Compound) Reduction Reduction (CYP450) NP->Reduction Oxidation Oxidation (CYP450) NP->Oxidation Gluc Glucuronide Conjugates NP->Gluc UGT Sulf Sulfate Conjugates NP->Sulf SULT AP 4-Aminophenol Reduction->AP NC 4-Nitrocatechol Oxidation->NC AP->Gluc UGT AP->Sulf SULT NC->Gluc UGT NC->Sulf SULT Excretion Urinary Excretion Gluc->Excretion Sulf->Excretion

Caption: Metabolic pathway of the related compound 4-nitrophenol in rats.[8]

Conclusion and Future Directions

The is a dual-edged sword. Its profile is currently dominated by well-documented toxicological hazards, including skin, eye, and respiratory irritation, as well as potential organ damage.[3] These properties necessitate stringent safety protocols in its handling and define the primary challenge in exploring its therapeutic applications.

However, the indication that it may inhibit acetylcholinesterase presents a compelling avenue for future research in neuropharmacology. The logical next steps for any research program involving this compound are clear:

  • Establish a Comprehensive Cytotoxicity Profile: Determine the IC₅₀ values across a diverse panel of cell lines to understand its therapeutic index.

  • Validate and Characterize AChE Inhibition: Confirm the preliminary findings using robust enzymatic assays and determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Investigate Mechanistic Toxicity: Elucidate the role of oxidative stress and other potential mechanisms in its observed toxicity.

  • Screen for Other Activities: Given its phenolic structure, screening for antimicrobial or antioxidant properties could yield further insights.

By systematically addressing these areas, the scientific community can build a complete picture of this compound's biological activities, potentially unlocking novel therapeutic applications from a compound currently known primarily for its use as a chemical intermediate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8391, this compound.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2-Nitrophenol and 4-Nitrophenol. U.S. Department of Health and Human Services, Public Health Service.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service.
  • U.S. Environmental Protection Agency (EPA). (1999). 4-Nitrophenol Hazard Summary.
  • Organisation for Economic Co-operation and Development (OECD). (1997). SIDS Initial Assessment Report for 3-Methyl-4-nitrophenol.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrophenols (Draft for Public Comment). U.S. Department of Health and Human Services, Public Health Service.
  • Office of Environmental Health Hazard Assessment (OEHHA). (1998). Evidence on the Carcinogenicity of 4-Amino-2-nitrophenol. California Environmental Protection Agency.
  • Various Authors. (2024). 4-Nitrophenol Research Collection. ResearchGate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Public Health Statement for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). ToxFAQs for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service.
  • Various Authors. (2024).
  • National Center for Biotechnology Information. (2020). Toxicological Profile for Nitrophenols: Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. In Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US).
  • Yang, L., et al. (2015). In vitro effect of 4-pentylphenol and 3-methyl-4-nitrophenol on murine splenic lymphocyte populations and cytokine/granzyme production. Taylor & Francis Online.
  • Kumar, A., et al. (2020). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum.
  • ron. (2015).
  • Rasool, K., et al. (2016). Antibacterial Activity of Ti3C2Tx MXene. ACS Nano.
  • Wang, Z. (2005). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.

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Methodological & Application

Application Note: High-Throughput Analytical Strategies for the Quantification of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of 4-Methyl-2-nitrophenol (4M2N), a compound of significant interest in environmental monitoring and as an intermediate in the synthesis of pharmaceuticals and dyes. We present detailed, validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Analysis. Each method is critically evaluated for its sensitivity, selectivity, and throughput, offering researchers and drug development professionals a framework for selecting the optimal analytical approach for their specific application. This document emphasizes the causality behind experimental choices and provides self-validating systems for reliable and reproducible results.

Introduction: The Analytical Imperative for this compound

This compound (C7H7NO3), also known as 2-nitro-p-cresol, is a key chemical intermediate whose presence in various matrices requires accurate and sensitive quantification.[1][2] Its potential environmental impact and use in manufacturing necessitate reliable analytical methods for quality control, safety assessment, and research. This application note details three powerful analytical techniques, providing a comparative analysis to guide method selection.

Chemical Structure of this compound:

  • Molecular Formula: C7H7NO3[1][2]

  • Molecular Weight: 153.14 g/mol [3]

  • CAS Number: 119-33-5[1][2]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone technique for the analysis of nitrophenols due to its high resolution, sensitivity, and adaptability to various sample matrices.[4] Reversed-phase HPLC is particularly well-suited for the separation of polar analytes like 4M2N from complex mixtures.[5]

Principle of Separation

In reversed-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a polar solvent mixture. 4M2N, being a moderately polar compound, will partition between the stationary and mobile phases. By optimizing the mobile phase composition, a clean separation from other components can be achieved. UV detection is commonly employed as the nitro- and phenol groups are strong chromophores.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Filter 0.45 µm Syringe Filtration Sample->Filter SPE Solid-Phase Extraction (SPE) (Optional for Trace Analysis) Filter->SPE if needed Injection Autosampler Injection (20 µL) SPE->Injection Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) Injection->Column Mobile Phase Flow Detection UV-Vis Detector (λ = 275-320 nm) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: HPLC-UV workflow for this compound analysis.

Detailed Protocol: HPLC-UV Analysis of 4M2N

Objective: To quantify this compound in a clear aqueous solution.

Materials:

  • HPLC system with UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound standard

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50, v/v).[6]

    • Acidify the aqueous portion with a small amount of phosphoric acid to a pH of ~3 to ensure the phenol is in its protonated form, leading to sharper peaks. For MS compatibility, use formic acid instead.[6]

    • Degas the mobile phase using an in-line degasser or by sonication.

  • Standard Solution Preparation:

    • Prepare a stock solution of 4M2N (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For clear aqueous samples, filter through a 0.45 µm syringe filter directly into an HPLC vial.

    • For complex matrices like wastewater, a Solid-Phase Extraction (SPE) step may be necessary to remove interferences and concentrate the analyte.[7]

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 20 µL[7]

    • Column Temperature: 30-40°C[8]

    • Detection Wavelength: Determine the λmax of 4M2N (typically around 275-320 nm) by scanning a standard solution.[9]

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Quantify the 4M2N concentration in the samples using the linear regression equation from the calibration curve.

Method Validation Insights:

  • Linearity: A correlation coefficient (R²) of >0.999 is expected.[8]

  • Precision: The relative standard deviation (%RSD) for replicate injections should be <2%.[10]

  • Accuracy: Recovery studies on spiked samples should be within 90-112%.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[11] While nitrophenols can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic peak shape.[7][11]

The Role of Derivatization

Derivatization converts the polar hydroxyl group of the phenol into a less polar, more volatile ether or ester. This reduces tailing on the GC column and lowers the limit of detection. Silylation (e.g., with BSTFA) or acetylation are common derivatization strategies.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample in Organic Solvent Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Acetylation) Injection Splitless Injection Derivatization->Injection Extraction->Derivatization Separation GC Capillary Column (e.g., DB-5ms) Injection->Separation Carrier Gas Flow Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quantification Quantification using Selected Ion Monitoring (SIM) Spectrum->Quantification

Caption: GC-MS workflow for derivatized this compound analysis.

Detailed Protocol: GC-MS Analysis of 4M2N (with Acetylation)

Objective: To identify and quantify this compound in an environmental water sample.

Materials:

  • GC-MS system with an autosampler

  • Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)[10]

  • Helium (carrier gas)

  • Toluene (pesticide grade)

  • Acetic anhydride

  • Potassium carbonate

  • Anhydrous sodium sulfate

  • This compound standard

Procedure:

  • Sample Extraction:

    • To 200 mL of the water sample, add a suitable internal standard.

    • Perform liquid-liquid extraction with toluene (e.g., 3 x 40 mL).[12]

    • Combine the organic extracts.

  • Derivatization (Acetylation):

    • Back-extract the phenols from the toluene into an aqueous potassium carbonate solution (0.1 M).[12]

    • To the aqueous phase, add 0.5 mL of acetic anhydride and 5 mL of petroleum ether. Mix vigorously for 5 minutes.[12]

    • The acetylated 4M2N will partition into the petroleum ether phase.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.[12]

  • Instrumental Parameters:

    • Injector Temperature: 250°C[10]

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 90°C, ramp at 3°C/min to 162°C.[12]

    • Carrier Gas: Helium at a constant flow rate.[10]

    • MS Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification. Key ions for acetylated 4M2N would be determined from the full scan spectrum.

  • Analysis and Quantification:

    • Prepare calibration standards of derivatized 4M2N.

    • Analyze samples and standards by GC-MS.

    • Identify the 4-methyl-2-acetylphenol peak by its retention time and mass spectrum.

    • Quantify using the peak area of a characteristic ion in SIM mode.

Electrochemical Methods: Rapid and Sensitive Detection

Electrochemical sensors offer a rapid, cost-effective, and highly sensitive alternative for the detection of electroactive compounds like 4M2N.[4][11] Techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV) are commonly used.[11] The principle relies on the reduction of the nitro group on the surface of a modified electrode.

The Advantage of Modified Electrodes

Bare electrodes often suffer from low sensitivity and fouling.[4] Modifying the electrode surface with nanomaterials (e.g., graphene, carbon nanotubes, metal nanoparticles) can significantly enhance the electrocatalytic activity, leading to a stronger signal and lower detection limits for 4M2N.[4][13]

Detailed Protocol: DPV Analysis of 4M2N

Objective: To rapidly screen for this compound in a buffered aqueous sample.

Materials:

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

  • Glassy carbon electrode (GCE) as the working electrode (can be modified)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)

  • Nitrogen gas for deoxygenation

  • This compound standard

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean, reproducible surface.

    • If using a modified electrode, apply the modifying material according to the specific protocol.

  • Electrochemical Cell Setup:

    • Add a known volume of the supporting electrolyte to the electrochemical cell.

    • Deoxygenate the solution by bubbling with nitrogen gas for at least 10 minutes, as dissolved oxygen can interfere with the measurement.[11]

  • Measurement:

    • Immerse the three electrodes into the solution.

    • Record a blank DPV scan over the desired potential range (e.g., from +0.2 V to -1.2 V).

    • Add a known concentration of 4M2N standard to the cell, stir, and allow to equilibrate.

    • Record the DPV scan. A reduction peak corresponding to the nitro group of 4M2N will appear.

    • Perform a standard addition calibration by adding successive aliquots of the 4M2N standard and recording the DPV scan after each addition.

  • Quantification:

    • Plot the peak current versus the concentration of 4M2N.

    • Determine the concentration in an unknown sample by measuring its peak current and interpolating from the calibration curve.

Comparative Analysis of Methods

The choice of analytical method depends on the specific requirements of the study, including sensitivity, sample matrix, available equipment, and desired throughput.

ParameterHPLC-UVGC-MS (with Derivatization)Electrochemical Methods (DPV)
Principle Polarity-based separation, UV absorbanceVolatility-based separation, mass fragmentationElectrochemical reduction of nitro group
Selectivity HighVery HighModerate to High (matrix dependent)
Sensitivity (LOD) ng/mL to µg/mL[10]pg/mL to ng/mL[10]nM to µM[13]
Sample Throughput Moderate to HighModerateHigh
Instrumentation Cost ModerateHighLow to Moderate
Key Advantage Robust, widely applicableDefinitive identificationRapid, portable, very sensitive
Key Disadvantage Moderate sensitivityRequires derivatizationSusceptible to matrix interference

Conclusion

This application note has detailed three distinct and powerful analytical methods for the determination of this compound.

  • HPLC-UV is a reliable workhorse method for routine quality control and quantification in relatively clean matrices.

  • GC-MS provides the highest level of selectivity and sensitivity, making it ideal for trace analysis and unambiguous identification, although it requires a more involved sample preparation procedure.

  • Electrochemical methods excel in providing rapid, low-cost, and highly sensitive detection, making them suitable for screening applications and in-field analysis.

By understanding the principles, protocols, and comparative performance of these techniques, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy for their this compound analysis needs.

References

  • A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination. (n.d.). Benchchem.
  • Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International.
  • Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. (2021). SciSpace.
  • Phenol, 4-methyl-2-nitro-. (n.d.). NIST WebBook.
  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024). Eruditio: Indonesia Journal of Food and Drug Safety.
  • A Comparative Guide to Analytical Method Validation for Cyclopropyl p-Nitrophenyl Ketone. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. (n.d.). MDPI.
  • Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. (n.d.). American Chemical Society.
  • Chlorophenol, nitrophenols and methylphenols Determination of methyl. (n.d.). Agilent.
  • Phenol, 4-methyl-2-nitro-. (n.d.). NIST WebBook.
  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC Technologies.

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-Methyl-2-nitrophenol. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a detailed protocol rooted in fundamental chromatographic principles and validated against internationally recognized standards. The methodology employs a reversed-phase C18 column with UV detection, ensuring high specificity and sensitivity. We elaborate on the rationale behind critical experimental parameters, from mobile phase composition to sample preparation strategies. Furthermore, this document furnishes a comprehensive method validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, establishing the method's linearity, accuracy, precision, and limits of detection and quantification.

Introduction and Scientific Principle

This compound (also known as 2-nitro-p-cresol) is an important chemical intermediate in the synthesis of various compounds, including dyes and pharmaceuticals.[1] Its presence as a potential impurity or metabolite necessitates a reliable analytical method for its quantification in diverse matrices.

This method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), a cornerstone technique for the separation and analysis of moderately polar to nonpolar compounds.

Causality of Methodological Choices:

  • Reversed-Phase Chromatography: this compound possesses a LogP value of approximately 2.17, indicating moderate hydrophobicity.[2] This makes it an ideal candidate for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The analyte will partition between the two phases, with retention being controlled by the organic modifier concentration in the mobile phase.

  • C18 Stationary Phase: An octadecylsilane (C18) column is selected for its versatility and strong hydrophobic retention, which provides excellent separation for aromatic compounds like nitrophenols.[3]

  • UV Spectrophotometric Detection: The molecule contains a nitro-substituted phenol chromophore, which imparts strong ultraviolet (UV) absorbance.[4] Spectroscopic data for nitrophenols show significant absorbance in the 270-320 nm range, allowing for sensitive and specific detection without the need for complex derivatization.[5][6]

Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Water: High-purity, deionized water (18.2 MΩ·cm)

  • Buffers: Monobasic potassium phosphate (KH₂PO₄) and ortho-phosphoric acid (for pH adjustment)

  • Sample Extraction: Ethyl acetate (for Liquid-Liquid Extraction, if required)

  • Equipment:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or nylon)

    • Vortex mixer and centrifuge (for sample preparation)

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.

  • Intermediate Standard Solution (100 µg/mL): Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the intermediate standard solution with the mobile phase to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (Example: Liquid-Liquid Extraction)

For complex matrices, such as biological fluids or environmental samples, an extraction step is crucial to remove interfering substances.[7]

  • Sample Aliquot: Transfer 1 mL of the sample into a centrifuge tube.

  • Extraction: Add 2 mL of ethyl acetate.

  • Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time Approximately 10 minutes
System Suitability Testing (SST)

Before initiating any analysis, the chromatographic system's performance must be verified. This is achieved by injecting the middle-concentration working standard (e.g., 25 µg/mL) five times.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

Method Validation Protocol

This validation protocol is designed in accordance with the ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[8][9]

Method_Validation_Logic cluster_Core Core Validation Parameters (ICH Q2) cluster_Limits Limit Parameters Specificity Specificity (Analyte vs. Interferences) Linearity Linearity (R²) Range Range (Upper & Lower Levels) Linearity->Range Defines LOQ Limit of Quantitation (LOQ) (S/N Ratio or RSD) Linearity->LOQ Lower end determines Accuracy Accuracy (% Recovery) Accuracy->Range Tested Across Precision Precision (% RSD) Precision->Range Tested Across LOD Limit of Detection (LOD) (S/N Ratio) LOQ->LOD Is higher than

Caption: Logical relationships between core HPLC method validation parameters.

Specificity

Objective: To demonstrate that the analytical signal is solely from this compound and not from any interfering components.[10] Protocol:

  • Analyze a blank sample matrix (without the analyte).

  • Analyze a sample of the matrix spiked with this compound.

  • Analyze a sample containing potential impurities or related compounds. Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank chromatogram. The peak for the analyte must be pure and well-resolved from other components.

Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[11] Protocol:

  • Prepare a series of at least five concentrations across the expected range (e.g., 1-100 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.995

  • Range: The range is established as the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.[9]

Accuracy

Objective: To determine the closeness of the measured value to the true value. Protocol:

  • Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (low, medium, high), with at least three replicates at each level.

  • Calculate the percentage recovery for each sample. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[12]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a single concentration (e.g., the medium level from the accuracy study) on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[10]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol:

  • These can be estimated based on the signal-to-noise (S/N) ratio.

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. Acceptance Criteria: The LOQ must be verified by demonstrating that the precision (RSD) at this concentration is acceptable (e.g., ≤ 10%).

Analytical_Workflow Start Sample Receipt SamplePrep Sample Preparation (e.g., LLE, Dilution) Start->SamplePrep Analysis HPLC Analysis (Inject Samples & Standards) SamplePrep->Analysis StdPrep Standard Preparation (Stock, Working Stds) SST System Suitability Test (Check HPLC Performance) StdPrep->SST SST->Analysis If Pass DataProc Data Processing (Peak Integration & Calibration) Analysis->DataProc Quant Quantification (Calculate Analyte Concentration) DataProc->Quant Report Final Report Generation Quant->Report

Caption: Standard workflow for the HPLC quantification of this compound.

Conclusion

The HPLC-UV method detailed in this application note is a specific, linear, accurate, and precise procedure for the quantification of this compound. The provided protocols for analysis and validation are grounded in established scientific principles and conform to regulatory expectations as outlined by the ICH. This method is suitable for routine quality control, stability testing, and research applications where reliable determination of this compound is required.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][8]
  • ProPharma Group. (2024).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][13]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8391, this compound. [Link][4]
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][14]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][9]
  • Lab Manager. (2025).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][16]
  • Chemical-Suppliers.com. o-Nitro-p-methylphenol | CAS 119-33-5. [Link][17]
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Solubility of Things. This compound. [Link][19]
  • Chemsrc.com. This compound | CAS#:119-33-5. [Link][2]
  • LCGC International. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link][3]
  • Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. [Link][5]
  • ResearchGate. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link][20]
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Carabias-Martínez, R., et al. (2000). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion, and Parathion-ethyl in River Water Samples by Liquid Chromatography with Electrochemical Detection. Journal of Agricultural and Food Chemistry, 48(8), 3239-3244. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7442, 2-Methyl-4-nitrophenol. [Link]
  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia pharmaceutica, 79(4), 837–847. [Link][21]
  • NIST. Phenol, 4-methyl-2-nitro-. NIST Chemistry WebBook, SRD 69. [Link]
  • ResearchGate.
  • PubMed.
  • ResearchGate.

Sources

Application Note: High-Sensitivity Gas Chromatographic Analysis of 2-Nitro-p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 2-nitro-p-cresol in complex matrices using gas chromatography (GC). 2-nitro-p-cresol, a compound of environmental and toxicological significance, requires a sensitive and specific analytical method for accurate determination. This guide provides an in-depth methodology, from sample preparation and derivatization to GC-MS analysis and method validation, designed for researchers, scientists, and professionals in drug development and environmental monitoring. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adoption and troubleshooting.

Introduction: The Analytical Imperative for 2-Nitro-p-Cresol

2-Nitro-p-cresol (4-methyl-2-nitrophenol) is an aromatic organic compound used in the synthesis of dyes, pharmaceuticals, and pesticides.[1] Its presence in the environment, primarily due to industrial effluents, poses a significant risk owing to its phytotoxic and potentially hazardous effects on living organisms.[1] Consequently, regulatory bodies and quality control laboratories require highly reliable and sensitive analytical methods for its monitoring. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers the necessary selectivity and sensitivity for the trace-level quantification of this compound.

However, the direct GC analysis of nitrophenols like 2-nitro-p-cresol can be challenging. The presence of a polar hydroxyl group can lead to poor peak shape, decreased sensitivity due to interactions with active sites in the GC system, and thermal instability.[2][3] To circumvent these issues, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior.[4][5][6] This application note details a comprehensive workflow, including an optimized derivatization procedure, for the precise and accurate analysis of 2-nitro-p-cresol.

Analytical Strategy: Derivatization-Enhanced GC-MS

The core of this analytical method is the conversion of 2-nitro-p-cresol to a less polar and more volatile derivative prior to GC-MS analysis. This is a critical step as compounds with active hydrogens, such as in the hydroxyl group of 2-nitro-p-cresol, tend to form intermolecular hydrogen bonds, which can negatively impact their volatility and thermal stability.[6] The chosen derivatization technique is silylation, which involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[3] This process significantly enhances the analyte's suitability for GC analysis by improving peak symmetry and detector response.[6]

Following derivatization, the sample is introduced into a GC system equipped with a capillary column of appropriate polarity for the separation of the derivatized 2-nitro-p-cresol from other matrix components. A mass spectrometer is used for detection, providing both high sensitivity and structural confirmation of the analyte.

Materials and Methods

Reagents and Standards
  • 2-Nitro-p-cresol standard (purity >98%)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[5]

  • Internal Standard (IS): 2,4-dibromophenol or a suitable isotopically labeled standard

  • Solvents: Dichloromethane, Acetonitrile (HPLC grade or higher)

  • Anhydrous Sodium Sulfate

  • Deionized water

  • Helium (carrier gas, 99.999% purity)

Equipment
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Capillary GC column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7][8]

  • Autosampler

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Standard laboratory glassware

Experimental Protocols

Standard and Sample Preparation

4.1.1. Preparation of Stock and Working Standards

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-nitro-p-cresol and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to cover the desired calibration range (e.g., 0.1 - 20 µg/mL). Spike each working standard with the internal standard to a constant concentration.

4.1.2. Sample Extraction

For aqueous samples, a liquid-liquid extraction is performed:

  • To 100 mL of the aqueous sample, add a known amount of the internal standard.

  • Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., HCl) to ensure the protonation of the phenolic group.

  • Extract the sample three times with 30 mL portions of dichloromethane in a separatory funnel.

  • Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

Derivatization Protocol
  • Transfer 100 µL of the concentrated extract or working standard solution into a 2 mL autosampler vial.

  • Add 100 µL of the BSTFA + 1% TMCS derivatizing reagent.[5]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.

  • Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that may require optimization for your specific instrumentation:

ParameterSetting
GC System
Injection PortSplitless mode, 250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ion Source Temp230°C
Quadrupole Temp150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for quantification and Full Scan for confirmation
SIM IonsTo be determined from the mass spectrum of the derivatized 2-nitro-p-cresol

Workflow Visualization

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Acidify Acidify to pH 2 Spike_IS->Acidify LLE Liquid-Liquid Extraction (Dichloromethane) Acidify->LLE Dry_Concentrate Dry & Concentrate Extract LLE->Dry_Concentrate Deriv Add BSTFA + 1% TMCS Dry_Concentrate->Deriv Standards Prepare Calibration Standards Standards->Deriv Heat Heat at 70°C for 30 min Deriv->Heat GCMS GC-MS Analysis Heat->GCMS Quant Quantification GCMS->Quant Report Generate Report Quant->Report

Sources

Application Notes and Protocols for the Electrochemical Detection of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Methyl-2-nitrophenol Detection

This compound, a derivative of nitrophenol, is an important chemical intermediate in the synthesis of pharmaceuticals, pesticides, and dyes. Due to its potential toxicity and persistence in the environment, sensitive and selective methods for its detection are of paramount importance for environmental monitoring, industrial process control, and ensuring the safety of pharmaceutical products.[1][2] Electrochemical methods offer a compelling analytical solution due to their inherent advantages, including high sensitivity, rapid response, cost-effectiveness, and suitability for miniaturization and in-situ analysis.[3]

This guide provides a comprehensive overview of the principles and a detailed protocol for the electrochemical detection of this compound. While extensive research has been conducted on the electrochemical behavior of nitrophenol isomers (ortho-, meta-, and para-nitrophenol), specific data for this compound is less prevalent.[1][4] Therefore, this document leverages the well-established electrochemical principles of nitrophenols as a foundational framework, offering robust starting protocols that can be readily optimized for the specific target analyte.

Part 1: Fundamental Principles of Electrochemical Detection

The Electrochemical Reduction of the Nitro Group

The electrochemical detection of this compound, like other nitrophenols, is primarily based on the irreversible reduction of the nitro (-NO₂) group at the electrode surface.[4][5] This process involves the transfer of electrons and protons, leading to the formation of a hydroxylamine derivative, which can be further reduced to an amine. The overall reduction is a multi-electron, multi-proton process.

The generally accepted mechanism for the reduction of a nitrophenol to a hydroxylaminophenol is as follows:

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O[5]

Where 'R' represents the methyl-substituted phenol ring. The hydroxylamine product can then undergo a quasi-reversible two-electron, two-proton redox reaction to form a nitrosophenol intermediate.[5]

The presence of the electron-donating methyl group on the aromatic ring is expected to slightly increase the electron density of the ring, potentially making the reduction of the nitro group slightly more difficult (i.e., occurring at a more negative potential) compared to 2-nitrophenol. However, the general mechanism remains the same.

The Role of the Working Electrode

The choice of the working electrode is critical for sensitive and selective detection. Bare electrodes, such as glassy carbon electrodes (GCE), often exhibit sluggish electron transfer kinetics and are prone to fouling.[2][6] To overcome these limitations, various modification strategies are employed to enhance the electrode's surface area, conductivity, and catalytic activity towards the reduction of the nitro group.

Common modification materials include:

  • Carbon-based nanomaterials: Graphene, reduced graphene oxide (rGO), and multi-walled carbon nanotubes (MWCNTs) offer high surface area and excellent conductivity.[2][7]

  • Metal nanoparticles: Gold (Au) and silver (Ag) nanoparticles can catalyze the electrochemical reaction, leading to enhanced signal and lower detection limits.[2]

  • Metal oxides and composites: Materials like SrTiO₃/Ag/rGO have demonstrated excellent performance in nitrophenol sensing.[3]

Part 2: Experimental Design and Protocols

This section provides detailed, step-by-step methodologies for the electrochemical detection of this compound.

Reagents and Apparatus

Reagents:

ReagentGradeSupplier (Example)
This compoundAnalytical GradeSigma-Aldrich
Potassium phosphate monobasic (KH₂PO₄)Analytical GradeFisher Scientific
Sodium phosphate dibasic (Na₂HPO₄)Analytical GradeFisher Scientific
Potassium chloride (KCl)Analytical GradeVWR
Alumina slurry (0.3 µm and 0.05 µm)-Buehler
Deionized water>18 MΩ·cm-
Nitrogen gas (N₂)High purity-

Apparatus:

ApparatusDescription
Potentiostat/GalvanostatCapable of performing Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)
Three-electrode systemWorking Electrode (e.g., Glassy Carbon Electrode), Reference Electrode (e.g., Ag/AgCl), Counter Electrode (e.g., Platinum wire)
Electrochemical cellStandard glass cell
Polishing padMicrocloth or similar
SonicatorFor cleaning electrodes
pH meterFor buffer preparation
Preparation of Solutions
  • Phosphate Buffer Saline (PBS) (0.1 M, pH 7.0):

    • Prepare stock solutions of 0.1 M KH₂PO₄ and 0.1 M Na₂HPO₄.

    • Mix the stock solutions in appropriate ratios to achieve a pH of 7.0, monitoring with a calibrated pH meter. This will serve as the supporting electrolyte. The optimal pH should be determined experimentally as it influences the peak potential and current.[6]

  • This compound Stock Solution (1 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve in a small amount of ethanol before diluting to the final volume with the 0.1 M PBS (pH 7.0) to ensure complete dissolution. Store in a dark, refrigerated environment.

Working Electrode Preparation and Modification (Example: Graphene Oxide Modified GCE)

A bare glassy carbon electrode (GCE) must be meticulously cleaned before use or modification.

2.3.1 GCE Polishing Protocol:

  • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes.

  • Rinse thoroughly with deionized water.

  • Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes.

  • Rinse thoroughly with deionized water.

  • Sonicate the electrode in deionized water for 1 minute, followed by sonication in ethanol for 1 minute to remove any adsorbed particles.

  • Allow the electrode to dry at room temperature.

2.3.2 Graphene Oxide (GO) Modification Protocol:

  • Prepare a stable dispersion of GO in deionized water (e.g., 1 mg/mL).

  • Drop-cast a small volume (e.g., 5 µL) of the GO dispersion onto the polished GCE surface.

  • Allow the solvent to evaporate at room temperature or under a gentle infrared lamp.

  • The GO-modified GCE is now ready for electrochemical reduction to form a reduced graphene oxide (rGO) film.

  • To electrochemically reduce the GO, immerse the electrode in the PBS solution and apply a constant negative potential (e.g., -1.2 V vs. Ag/AgCl) for a set time (e.g., 300 seconds), or cycle the potential in a negative range.

Electrochemical Measurement Protocols

2.4.1 Cyclic Voltammetry (CV) Protocol:

CV is an essential technique to characterize the electrochemical behavior of this compound at the modified electrode surface.

  • Assemble the three-electrode system in the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

  • Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Record a background CV scan in the potential window of interest (e.g., +0.2 V to -1.0 V vs. Ag/AgCl) at a scan rate of 50 mV/s.

  • Add a known concentration of this compound to the cell and stir for 30 seconds.

  • Record the CV at the same scan rate. An irreversible reduction peak corresponding to the reduction of the nitro group should be observed.

  • Optional: To investigate the reaction kinetics, vary the scan rate (e.g., 10, 25, 50, 75, 100, 150, 200 mV/s) and observe the changes in peak current and potential.

2.4.2 Differential Pulse Voltammetry (DPV) Protocol:

DPV is a more sensitive technique for quantitative analysis as it minimizes the contribution of the charging current.[8]

  • Use the same experimental setup as for CV, including deoxygenation of the solution.

  • Set the DPV parameters. Typical starting parameters are:

    • Initial Potential: +0.2 V

    • Final Potential: -1.0 V

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Increment: 4 mV

  • Record a background DPV scan in the PBS solution.

  • Prepare a series of standard solutions of this compound in the electrochemical cell by serial addition from the stock solution.

  • Record the DPV for each concentration after a brief stirring period.

  • Construct a calibration curve by plotting the peak current versus the concentration of this compound.

Part 3: Data Analysis and Interpretation

Expected Voltammetric Behavior

Based on the behavior of nitrophenol isomers, the cyclic voltammogram of this compound is expected to show a well-defined, irreversible reduction peak in the cathodic scan.[4] The peak potential will be pH-dependent, shifting to more negative values with increasing pH, indicating the involvement of protons in the reaction.[6]

The DPV will exhibit a sharp, symmetrical peak, with the peak height being directly proportional to the concentration of this compound over a certain range.

Performance Metrics
MetricDescriptionTypical Values for Nitrophenol Sensors
Linear Range The concentration range over which the peak current is directly proportional to the analyte concentration.Can range from nanomolar (nM) to micromolar (µM) levels.[2][9]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. Typically calculated as 3σ/m, where σ is the standard deviation of the blank and m is the slope of the calibration curve.Often in the low nanomolar to sub-micromolar range.[2][9]
Sensitivity The slope of the calibration curve, indicating the change in current per unit change in concentration.Highly dependent on the electrode modification.[2]
Selectivity The ability of the sensor to detect the target analyte in the presence of interfering species.Should be evaluated against structurally similar compounds and common ions.
Reproducibility & Stability The consistency of the sensor's response over multiple measurements and over time.Typically assessed by the relative standard deviation (RSD) of repeated measurements.

Part 4: Visualizations and Workflows

Electrochemical Reduction Pathway

G cluster_electrode Electrode Surface 4M2NP This compound (R-NO₂) Intermediate Hydroxylamine Derivative (R-NHOH) 4M2NP->Intermediate +4e⁻, +4H⁺ (Irreversible Reduction) Product Amine Product (R-NH₂) Intermediate->Product +2e⁻, +2H⁺ (Further Reduction)

Caption: Proposed electrochemical reduction pathway of this compound.

Experimental Workflow

G A Prepare Solutions (PBS, 4M2NP Stock) D Assemble 3-Electrode Cell A->D B Prepare Working Electrode (Polish GCE) C Modify Electrode Surface (e.g., with rGO) B->C C->D E Deoxygenate Electrolyte (N₂ Purge) D->E F Perform Electrochemical Analysis (CV or DPV) E->F G Data Acquisition & Analysis (Calibration Curve, LOD) F->G

Sources

Application Notes and Protocols: 4-Methyl-2-nitrophenol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-MNP-20260108

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Methyl-2-nitrophenol (also known as 2-Nitro-p-cresol) as a chemical intermediate. It outlines the compound's core properties, details its significant applications in various synthetic fields, and provides validated, step-by-step protocols for its key chemical transformations. The causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction and Core Concepts

This compound (CAS No. 119-33-5) is a valuable organic compound characterized by a phenol ring substituted with a methyl group at position 4 and a nitro group at position 2.[1] This specific arrangement of functional groups—a hydroxyl group, a methyl group, and an electron-withdrawing nitro group—imparts a unique reactivity profile, making it a pivotal precursor in the synthesis of a wide array of high-value chemicals.[2] Its applications span across the manufacturing of dyes and pigments, agricultural chemicals, and pharmaceutical agents.[2][3]

The presence of the nitro group significantly influences the compound's acidity and reactivity, while the hydroxyl group serves as a key handle for derivatization, primarily through etherification and as a directing group in electrophilic aromatic substitution.[2] The most common and powerful transformation, however, is the reduction of the nitro group to an amine, which opens up a vast landscape of subsequent chemical modifications.

Physicochemical and Safety Profile

A thorough understanding of the material's properties and hazards is a prerequisite for its safe and effective handling in a laboratory setting.

PropertyValueSource
CAS Number 119-33-5[1]
Molecular Formula C₇H₇NO₃[4]
Molecular Weight 153.14 g/mol [1]
Appearance Yellow-colored crystals or solid[5][6]
Melting Point 32-36.5 °C[6]
Flash Point 108 °C (226.4 °F) - closed cup[1]
Solubility Slightly soluble in water; soluble in many polar organic solvents.[2][5]

Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][6][7] It is toxic by ingestion or skin contact, and effects may be delayed.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.[7] Aromatic nitro compounds can also pose explosion risks, especially in the presence of a base or reducing agents.[5]

Core Synthetic Applications

The utility of this compound as an intermediate is primarily centered on the reactivity of its nitro and hydroxyl groups. The following sections detail its major applications.

Synthesis of Dyestuffs and Pigments

This compound is a crucial precursor for various dyes. The reduction of its nitro group yields 2-Amino-4-methylphenol, a key component in hair dyes and a precursor to azo dyes. This resulting amino-phenol can be diazotized and coupled with other aromatic compounds to produce a wide spectrum of colors.[8] The intermediate itself can also be used as a coupling component in azo dye synthesis.[9]

Precursor for Agrochemicals

The structural motif of this compound is found in several pesticides and herbicides.[2] Its derivatives are synthesized to create compounds with specific biological activities, leveraging the unique electronic and steric properties conferred by the methyl and nitro substituents.

Intermediate in Pharmaceutical and Fine Chemical Synthesis

The reduction of the nitro group is a gateway to a variety of pharmacologically active molecules. The resulting 2-Amino-4-methylphenol is a building block for more complex structures. Furthermore, the parent compound, this compound, has been investigated for its own biological activities, including acetylcholinesterase inhibition, which is relevant in the study of neurological disorders.

Key Synthetic Transformations & Protocols

This section provides detailed, validated protocols for the most critical transformations of this compound. The rationale behind key steps is explained to provide a deeper understanding of the process.

Workflow Overview: From Precursor to Key Derivatives

The following diagram illustrates the central role of this compound and its primary transformations.

G cluster_start Starting Intermediate cluster_products Key Derivatives MNP This compound AMP 2-Amino-4-methylphenol MNP->AMP Nitro Group Reduction MNA 4-Methyl-2-nitroanisole MNP->MNA O-Alkylation (Etherification) Dye Azo Dyes & Other Derivatives AMP->Dye Diazotization & Coupling, etc.

Caption: Key synthetic pathways starting from this compound.

Protocol 1: Catalytic Reduction of this compound to 2-Amino-4-methylphenol

This protocol is a cornerstone transformation, converting the nitro-phenol into its highly versatile amino-phenol derivative. Catalytic hydrogenation is the preferred method for its high yield, clean conversion, and atom economy.

Principle: The nitro group (-NO₂) is selectively reduced to a primary amine (-NH₂) using a heterogeneous catalyst (e.g., Palladium on Carbon) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like sodium borohydride). The reaction is monitored by the disappearance of the yellow color of the starting material.[10][11]

Materials and Reagents:

  • This compound (1.53 g, 10.0 mmol)

  • 10% Palladium on activated carbon (Pd/C), 50% wet (approx. 100 mg, ~0.05 mmol Pd)

  • Sodium Borohydride (NaBH₄) (1.51 g, 40.0 mmol)

  • Methanol (50 mL)

  • Deionized Water (100 mL)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

Experimental Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.53 g (10.0 mmol) of this compound in 50 mL of methanol. The solution will have a distinct yellow color.

    • Causality Note: Methanol is chosen as the solvent for its ability to dissolve the starting material and its compatibility with the reducing agent.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C catalyst to the solution.

    • Safety Note: Pd/C is flammable, especially when dry. Handle with care and avoid ignition sources.

  • Initiation of Reduction: Cool the flask in an ice bath. In a separate beaker, dissolve 1.51 g (40.0 mmol) of NaBH₄ in 20 mL of cold deionized water. Add this aqueous NaBH₄ solution dropwise to the stirred methanolic solution over 20-30 minutes.

    • Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. NaBH₄ serves as the in-situ hydrogen source.[10][12]

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC (Thin Layer Chromatography) or by observing the color change from yellow to colorless. The reaction is typically complete within 1-2 hours.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

    • Safety Note: The Celite pad with the catalyst should not be allowed to dry out as it can become pyrophoric. Quench it carefully with water.

  • Work-up and Extraction:

    • a. Concentrate the filtrate under reduced pressure to remove most of the methanol.

    • b. Add 50 mL of ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.

    • c. Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.

    • d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid, 2-Amino-4-methylphenol, can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) if necessary.

Expected Results:

  • Yield: >90%

  • Appearance: Off-white to light brown solid.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The disappearance of the nitro group signal in the IR spectrum and the appearance of amine protons in the ¹H NMR spectrum are key indicators of a successful reaction.

Protocol 2: O-Alkylation of this compound to 4-Methyl-2-nitroanisole

This protocol demonstrates the etherification of the phenolic hydroxyl group, a common strategy to protect the hydroxyl group or to modulate the electronic properties of the molecule for subsequent reactions.

Principle: The acidic phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This ion then undergoes a Williamson ether synthesis by reacting with an alkylating agent, such as dimethyl sulfate.[13]

Materials and Reagents:

  • This compound (1.53 g, 10.0 mmol)

  • Sodium Hydroxide (NaOH) (0.60 g, 15.0 mmol)

  • Dimethyl Sulfate ((CH₃)₂SO₄) (1.51 g, 1.13 mL, 12.0 mmol)

  • Tetrabutylammonium Bromide (TBAB) (0.16 g, 0.5 mmol)

  • Dichloromethane (CH₂Cl₂) (50 mL)

  • Deionized Water (50 mL)

Experimental Procedure:

  • Formation of Sodium Salt: Dissolve 1.53 g (10.0 mmol) of this compound in a solution of 0.60 g (15.0 mmol) of NaOH in 25 mL of water in a 250 mL flask. Stir until a clear solution of the sodium salt is formed.[13]

  • Phase-Transfer Catalyst: Add 50 mL of dichloromethane and 0.16 g (0.5 mmol) of TBAB to the flask. Cool the biphasic mixture to 10 °C in an ice-water bath.

    • Causality Note: TBAB is a phase-transfer catalyst, which facilitates the transport of the aqueous phenoxide ion into the organic phase where the alkylating agent resides, thus accelerating the reaction.[13]

  • Alkylation: Add 1.13 mL (12.0 mmol) of dimethyl sulfate dropwise to the vigorously stirred mixture while maintaining the temperature at 10-15 °C.[13]

    • Safety Note: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme caution in a fume hood, using appropriate gloves and eye protection.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 10-12 hours.[13] Monitor the reaction by TLC.

  • Work-up:

    • a. Transfer the mixture to a separatory funnel and separate the layers.

    • b. Extract the aqueous layer with 2 x 20 mL of dichloromethane.

    • c. Combine the organic layers and wash with water and then brine.

    • d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, 4-Methyl-2-nitroanisole, can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[13]

Expected Results:

  • Yield: ~90%.[13]

  • Appearance: Yellow oil.[13]

  • Characterization: Successful synthesis is confirmed by ¹H NMR (appearance of a methoxy singlet at ~3.9 ppm) and the absence of the broad phenolic -OH peak in the IR spectrum.

References

  • Solubility of Things. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Atul Ltd. (n.d.). 2 nitro para cresol.
  • Strachan, J. et al. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ResearchGate.
  • Al-Thabaiti, S. A., & Al-Youbi, A. O. (2022). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. MDPI.
  • Jayarambabu, N. et al. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. NIH.
  • Wunder, S. et al. (2016). Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. ACS Publications.
  • Das, T. K., & Das, N. C. (2022). Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. International Nano Letters.
  • NIST. (n.d.). Phenol, 4-methyl-2-nitro-. NIST WebBook.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.
  • Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes.

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Application Notes & Protocols: Regioselective Nitration of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nitration of 4-Methyl-2-nitrophenol. The primary focus is the synthesis of 4-Methyl-2,6-dinitrophenol, a valuable intermediate in the production of dyes, pharmaceuticals, and polymerization inhibitors.[1] This guide integrates theoretical principles with a detailed, field-proven experimental protocol, emphasizing safety, efficiency, and mechanistic understanding.

Theoretical Background & Mechanistic Insights

The nitration of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] The regiochemical outcome—the specific position of the incoming nitro group—is dictated by the electronic effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups.

Generation of the Electrophile

The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the nitration.[3]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects and Regioselectivity

The position of the second nitration is a concerted consequence of the directing effects of the existing groups:

  • Hydroxyl (-OH) Group: A powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[4][5]

  • Methyl (-CH₃) Group: A weakly activating, ortho, para-directing group through an inductive effect.

  • Nitro (-NO₂) Group: A strongly deactivating, meta-directing group due to its strong electron-withdrawing nature.

In this compound, the hydroxyl group exerts the dominant influence. It strongly activates the positions ortho and para to it. The para position (C4) is already occupied by the methyl group, and one ortho position (C2) is occupied by a nitro group. Therefore, the most activated and sterically accessible position for electrophilic attack is the vacant ortho position at C6. The directing effects of the methyl group (ortho to C6) and the nitro group (meta to C6) also align to favor substitution at this position, leading to a highly regioselective reaction.[6][7]

Reaction_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Sigma Complex Formation cluster_2 Deprotonation & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O Start This compound NO2_plus->Start HSO4_minus HSO₄⁻ Sigma σ-complex (Wheland Intermediate) Start->Sigma + NO₂⁺ Sigma_2 σ-complex Final 4-Methyl-2,6-dinitrophenol H_plus H⁺ Sigma_2->Final - H⁺ (restores aromaticity)

Caption: Mechanism of the electrophilic nitration of this compound.

Experimental Protocol: Synthesis of 4-Methyl-2,6-dinitrophenol

This protocol is adapted from established industrial synthesis methods and is designed for laboratory-scale application.[1] It prioritizes control over the reaction exotherm and aims for high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard SupplierStarting material
Nitric Acid (HNO₃)65-70% (Concentrated)Standard SupplierCorrosive and strong oxidizer
Sulfuric Acid (H₂SO₄)98% (Concentrated)Standard SupplierCorrosive and dehydrating agent
Deionized WaterN/AIn-houseFor work-up and washing
IceN/AIn-houseFor cooling bath
Ethanol or MethanolReagent GradeStandard SupplierFor recrystallization (if necessary)
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-10 to 110 °C)

  • Ice-water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, thermometer, and dropping funnel in a chemical fume hood.[8] Place the flask in a large ice-water bath.

  • Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly and carefully add 30 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Stir gently to mix. Causality: This "mixed acid" generates the nitronium ion. Adding sulfuric acid to nitric acid is critical for safety and controlling the initial exotherm.

  • Charge Reactor: Add 15.3 g (0.1 mol) of this compound to the reaction flask.

  • Nitration Reaction: Slowly add the cold mixed acid from the dropping funnel to the stirred this compound over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature between 5-10 °C throughout the addition. [9] Causality: Slow, controlled addition is essential to manage the highly exothermic nature of the nitration reaction and prevent runaway reactions or the formation of unwanted byproducts.[10]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour, then allow it to slowly warm to room temperature over another hour while stirring continues.

  • Product Precipitation (Quenching): Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A yellow solid will precipitate. Causality: Quenching in ice-water precipitates the organic product while diluting the corrosive acid mixture.

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Drying: Press the solid dry on the filter paper and then dry it further in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C). The product is 4-Methyl-2,6-dinitrophenol.[11]

Purification (Optional)

If higher purity is required, the crude product can be recrystallized from a minimal amount of hot ethanol or methanol.[12] Dissolve the solid in the boiling solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

Data Presentation & Expected Results

ParameterValue
Moles of this compound0.1 mol (15.3 g)
Volume of Conc. H₂SO₄ (98%)30 mL
Volume of Conc. HNO₃ (65-70%)15 mL
Reaction Temperature5-10 °C
Addition Time45-60 min
Total Reaction Time~2.5 hours
Expected Yield 85-95% (16.8 g - 18.8 g)
Appearance Yellow crystalline solid
Molecular Weight 198.13 g/mol [11]
Melting Point (Literature) 81-83 °C

digraph "Experimental_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=11, color="#4285F4"];

// Nodes A[label="1. Prepare Mixed Acid\n(HNO₃ + H₂SO₄)\nCool to <10°C"]; B[label="2. Charge Reactor\n(this compound)"]; C [label="3. Controlled Addition\nAdd Mixed Acid to Reactor\nMaintain Temp: 5-10°C", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Reaction Stirring\n1 hr at 0-5°C\n1 hr at Room Temp"]; E [label="5. Quench on Ice\nPrecipitate Product"]; F [label="6. Vacuum Filtration\nIsolate Crude Solid"]; G [label="7. Wash with Cold H₂O\n(Until pH Neutral)"]; H [label="8. Dry Product"]; I[label="9. Recrystallize (Optional)\n(Ethanol/Methanol)"]; J [label="Final Product\n4-Methyl-2,6-dinitrophenol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D -> E -> F -> G -> H; H -> J; H -> I -> J; }

Caption: General experimental workflow for the nitration of this compound.

Safety & Handling

Nitration reactions are potentially hazardous due to their high exothermicity and the use of corrosive, oxidizing acids. Strict adherence to safety protocols is mandatory.

  • Acid Handling: Always work in a certified chemical fume hood.[8] Wear appropriate PPE, including a face shield, lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton). Always add acid slowly and with cooling.[9]

  • Exotherm Control: The reaction generates significant heat.[10] A failure to control the temperature can lead to a runaway reaction, rapid gas evolution, and potential explosion. Ensure the cooling bath is efficient and monitor the internal temperature constantly.

  • Spill Response: Have a spill kit readily available containing a neutralizer for acids, such as sodium bicarbonate.

  • Waste Disposal: The acidic filtrate should be neutralized carefully with a base (e.g., sodium carbonate or calcium hydroxide) under cooling before disposal according to institutional guidelines.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up.1. Ensure sufficient reaction time. 2. Use ice-cold water for washing to minimize product solubility. Ensure complete precipitation before filtering.
Dark/Oily Product 1. Reaction temperature was too high. 2. Over-nitration or side reactions.1. Maintain strict temperature control (<10 °C) during acid addition. 2. Recrystallize the crude product to remove colored impurities.
Runaway Reaction 1. Acid added too quickly. 2. Inadequate cooling.1. Immediately stop acid addition. 2. If controllable, add more ice to the bath. 3. For severe cases, have a quenching bath ready.[9]

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. RSC Publishing.
  • Tandfonline. (n.d.).
  • PubMed. (2002).
  • Tandfonline. (n.d.). Regioselective Nitration of Phenols by NaNO3 in Microemulsion.
  • Unacademy. (n.d.).
  • ResearchGate. (n.d.). Scheme 14.
  • Google Patents. (n.d.). CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
  • SciSpace. (n.d.).
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of this compound for Researchers and Drug Development Professionals.
  • DOKUMEN.PUB. (n.d.).
  • SlideShare. (n.d.). Unit-III Aromatic electrophilic substitution reactions of Phenol.
  • Khan Academy. (2022).
  • MDPI. (n.d.).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • STM Journals. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree.
  • ResearchGate. (2016).
  • RSC Publishing. (1978).
  • BenchChem. (2025).
  • ResearchGate. (2012). Synthesis of 2,4-dinitrophenol.
  • Google Patents. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 4-Methyl-2,6-dinitrophenol | CAS 609-93-8.
  • Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction.
  • Master Organic Chemistry. (2018).

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Synthesis of Azo Dyes Utilizing 4-Methyl-2-nitrophenol as a Versatile Coupling Component

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is a highly valuable aromatic intermediate in the synthesis of a diverse range of organic colorants.[1][2] Its molecular architecture, featuring a phenolic hydroxyl group that strongly activates the aromatic ring towards electrophilic substitution, makes it an exceptional coupling component in the synthesis of azo dyes. This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of azo dyes using this compound. We will explore the fundamental chemical principles, provide a detailed, step-by-step protocol for a representative synthesis, and discuss the characterization and potential applications of the resulting dyes, including their role as mordant dyes.

The Foundational Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes is a classic and robust two-stage process that has been a cornerstone of industrial and laboratory organic synthesis for over a century.[3][4] The process involves the conversion of a primary aromatic amine into a reactive diazonium salt, which then couples with an electron-rich nucleophile to form the characteristic azo (-N=N-) linkage, the chromophore responsible for the dye's color.

1.1. Step 1: Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[5][6] Due to the instability of nitrous acid, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.

  • Causality of Experimental Conditions: The reaction is critically maintained between 0-5 °C.[7][8] This is because the resulting diazonium salt is unstable at higher temperatures and would readily decompose, losing N₂ gas and forming undesired phenolic byproducts, which would significantly reduce the yield of the target dye. The strong acid serves both to generate nitrous acid and to prevent premature coupling of the diazonium salt with the unreacted parent amine.

1.2. Step 2: Azo Coupling

The azo coupling is an electrophilic aromatic substitution reaction. The diazonium salt, a weak electrophile, attacks an activated, electron-rich aromatic ring.[9][10] this compound is an excellent substrate for this reaction.

  • Causality of Experimental Conditions: The coupling reaction with phenols is performed under mildly alkaline conditions (pH 8-10).[7][9] The basic medium deprotonates the phenolic hydroxyl group to form a phenoxide ion. This phenoxide is a much more powerful activating group than the neutral hydroxyl group, significantly increasing the electron density of the aromatic ring and rendering it susceptible to attack by the weakly electrophilic diazonium ion. The coupling preferentially occurs at the position ortho to the powerful hydroxyl/phenoxide activator.

cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling A Primary Aromatic Amine (Ar-NH₂) B NaNO₂ + HCl (aq) 0-5 °C A->B Reacts with in situ HNO₂ C Arenediazonium Salt (Ar-N₂⁺Cl⁻) B->C Forms F Azo Dye (Ar-N=N-Ar'-OH) C->F Couples with (Electrophilic Aromatic Substitution) D This compound E NaOH (aq) pH 8-10 D->E Deprotonation E->F

Caption: General two-stage reaction scheme for azo dye synthesis.

Experimental Protocol: Synthesis of (E)-4-methyl-2-((4-nitrophenyl)diazenyl)phenol

This protocol details the synthesis of a representative orange disperse dye using 4-nitroaniline as the diazo component and this compound as the coupling component.

2.1. Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
4-Nitroaniline138.121.38 g10.0Diazo Component
Concentrated HCl (~37%)36.462.5 mL~30For diazotization
Sodium Nitrite (NaNO₂)69.000.73 g10.5Dissolved in 4 mL H₂O
This compound153.141.53 g10.0Coupling Component
Sodium Hydroxide (NaOH)40.00~1.2 g~30For preparing coupling component solution
Deionized Water18.02As needed-Solvent
Ice-As needed-For temperature control
Urea (optional)60.06Small spatula tip-To quench excess nitrous acid

2.2. Detailed Step-by-Step Methodology

G start Start prep_diazo 1. Prepare Diazo Solution: Dissolve 4-nitroaniline in HCl and water. Cool to 0-5 °C in an ice bath. start->prep_diazo add_nitrite 2. Form Diazonium Salt: Slowly add cold NaNO₂ solution dropwise. Maintain temp < 5 °C. Stir for 15 min. prep_diazo->add_nitrite coupling 4. Azo Coupling Reaction: Slowly add diazonium salt solution to the coupling solution with vigorous stirring. An orange precipitate forms immediately. add_nitrite->coupling prep_coupling 3. Prepare Coupling Solution: Dissolve this compound in NaOH solution. Cool to 0-5 °C. prep_coupling->coupling stir 5. Complete Reaction: Stir the mixture in the ice bath for an additional 30 minutes. coupling->stir isolate 6. Isolate Product: Collect the precipitate by vacuum filtration. Use a Büchner funnel. stir->isolate wash 7. Wash Product: Wash the solid on the filter with cold deionized water to remove salts. isolate->wash dry 8. Dry the Dye: Dry the product in a desiccator or a low-temperature oven. wash->dry end End: Purified Azo Dye dry->end

Caption: Experimental workflow for the synthesis of the azo dye.

Part A: Preparation of the Diazonium Salt of 4-Nitroaniline

  • In a 100 mL beaker, combine 1.38 g (10.0 mmol) of 4-nitroaniline with 2.5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

  • Stir the mixture. Gentle warming may be required to fully dissolve the amine salt, after which the solution should be thoroughly cooled.

  • Place the beaker in an ice-salt bath and stir until the temperature of the slurry is between 0 and 5 °C.

  • In a separate small beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 4 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension using a Pasteur pipette. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 15 minutes to ensure diazotization is complete. The resulting solution should be clear and pale yellow. A small amount of urea can be added to destroy any excess nitrous acid. This solution must be used promptly.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.53 g (10.0 mmol) of this compound in 20 mL of 1.5 M sodium hydroxide solution (prepared by dissolving ~1.2 g of NaOH in 20 mL of water).

  • Cool this solution in an ice bath to 0-5 °C with stirring.

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold phenoxide solution from Part B.

  • A brightly colored orange-red precipitate of the azo dye will form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities. Continue washing until the filtrate runs clear.

  • Press the solid as dry as possible on the filter. Transfer the dye to a watch glass and dry it in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

  • The purity can be assessed by thin-layer chromatography (TLC) and melting point determination. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or glacial acetic acid.

Product Characterization: A Self-Validating System

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized dye should be confirmed using standard analytical techniques.

  • UV-Visible Spectroscopy: Dissolve a small sample of the dye in a suitable solvent (e.g., ethanol) and record the absorption spectrum. The wavelength of maximum absorbance (λmax) is a characteristic property of the dye's chromophore.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic absorption bands. Key expected peaks include: a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), the N=N azo stretch (often weak, ~1400-1450 cm⁻¹), and strong N-O stretches for the nitro groups (~1520 cm⁻¹ and ~1340 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide definitive structural confirmation by showing the expected signals for the aromatic protons and carbons in their unique chemical environments.

Application Insight: Precursors for Mordant Dyes

While the dye synthesized in the protocol is a disperse dye, phenolic azo compounds are frequently used as mordant dyes . This class of dye requires a metal salt, or mordant, to create a coordination complex that binds the dye to the textile fiber.[11][12]

The hydroxyl group of the this compound precursor and the azo nitrogen atoms in the final dye can act as ligands, forming stable chelate complexes with metal ions like chromium(III), aluminum(III), or copper(II).[13][14] This dye-metal complex has a high affinity for fibers like wool and silk, which contain protein functional groups (-COOH, -NH₂, -OH) that can also coordinate to the metal ion. This process dramatically improves the wash fastness and light fastness of the dyeing.

Caption: Chelation complex formed between a metal ion, a mordant dye, and a fiber.

Conclusion

This compound is a robust and versatile precursor for the synthesis of azo dyes. The fundamental principles of diazotization and azo coupling provide a reliable pathway to a wide array of colorants. The detailed protocol provided herein serves as a validated starting point for laboratory synthesis, while the discussion on characterization and mordant applications highlights the broader utility of these compounds. By understanding the causality behind the experimental conditions, researchers can confidently adapt and optimize these procedures for the development of novel dyes for applications in materials science, analytics, and drug development.

References

  • Azo coupling - Wikipedia. (n.d.). Wikipedia. [Link]
  • Wang, Z., et al. (2022). Copper-catalyzed O-arylation of phenols with diazonium salts. RSC Publishing. [Link]
  • Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. (n.d.). IJRSR Journal. [Link]
  • COUPLING REACTIONS OF DIAZONIUM SALTS. (2021). YouTube. [Link]
  • Diazotisation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • In the coupling reaction between phenol and diazonium the phenol acts as a nucleophile by donating the benzene ring's electron, then can we say that the diazonium is doing a nucleophilic substitution in the reference frame of diazonium? (2023). Quora. [Link]
  • Diazotization Reaction Mechanism. (n.d.). Unacademy. [Link]
  • The Synthesis of Azo Dyes. (n.d.). Retrieved from a university chemistry department website. [Link]
  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (2022). MDPI. [Link]
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). [Link]
  • This compound | C7H7NO3. (n.d.). PubChem. [Link]
  • Eco-Friendly Mordants for N
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Application Notes: 4-Methyl-2-nitrophenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Synthon

4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is a yellow crystalline solid with the chemical formula C₇H₇NO₃.[1][2] It serves as a crucial and versatile intermediate in the synthesis of a wide array of organic compounds, ranging from pharmaceuticals and agrochemicals to dyes and pigments.[3][4] Its utility stems from the presence of three key functional groups on the benzene ring: a hydroxyl group (-OH), a methyl group (-CH₃), and a nitro group (-NO₂). This strategic arrangement allows for a variety of chemical transformations, making it a valuable building block for complex molecular architectures.

The hydroxyl group can undergo etherification or esterification, the nitro group is readily reduced to an amine, and the aromatic ring itself is subject to further electrophilic substitution. This multi-faceted reactivity profile is central to its widespread application. This guide provides an in-depth exploration of its most significant applications, complete with detailed protocols and the scientific rationale behind the experimental choices.

Key Properties of this compound:

PropertyValueReference
Molecular Weight 153.14 g/mol [1]
Appearance Yellow solid[1]
Melting Point 32-35 °C[1]
Boiling Point 227 °C[5]
CAS Number 119-33-5[6]

Core Transformation: Reduction to 2-Amino-4-methylphenol

The single most important application of this compound is its reduction to 2-amino-4-methylphenol. This transformation is a cornerstone reaction, as 2-amino-4-methylphenol is a key precursor in the manufacturing of various dyes and pharmaceutical intermediates.[7] The conversion of the nitro group to an amino group dramatically alters the molecule's electronic properties and introduces a nucleophilic center, opening up new synthetic pathways.

The catalytic reduction of nitrophenols is a widely studied and economically significant process.[7] While various methods exist, including the use of metal catalysts like copper or molybdenum ditelluride, catalytic hydrogenation using palladium on carbon (Pd/C) remains a common and highly efficient laboratory and industrial method.[7][8][9]

Causality Behind Experimental Choices:
  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction in the presence of other reducible functional groups. It provides a surface for the adsorption of both hydrogen gas and the nitrophenol, facilitating the reaction at a lower activation energy.

  • Hydrogen Source: Hydrogen gas (H₂) is the classic reducing agent for this transformation. Alternatively, transfer hydrogenation using reagents like sodium borohydride (NaBH₄) can be employed, which can be more convenient for smaller-scale lab synthesis as it avoids the need for high-pressure hydrogenation equipment.[10]

  • Solvent: A polar protic solvent like ethanol or methanol is typically used. It effectively dissolves the starting material and the intermediate species, and its protic nature can assist in the reaction mechanism.

Experimental Workflow for Catalytic Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve this compound in Ethanol AddCat Add Pd/C Catalyst (5-10 mol%) Prep->AddCat Setup Place under H₂ Atmosphere (Balloon or Parr Apparatus) AddCat->Setup Stir Stir vigorously at RT (Monitor by TLC) Setup->Stir Filter Filter through Celite® to remove Pd/C Stir->Filter Evap Evaporate Solvent (Rotary Evaporator) Filter->Evap Purify Recrystallize or Chromatograph to yield pure 2-Amino-4-methylphenol Evap->Purify

Caption: General workflow for the catalytic hydrogenation of this compound.

Protocol 2.1: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to 2-amino-4-methylphenol using palladium on carbon as the catalyst and hydrogen gas.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or another filter aid

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 32.6 mmol) in methanol (100 mL).

  • Carefully add 10% Pd/C (e.g., 1.7 g) to the solution under an inert atmosphere (like nitrogen or argon) to prevent ignition of the catalyst.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the reaction atmosphere is free of air.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with a small amount of methanol to recover any residual product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-amino-4-methylphenol can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water) to yield a pure, crystalline product.

Trustworthiness Note: The successful removal of the palladium catalyst is critical. Filtration through Celite® provides a reliable method to separate the fine, solid catalyst from the product solution. The completion of the reaction should always be verified by an analytical method like TLC or LC-MS to ensure full conversion and avoid complex purification steps.

Application in Pharmaceutical Synthesis

The derivatives of this compound are valuable intermediates in the pharmaceutical industry, particularly in the synthesis of analgesics (pain relievers) and antipyretics (fever reducers).[11] The transformation of this compound into 2-amino-4-methylphenol is the first step in creating more complex active pharmaceutical ingredients (APIs). A key example is the synthesis of N-(4-hydroxy-3-methylphenyl)acetamide, a structural analogue of paracetamol (acetaminophen).[12][13]

Synthetic Pathway to a Paracetamol Analogue

G A This compound B 2-Amino-4-methylphenol A->B H₂, Pd/C (Reduction) C N-(4-hydroxy-3-methylphenyl)acetamide B->C Acetic Anhydride (Acetylation)

Caption: Synthetic route from this compound to a pharmaceutical intermediate.

Protocol 3.1: Synthesis of N-(4-hydroxy-3-methylphenyl)acetamide

This two-step protocol outlines the conversion of this compound to its corresponding acetamide derivative.

Step 1: Reduction to 2-Amino-4-methylphenol

  • Follow Protocol 2.1 as described above to generate the aminophenol intermediate. Ensure the product is thoroughly dried before proceeding.

Step 2: Acetylation of 2-Amino-4-methylphenol

  • Rationale: Acetic anhydride is a highly effective and inexpensive acetylating agent. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. A mild base or acidic catalyst can be used, but the reaction often proceeds readily without one.

Materials:

  • 2-Amino-4-methylphenol (1.0 eq, from Step 1)

  • Acetic Anhydride (1.1 eq)

  • Water

  • Ice

  • Standard laboratory glassware

Procedure:

  • Suspend 2-amino-4-methylphenol (e.g., 3.0 g, 24.4 mmol) in 50 mL of water in a flask.

  • While stirring vigorously, add acetic anhydride (2.5 mL, 26.8 mmol) dropwise. The reaction may be exothermic.

  • Continue stirring at room temperature for 30-60 minutes. A precipitate should form as the product is typically less soluble in water than the starting material.

  • Cool the reaction mixture in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the product, N-(4-hydroxy-3-methylphenyl)acetamide, in a vacuum oven. The purity can be checked by melting point determination and spectroscopic methods (NMR, IR).

Application in Dye and Pigment Chemistry

This compound and its primary derivative, 2-amino-4-methylphenol, are foundational components in the synthesis of certain azo dyes and other colorants.[6] The aminophenol can be diazotized and then coupled with various aromatic compounds (coupling partners) to produce a wide range of colors. For instance, 2-amino-4-methylphenol is a known sensitizer in the dye Disperse Yellow 3.

The synthesis of azo dyes involves two key steps:

  • Diazotization: The primary aromatic amine (2-amino-4-methylphenol) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Coupling: The unstable diazonium salt is immediately reacted with a coupling partner (e.g., another phenol or an aniline derivative). The diazonium ion acts as an electrophile, and the coupling partner acts as a nucleophile in an electrophilic aromatic substitution reaction to form the azo compound (-N=N-), which is a powerful chromophore.

While a specific protocol for a dye is highly dependent on the target color and application, the underlying chemistry is a classic and robust method in organic synthesis.[14]

Summary of Applications

Application AreaKey IntermediateTransformationFinal Product Class
Pharmaceuticals 2-Amino-4-methylphenolReduction, AcetylationAnalgesics, Antipyretics[11]
Dye & Pigments 2-Amino-4-methylphenolReduction, DiazotizationAzo Dyes[6]
Agrochemicals This compoundVariousFungicides, Herbicides
Specialty Chemicals This compoundVariousChemical Reagents

References

  • ResearchGate. Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5).
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  • Alibaba.com. Reliable Solutions for Your 4 methyl 2 nitrophenol Needs in Global Markets.
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  • RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
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  • MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
  • NIH National Center for Biotechnology Information. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands.
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Application Note & Protocol: A Guide to the Large-Scale Synthesis of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 4-Methyl-2-nitrophenol (2-Nitro-p-cresol), a critical intermediate in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1] We will explore various synthetic routes, justifying the selection of direct nitration of p-cresol using a mixed acid system as the most industrially viable method. This guide offers a detailed, step-by-step protocol, emphasizes critical safety procedures for handling highly exothermic and corrosive reactions, and provides expert insights into process optimization and troubleshooting. All procedures are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Synthesis Selection

This compound, with the CAS number 119-33-5, is a yellow crystalline solid that serves as a foundational building block in organic synthesis.[2][3] The strategic placement of the methyl, hydroxyl, and nitro groups on the aromatic ring makes it a versatile precursor for more complex molecules. The selection of a synthesis method for large-scale production is a critical decision, balancing cost, efficiency, safety, and product purity.

Several methods for the synthesis of this compound have been reported. To provide a clear rationale for our selected protocol, a comparative analysis is presented below.

Data Presentation: Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Direct Nitration (Mixed Acid) p-CresolNitric Acid, Sulfuric AcidSeveral hoursModerate to HighVariableInexpensive reagents, well-established industrial method.[1]Formation of isomeric byproducts, potential for over-nitration, significant safety concerns with mixed acids.[1][4]
Direct Nitration (CAN) p-CresolCerium(IV) Ammonium Nitrate (CAN), Acetonitrile~30 minutes~95High (single product)High regioselectivity, rapid reaction, high yield.[1]CAN is a relatively expensive reagent, making it less viable for bulk industrial scale.[1]
Alkaline Hydrolysis p-Nitro-o-toluidineSodium Hydroxide, Hydrochloric Acid~24 hours~98>99High yield and purity, straightforward procedure.[1]The starting material itself requires a multi-step synthesis, increasing overall process length and cost.[1]

Based on this analysis, the direct nitration of p-cresol with a mixed acid (sulfuric and nitric acid) is the most economically feasible and widely adopted method for large-scale synthesis, despite its challenges. This guide will focus exclusively on this process, providing detailed protocols to maximize yield and purity while mitigating the inherent safety risks.

The Chemistry of p-Cresol Nitration

The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction. The key to this process is the in-situ generation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[5]

Mechanism Causality:

  • Generation of the Electrophile: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid.[5]

  • Formation of the Nitronium Ion: The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺).[5]

  • Electrophilic Attack: The electron-rich aromatic ring of p-cresol attacks the nitronium ion. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. Since the para position is blocked by the methyl group, the attack is directed to the ortho positions relative to the powerful hydroxyl activating group. This results primarily in the formation of this compound.

  • Rearomatization: A weak base (like water or the bisulfate ion) removes a proton from the carbocation intermediate (Wheland intermediate), restoring the aromaticity of the ring and yielding the final product.

It is important to note that the nitration of p-cresol in 68–72% sulfuric acid can involve approximately 40% ipso substitution at the methyl-substituted carbon. The resulting 4-methyl-4-nitrocyclohexadienone then undergoes an acid-catalyzed rearrangement to form the desired this compound.[4]

Visualization: Reaction Mechanism

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O pCresol p-Cresol Wheland Wheland Intermediate pCresol->Wheland + NO₂⁺ Product Product Wheland->Product - H⁺ H+ H⁺

Caption: Electrophilic Aromatic Substitution mechanism for the nitration of p-cresol.

Large-Scale Synthesis Protocol

This protocol is designed for experienced researchers and professionals in a properly equipped facility capable of handling large-scale hazardous reactions.

Visualization: Overall Synthesis Workflow

G Prep Preparation (Reagents & Reactor) Nitration Nitration Reaction (Controlled Addition) Prep->Nitration Quench Reaction Quenching (Ice Bath) Nitration->Quench Workup Work-up (Separation & Neutralization) Quench->Workup Purify Purification (Steam Distillation) Workup->Purify Isolate Isolation & Drying (Final Product) Purify->Isolate

Caption: High-level workflow for the synthesis of this compound.

Materials and Equipment
  • Reagents:

    • p-Cresol (≥99%)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Dichloromethane (DCM)

    • Crushed Ice / Deionized Water

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Jacketed glass reactor with bottom outlet valve, appropriately sized for the intended scale.

    • High-torque overhead mechanical stirrer with a suitable impeller (e.g., glass or PTFE-coated anchor stirrer).

    • Pressure-equalizing dropping funnel.

    • Digital temperature probe with controller linked to the cooling system.

    • Recirculating chiller/cryostat capable of maintaining temperatures below 0°C.

    • Scrubber system to neutralize evolved nitrogen oxide (NOx) gases.

    • Large separation funnel or liquid-liquid extraction setup.

    • Rotary evaporator.

    • Steam distillation apparatus.

CRITICAL SAFETY PROTOCOL

Nitration reactions are notoriously dangerous due to their high exothermicity.[6] A runaway reaction can lead to rapid temperature and pressure increases, potentially causing an explosion.[7]

  • Personal Protective Equipment (PPE): At a minimum, wear chemical safety glasses, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[8][9] Work must be conducted in a chemical fume hood or a walk-in hood designed for large-scale reactions.[10]

  • Reagent Handling: Nitric and sulfuric acids are extremely corrosive and strong oxidizers.[8][10] They can cause severe burns upon contact.[8][11] Always add reagents slowly and in a controlled manner. Prepare the mixed acid by adding the nitric acid to the sulfuric acid slowly with cooling, never the other way around.

  • Exotherm Management: The reaction is highly exothermic.[6] Maintain strict temperature control at all times. The rate of addition of the nitrating agent is the primary means of controlling the reaction rate and heat generation.[12] Ensure the cooling system is running and at the target temperature before starting any additions. Have a large ice-salt bath on standby for emergency cooling.

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[8][10] Have appropriate spill kits containing a neutralizer (such as sodium carbonate) readily available.[7] In the event of a runaway reaction, the established emergency procedure may involve quenching the reaction by adding the mixture to a large volume of ice, but this should only be a last resort as the dilution of strong acids is also highly exothermic.[12]

Step-by-Step Experimental Procedure

1. Reactor Setup and p-Cresol Solution:

  • Set up the jacketed reactor with the overhead stirrer, temperature probe, and dropping funnel. Connect the jacket to the pre-cooled circulating chiller and set the temperature to -5°C.

  • Charge the reactor with p-cresol (1.0 equivalent) and dichloromethane (DCM). The amount of DCM should be sufficient to ensure good stirring of the resulting slurry.

  • Begin stirring and allow the mixture to cool to below 0°C.

2. Preparation of the Nitrating Mixture:

  • In a separate vessel, cooled in an ice bath, add concentrated sulfuric acid (H₂SO₄).

  • Slowly, dropwise, add concentrated nitric acid (HNO₃, 1.05 equivalents) to the sulfuric acid with continuous stirring.

  • Allow the mixed acid to cool to below 5°C before transferring it to the dropping funnel on the reactor.

3. Nitration Reaction:

  • Ensure the p-cresol solution in the reactor is below 0°C.

  • Begin adding the cold mixed acid dropwise from the dropping funnel to the stirred p-cresol solution.

  • CRITICAL: Maintain the internal reaction temperature below 5°C throughout the entire addition.[1] The addition rate must be adjusted to prevent the temperature from rising. This may take several hours for a large-scale batch.

  • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.[1]

4. Reaction Quenching:

  • In a separate, large vessel, prepare a stirred mixture of crushed ice and water.

  • Slowly and carefully, transfer the reaction mixture from the reactor onto the crushed ice. This should be done in a controlled manner to manage the heat generated from the dilution of the acids.

5. Work-up and Isolation:

  • Allow the quenched mixture to warm to room temperature.

  • Transfer the mixture to a large separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • Deionized water (2x)

    • Saturated sodium bicarbonate solution until effervescence ceases (this neutralizes residual acids).[1]

    • Brine (saturated NaCl solution) to aid in breaking any emulsions.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product will be a mixture of isomers, primarily this compound.

6. Purification via Steam Distillation:

  • The ortho-isomer (this compound) is volatile in steam, while other dinitro byproducts or isomeric impurities are not.

  • Set up a steam distillation apparatus and add the crude product to the distillation flask.

  • Pass steam through the mixture. The this compound will co-distill with the water.

  • Collect the distillate, which will contain the purified product as a yellow solid suspended in water.

  • Cool the distillate in an ice bath to fully precipitate the product and collect it by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to yield pure this compound.

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  • Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. J-STAGE. [URL: https://www.jstage.jst.go.jp/article/bcsj1926/50/1/50_1_240/_article]
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Sources

Application Note: Derivatization Strategies for the Analysis of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the derivatization of 4-Methyl-2-nitrophenol for robust and sensitive analysis by chromatographic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a compound of significant environmental and industrial interest, possesses chemical properties—notably high polarity and low volatility—that challenge direct GC analysis. Chemical derivatization addresses these challenges by converting the analyte into a form more amenable to chromatographic separation and detection. This guide delves into the causality behind derivatization, presents detailed, field-proven protocols for silylation and acylation, and offers insights into method validation and troubleshooting.

Introduction: The Rationale for Derivatization

This compound (4M2NP) is an organic compound used in the synthesis of pesticides, dyes, and pharmaceuticals.[1] Its presence in environmental samples is a concern, necessitating sensitive and reliable analytical methods for its detection and quantification. While High-Performance Liquid Chromatography (HPLC) can be used for direct analysis of nitrophenols[2][3], Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (MS), offers superior resolution and specificity.

However, the direct GC analysis of 4M2NP is problematic. The molecule's phenolic hydroxyl (-OH) group induces high polarity and facilitates intermolecular hydrogen bonding. These characteristics result in:

  • Low Volatility: The compound does not readily vaporize in the GC inlet, leading to poor transfer onto the analytical column.

  • Poor Peak Shape: Interactions between the polar analyte and active sites (silanol groups) on the column and inlet liner cause peak tailing, reducing resolution and accuracy.[4][5]

  • Thermal Instability: The compound may degrade at the high temperatures required for volatilization.

Derivatization is a chemical modification technique that resolves these issues.[6] By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, the resulting derivative exhibits increased volatility, improved thermal stability, and reduced interaction with the GC system, leading to sharper, more symmetrical peaks and enhanced sensitivity.[7][8][9]

Core Derivatization Chemistries for Phenols

The primary goal of derivatization for 4M2NP is to mask the polar hydroxyl group. The two most common and effective strategies are silylation and acylation.

Silylation

Silylation is the most prevalent derivatization technique for GC analysis of compounds with active hydrogens, such as alcohols, phenols, and carboxylic acids.[8][9] The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. This transformation dramatically reduces the analyte's polarity and increases its volatility.[6][10]

Causality: The silylating reagent provides a non-polar silyl group (e.g., -Si(CH₃)₃) that is sterically bulky. This bulkiness prevents the intermolecular hydrogen bonding that suppresses volatility, while the non-polar nature of the group minimizes interactions with the GC column, ensuring a more ideal chromatographic behavior.

Acylation

Acylation involves the introduction of an acyl group (R-C=O) by reacting the hydroxyl group with an acid anhydride or acyl halide. This converts the phenol into an ester.[8][11] While also effective for GC, acylation is a versatile technique that can be used in HPLC to introduce a chromophore for enhanced UV detection.

Causality: Similar to silylation, the formation of an ester masks the polar hydroxyl group. The choice of acylating reagent can be tailored to the analytical need; for instance, using a fluorinated anhydride can enhance sensitivity for Electron Capture Detection (ECD) in GC.

Derivatization Protocols for GC-MS Analysis

Silylation is the gold standard for preparing this compound for GC-MS analysis. The choice of reagent depends on the specific requirements for reactivity, derivative stability, and the nature of the sample matrix.

Workflow: General Sample Preparation and Derivatization

The following diagram illustrates the typical workflow for derivatizing 4M2NP prior to GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization A Aqueous Sample (e.g., River Water) B Liquid-Liquid Extraction (e.g., with Dichloromethane) A->B C Evaporation to Dryness (under Nitrogen stream) B->C D Reconstitute in Solvent (e.g., Acetonitrile, Acetone) C->D E Add Silylating Reagent (e.g., BSTFA, MSTFA, MTBSTFA) D->E F Incubate (Heat as required) E->F G GC-MS Analysis F->G

Sources

Application Note & Protocols for the Environmental Monitoring of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methyl-2-nitrophenol, a derivative of p-cresol, is an important industrial chemical intermediate used in the synthesis of pesticides, dyes, and pharmaceuticals.[1][2] Its presence in the environment, primarily due to industrial effluents and agricultural runoff, is of significant concern due to its potential toxicity to aquatic life and humans.[3][4] This document provides a comprehensive guide for researchers and environmental scientists on the monitoring of this compound in environmental matrices. It details protocols for sample collection, preparation, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and also discusses the application of electrochemical sensors for rapid screening.

Introduction: The Environmental Significance of this compound

This compound (also known as 2-nitro-p-cresol) is a yellow crystalline solid with a phenolic odor.[5][6] While essential in chemical manufacturing, its release into the environment poses risks. It is classified as a skin and eye irritant and can be harmful if absorbed through the skin.[7] Environmental contamination can occur through industrial wastewater discharge and as a degradation product of certain pesticides.[8][9] Due to its solubility in water, it can readily contaminate surface and groundwater sources.[10] Therefore, robust and sensitive analytical methods are crucial for its detection and quantification to ensure environmental protection and regulatory compliance.

Analytical Methodologies: An Overview

The choice of analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common and validated techniques include:

  • Gas Chromatography (GC): Often coupled with a Mass Spectrometry (MS) or Flame Ionization Detector (FID), GC offers high resolution and sensitivity.[11][12] Derivatization may be employed to improve the volatility and thermal stability of the analyte.[12]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly suitable for polar analytes like nitrophenols, often eliminating the need for derivatization.[13] UV or Diode Array Detectors (DAD) are commonly used for detection.[14]

  • Electrochemical Sensors: These offer a promising approach for rapid, in-situ monitoring of this compound.[3][15] They are based on the electrochemical reduction or oxidation of the nitro group on a modified electrode surface.[16][17]

This application note will provide detailed protocols for GC-MS and HPLC, as these are the most established and widely used methods in environmental laboratories.

Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate and reproducible results.

Water Samples (Groundwater, Surface Water, Wastewater)
  • Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.

  • Preservation: Acidify the samples to a pH < 2 with sulfuric acid to inhibit microbial degradation. Store at 4°C.

  • Extraction (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the retained this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Concentrate the eluate under a gentle stream of nitrogen before analysis.

Soil and Sediment Samples
  • Collection: Collect soil or sediment samples using a stainless-steel scoop or corer and store them in glass jars.[18]

  • Preparation: Air-dry the sample and sieve it to remove large debris.

  • Extraction (Solvent Extraction):

    • Weigh a known amount of the soil sample (e.g., 10 g) into a flask.[19]

    • Add a suitable extraction solvent (e.g., a mixture of acetone and methylene chloride).

    • Extract the sample using sonication or a Soxhlet apparatus.

    • Filter the extract and concentrate it before analysis.[20]

Detailed Analytical Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from EPA Method 8041A for the analysis of phenols.[12]

4.1.1. Reagents and Materials

  • This compound reference standard

  • Methylene chloride (pesticide grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

  • GC-MS system with a capillary column (e.g., DB-5ms)

4.1.2. Instrument Setup and Calibration

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • MS Detector: Electron Ionization (EI) mode. Monitor characteristic ions for this compound (m/z 153, 137, 107).[5]

  • Calibration: Prepare a series of calibration standards by diluting a stock solution of this compound in methylene chloride. Analyze the standards to generate a calibration curve.

4.1.3. Experimental Procedure

  • Inject 1 µL of the prepared sample extract into the GC-MS system.

  • Acquire data in both full scan and selected ion monitoring (SIM) modes.

  • Identify this compound based on its retention time and the presence of characteristic ions.

  • Quantify the analyte using the calibration curve.

4.1.4. Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Environmental Sample (Water/Soil) Extraction Extraction (SPE or Solvent) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan & SIM) Separation->Detection Identification Identification (Retention Time & Mass Spec) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on general methods for nitrophenol analysis.[13][14]

4.2.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • HPLC system with a C18 reversed-phase column and a DAD or UV detector

4.2.2. Instrument Setup and Calibration

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile, increasing to 80% over 10 minutes.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.[14]

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, typically in the range of 300-400 nm.[14]

  • Injection Volume: 10 µL.[14]

  • Calibration: Prepare a series of calibration standards in the mobile phase. Analyze the standards to construct a calibration curve.

4.2.3. Experimental Procedure

  • Filter the prepared sample extract through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Identify this compound by its retention time and UV spectrum.

  • Quantify the analyte using the calibration curve.

4.2.4. Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Environmental Sample (Water/Soil) Extraction Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Identification Identification (Retention Time & UV Spec) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Performance Characteristics of Analytical Methods

The following table summarizes typical performance characteristics for the described methods. Note that these values can vary depending on the specific instrumentation, sample matrix, and operating conditions.

ParameterGC-MSHPLC-UV/DADElectrochemical Sensors
Limit of Detection (LOD) Low µg/L to ng/LLow to mid µg/LµM to nM range[3]
Limit of Quantification (LOQ) µg/L rangeµg/L rangeµM range[21]
Linearity Range 2-3 orders of magnitude2-3 orders of magnitude1-2 orders of magnitude
Precision (%RSD) < 10%< 5%< 10%
Accuracy (% Recovery) 80-110%90-105%Varies with matrix
Primary Advantages High selectivity and sensitivityNo derivatization requiredPortability, rapid screening
Primary Disadvantages May require derivatizationLower sensitivity than GC-MSSusceptible to matrix interference

Quality Control and Validation

To ensure the reliability of the analytical data, a robust quality control (QC) program should be implemented. This includes:

  • Method Blanks: Analyze a blank sample with each batch to check for contamination.

  • Matrix Spikes: Spike a real sample with a known concentration of the analyte to assess matrix effects and recovery.

  • Laboratory Control Samples (LCS): Analyze a standard of known concentration to monitor the performance of the method.

  • Surrogate Standards: Add a non-target compound with similar chemical properties to all samples to monitor extraction efficiency.[12]

Conclusion

The monitoring of this compound in the environment is essential for safeguarding environmental and human health. The GC-MS and HPLC methods detailed in this application note provide sensitive and reliable means for its quantification in various environmental matrices. The choice between these methods will depend on the specific analytical requirements of the study. Emerging technologies like electrochemical sensors also offer valuable tools for rapid and on-site screening. Adherence to rigorous quality control procedures is paramount to ensure the generation of high-quality, defensible data.

References

  • Vertex AI Search. (n.d.). Soil Sample Preparation Protocol. Retrieved January 8, 2026.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
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  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-DNB and 1,3,5-TNB.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
  • Minnesota Pollution Control Agency. (2024, May 13). Soil sample collection and analysis procedures.
  • U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
  • PubChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols.
  • MDPI. (n.d.). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring.
  • Clemson University. (n.d.). Procedures.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols. In Relevance to Public Health.
  • American Chemical Society. (n.d.). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion.
  • ACS Omega. (2024, July 25). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ToxGuide for Nitrophenols.
  • PubMed. (2000, October). Rapid and Sensitive Determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, Parathion-Methyl, Fenitrothion, and Parathion-Ethyl by Liquid Chromatography With Electrochemical Detection.
  • Water Quality Australia. (n.d.). 4-Nitrophenol in freshwater and marine water.
  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples.
  • Organisation for Economic Co-operation and Development. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2.
  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrophenol.
  • Sigma-Aldrich. (n.d.). This compound 99 119-33-5.
  • ACS Publications. (n.d.). Method for the analysis of 4-nitrophenol and parathion in soil using supercritical fluid extraction and immunoassay. Journal of Agricultural and Food Chemistry.
  • Semantic Scholar. (n.d.). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review.
  • SciSpace. (2021, February 22). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes.
  • Chromatographic Methods of Analysis. (n.d.).
  • MDPI. (n.d.). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites.
  • Analytical Methods (RSC Publishing). (n.d.). Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite.
  • PMC - NIH. (2021, January 7). Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
  • NIST WebBook. (n.d.). Phenol, 4-methyl-2-nitro-.
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  • Pharmaffiliates. (n.d.). CAS No : 119-33-5| Chemical Name : this compound.

Sources

Application Note & Experimental Protocol for 4-Methyl-2-nitrophenol Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating environmental remediation and chemical degradation pathways.

Introduction: The Environmental Significance and Challenge of 4-Methyl-2-nitrophenol

This compound (4M2NP), a yellow crystalline solid, is an organic compound with the chemical formula CH₃C₆H₃(NO₂)OH. It is primarily used as an intermediate in the synthesis of pesticides, dyes, and pharmaceuticals.[1] Due to its widespread industrial application, 4M2NP is frequently detected in industrial effluents, posing a significant environmental threat.[2] The presence of the nitro group makes this compound recalcitrant to natural degradation processes, leading to its persistence in soil and water systems.[2] Toxicological studies have indicated that this compound can cause skin and eye irritation, and it is harmful if ingested or absorbed through the skin.[3][4]

This application note provides a comprehensive experimental framework for studying the degradation of this compound. We will delve into three prominent degradation methodologies: Advanced Oxidation Processes (AOPs) , Heterogeneous Photocatalysis , and Biodegradation . For each methodology, we will provide detailed, step-by-step protocols, explain the underlying scientific principles, and outline the necessary analytical techniques for monitoring the degradation process and identifying potential byproducts.

PART 1: Foundational Knowledge & Pre-Experimental Considerations

A successful degradation study hinges on a thorough understanding of the target compound and the appropriate analytical methods to monitor its fate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for preparing stock solutions, understanding its environmental partitioning, and selecting appropriate analytical techniques.

PropertyValueReference
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
AppearanceYellow crystalline solid[3]
Melting Point32-35 °C
Boiling Point125 °C at 22 mmHg
Water SolubilitySlightly soluble[1]
Synonyms2-Nitro-p-cresol
Analytical Quantification: The Cornerstone of Degradation Studies

Accurate quantification of 4M2NP and its degradation products is paramount. The two most common and robust analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 4M2NP.[5] A typical HPLC method involves a reversed-phase column and UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[6] It is particularly useful for identifying unknown degradation byproducts.

PART 2: Experimental Methodologies for this compound Degradation

This section details the experimental protocols for three distinct degradation approaches.

Methodology 1: Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH).[7] These radicals are non-selective and can rapidly degrade a wide range of organic pollutants.[7] The Fenton process is a classic example of a homogeneous AOP.[8]

This protocol outlines the steps for a laboratory-scale Fenton degradation experiment.

Materials:

  • This compound (99% purity)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Reaction vessel (e.g., glass beaker)

  • Magnetic stirrer

  • pH meter

  • Syringes and syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Prepare a stock solution of 4M2NP (e.g., 100 mg/L) in deionized water. Due to its slight solubility, gentle heating or sonication may be required.

  • Transfer a known volume of the 4M2NP solution to the reaction vessel.

  • Adjust the pH of the solution to 3.0 using sulfuric acid. This is the optimal pH for the Fenton reaction.

  • Add the required amount of ferrous sulfate heptahydrate to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L). Stir until dissolved.

  • Initiate the reaction by adding the desired concentration of hydrogen peroxide (e.g., 50 mg/L). Start a timer immediately.

  • Withdraw aliquots at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Immediately quench the reaction in each aliquot by adding a small amount of a radical scavenger (e.g., methanol or sodium sulfite) and adjusting the pH to above 7 with NaOH. This prevents further degradation before analysis.

  • Filter the quenched samples through a 0.22 µm syringe filter into HPLC vials.

  • Analyze the samples by HPLC to determine the residual concentration of 4M2NP.

Causality Behind Experimental Choices:

  • Acidic pH (3.0): At this pH, the generation of hydroxyl radicals is maximized, and the precipitation of ferric hydroxide is minimized.

  • Fe²⁺ and H₂O₂ Concentrations: The ratio of Fe²⁺ to H₂O₂ is a critical parameter that influences the reaction rate. An excess of either reagent can lead to scavenging of hydroxyl radicals and reduce the degradation efficiency.

Fenton_Workflow cluster_prep Preparation cluster_reaction Fenton Reaction cluster_analysis Sample Processing & Analysis A Prepare 4M2NP Stock Solution B Adjust pH to 3.0 A->B C Add FeSO₄ B->C D Add H₂O₂ (Start Reaction) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction E->F G Filter Sample F->G H HPLC Analysis G->H

Caption: Workflow for Fenton-mediated degradation of this compound.

Methodology 2: Heterogeneous Photocatalysis

Heterogeneous photocatalysis involves the use of a semiconductor catalyst (e.g., TiO₂) that, upon irradiation with light of suitable energy, generates electron-hole pairs.[9] These charge carriers can then react with water and oxygen to produce reactive oxygen species that degrade pollutants.[9]

This protocol describes a typical slurry-type photocatalytic experiment.

Materials:

  • This compound

  • Titanium dioxide (TiO₂, e.g., Degussa P25)

  • Deionized water

  • Photoreactor with a suitable light source (e.g., UV lamp)

  • Magnetic stirrer

  • Oxygen or air pump

  • Syringes and syringe filters

Procedure:

  • Prepare a stock solution of 4M2NP.

  • Add a known volume of the 4M2NP solution to the photoreactor.

  • Add the desired amount of TiO₂ catalyst (e.g., 1 g/L).

  • Stir the suspension in the dark for a set period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the 4M2NP and the catalyst surface. [10]

  • Take an initial sample (time = 0) just before turning on the light.

  • Turn on the light source to initiate the photocatalytic reaction. Continuously stir the suspension and purge with air or oxygen to provide an electron acceptor.

  • Withdraw aliquots at regular intervals.

  • Immediately filter the samples to remove the TiO₂ catalyst.

  • Analyze the filtrate by HPLC to determine the 4M2NP concentration.

Authoritative Grounding: The design of this protocol is based on established guidelines for conducting photocatalytic experiments to ensure reproducibility and accurate interpretation of results.[11]

Photocatalysis_Setup cluster_reactor Photoreactor Reactor Reaction Vessel (Quartz) Stirrer Magnetic Stirrer Suspension 4M2NP Solution + TiO₂ Sampling Sampling Port Reactor->Sampling Light UV Lamp Light->Reactor Air Air/O₂ Inlet Air->Reactor

Caption: Schematic of a typical batch photoreactor for degradation studies.

Methodology 3: Biodegradation

Biodegradation utilizes microorganisms to break down organic pollutants.[2] This approach is often considered more environmentally friendly and cost-effective than chemical methods.

This protocol outlines the steps for assessing the biodegradation potential of an isolated bacterial strain.

Materials:

  • This compound

  • Bacterial strain capable of degrading 4M2NP (e.g., Burkholderia sp.)[12]

  • Minimal salts medium (MSM)

  • Shaking incubator

  • Spectrophotometer (for measuring cell growth)

  • Sterile culture flasks, pipettes, and other microbiology lab equipment

Procedure:

  • Prepare a sterile minimal salts medium.

  • Prepare a stock solution of 4M2NP and sterilize it by filtration.

  • Inoculate a flask containing a suitable growth medium (e.g., nutrient broth) with the bacterial strain and incubate until it reaches the exponential growth phase.

  • Harvest the bacterial cells by centrifugation, wash them with sterile MSM, and resuspend them in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • In sterile culture flasks, add the MSM and spike with 4M2NP to the desired initial concentration (e.g., 50 mg/L).

  • Inoculate the flasks with the prepared bacterial suspension.

  • Set up control flasks:

    • Abiotic control: MSM with 4M2NP, but no bacteria (to check for abiotic degradation).

    • Biotic control: MSM with bacteria, but no 4M2NP (to monitor endogenous respiration).

  • Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the bacterial strain.

  • Withdraw samples at regular intervals.

  • For each sample, measure the bacterial growth (OD₆₀₀) and the residual 4M2NP concentration by HPLC after filtering out the cells.

Trustworthiness of the Protocol: The inclusion of abiotic and biotic controls is crucial for ensuring that the observed degradation is indeed due to the metabolic activity of the microorganisms and not other factors.

PART 3: Monitoring Degradation and Identifying Byproducts

Beyond quantifying the parent compound, a comprehensive degradation study should also assess the extent of mineralization and identify major degradation intermediates.

Total Organic Carbon (TOC) Analysis

TOC analysis measures the total amount of organically bound carbon in a sample.[13] It is a valuable tool for determining the degree of mineralization of 4M2NP to CO₂ and H₂O.[14] A decrease in TOC over the course of the experiment indicates that the organic pollutant is being completely broken down.[15]

Principle of TOC Analysis: A TOC analyzer oxidizes the organic carbon in a sample to CO₂ gas, which is then detected and quantified by a non-dispersive infrared (NDIR) detector.[13]

Identification of Degradation Byproducts by GC-MS

During the degradation of 4M2NP, various intermediate products may be formed.[16] Identifying these byproducts is crucial for understanding the degradation pathway and assessing the potential toxicity of the treated effluent. GC-MS is an ideal technique for this purpose.[12][17]

Sample Preparation for GC-MS:

  • Liquid-liquid extraction: Extract the aqueous samples with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentration: Evaporate the solvent to concentrate the extracted analytes.

  • Derivatization (optional): Some polar byproducts may require derivatization to increase their volatility for GC analysis.[5]

Expected Degradation Byproducts: The degradation of nitrophenols can proceed through hydroxylation of the aromatic ring, reduction of the nitro group to an amino group, and eventual ring cleavage.[16][18] Potential byproducts of 4M2NP degradation include 4-methylcatechol and aminophenols.[19]

Conclusion

The experimental protocols and analytical methods detailed in this application note provide a robust framework for conducting comprehensive degradation studies of this compound. By employing a multi-faceted approach that includes advanced oxidation processes, photocatalysis, and biodegradation, researchers can gain valuable insights into the efficacy of different remediation strategies. Furthermore, the use of sophisticated analytical techniques like HPLC, GC-MS, and TOC analysis will enable a thorough understanding of the degradation kinetics, pathways, and the extent of mineralization. This knowledge is essential for the development of effective and environmentally sound technologies for the treatment of water and soil contaminated with this priority pollutant.

References

  • Ahmed, S., Rasul, M. G., Martens, W. N., Brown, R., & Hashib, M. A. (2010). Heterogeneous photocatalytic degradation of phenols in wastewater: a review on current status and developments.
  • Trapido, M., & Kallas, J. (2000). Advanced Oxidation Processes for the Degradation and Detoxification of 4-Nitrophenol. Environmental Technology, 21(7), 799-808.
  • Trapido, M., Kallas, J., & Munter, R. (1998). Ozonation and advanced oxidation processes for the degradation of 4-nitrophenol. Ozone: Science & Engineering, 20(3), 235-247.
  • Metash. (n.d.). Importance Of Total Organic Carbon Analyzer In Water Quality Testing.
  • Hach. (n.d.). Total Organic Carbon (TOC) - Water Quality Parameter Overview and Products.
  • ERUN Instruments. (2025). What Is TOC in Water Treatment: Risks, Testing & Solutions.
  • Arimi, A., et al. (2021). Key Points of Advanced Oxidation Processes (AOPs) for Wastewater, Organic Pollutants and Pharmaceutical Waste Treatment: A Mini Review. Molecules, 26(22), 6783.
  • Arfin, T., & Goutam, S. P. (2021). Recent advances in advanced oxidation processes (AOPs) for the treatment of nitro- and alkyl-phenolic compounds. RSC Advances, 11(48), 30263-30286.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Spasiano, D., et al. (2016). Heterogeneous photocatalysis: guidelines on experimental setup, catalyst characterization, interpretation, and assessment of reactivity. Critical Reviews in Environmental Science and Technology, 46(11-12), 1055-1145.
  • T-Raissi, A., & L-N. Muradov. (2002). Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design. International Journal of Photoenergy, 4(4), 161-171.
  • Ernam, S., Akgül, Z. E., & Üner, D. (2023). Recommendations for improving the experimental protocol for the determination of photocatalytic activity by nitric oxide oxidation measurements. Turkish Journal of Chemistry, 47(5), 986-995.
  • Antonopoulou, M., et al. (2021). Key Points of Advanced Oxidation Processes (AOPs) for Wastewater, Organic Pollutants and Pharmaceutical Waste Treatment: A Mini Review. Molecules, 26(22), 6783.
  • George, I., et al. (2019). The biodegradation potential of 4-nitrophenol in 96-well plate high throughput assays for environmental inocula (a. River). Chemosphere, 224, 63-71.
  • PubChem. (n.d.). This compound.
  • Colmenares, J. C., & Luque, R. (2014). Photocatalytic Activity: Experimental Features to Report in Heterogeneous Photocatalysis.
  • Zeyer, J., & Kearney, P. C. (1984). Degradation of o-nitrophenol and m-nitrophenol by a Pseudomonas putida. Journal of agricultural and food chemistry, 32(2), 238-242.
  • Prakash, D., et al. (2021). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. Scientific Reports, 11(1), 1-12.
  • Tran, M. D., et al. (2021). Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS). Journal of Analytical Methods in Chemistry, 2021, 5582181.
  • ResearchGate. (n.d.). (A) Photocatalytic degradation of 4-nitrophenol. (B) First order....
  • ResearchGate. (n.d.). GC-MS analysis of metabolites of phenanthrene degradation by strain....
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the....
  • Sajjadi, S. M., et al. (2021). Spectrophotometric Study of Photo-electro-catalytic Degradation of 4-Nitrophenol on TiO2-MWCNT/Ti Electrode Using Multivariate Cure Resolution-Alternating Least Squares Method. Journal of the Iranian Chemical Society, 18(11), 2969-2978.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Nitrophenols.
  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
  • Dalton Transactions. (2021). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping.
  • Mass Spectrometry Letters. (2023). GC-MS Analysis of Petroleum Biodegradation by Marine Bacteria Isolated from Paotere Port, Indonesia.
  • Carabias-Martínez, R., et al. (2000). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. Journal of Agricultural and Food Chemistry, 48(6), 2148-2152.
  • Al-Hamdani, A. A. S., et al. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites.
  • Sereshti, H., et al. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Molecules, 28(22), 7546.
  • Kim, D., & Choi, W. (2021). Suspension Type TiO2 Photocatalysts for Water Treatment: Magnetic TiO2/SiO2/Fe3O4 Nanoparticles and Submillimeter TiO2-Polystyrene Beads.
  • Dong, F., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 297.
  • LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review.
  • Nyholm, N., Lindgaard-Jørgensen, P., & Hansen, N. (1984). Biodegradation of 4-nitrophenol in standardized aquatic degradation tests. Ecotoxicology and environmental safety, 8(5), 451-470.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • ResearchGate. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Methyl-2-nitrophenol. As a key intermediate in the synthesis of pharmaceuticals and dyes, its purity is paramount. This document provides in-depth troubleshooting advice and detailed protocols grounded in chemical principles to help you navigate common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route. When synthesized via the direct nitration of p-cresol, the most common impurities are isomeric byproducts, such as 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol. Additionally, unreacted p-cresol and over-nitrated products like 4-methyl-2,6-dinitrophenol can also be present.[1][2]

Q2: Which purification method should I choose: Steam Distillation, Column Chromatography, or Recrystallization?

A2: The optimal method depends on the scale of your experiment and the nature of the impurities.

  • Steam Distillation is highly effective for separating the volatile ortho-isomer (this compound) from non-volatile para-isomers and inorganic materials. It is an excellent choice for large-scale purifications where isomeric separation is the primary goal.[3][4]

  • Column Chromatography offers the highest resolution and is ideal for separating compounds with very similar polarities. It is the preferred method for achieving very high purity on a small to medium scale, as it can separate multiple components simultaneously.[5][6]

  • Recrystallization is a straightforward method for removing minor impurities, assuming a suitable solvent is found that solubilizes the target compound at high temperatures and precipitates it upon cooling, while impurities remain in solution or are insoluble. Its effectiveness for isomer separation can be limited.

Q3: Why is this compound steam volatile while other isomers are not?

A3: The volatility of this compound (an ortho-isomer) is due to the formation of intramolecular hydrogen bonds between the hydroxyl (-OH) group and the adjacent nitro (-NO2) group.[7] This internal bonding satisfies the hydrogen bonding potential within the molecule itself, reducing its interaction with other molecules. In contrast, para-isomers form intermolecular hydrogen bonds with neighboring molecules.[8] These intermolecular forces create a network that requires significantly more energy to break, leading to a higher boiling point and lower volatility, rendering them non-volatile in steam.[8][9]

Troubleshooting Guide: Purification by Steam Distillation

Q: My yield after steam distillation is very low. What could be the cause?

A: Several factors can lead to low yield:

  • Insufficient Distillation Time: Ensure you continue the distillation until the distillate runs clear and no more yellow product is observed co-distilling with the water.

  • Steam Rate Too Low: The steam flow must be vigorous enough to carry the volatile product over. If the rate is too slow, the distillation will be inefficient.

  • Premature Halting: The product often appears as yellow crystals or an oil in the distillate. If the collection is stopped too early, a significant amount of product may be left behind.[10]

  • Product Solubility: this compound is slightly soluble in water.[11][12] To maximize recovery from the distillate, cool the collected liquid in an ice bath to precipitate as much solid as possible before filtration. For quantitative recovery, consider a back-extraction of the aqueous distillate with a suitable organic solvent like dichloromethane or ethyl acetate.

Q: The distillate is cloudy/oily, but no solid crystals are forming upon cooling.

A: This indicates that the product has "oiled out" instead of crystallizing, which can happen if the concentration of the product in the distillate is high or if certain impurities are present.

  • Solution 1: Seeding. Add a small seed crystal of pure this compound to the cooled, oily mixture to induce crystallization.

  • Solution 2: Solvent Extraction. Extract the oily product from the aqueous distillate using an immiscible organic solvent (e.g., ethyl acetate). The organic layers can then be combined, dried over an anhydrous salt like sodium sulfate, and the solvent evaporated to recover the purified product.[1]

Workflow for Troubleshooting Steam Distillation

start Low Yield or Oiling Out check_time Was distillation run to completion? (distillate is clear) start->check_time oiling Product 'oiled out' in distillate? start->oiling check_steam Was steam flow rate adequate? check_time->check_steam Yes continue_dist Action: Continue distillation check_time->continue_dist No check_recovery How was product recovered from distillate? check_steam->check_recovery Yes increase_steam Action: Increase steam generation rate check_steam->increase_steam No filtration Filtration only check_recovery->filtration extract_distillate Filtration followed by solvent extraction of filtrate check_recovery->extract_distillate seed Action: Add seed crystal to induce crystallization oiling->seed Yes extract_oil Action: Perform solvent extraction on the oily distillate seed->extract_oil If seeding fails improve_recovery Issue: Product lost due to water solubility. Action: Back-extract aqueous distillate. filtration->improve_recovery cluster_0 Purification Strategy cluster_1 Primary Methods cluster_2 Polishing Step Crude Crude this compound (Isomers + Impurities) Steam Steam Distillation Crude->Steam Large Scale Column Column Chromatography Crude->Column High Purity / Small Scale Recrystal Recrystallization Steam->Recrystal Pure Pure Product (>99%) Steam->Pure Column->Recrystal Column->Pure Recrystal->Pure

Sources

Technical Support Center: Recrystallization of 2-Nitro-p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-nitro-p-cresol via recrystallization. It is designed to offer both foundational protocols and in-depth troubleshooting advice, ensuring scientific integrity and practical applicability in a laboratory setting.

I. Foundational Principles of 2-Nitro-p-cresol Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[1][2][3][4][5] For 2-nitro-p-cresol, a nitrophenol compound, its polarity dictates the choice of suitable solvents.[6] The ideal solvent will dissolve 2-nitro-p-cresol readily at an elevated temperature but poorly at lower temperatures.[1][7] This temperature-dependent solubility allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.[2][3]

A. Key Physicochemical Properties of 2-Nitro-p-cresol

A thorough understanding of the physical and chemical properties of 2-nitro-p-cresol is paramount for developing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₇H₇NO₃[8]
Molecular Weight 153.14 g/mol [8]
Appearance Yellow to brownish crystalline powder or solid[9][10]
Melting Point 32-35 °C (may be lower if impure)[9]
Solidification Point 25-29 °C[8]
Water Solubility 2.26 g/L (predicted)[6]
pKa (Strongest Acidic) 6.8 (predicted)[6]
B. Solvent Selection Strategy

The "like dissolves like" principle is a useful starting point.[11] 2-Nitro-p-cresol, with its polar hydroxyl and nitro groups, is a moderately polar molecule.[6] Therefore, solvents with moderate to high polarity are generally good candidates.

Criteria for an Ideal Recrystallization Solvent:

  • High solubility at elevated temperatures: The solvent should readily dissolve the 2-nitro-p-cresol when heated.[1][7]

  • Low solubility at room or lower temperatures: Upon cooling, the compound should precipitate out of the solution to allow for high recovery.[1][7]

  • Inertness: The solvent must not react with 2-nitro-p-cresol.[1][2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[11]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of 2-nitro-p-cresol to prevent "oiling out".[11]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.[7]

Recommended Solvents for Initial Screening:

  • Single Solvents: Ethanol, methanol, water, toluene, and hexane.[11][12][13]

  • Mixed Solvents (Co-solvents): Ethanol/water, acetone/water, ethyl acetate/hexane.[7][11][13] A mixed solvent system is often effective when no single solvent meets all the criteria. One solvent readily dissolves the compound, while the other (the anti-solvent) is one in which the compound is poorly soluble.[11]

II. Experimental Protocol: Recrystallization of 2-Nitro-p-cresol

This protocol provides a step-by-step methodology for the purification of 2-nitro-p-cresol. Safety First: Always handle 2-nitro-p-cresol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][14] It is harmful if swallowed, inhaled, or absorbed through the skin.[10][15]

Step 1: Solvent Selection
  • Place a small amount (e.g., 50-100 mg) of the crude 2-nitro-p-cresol into separate test tubes.

  • Add a small volume (e.g., 1 mL) of a candidate solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is likely too good and will result in poor recovery.[11]

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath.

  • The ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Step 2: Dissolution
  • Place the crude 2-nitro-p-cresol in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Use a boiling stick or magnetic stir bar to ensure even heating.

  • Add the minimum amount of hot solvent required to completely dissolve the solid.[11] An excess of solvent will reduce the final yield.[16]

Step 3: Hot Filtration (if necessary)
  • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

  • Slightly dilute the hot solution with a small amount of additional hot solvent to prevent crystallization during filtration.[11]

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

Step 4: Crystallization
  • Allow the hot, clear filtrate to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[5][17]

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[3]

Step 5: Isolation and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[3]

Step 6: Drying
  • Dry the crystals by continuing to draw air through the Büchner funnel.[3]

  • For a more thorough drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_end Completion Start Start with Crude 2-Nitro-p-cresol Solvent_Selection Select Appropriate Solvent System Start->Solvent_Selection Screening Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Insoluble Impurities Crystallization Slow Cooling & Crystal Formation Dissolution->Crystallization No Insoluble Impurities Hot_Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Purified Crystals Washing->Drying End Pure 2-Nitro-p-cresol Drying->End

Caption: Recrystallization workflow for 2-nitro-p-cresol.

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-nitro-p-cresol in a question-and-answer format.

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

  • A1: This is a common problem and often indicates that the solution is not supersaturated. [16]

    • Too much solvent: You may have added too much solvent during the dissolution step.[16] To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[17]

    • Induce crystallization: If reducing the solvent volume is ineffective, you can try to induce crystallization by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[3][17] This creates a rough surface that can promote nucleation.

      • Seeding: Add a "seed crystal" of pure 2-nitro-p-cresol to the solution.[1][17] This provides a template for crystal growth.

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

  • A2: "Oiling out" occurs when the solute precipitates as a liquid instead of a solid. [16][17][18] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the compound is highly impure, leading to a significant melting point depression.[16][17]

    • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.[16][17]

    • Change the solvent system: If the problem persists, a different solvent or solvent pair with a lower boiling point may be necessary.

Q3: The recrystallization resulted in a very low yield. What went wrong?

  • A3: A poor yield can be attributed to several factors.

    • Excess solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[16][17]

    • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost with the insoluble impurities.

    • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of the product.

    • Washing with warm solvent: Washing the crystals with solvent that is not ice-cold will dissolve some of the product.

Q4: The crystals formed very quickly and appear as a fine powder. Are they pure?

  • A4: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, reducing the effectiveness of the purification. [17]

    • Slow down the cooling: To obtain purer, larger crystals, the rate of cooling should be slow.[5] Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • Use more solvent: Re-dissolve the solid in additional hot solvent and allow it to cool more slowly.[17] While this may slightly decrease the yield, it will improve the purity.

Q5: The purified 2-nitro-p-cresol is still colored. How can I decolorize it?

  • A5: If the color is due to impurities, activated carbon (charcoal) can be used.

    • After dissolving the crude product in the hot solvent, add a small amount of activated carbon to the solution.

    • Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the carbon.

    • Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.[4]

IV. Frequently Asked Questions (FAQs)

Q: What is the best single solvent for recrystallizing 2-nitro-p-cresol?

A: While the ideal solvent should be determined experimentally, ethanol or a mixture of ethanol and water is often a good starting point for moderately polar compounds like 2-nitro-p-cresol.[11]

Q: Can I use a rotary evaporator to remove excess solvent?

A: Yes, a rotary evaporator is an efficient way to remove excess solvent if you have added too much.[16] This allows for recovery of the compound so that the recrystallization can be attempted again.

Q: How do I know if my recrystallized product is pure?

A: The purity of the recrystallized 2-nitro-p-cresol can be assessed by its melting point. A pure compound will have a sharp melting point over a narrow range (typically 1-2 °C). Impurities will cause the melting point to be depressed and broaden the range. Comparing the experimental melting point to the literature value is a good indicator of purity.

Q: What are the primary safety concerns when working with 2-nitro-p-cresol?

A: 2-Nitro-p-cresol is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[14][15] It is also an irritant to the eyes, skin, and respiratory system.[10] Always work in a fume hood and wear appropriate PPE.[8][14] In case of contact, wash the affected area thoroughly with soap and water and seek medical attention.[8]

V. References

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

Section 1: Strategic Overview of Synthesis Pathways

The synthesis of this compound, a vital intermediate for pharmaceuticals and dyes, is primarily achieved through the electrophilic nitration of p-cresol.[1][2] The choice of methodology is a critical decision dictated by factors such as required purity, scalability, cost, and safety considerations. Below is a comparative analysis of the most common synthetic routes.

Comparative Performance of Synthesis Methods
MethodStarting MaterialKey ReagentsReaction TimeTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Method 1: Direct Nitration (Mixed Acid) p-CresolNitric Acid, Sulfuric AcidSeveral hoursModerate to HighVariableInexpensive, well-established method.[1]Formation of isomeric byproducts, risk of over-nitration, significant safety concerns with mixed acids.[1][3]
Method 2: Direct Nitration (CAN) p-CresolCerium (IV) Ammonium Nitrate (CAN), NaHCO₃, Acetonitrile~30 minutes95%High (single product)High regioselectivity, rapid reaction, high yield, milder conditions.[1]CAN is a relatively expensive reagent.[1]
Method 3: Alkaline Hydrolysis p-Nitro-o-toluidineSodium Hydroxide, Hydrochloric Acid~24 hours98%>99%Excellent yield and purity, straightforward procedure.[1]Longer reaction time; starting material requires a separate synthesis process.[1][4]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format. The focus here is on the most common and cost-effective method: direct nitration of p-cresol using mixed acids.

Workflow for Mixed Acid Nitration

Mixed_Acid_Nitration_Workflow Fig. 1: General Workflow for Mixed Acid Nitration A 1. Prepare Cooled p-Cresol Solution (p-Cresol in Dichloromethane) C 3. Controlled Addition (Add B to A dropwise at <5°C) A->C B 2. Prepare Nitrating Mixture (Pre-cooled HNO₃ / H₂SO₄) B->C D 4. Reaction Monitoring (Stir at low temp, monitor by TLC) C->D E 5. Reaction Quench (Pour mixture onto crushed ice) D->E F 6. Work-up & Neutralization (Separate layers, wash with NaHCO₃) E->F G 7. Product Isolation (Dry organic layer, remove solvent) F->G H 8. Purification (Steam Distillation or Column Chromatography) G->H I Final Product (this compound) H->I

Caption: General workflow for synthesizing this compound via mixed acid nitration.

Issue 1: Low Product Yield

Question: My reaction has completed, but the isolated yield of this compound is significantly lower than expected. What are the primary causes?

Answer: Low yield is a frequent issue, typically stemming from competing side reactions that consume your starting material or product. The primary culprits are oxidation and over-nitration.

  • Causality - Oxidation: The phenol ring in p-cresol is highly activated and susceptible to oxidation by nitric acid, especially at elevated temperatures. This leads to the formation of dark, tarry, and resinous byproducts, which reduces the amount of substrate available for the desired nitration.[5][6]

  • Causality - Over-nitration: The product, this compound, is still an activated aromatic ring and can undergo a second nitration to form products like 4-methyl-2,6-dinitrophenol, particularly if reaction conditions are too harsh or the reaction is left for too long.[6][7]

Troubleshooting Steps:

  • Strict Temperature Control (Most Critical Factor): Nitration is a highly exothermic reaction.[8] The temperature must be rigorously maintained below 5°C during the addition of the nitrating mixture.[1] Use an efficient cooling bath (e.g., ice-salt) and monitor the internal reaction temperature, not just the bath temperature.

  • Slow, Controlled Addition: Add the pre-cooled nitrating mixture dropwise and very slowly. A rapid addition will cause a sharp temperature spike, favoring oxidation and side reactions.[9]

  • Vigorous Agitation: Ensure the reaction mixture is stirred efficiently to prevent localized "hot spots" and ensure homogenous distribution of reactants.[9]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the p-cresol starting material. Once the starting material is gone, quench the reaction promptly to prevent the product from being consumed by over-nitration.

  • Quenching Procedure: Quench the reaction by pouring the mixture slowly onto a large volume of crushed ice with vigorous stirring.[1][9] This rapidly dilutes the acid and dissipates heat, stopping the reaction.

Issue 2: Formation of Unwanted Isomers and Byproducts

Question: My final product is contaminated with significant impurities. How can I improve the selectivity and purity?

Answer: Byproduct formation is a classic challenge in cresol nitration. The identity of the byproduct provides clues to the underlying problem.

  • Byproduct: Dinitro Compounds (e.g., 4-methyl-2,6-dinitrophenol):

    • Cause: Reaction conditions are too harsh (high temperature, long reaction time, excess nitric acid).[6]

    • Solution: Follow the same mitigation steps as for low yield: lower the temperature, reduce reaction time by monitoring with TLC, and use a stoichiometric amount or only a slight excess of nitric acid.[6]

  • Byproduct: Isomeric Nitrocresols:

    • Cause: This is often due to impurities in the starting p-cresol. Commercial p-cresol can contain m-cresol.[2] The nitration of m-cresol yields a mixture of its own isomers (3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol), which are difficult to separate from the desired product.[6][10]

    • Solution: Verify the purity of your starting p-cresol using GC or NMR before starting the reaction. If necessary, purify the p-cresol via distillation or crystallization.[11]

  • Byproduct: Tars and Resins:

    • Cause: These are oxidation products.[5] The strong oxidizing nature of nitric acid, especially in concentrated sulfuric acid, readily degrades the sensitive phenol ring.

    • Solution: Meticulous temperature control is paramount. Alternatively, consider a milder nitrating system. For example, using cerium (IV) ammonium nitrate (CAN) in acetonitrile provides excellent yield with minimal byproduct formation.[1] Another approach involves using nitric acid supported on silica gel, which can improve yields and reduce tar formation.[12]

Troubleshooting Logic Diagram

Troubleshooting_Logic Fig. 2: Troubleshooting Decision Tree Problem Observed Problem LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct Cause_Oxidation Cause: Oxidation / Tarring LowYield->Cause_Oxidation Cause_OverNitration Cause: Over-Nitration LowYield->Cause_OverNitration ImpureProduct->Cause_Oxidation ImpureProduct->Cause_OverNitration Cause_Isomers Cause: Isomeric Impurities ImpureProduct->Cause_Isomers Sol_Temp Solution: Strict Temp Control (<5°C) Cause_Oxidation->Sol_Temp Sol_Milder Solution: Consider Milder Nitrating Agent (e.g., CAN) Cause_Oxidation->Sol_Milder Cause_OverNitration->Sol_Temp Sol_Time Solution: Monitor via TLC, Quench Promptly Cause_OverNitration->Sol_Time Sol_Purity Solution: Verify Starting Material Purity Cause_Isomers->Sol_Purity

Caption: A decision tree mapping common problems to their causes and solutions.

Issue 3: Safety and Handling

Question: What are the critical safety precautions for conducting nitration reactions?

Answer: Safety is non-negotiable. Nitration with mixed acids is one of the most hazardous reactions performed in a laboratory setting due to its high exothermicity and the corrosive, oxidizing nature of the reagents.[8][13]

  • Reagent Hazards: Nitric acid is a strong oxidizer and highly corrosive.[14][15] It can cause severe burns and its mists can damage the respiratory tract.[13] Mixed acid (nitric/sulfuric) is extremely dangerous and can react violently with organic materials.[9]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton; check glove compatibility charts).

  • Runaway Reaction Potential: The primary danger is a thermal runaway, where the reaction generates heat faster than the cooling system can remove it, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[8] This is prevented by slow reagent addition and robust cooling.

  • Waste Disposal: Nitric acid waste should never be mixed with organic solvent waste.[15] A dedicated, labeled, and vented container should be used for acidic aqueous waste. Neutralize acidic waste carefully before disposal according to your institution's guidelines.

  • Spill Response: Have spill kits readily available. For small spills, use an inert absorbent like sand or vermiculite (do NOT use combustible materials like paper towels).[15] Neutralize the area with a weak base like sodium bicarbonate solution.

Section 3: Detailed Experimental Protocols

Protocol 1: Direct Nitration of p-Cresol with Mixed Acid[1]
  • Materials:

    • p-Cresol

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Dichloromethane (DCM)

    • Crushed Ice

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve p-cresol (1 equivalent) in dichloromethane.

    • Cool the flask in an ice-salt bath to 0-5°C.

    • Slowly add concentrated sulfuric acid (1-2 equivalents) to the stirred solution, ensuring the temperature remains below 5°C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (1 equivalent) while cooling in an ice bath.

    • Add the pre-cooled nitrating mixture to the dropping funnel. Add it dropwise to the p-cresol solution over 30-60 minutes. CRITICAL: Maintain the internal reaction temperature below 5°C throughout the addition.

    • After the addition is complete, let the mixture stir at 0-5°C for an additional 30 minutes. Monitor the reaction by TLC until the p-cresol is consumed.

    • Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • Separate the organic layer. Wash it sequentially with cold water and then with saturated sodium bicarbonate solution until effervescence ceases.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by steam distillation or column chromatography to separate the desired ortho-isomer.

Protocol 2: Direct Nitration of p-Cresol with CAN[1]
  • Materials:

    • p-Cresol

    • Cerium (IV) Ammonium Nitrate (CAN)

    • Sodium Bicarbonate (NaHCO₃)

    • Acetonitrile (MeCN)

    • Ethyl Acetate

    • Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve p-cresol (1 equivalent) and sodium bicarbonate (1 equivalent) in acetonitrile.

    • To this stirred solution at room temperature, add Cerium (IV) Ammonium Nitrate (2 equivalents) portion-wise over 10 minutes.

    • Continue stirring for an additional 20 minutes. The reaction progress can be monitored by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • The solvent is removed under reduced pressure to yield this compound, often in high purity without further purification.[1]

References

  • EVALUATION OF LEWIS ACID CATALYSED AND OTHER NITRATION STRATEGIES FOR THE SELECTIVE NITR
  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
  • Nitration of para cresol.
  • NITRIC ACID SAFETY. University of Washington Environmental Health & Safety. [Link]
  • Process for the preparation of p-nitro-m-cresol.
  • Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • NEW PROCESS FOR THE NITRATION OF AROMATIC COMPOUNDS IN MILD, NON-CORROSIVE CONDITIONS.
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]
  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. [Link]
  • Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
  • Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Bulletin of the Chemical Society of Japan. [Link]
  • Process for the preparation of 4-nitro-m-cresol.
  • The action of nitrous acid on p-cresol and tyrosine. SciSpace. [Link]
  • Optimization studies. Reaction conditions: unless otherwise specified.
  • Some reported examples of the nitration of m-cresol under various conditions.
  • Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. [Link]
  • This compound. PubChem. [Link]
  • This compound.
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
  • Nitration of phenol to 2-nitrophenol and 4-nitrophenol. NOP. [Link]
  • Preparation of 2-methyl-4-nitrophenol. PrepChem.com. [Link]
  • 4-methyl-3-nitrophenols and preparation method thereof.
  • Separation of the cresol isomers by stripping crystallization.
  • Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol.

Sources

Technical Support Center: Synthesis of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MNP-2026-01-08

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-nitrophenol. As a key intermediate in the pharmaceutical and dye industries, the efficient and selective synthesis of this compound is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, with a particular focus on the formation of byproducts. Our goal is to equip you with the expertise and practical insights necessary to optimize your synthetic outcomes.

PART 1: Troubleshooting Guide & FAQs: Common Byproducts

The direct nitration of p-cresol is a common and cost-effective route to this compound. However, the high reactivity of the phenolic ring can lead to the formation of several byproducts. This section addresses the most frequently encountered issues in a question-and-answer format.

FAQ 1: My reaction is producing a significant amount of a dinitrated byproduct. How can I identify it and minimize its formation?

Answer:

The most common dinitrated byproduct is 4-methyl-2,6-dinitrophenol . Its formation is favored by harsh reaction conditions.

Identification:

  • Thin-Layer Chromatography (TLC): 4-methyl-2,6-dinitrophenol is significantly more polar than the mononitrated product and will have a lower Rf value.

  • Spectroscopy:

    • ¹H NMR: The dinitro compound will show a singlet for the two aromatic protons, whereas the desired product will exhibit a more complex splitting pattern (three aromatic protons).

    • Mass Spectrometry: The molecular ion peak for 4-methyl-2,6-dinitrophenol will be at m/z 198, while the desired product is at m/z 153.[1]

Strategies to Minimize Dinitration:

  • Temperature Control: This is the most critical parameter. Maintain the reaction temperature at or below 5°C. Exceeding this temperature dramatically increases the rate of the second nitration.[2]

  • Stoichiometry of Nitrating Agent: Use a minimal excess of nitric acid. A molar ratio of p-cresol to nitric acid of 1:1.05 is often sufficient.

  • Rate of Addition: Add the nitrating agent (or the mixed acid) slowly and dropwise with vigorous stirring to avoid localized overheating.

  • Reaction Time: Monitor the reaction progress by TLC. Once the starting p-cresol is consumed, quench the reaction promptly to prevent further nitration of the desired product.

FAQ 2: My reaction mixture is dark and tarry, leading to a low yield. What causes this and how can it be prevented?

Answer:

The formation of dark, tarry substances is due to the oxidation of the p-cresol starting material and the nitrophenol products by nitric acid. Phenols are highly susceptible to oxidation, especially under acidic and oxidizing conditions.[3]

Mechanism of Tar Formation:

While the exact structures of these tars are complex and varied, their formation is initiated by the oxidation of the phenol to a phenoxy radical. These radicals can then undergo a series of coupling and polymerization reactions, leading to high molecular weight, insoluble materials.

Preventative Measures:

  • Low Temperature: As with dinitration, maintaining a low reaction temperature (0-5°C) is crucial to suppress oxidation side reactions.

  • Controlled Addition: Slow and controlled addition of the nitrating agent minimizes the instantaneous concentration of the oxidant.

  • Choice of Nitrating Agent: For sensitive substrates, consider using a milder nitrating agent. A highly regioselective method for ortho-nitration of phenols utilizes Cerium (IV) Ammonium Nitrate (CAN) in the presence of sodium bicarbonate, which can significantly reduce tar formation and improve yield.[4]

  • Purity of Starting Material: Ensure the p-cresol used is of high purity. Impurities can sometimes catalyze oxidation reactions.

FAQ 3: I am observing the formation of an unexpected isomer. What could it be and where does it come from?

Answer:

The formation of an unexpected mononitro isomer, such as 4-methyl-3-nitrophenol , is typically due to the presence of m-cresol as an impurity in the starting p-cresol.[1] Commercial grades of cresols are often mixtures of isomers.

Troubleshooting and Prevention:

  • Analyze Starting Material: Before starting the synthesis, analyze your p-cresol by Gas Chromatography (GC) or ¹H NMR to determine its isomeric purity.

  • Purify Starting Material: If significant isomeric impurities are present, consider purifying the p-cresol by fractional distillation or recrystallization.

  • Selective Synthesis: If you are unable to purify the starting material, be prepared to separate the isomeric nitrophenol byproducts during the purification of the final product, typically by column chromatography.

PART 2: Reaction Mechanisms and Pathways

A thorough understanding of the reaction mechanisms is essential for effective troubleshooting and optimization.

Mechanism of this compound Formation

The nitration of p-cresol with a mixture of nitric and sulfuric acids proceeds via electrophilic aromatic substitution. The key steps are:

  • Generation of the Nitronium Ion (NO₂⁺): Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of p-cresol attacks the nitronium ion. The hydroxyl and methyl groups are both activating and ortho-, para-directing.

  • Ipso-Substitution and Rearrangement: A significant portion of the reaction proceeds through ipso-substitution, where the nitronium ion attacks the carbon atom bearing the methyl group. This forms a 4-methyl-4-nitrocyclohexadienone intermediate. An acid-catalyzed rearrangement of this intermediate then leads to the formation of this compound.[5][6] This pathway is a key contributor to the high regioselectivity for the ortho-product.

  • Direct Ortho-Attack: Direct electrophilic attack at the ortho-position also occurs, followed by deprotonation to restore aromaticity.

G cluster_0 Generation of Nitronium Ion cluster_1 Nitration of p-Cresol HNO3 HNO3 H2NO3+ H2NO3+ HNO3->H2NO3+ + H2SO4 NO2+ NO2+ H2NO3+->NO2+ - H2O p-Cresol p-Cresol Ipso-Intermediate Ipso-Intermediate p-Cresol->Ipso-Intermediate + NO2+ (ipso-attack) Ortho-Intermediate Ortho-Intermediate p-Cresol->Ortho-Intermediate + NO2+ (ortho-attack) This compound This compound Ipso-Intermediate->this compound Acid-catalyzed rearrangement Ortho-Intermediate->this compound - H+

Caption: Mechanism of this compound formation.

Byproduct Formation Pathways

G This compound This compound 4-Methyl-2,6-dinitrophenol 4-Methyl-2,6-dinitrophenol This compound->4-Methyl-2,6-dinitrophenol + NO2+ (Excess HNO3, High Temp) p-Cresol p-Cresol Oxidation Byproducts (Tars) Oxidation Byproducts (Tars) p-Cresol->Oxidation Byproducts (Tars) Oxidation by HNO3 (High Temp) m-Cresol (Impurity) m-Cresol (Impurity) 4-Methyl-3-nitrophenol 4-Methyl-3-nitrophenol m-Cresol (Impurity)->4-Methyl-3-nitrophenol + NO2+

Caption: Pathways to common byproducts.

PART 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Mixed Acid Nitration

Safety Precautions: This reaction involves the use of concentrated and corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7][8] The reaction is exothermic and requires careful temperature control.

Materials:

  • p-Cresol (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-cresol in dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 5°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the pre-cooled nitrating mixture dropwise to the p-cresol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer with deionized water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Steam Distillation

Principle: this compound is volatile in steam, while the dinitrated byproduct and polymeric tars are not. This allows for an effective separation.

Procedure:

  • Transfer the crude product to a large round-bottom flask. Add a volume of water sufficient to create a slurry.

  • Set up a steam distillation apparatus. Ensure all glass joints are secure.

  • Heat the flask to generate steam, or introduce steam from an external source.

  • The this compound will co-distill with the water and collect in the receiving flask as a yellow oil or solid.

  • Continue the distillation until the distillate runs clear.

  • Cool the receiving flask and collect the purified product by filtration or extraction with a suitable organic solvent.

Protocol 3: Purification by Column Chromatography

Principle: The components of the crude product mixture have different polarities and can be separated on a silica gel stationary phase.

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

PART 4: Data and Visualization

Table 1: Effect of Sulfuric Acid Concentration on Isomer Distribution in Cresol Nitration
Sulfuric Acid Concentration (%)o:p Isomer Ratio (for phenol)NotesReference
562.4Lower acidity favors ortho-nitration.[6]
68-72-ipso-substitution is significant, favoring the formation of the ortho-isomer from p-cresol.[5][6]
830.9Higher acidity favors para-nitration.[6]

Note: Data for phenol is presented to illustrate the general trend of how sulfuric acid concentration affects ortho vs. para selectivity in the nitration of phenolic compounds.

Troubleshooting Workflow

G Start Start Analyze Crude Product (TLC, NMR) Analyze Crude Product (TLC, NMR) Start->Analyze Crude Product (TLC, NMR) High Dinitration? High Dinitration? Analyze Crude Product (TLC, NMR)->High Dinitration? Yes Yes High Dinitration?->Yes No No High Dinitration?->No Lower Temp\nReduce HNO3 eq.\nShorter Time Lower Temp Reduce HNO3 eq. Shorter Time Yes->Lower Temp\nReduce HNO3 eq.\nShorter Time Lower Temp\nSlower Addition\nConsider CAN Lower Temp Slower Addition Consider CAN Yes->Lower Temp\nSlower Addition\nConsider CAN Check Purity of\nStarting Material Check Purity of Starting Material Yes->Check Purity of\nStarting Material Tarry Byproducts? Tarry Byproducts? No->Tarry Byproducts? Unexpected Isomer? Unexpected Isomer? No->Unexpected Isomer? Proceed to Purification Proceed to Purification No->Proceed to Purification Tarry Byproducts?->Yes Tarry Byproducts?->No Unexpected Isomer?->Yes Unexpected Isomer?->No

Caption: A systematic workflow for troubleshooting byproduct formation.

PART 5: Safety Information

  • This compound: Irritating to eyes, respiratory system, and skin. Harmful if swallowed or absorbed through the skin.[5][9]

  • Nitric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Inhalation of fumes can cause respiratory damage.[7]

  • Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Reacts violently with water, releasing heat.[8]

  • Mixed Acid (Nitric/Sulfuric): Extremely corrosive and a powerful oxidizing and nitrating agent. Reacts violently with many organic compounds.[1][10]

Always handle these chemicals with appropriate engineering controls (fume hood) and personal protective equipment.

References

  • Coombes, R. G., Golding, J. G., & Hadjigeorgiou, P. (1979). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1451–1459.
  • What safety precautions should I take when handling nitric acid? (2024, May 22). Quora.
  • Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. (1977). Bulletin of the Chemical Society of Japan, 50(1), 221-225.
  • Sulfuric Acid / Nitric Acid 98.8 : 1.2. (2022, May 12). Columbus Chemical.
  • Reddy, K. R., & Sravani, K. (2010). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
  • This compound 99 119-33-5. Sigma-Aldrich.
  • Sulfuric Acid and Nitric Acid Reaction & its Applic
  • A Comparative Guide to the Synthesis of this compound for Researchers and Drug Development Professionals. Benchchem.
  • This compound. PubChem.
  • 2,6-Dinitro-p-cresol. PubChem.
  • This compound, 99%. Cole-Parmer.
  • A Comparative Guide to the Synthesis of this compound for Researchers and Drug Development Professionals. Benchchem.
  • NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID). CAMEO Chemicals.
  • Concentrated Nitric with 2% Sulfuric Acid. (2021, December 13). Columbus Chemical.
  • Mono-Nitration of Phenol [Tarr Elimination Method]. (2022, October 8). Sciencemadness.org.
  • Results: Visible effect on the reaction: Nitr
  • Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. (1977). Bulletin of the Chemical Society of Japan, 50(1), 221-225.
  • Nitration of Phenol and Purification by Column Chrom
  • Some reported examples of the nitration of m-cresol under various conditions.
  • Carrying out a steam distill
  • challenges in the nitration of o-cresol to produce 2-Methyl-5-nitrophenol. Benchchem.

Sources

stability and storage conditions for 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-2-nitrophenol (CAS 119-33-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this reagent in your experiments. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to help you navigate potential challenges.

I. Frequently Asked Questions (FAQs): Core Stability & Storage

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] While some suppliers recommend ambient temperatures[4], others suggest refrigeration at 2-8°C[5] or storage between 10-25°C. For maximum shelf-life and to prevent gradual degradation, storing in a refrigerator is a prudent measure.

Application Scientist's Insight: The key objective is to minimize thermal energy and exposure to atmospheric components. This compound has a relatively low melting point (around 32-38°C)[1][6], so storing it away from any heat sources is critical to prevent physical changes. A dry environment is crucial as moisture can facilitate certain degradation pathways, especially if contaminants are present. The recommendation for a tightly sealed container is to prevent sublimation and interaction with air and moisture.[2]

Q2: How stable is this compound under standard laboratory conditions?

A2: The compound is generally considered stable under normal temperatures and pressures when stored correctly.[1][7] However, like many nitrophenolic compounds, its stability can be compromised by exposure to specific environmental factors.

Application Scientist's Insight: The term "stable" is conditional. The nitro and hydroxyl groups on the aromatic ring make the molecule susceptible to certain reactions. The yellow coloration of nitrophenols is due to the nitro group's electronic properties; changes in this color can indicate a change in the chemical environment (like pH) or degradation. Prolonged exposure to light or elevated temperatures can provide the activation energy needed for slow decomposition.

Q3: What substances and materials are incompatible with this compound?

A3: It is crucial to avoid contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[7][8] Aromatic nitro compounds can also react vigorously or even explosively with reducing agents or strong bases like sodium hydroxide.[9]

Application Scientist's Insight:

  • Strong Oxidizing Agents: These can react with the methyl group or the phenol ring, leading to uncontrolled oxidation and degradation.

  • Strong Bases: The phenolic hydroxyl group is acidic. A strong base will deprotonate it to form a phenolate ion. This deprotonation can intensify the color of the compound and may catalyze decomposition, especially at elevated temperatures.[9]

  • Acid Chlorides/Anhydrides: These can acylate the hydroxyl group, changing the chemical identity of the reagent.

  • Reducing Agents: The nitro group can be reduced, for example, to an amino group, which would fundamentally alter the molecule's properties.

Q4: What are the visual signs of degradation or contamination?

A4: The pure compound is typically a yellow to brownish crystalline powder.[7] Signs of degradation can include:

  • A significant darkening or change in color (e.g., turning dark brown or reddish).

  • A change in physical state, such as clumping or melting, which could indicate the presence of impurities or water.

  • A noticeable change in odor from its characteristic phenolic smell.[6]

Application Scientist's Insight: Color change is often the first and most accessible indicator of a problem. This is frequently due to the formation of nitrophenolate ions or other conjugated systems resulting from degradation or reaction with contaminants. Any visual deviation from the appearance stated on the Certificate of Analysis (CoA) should be treated with suspicion and warrants further investigation.

II. Troubleshooting Guide: Investigating Instability

This section provides guidance for scenarios where you suspect the integrity of your this compound has been compromised.

Q5: My stock of this compound has darkened significantly. Can I still use it?

A5: A significant color change strongly suggests chemical degradation or contamination. Using this material is not recommended without first verifying its purity, as the impurities could interfere with your experiment or lead to non-reproducible results.

Application Scientist's Insight: The darkened color likely indicates the formation of degradation products which may have different chemical properties. For instance, in quantitative assays, these impurities could possess their own absorbance or reactivity, skewing your results. In a synthesis, they could lead to unexpected side products. We strongly advise performing a purity check as described in the protocols below.

Q6: My experiment is yielding inconsistent or unexpected results. How can I determine if the this compound is the cause?

A6: Reagent integrity is a common cause of experimental variability.

  • Check the Basics: First, confirm the storage conditions and age of the reagent. Was the bottle left open? Was it exposed to heat or light?

  • Run a Control: If possible, acquire a new, unopened lot of this compound and run a side-by-side comparison experiment against your suspect stock.

  • Analytical Verification: The most definitive method is to analyze the purity of your current stock. An HPLC analysis (see Protocol 2) can provide a clear chromatogram showing the main peak for this compound and any additional peaks corresponding to impurities.

Q7: I've observed that my solution of this compound in a basic buffer changes color over time. Is this normal?

A7: Yes, this is an expected phenomenon. The phenolic proton of this compound is acidic and will be deprotonated by a base to form the 4-methyl-2-nitrophenolate ion. This ion is more conjugated and typically has a more intense yellow or orange color than the protonated form. However, while the initial color change is expected, a continued darkening or the appearance of precipitate over a longer period could indicate base-catalyzed degradation.

Application Scientist's Insight: For applications requiring the compound to be in a basic solution, it is best practice to prepare the solution fresh before each experiment. This minimizes the risk of degradation over time. If the solution must be stored, even for a short period, it should be protected from light and kept at a low temperature (e.g., 2-8°C) to slow down potential decomposition reactions.

III. Key Data Summary

This table provides a quick reference for the essential storage and safety information for this compound.

ParameterSpecificationSource(s)
Appearance Yellow to brownish crystalline powder[7]
Recommended Storage Temp. Cool, dry place. Options range from ambient (10-25°C) to refrigerated (2-8°C).[1][5]
Incompatible Materials Strong oxidizing agents, strong bases, acid chlorides, acid anhydrides, reducing agents.[7][8][9]
Hazardous Decomposition Upon heating, may decompose to release toxic fumes like carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[1][8]
IV. Experimental Protocols for Stability Assessment

These protocols provide a framework for validating the integrity of your this compound stock.

Protocol 1: Visual Inspection and Solubility Test

Objective: A rapid, preliminary check for gross degradation or contamination.

Methodology:

  • Visual Check: Place a small amount of the solid powder on a clean, white weighing paper. Observe the color and consistency. Compare it to the description in the product's Certificate of Analysis or a fresh sample, if available. Note any discoloration, clumping, or presence of foreign matter.

  • Solubility Check:

    • Prepare a solution at a known concentration (e.g., 1 mg/mL) in a solvent in which it is known to be freely soluble (e.g., Methanol or Ethanol).

    • Observe the solution. It should be clear and free of any particulate matter.

    • Note the color of the solution. While a yellow tint is expected, a very dark or cloudy solution is indicative of impurities.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the purity of the compound and detect the presence of degradation products.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve a reference standard or a new lot of this compound in the mobile phase to create a standard solution of known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare your suspect sample at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (with 0.1% formic acid), for example, a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has a strong absorbance (e.g., ~280-320 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks (% area). The presence of significant secondary peaks not seen in the standard indicates impurities or degradation products.

V. Logical Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting suspected degradation of this compound.

G start Observation: - Inconsistent experimental results - Visual change in reagent visual_check Step 1: Visual & Solubility Check (Protocol 1) start->visual_check is_ok Is appearance/solubility normal and as expected? visual_check->is_ok analytical_check Step 2: Purity Analysis (e.g., HPLC - Protocol 2) is_ok->analytical_check No / Uncertain use_reagent Decision: Reagent is suitable for use. Proceed with experiment. is_ok->use_reagent Yes purity_spec Is purity >95% and chromatogram clean? analytical_check->purity_spec purity_spec->use_reagent Yes discard_reagent Decision: Reagent is degraded. Discard according to safety protocols. purity_spec->discard_reagent No consider_other Troubleshoot other experimental parameters (e.g., protocol, other reagents, instrumentation). use_reagent->consider_other If problems persist

Caption: Troubleshooting workflow for suspected reagent degradation.

VI. References
  • Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer. [Link]

  • This compound | CAS No: 119-33-5. (n.d.). Pharmaffiliates. [Link]

  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. [Link]

  • 4-Nitrophenol. (n.d.). PubChem. [Link]

  • Rather, M. A., et al. (2021). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. Scientific Reports. [Link]

  • Al-Hamzi, A. M., et al. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. MDPI. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common chromatographic challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 4-Methyl-2-nitrophenol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues effectively.

Understanding Peak Tailing in the Context of this compound

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing can compromise the accuracy of quantification and the resolution of the separation.[3] For phenolic compounds like this compound, which are acidic in nature, peak tailing is a frequent challenge. This is often due to its chemical properties, including its phenolic hydroxyl group which can engage in undesirable secondary interactions with the stationary phase.[4][5][6]

This guide will walk you through a systematic approach to troubleshooting, helping you to identify the root cause of peak tailing and implement effective solutions.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

When encountering peak tailing with this compound, a methodical investigation is key to a swift resolution. The following workflow provides a step-by-step process to identify and rectify the issue.

HPLC_Troubleshooting_Peak_Tailing cluster_0 Initial Observation cluster_1 Step 1: Column Health Assessment cluster_2 Step 2: Mobile Phase Optimization cluster_3 Step 3: System & Method Parameters cluster_4 Resolution A Peak Tailing Observed for this compound B Is the column new or of known good performance? A->B Start Troubleshooting C Column Issue Suspected: - Contamination - Void Formation - Column Aging B->C No E Is the mobile phase pH appropriate? B->E Yes D Action: - Flush column with strong solvent - Reverse flush (if permitted) - Replace with a new column C->D D->A Re-evaluate F Mobile Phase Issue Suspected: - pH close to analyte pKa - Inadequate buffering - Degraded mobile phase E->F No H Are there any system or method issues? E->H Yes G Action: - Adjust pH (2.5-3.5 for phenols) - Increase buffer concentration (20-50 mM) - Prepare fresh mobile phase F->G G->A Re-evaluate I System/Method Issue Suspected: - Metal Contamination - Extra-column effects - Sample Overload H->I Yes K Peak Shape Improved H->K No, problem resolved J Action: - Add a chelating agent (e.g., EDTA) - Minimize tubing length/diameter - Reduce sample concentration/injection volume I->J J->A Re-evaluate

Caption: A systematic workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

The primary causes of peak tailing for phenolic compounds like this compound are:

  • Secondary Interactions with Silanol Groups: The phenolic hydroxyl group of this compound can interact with residual silanol groups on the surface of silica-based stationary phases.[4][7] These interactions create a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a tailing peak.[8][9]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (phenolic pKa is typically around 10, but the nitro group can influence this), the compound can exist in both ionized and non-ionized forms.[10][11] This leads to inconsistent retention and peak distortion.[2] Similarly, at a mobile phase pH above 3, silanol groups on the silica surface can become ionized, increasing their interaction with the analyte.[7]

  • Metal Contamination: Phenolic compounds can chelate with metal ions (e.g., iron, aluminum) that may be present in the silica matrix of the column, the stainless-steel components of the HPLC system, or the sample itself.[12][13][14] This chelation can lead to secondary retention and peak tailing.[4]

  • Column Issues: Physical problems with the column, such as a void at the inlet, contamination from previous samples, or general degradation of the stationary phase, can disrupt the flow path and cause peak distortion.[4][15]

  • Extra-column Effects: Excessive volume in the tubing, fittings, or detector flow cell can cause the analyte band to broaden after it leaves the column, resulting in tailing.[4][9]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and peak tailing.[4][9]

Q2: How does mobile phase pH affect the peak shape of this compound, and what is the optimal pH range?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[16][17] For an acidic compound like this compound, a low mobile phase pH is generally recommended to suppress the ionization of the phenolic hydroxyl group.[12] When the analyte is in its neutral form, it interacts more predictably with the reversed-phase stationary phase, leading to a more symmetrical peak.[11]

Optimal pH Range: A mobile phase pH between 2.5 and 3.5 is typically a good starting point for the analysis of phenolic compounds.[18] At this pH, the ionization of the phenolic hydroxyl group is suppressed, and the activity of residual silanol groups on the silica surface is minimized, reducing the potential for secondary interactions.[12][15] It is advisable to operate at a pH that is at least 2 units away from the analyte's pKa.[19][20]

Q3: Can my choice of HPLC column contribute to peak tailing?

Absolutely. The choice of HPLC column plays a significant role in achieving good peak shape. Here are some key considerations:

  • Column Type: For polar acidic compounds like this compound, a high-purity, modern, end-capped C18 column is often a good choice.[21][22] End-capping is a process where residual silanol groups are chemically deactivated, reducing their ability to cause peak tailing.[8][13]

  • Stationary Phase: Consider columns with stationary phases specifically designed for polar analytes or those that offer improved stability at low pH.[23] Some modern columns incorporate a positive surface charge to repel basic compounds and improve their peak shape, and this can sometimes be beneficial for acidic compounds as well by minimizing other secondary interactions.[22]

  • Column Health: An old or contaminated column is a frequent cause of peak tailing. If you suspect your column is the issue, try washing it with a strong solvent or replacing it with a new one of the same type.

Q4: What are mobile phase additives, and how can they help reduce peak tailing?

Mobile phase additives are small amounts of chemical reagents added to the mobile phase to improve chromatographic performance.[24] For this compound, the following additives can be beneficial:

  • Buffers: Using a buffer (e.g., phosphate or acetate) at a concentration of 20-50 mM helps to maintain a constant mobile phase pH, which is crucial for reproducible retention times and symmetrical peak shapes.[9][15]

  • Chelating Agents: If metal chelation is suspected as the cause of peak tailing, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective.[25][26] EDTA will preferentially bind to the metal ions, preventing them from interacting with your analyte.[14]

Q5: I've optimized my mobile phase and am using a new column, but I still see peak tailing. What else should I check?

If you've addressed column and mobile phase issues, consider the following:

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[9] Ensure that all fittings are properly made and that there are no dead volumes.[27]

  • Sample Solvent: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible, or weaker (more aqueous in reversed-phase).[27] Injecting a sample in a much stronger solvent can cause peak distortion.

  • Sample Concentration: Try diluting your sample and injecting a smaller volume.[28] If the peak shape improves, you may have been overloading the column.[9]

  • System Contamination: Contamination can exist elsewhere in the HPLC system, not just the column. Consider flushing the entire system, including the injector and detector, with a strong solvent.

Experimental Protocols

Protocol 1: Column Washing Procedure

If column contamination is suspected, a thorough washing procedure can often restore performance.

  • Disconnect the column from the detector.

  • Flush with 20-30 column volumes of your mobile phase without the buffer. (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • Flush with 20-30 column volumes of 100% Isopropanol (if compatible with your column).

  • Flush again with 20-30 column volumes of 100% Acetonitrile.

  • Equilibrate the column with your initial mobile phase conditions for at least 20 column volumes before re-connecting to the detector and running your analysis.

Always consult the column manufacturer's guidelines for specific washing recommendations.

Protocol 2: Mobile Phase Preparation with pH Adjustment and Additives

This protocol outlines the preparation of a buffered mobile phase at a controlled pH.

Example Mobile Phase: 50:50 Acetonitrile / 25 mM Potassium Phosphate Buffer at pH 3.0

  • Prepare the Aqueous Component:

    • Weigh out the appropriate amount of potassium phosphate monobasic to make a 25 mM solution in HPLC-grade water (e.g., 3.4 g in 1 L).

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 using phosphoric acid. Measure the pH of the aqueous portion only, before mixing with the organic modifier.[15]

    • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter.[9]

  • Prepare the Mobile Phase:

    • Measure equal volumes of HPLC-grade acetonitrile and the prepared phosphate buffer.

    • Mix thoroughly and degas the final mobile phase using sonication or vacuum filtration.

Data Presentation

The following table illustrates the potential impact of mobile phase pH on the peak asymmetry of a phenolic compound.

Mobile Phase pHTailing Factor (Tf)Peak ShapeRationale
6.02.5Severe TailingAt this pH, silanol groups are ionized, leading to strong secondary interactions.
4.51.8Moderate TailingIonization of silanol groups is reduced, but still present.
3.01.1SymmetricalSilanol activity is suppressed, and the analyte is in its neutral form.

Note: These are illustrative values and actual results may vary depending on the specific column and HPLC system.

By following this structured troubleshooting guide, you will be well-equipped to diagnose and resolve peak tailing issues in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • ChemicalBook. (2024, December 18). 4-methyl-2-nitro-phenol.
  • BenchChem. (2025). troubleshooting peak tailing in HPLC analysis of phenolic compounds.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Mastelf. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • Biosynth. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
  • ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds.
  • Chemsrc. (2025, August 20). This compound.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
  • NIST WebBook. (n.d.). Phenol, 4-methyl-2-nitro-.
  • BenchChem. (n.d.). troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Waters. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
  • Restek. (2014, March 11). [12]Troubleshooting HPLC- Tailing Peaks.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.

Sources

troubleshooting low yield in the nitration of p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of p-Cresol

Welcome to the technical support guide for the nitration of p-cresol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this sensitive electrophilic aromatic substitution. Below, you will find a series of troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven experience. Our goal is to help you diagnose issues, optimize your reaction conditions, and ultimately improve the yield and purity of your target product, 2-nitro-p-cresol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 2-nitro-p-cresol is consistently low. What are the most common culprits?

Low yield in the nitration of p-cresol is a frequent issue, typically stemming from the high reactivity of the phenol ring system. The primary causes are almost always interrelated and fall into three categories:

  • Oxidation of the Substrate: The hydroxyl group makes the cresol ring highly electron-rich and thus extremely susceptible to oxidation by nitric acid. This is often the main pathway for yield loss, resulting in the formation of complex, dark-colored tarry substances and quinone-type byproducts.[1][2]

  • Polynitration: The activating nature of both the hydroxyl and methyl groups means that the desired mononitrated product is also highly activated and can readily undergo a second nitration to form dinitro-p-cresol byproducts, such as 4-methyl-2,6-dinitrophenol.[1][2]

  • Suboptimal Temperature Control: This is the single most critical parameter. The reaction is highly exothermic, and even small deviations in temperature can dramatically increase the rates of both oxidation and polynitration, leading to a rapid and often uncontrollable reaction.[1][3]

A systematic approach to troubleshooting, starting with temperature control, is the most effective strategy.

Q2: I'm observing a significant amount of dark, tarry material in my reaction. How do I prevent this?

The formation of tar is a clear indication of oxidative side reactions.[1][4] The strong oxidizing nature of nitric acid, especially in the presence of the highly activated p-cresol ring, is the root cause. To minimize these side reactions, you must moderate the reaction's reactivity.

Corrective Actions:

  • Maintain Strict Low-Temperature Control: This is the most crucial factor in preventing oxidation.[1] The reaction should be performed at or below 0 °C, ideally between -5 °C and 0 °C, using an ice-salt bath for efficient cooling.[1][2] It is essential to monitor the internal reaction temperature, not just the bath temperature.

  • Slow Reagent Addition: The nitrating agent (typically a pre-chilled mixture of nitric and sulfuric acids) must be added dropwise to the cresol solution.[1][2] A rapid addition rate will cause localized temperature spikes, initiating oxidative decomposition even if the cooling bath is at the correct temperature.

  • Ensure Efficient Stirring: Vigorous mechanical stirring is necessary to dissipate heat effectively and prevent localized "hot spots" where the nitrating agent is introduced.

  • Avoid Excess Nitric Acid: While a slight excess is needed to drive the reaction, a large excess of nitric acid will significantly promote oxidation. A molar ratio of nitric acid to p-cresol near 1:1 is often recommended.[1]

Q3: My analysis shows a high percentage of dinitro-p-cresol. How can I improve selectivity for mono-nitration?

Polynitration occurs when the reaction conditions are too harsh, causing the desired 2-nitro-p-cresol product to react further.[1][3] The electron-donating groups still activate the ring sufficiently for a second electrophilic attack.

Strategies to Favor Mono-nitration:

  • Lower the Reaction Temperature: As with oxidation, lower temperatures decrease the overall reaction rate, allowing for greater control and favoring the initial mono-nitration step.[1][3]

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A molar ratio of nitric acid to substrate closer to 1:1 is ideal.[1]

  • Reduce Reaction Time: Monitor the reaction's progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting p-cresol has been consumed to prevent the subsequent nitration of the product.[1][2]

Q4: What is the role of sulfuric acid, and how does its concentration affect the reaction?

Sulfuric acid serves as a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in this reaction.[1]

The concentration of sulfuric acid is critical. Studies on phenols and cresols have shown that the isomer distribution can change with the acidity of the medium.[5] For p-cresol, the reaction involves the nitronium ion attacking the ring at a rate close to the encounter-controlled limit.[5] A significant portion of the reaction (ca. 40% in 68–72% sulfuric acid) can proceed through ipso-substitution at the methyl-substituted carbon, forming a 4-methyl-4-nitrocyclohexadienone intermediate which then undergoes an acid-catalyzed rearrangement to yield the final 2-nitro-p-cresol product.[5] Using a sufficient concentration of sulfuric acid is therefore essential for efficiently generating the electrophile and facilitating the reaction pathway.

Q5: I suspect I'm losing product during workup and purification. What is an effective isolation protocol?

Product loss during workup is common, especially since 2-nitro-p-cresol can be a low-melting solid or an oil.[6][7]

Recommended Workup and Purification Procedure:

  • Quenching: The reaction should be quenched by slowly pouring the entire reaction mixture onto a large volume of crushed ice with vigorous stirring.[1][2] This hydrolyzes any remaining reactive species and precipitates the organic products.

  • Isolation:

    • If a solid precipitates, it can be collected by vacuum filtration. The solid should be washed thoroughly with copious amounts of cold water to remove all residual mineral acids.[1][2]

    • If an oil forms, the mixture should be transferred to a separatory funnel and extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.[1] The combined organic layers should then be washed with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Purification: The crude product, whether isolated as a solid or an oil, is typically a mixture of isomers and byproducts.

    • Steam Distillation: This is a classic and effective method for separating the volatile ortho-nitrophenol isomer from non-volatile para-isomers and tarry residues.[8]

    • Column Chromatography: Silica gel chromatography is a reliable method for achieving high purity.

    • Fractional Crystallization: This can also be employed to separate isomers if their crystallization properties are sufficiently different.

Q6: What are the most critical safety precautions for this reaction?

The nitration of p-cresol presents significant safety hazards that must be managed with stringent protocols.

  • Hazardous Reagents: Nitric acid is highly corrosive and a powerful oxidizing agent.[9][10] It can cause severe burns on contact and reacts violently with many organic materials.[9] Always handle it within a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., nitrile).[11][12]

  • Exothermic Reaction: The reaction is highly exothermic. The risk of thermal runaway is high if cooling is insufficient or if reagents are mixed too quickly.[13] Always have a cooling bath ready and monitor the internal temperature continuously.

  • Product Instability: Nitrophenolic compounds can be thermally unstable and may pose an explosion hazard, particularly polynitrated species.[14] Avoid distilling the crude product to dryness and handle the purified product with care.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are immediately accessible.[9][12] Have appropriate spill cleanup materials, such as a sodium carbonate or bicarbonate solution for neutralization, readily available.[9]

Troubleshooting Summary Table

Problem Observed Primary Cause(s) Recommended Solutions & Optimizations
Low Overall Yield Oxidation, Polynitration, Incomplete Reaction, Workup Loss.[1]Maintain temperature at -5 to 0 °C; Use ~1:1 stoichiometry; Monitor by TLC; Quench promptly; Optimize workup protocol.[1][2]
Dark Tar/Resin Formation Oxidation of p-cresol by nitric acid.[1][2]Strictly maintain temperature at/below 0 °C; Add nitrating agent slowly with vigorous stirring; Avoid large excess of nitric acid.[1][2]
High Yield of Dinitro Byproducts Reaction temperature too high; Excess nitrating agent; Prolonged reaction time.[1][2]Lower temperature to -5 °C; Use a molar ratio of HNO₃ to cresol near 1:1; Quench immediately after starting material is consumed (monitor by TLC).[1]
Reaction is Uncontrollable / Foaming Temperature too high; Rate of addition too fast.[1][3]Ensure efficient cooling with an ice-salt bath; Pre-cool all reagents; Add nitrating agent very slowly (dropwise) with constant monitoring of internal temperature.
Incomplete Reaction (Starting Material Remains) Temperature too low; Insufficient reaction time; Insufficient nitrating agent.[1]Allow the reaction to stir for an additional 30-60 minutes at 0 °C after addition is complete; Ensure at least a 1:1 molar ratio of HNO₃.[1]

Visualized Guides & Protocols

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_tar Is significant tar or dark color present? start->check_tar check_dinitro Does analysis show high dinitro content? check_tar->check_dinitro No solution_oxidation Action: Reduce Oxidation - Lower Temp to -5 to 0°C - Slow reagent addition - Ensure vigorous stirring check_tar->solution_oxidation Yes check_sm Is starting material (SM) remaining? check_dinitro->check_sm No solution_poly Action: Limit Polynitration - Lower Temp to -5 to 0°C - Use 1:1 stoichiometry (HNO3:Cresol) - Monitor by TLC & quench promptly check_dinitro->solution_poly Yes solution_incomplete Action: Drive to Completion - Allow longer reaction time at 0°C - Check stoichiometry (use slight excess of HNO3) check_sm->solution_incomplete Yes solution_workup Action: Optimize Workup - Ensure efficient precipitation on ice - Use correct extraction solvent - Wash thoroughly to remove acids check_sm->solution_workup No solution_oxidation->check_dinitro solution_poly->check_sm solution_incomplete->solution_workup end Yield Improved solution_workup->end

Caption: The core mechanism of electrophilic nitration of p-cresol.

Experimental Protocols

Protocol 1: Standard Nitration of p-Cresol

This protocol is a generalized method and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be performed before starting.

1. Preparation of Nitrating Mixture:

  • In a flask placed in an ice-salt bath, add concentrated sulfuric acid (e.g., 2.5 molar equivalents).

  • While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.05 molar equivalents).

  • Crucially, maintain the temperature of this mixture below 5 °C throughout the addition. Once prepared, keep the mixture cold.

2. Reaction Setup:

  • In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-cresol (1.0 molar equivalent) in a suitable solvent like glacial acetic acid.

  • Cool the flask to -5 °C in an ice-salt bath.

3. Nitration:

  • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred p-cresol solution.

  • Critically, monitor the internal temperature and maintain it between -5 °C and 0 °C. [1][2] * A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed immediately. [1] 4. Reaction Completion & Monitoring:

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes.

  • Monitor the consumption of the starting material by TLC analysis.

5. Quenching and Workup:

  • Slowly pour the reaction mixture into a large beaker containing a substantial volume of crushed ice with vigorous stirring. [1][2] * The crude 2-nitro-p-cresol product will often precipitate as a yellow solid or oil.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid. [2]If an oil forms, extract it with dichloromethane.

6. Purification:

  • The crude product can be purified via steam distillation, column chromatography on silica gel, or recrystallization from a suitable solvent system.

References

  • Standard Operating Procedure for Nitrates. (2012).
  • Why is mononitration of phenol carried out at low temperatures? (2024). Chemistry Stack Exchange. [Link]
  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. [Link]
  • Evaluation of Lewis Acid Catalysed and Other Nitration Strategies for the Selective Nitr
  • Nitric Acid Safety. (n.d.). University of Washington, Environmental Health & Safety. [Link]
  • In nitration of phenols using nitric acid at room temperature, why is o-nitrophenol obtained as a major product? (2017). Quora. [Link]
  • Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. (1977). Journal of the Chemical Society of Japan. [Link]
  • Miller, R., & Lighthipe, C. H. (1938). U.S. Patent No. 2,136,187. U.S.
  • Subluskey, L. A. (1976). Swiss Patent No. CH615901A5.
  • Coombes, R. G., Golding, J. G., & Hadjigeorgiou, P. (1979). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, 1451-1459. [Link]
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. [Link]
  • Studies on Nitration of Phenol over Solid Acid Catalyst. (2018). Crimson Publishers. [Link]
  • Is m-cresol or p-cresol more reactive towards electrophilic substitution? (2019). Chemistry Stack Exchange. [Link]
  • Brittain, J. M., de la Mare, P. B. D., & Newman, P. A. (1981). Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresol. Journal of the Chemical Society, Perkin Transactions 2, 32-41. [Link]
  • Nitration of phenol in flow. (n.d.). Corning. [Link]
  • Oxidation of p-cresol catalyzed by neat and zeolite encapsulated cobalt salen complexes. (n.d.). Indian Journal of Chemistry. [Link]
  • Lucas, H. J., & Liu, Y. (1933). The Nitration of Para-Cresol and of Para-Cresyl Carbonate in the Presence of Sulfuric Acid. Journal of the American Chemical Society, 55(3), 1271-1280. [Link]
  • Gonzalez-Blanco, G., et al. (2013). Nitrite as oxidizing power for p-cresol removal using a denitrifying sludge: Kinetic study. Journal of Chemical Technology & Biotechnology. [Link]
  • What safety precautions should I take when handling nitric acid? (2024). Quora. [Link]
  • p-Cresol biotransformation by a nitrifying consortium. (2007). Applied Microbiology and Biotechnology. [Link]
  • Preparation of 2-methyl-4-nitrophenol. (n.d.). PrepChem.com. [Link]
  • Why does nitration of phenol give poor yield of picric acid? (2017). Quora. [Link]
  • Technique for preparing 4-methyl-2,6 o-nitro-p-cresol. (2004). Chinese Patent No. CN1562958A.
  • Simultaneous nitrification and p-cresol oxidation in a nitrifying sequencing batch reactor. (2009). Bioresource Technology. [Link]
  • 2-Nitro para Cresol Technical Data Sheet. (2019).
  • Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Chapter 12 Notes. [Link]
  • Oxidation of p-Cresol by Ozon
  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023). The Organic Chemistry Tutor via YouTube. [Link]
  • A comparison of regioselectivity in electrophilic aromatic substitution... (2014).
  • What are the typical reaction conditions and mechanisms for the nitration of phenols... (2023). Quora. [Link]
  • Nitration of Phenols. (2022). Khan Academy via YouTube. [Link]

Sources

Technical Support Center: 4-Methyl-2-nitrophenol Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methyl-2-nitrophenol. This guide is designed for researchers, analytical scientists, and drug development professionals to address common challenges associated with the stability and degradation of this compound when used as an analytical standard. Our goal is to provide practical, in-depth solutions to ensure the accuracy and reliability of your experimental results.

Introduction to this compound

This compound (also known as 2-nitro-p-cresol) is a key chemical intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] In analytical settings, its purity and stability as a reference standard are paramount for accurate quantification. However, like many nitrophenolic compounds, it is susceptible to degradation under various environmental and experimental conditions, leading to compromised data integrity. This guide provides a structured approach to understanding, preventing, and troubleshooting its degradation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the handling and properties of this compound analytical standards.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the basic properties is the first step in proper handling. This compound is a yellow crystalline solid.[2] Key properties are summarized below.

PropertyValueSource
CAS Number 119-33-5[3]
Molecular Formula C₇H₇NO₃[3][4]
Molecular Weight 153.14 g/mol [3]
Appearance Yellow-colored crystals[2]
Melting Point 36.5 °C[2]
Boiling Point 125 °C (at 22 mmHg)[5]
Solubility Slightly soluble in water[2]
Stability Stable under normal temperatures and pressures[2]

Q2: What are the ideal storage conditions for this compound standards (solid and solution)?

A2: Proper storage is critical to prevent degradation.

  • Solid Form: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][6] Recommended storage temperatures can range from ambient to refrigerated (2-8°C), depending on the supplier's recommendation.[3][5]

  • Solution Form: Stock and working solutions should be stored in amber glass vials to protect from light. Refrigeration at 2-8°C is strongly recommended to slow down potential degradation. The choice of solvent can also impact stability; use high-purity (HPLC or analytical grade) solvents.

Q3: What solvents are recommended for preparing stock and working solutions?

A3: The choice of solvent depends on the analytical technique.

  • For Reversed-Phase HPLC: Methanol and acetonitrile are excellent choices as they are common mobile phase components and readily dissolve this compound.[7] Preparing stock solutions in one of these solvents is standard practice.

  • For GC: A more volatile solvent like methylene chloride or ethyl acetate may be used, especially if derivatization is not performed.[1]

  • Aqueous Solutions: Due to its slight solubility in water, preparing high-concentration stock solutions in pure water is not recommended.[2] If aqueous standards are needed, a co-solvent like methanol or acetonitrile should be used.

Q4: How does pH affect the stability of this compound solutions?

A4: The pH of aqueous solutions is a critical factor. Nitrophenols are acidic, and at pH values above their pKa, they exist predominantly as the phenoxide anion.[8][9] This anionic form can be more susceptible to oxidative and photocatalytic degradation.[8][10] For nitrophenols, degradation rates can increase significantly at higher pH levels.[8][11] Therefore, for maximum stability in aqueous matrices, solutions should be buffered to a slightly acidic pH (e.g., pH 3-6), unless the analytical method dictates otherwise.

Q5: Is this compound sensitive to light?

A5: Yes. Nitrophenolic compounds are known to be susceptible to photodegradation, especially in solution when exposed to UV or even ambient light.[8][12] This process often involves the generation of hydroxyl radicals which attack the aromatic ring, leading to complex degradation pathways.[13] It is mandatory to store solutions in amber vials and minimize exposure to light during handling and analysis.

Troubleshooting Guide: Common Experimental Issues

This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.

Q1: My chromatogram shows extra peaks that weren't present in a freshly prepared standard. What is the cause?

A1: The appearance of new peaks is a classic sign of degradation. The identity of the degradants depends on the stressor.

  • Causality: The primary causes are exposure to light (photodegradation), inappropriate pH (hydrolysis), or reaction with oxidative species.[14][15] In non-sterile aqueous solutions, microbial degradation can also occur.[16]

  • Troubleshooting Steps:

    • Verify Standard Preparation: Prepare a fresh standard solution from the solid material and inject it immediately. If the extra peaks are absent, this confirms that the issue is with the stability of your stored working solution.

    • Check Storage Conditions: Ensure your solutions are stored in amber vials, refrigerated, and tightly sealed.

    • Evaluate Solvent/Matrix: If your sample is in an aqueous matrix, measure the pH. Highly basic or acidic conditions can accelerate hydrolysis.[17]

    • Identify the Degradant (Optional but Recommended): If you have access to mass spectrometry (LC-MS), analyzing the sample can help identify the degradation products, providing clues to the degradation pathway (e.g., oxidation products will show an increase in mass).

Q2: The peak area of my standard is consistently decreasing over time, leading to poor reproducibility. Why is this happening?

A2: A decreasing peak area for the main analyte directly indicates a loss of the parent compound, most likely due to degradation.

  • Causality: This is a quantitative measure of the instability addressed in Q1. The parent this compound molecule is converting into other species, which may or may not be chromatographically visible, causing the main peak to shrink.

  • Troubleshooting Workflow: The logical flow is to isolate the variable causing the degradation.

Troubleshooting_Peak_Area_Loss cluster_storage Investigate Storage Conditions start Start: Decreasing Peak Area Observed prep_fresh Prepare Fresh Standard & Inject Immediately start->prep_fresh check_area Is Peak Area Normal? prep_fresh->check_area problem_storage Issue is Solution Stability Over Time check_area->problem_storage Yes problem_system Issue is with LC System or Initial Prep check_area->problem_system No check_light Switch to Amber Vials problem_storage->check_light check_temp Ensure Refrigeration (2-8°C) check_light->check_temp check_solvent Check Solvent Purity & pH check_temp->check_solvent final_solution Implement Strict Storage Protocol check_solvent->final_solution

Caption: Workflow for troubleshooting decreasing peak area.

Q3: I am observing significant peak tailing in my HPLC analysis. What are the possible reasons?

A3: Peak tailing can be caused by both chemical and mechanical issues. For a phenolic compound like this compound, secondary interactions with the stationary phase are a common cause.

  • Causality & Troubleshooting:

    • Secondary Silanol Interactions: The acidic phenol group can interact strongly with residual, un-capped silanol groups on a silica-based C18 column, especially at mid-range pH. This is a common cause of tailing for acidic compounds.[18]

      • Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to your mobile phase. This protonates the silanol groups, minimizing the secondary interaction.

    • Column Contamination/Void: Buildup of contaminants on the column frit or a void at the column head can distort peak shape.[18]

      • Solution: Flush the column with a strong solvent. If that fails, try reversing the column (disconnect from the detector first) and flushing at a low flow rate. If a void is suspected, the column may need to be replaced.

    • Sample Overload: Injecting too high a concentration of the standard can lead to peak fronting or tailing.

      • Solution: Dilute your standard and re-inject.

Q4: My standard solution has turned a darker yellow/brown. Is it still usable?

A4: A visible color change is a strong qualitative indicator of degradation.

  • Causality: Nitrophenols are yellow, but their degradation products, which often involve polymerization or the formation of complex aromatic structures, can be more intensely colored. This is a clear sign that the chemical composition of your standard has changed.

  • Action: Do not use the standard. Discard it according to your institution's hazardous waste disposal procedures and prepare a fresh solution from the solid stock.[19] This visual check should be part of the daily startup procedure for any analysis using these standards.

Potential Degradation Pathways

The degradation of this compound can proceed through several mechanisms depending on the environmental stressors. The diagram below illustrates the most probable pathways based on studies of similar nitrophenolic compounds.

Degradation_Pathways cluster_pathways Degradation Pathways parent This compound photo Photodegradation (UV/Light + O2) parent->photo hydrolysis Hydrolysis (High pH) parent->hydrolysis OH- oxidation Chemical Oxidation (e.g., H2O2) parent->oxidation [O] reduction Reduction parent->reduction [H] photo_prod Hydroxylated Intermediates -> Ring Opening -> Mineralization (CO2, H2O, NO3-) photo->photo_prod hydrolysis_prod Phenoxide Anion Formation (Facilitates further degradation) hydrolysis->hydrolysis_prod oxidation_prod Catechol/Hydroquinone Derivatives oxidation->oxidation_prod reduction_prod 4-Methyl-2-aminophenol reduction->reduction_prod

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation and Storage of Analytical Standards

This protocol outlines the best practices for preparing and storing this compound standards to ensure their integrity.

  • Materials:

    • This compound reference standard (purity >95%).[19]

    • HPLC-grade methanol or acetonitrile.

    • Class A volumetric flasks.

    • Calibrated analytical balance.

    • Amber glass vials with PTFE-lined caps.

  • Procedure for 1000 µg/mL Stock Solution:

    • Accurately weigh approximately 25 mg of the this compound solid standard.

    • Quantitatively transfer the solid to a 25 mL volumetric flask.

    • Add a small amount of methanol (or acetonitrile) to dissolve the solid completely.

    • Once dissolved, fill the flask to the mark with the same solvent.

    • Cap and invert the flask at least 15 times to ensure homogeneity.

  • Storage:

    • Transfer aliquots of the stock solution into smaller amber glass vials.

    • Label each vial clearly with the compound name, concentration, preparation date, and expiry date (e.g., 1-3 months).

    • Store all stock and working standards in a refrigerator at 2-8°C.[3]

  • Quality Control:

    • When opening a new vial of solid standard, perform a quick purity check (e.g., melting point or single injection on HPLC/GC) to confirm its identity and purity.

    • Visually inspect solutions for color change or precipitation before each use.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding degradation pathways.[14][20] This protocol provides a general framework based on ICH guidelines.[15][21]

  • Objective: To generate potential degradation products of this compound under various stress conditions. A target degradation of 5-20% is generally desired.

  • Workflow Diagram:

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare 100 µg/mL Standard Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid thermal Thermal (80°C, solid & solution) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxid->neutralize analyze Analyze by Stability- Indicating Method (e.g., HPLC-PDA/MS) thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Results: % Degradation, Peak Purity, Mass Balance analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

  • Step-by-Step Procedure:

    • Acid Hydrolysis: Mix 1 mL of the standard solution with 1 mL of 0.1M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with an equivalent amount of 0.1M NaOH before analysis.[17]

    • Base Hydrolysis: Mix 1 mL of the standard solution with 1 mL of 0.1M NaOH. Keep at room temperature or gently heat (e.g., 60°C), monitoring for rapid degradation. Cool and neutralize with 0.1M HCl.[17]

    • Oxidative Degradation: Mix 1 mL of the standard solution with 1 mL of 3% hydrogen peroxide. Store protected from light at room temperature for a specified time.[17]

    • Thermal Degradation: Expose the solid powder and a solution of the standard to dry heat (e.g., 80°C) in a calibrated oven.

    • Photolytic Degradation: Expose the standard solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC with a photodiode array detector). Calculate the percentage degradation and perform a mass balance assessment.

References
  • Pharmaffiliates. (n.d.). CAS No : 119-33-5| Chemical Name : this compound.
  • ResearchGate. (n.d.). Influence of pH on the photodegradation of 4-nitrophenol.
  • PubMed. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical.
  • ResearchGate. (n.d.). Effect of the solution's pH on p-nitrophenol adsorption by biochar.
  • Quora. (2017). Why are o- and p- nitrophenols more acidic than phenol?.
  • ResearchGate. (n.d.). Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol.
  • ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review.
  • National Institutes of Health (NIH). (n.d.). Biodegradation of p-nitrophenol by engineered strain.
  • International Journal of Pharmaceutical and Medicinal Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • MedCrave. (2016). Forced Degradation Studies.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Organic Syntheses. (n.d.). m-NITROPHENOL.
  • Google Patents. (n.d.). CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
  • ResearchGate. (2014). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300.
  • Frontiers. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98.
  • NIST. (n.d.). Phenol, 4-methyl-2-nitro-.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • ResearchGate. (n.d.). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.

Sources

Technical Support Center: Matrix Effects in the Analysis of 4-Methyl-2-nitrophenol in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 4-methyl-2-nitrophenol in soil matrices. This document is designed for researchers and analytical scientists who are encountering challenges related to matrix effects in their quantitative analyses. Here, we will move beyond simple procedural lists to explore the underlying causes of common issues and provide robust, field-proven solutions. Our goal is to equip you with the expertise to troubleshoot effectively, ensuring the accuracy and reliability of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding matrix effects in soil analysis.

Q1: What exactly are "matrix effects" in the context of analyzing this compound in soil?

A: Matrix effects are the alteration of an analyte's signal intensity caused by co-eluting, undetected components from the sample matrix—in this case, soil.[1] When analyzing this compound, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), these interfering compounds can affect the ionization efficiency of the target analyte in the MS source.[2][3] This interference can manifest as either signal suppression (a decrease in signal intensity) or, less commonly, signal enhancement (an increase in intensity), leading to inaccurate quantification.[4][5]

Q2: Why is soil considered such a challenging matrix?

A: Soil is a highly complex and heterogeneous matrix containing a vast array of components that can interfere with analysis. These include:

  • Humic and Fulvic Acids: These complex organic macromolecules are notorious for causing ion suppression and can be difficult to remove during sample preparation.

  • Inorganic Salts: High concentrations of salts can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, impacting signal stability.[6]

  • Lipids, Fats, and Waxes: Present in organic-rich soils, these compounds can contaminate the LC-MS system and co-elute with analytes.

  • Other Organic Contaminants: The soil may contain other pesticides, herbicides, or industrial chemicals that can interfere with the analysis of this compound.[7]

The variability of these components across different soil types (e.g., sandy loam vs. clay) means that a method developed for one soil may not work for another without modification.[8]

Q3: I'm observing poor reproducibility and low recovery in my results. Are these definitive signs of matrix effects?

A: Yes, poor reproducibility (high relative standard deviation, %RSD) and inaccurate recovery are classic symptoms of uncompensated matrix effects.[1][4]

  • Poor Reproducibility: If the composition of the matrix varies slightly between your samples, the degree of signal suppression or enhancement will also vary, leading to inconsistent results.[1]

  • Low (or High) Recovery: When you spike a known concentration of this compound into a soil extract, matrix effects can suppress or enhance the signal, making it appear that you have recovered less or more of the analyte than is actually present. Inefficient extraction can also contribute to low recovery.[1]

Q4: What is the first and most critical step to take to counteract matrix effects?

A: The most effective strategy to proactively compensate for matrix effects is to use an appropriate internal standard (IS).[3] The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound (e.g., ¹³C- or ²H-labeled). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing virtually the same ionization suppression or enhancement.[9] By calculating the ratio of the analyte signal to the IS signal, the variability caused by the matrix is effectively normalized, leading to accurate and precise quantification.[1][3] If a SIL-IS is not available or is cost-prohibitive, other calibration strategies must be employed.[4]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the analysis of this compound in soil.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to matrix effects.

G Start Start: Inaccurate or Imprecise Results Symptom Identify Primary Symptom Start->Symptom Recovery Poor Analyte Recovery (<80% or >120%) Symptom->Recovery  Recovery Issues RSD High %RSD Between Replicates (>15%) Symptom->RSD  Precision Issues PeakShape Poor Peak Shape (Tailing, Splitting) Symptom->PeakShape  Chromatography Issues CheckExtraction Is Extraction Efficient? Recovery->CheckExtraction CheckIS Are You Using a SIL-Internal Standard? RSD->CheckIS CheckColumn Is the Column Contaminated or Degraded? PeakShape->CheckColumn OptimizeExtraction Action: Optimize Extraction - Adjust pH for acidic analyte - Test different solvents (MeOH, ACN) - Evaluate extraction technique (UAE, PLE) CheckExtraction->OptimizeExtraction No CheckCleanup Is Sample Cleanup Adequate? CheckExtraction->CheckCleanup Yes ImproveCleanup Action: Enhance Cleanup - Implement/Optimize SPE - Use QuEChERS method CheckCleanup->ImproveCleanup No UseSIL Action: Implement SIL-IS (Gold Standard) CheckIS->UseSIL No CheckHomogeneity Is the Sample Homogeneous? CheckIS->CheckHomogeneity Yes Homogenize Action: Improve Homogenization - Thoroughly mix/grind soil - Sieve to uniform particle size CheckHomogeneity->Homogenize No CheckCal Is Your Calibration Method Appropriate? CheckHomogeneity->CheckCal Yes UseMM Action: Use Matrix-Matched Calibration or Standard Addition CheckCal->UseMM No FlushColumn Action: Flush Column - Use strong solvent - Reverse flush if necessary - Install guard column CheckColumn->FlushColumn Yes CheckSolvent Is Injection Solvent Stronger than Mobile Phase? CheckColumn->CheckSolvent No MatchSolvent Action: Match Injection Solvent - Reconstitute final extract in initial mobile phase CheckSolvent->MatchSolvent Yes

Caption: Troubleshooting Decision Tree for Matrix Effects.

Issue 1: Low Analyte Recovery

Symptoms: Your matrix spike recovery is consistently below acceptable limits (e.g., <80%), even with an internal standard.

Causality & Solution:

  • Cause A: Inefficient Extraction. this compound is an acidic compound.[10] Its extraction efficiency from soil into an organic solvent is highly dependent on pH. If the sample/solvent system is at a neutral or basic pH, the analyte will be ionized (deprotonated), making it more water-soluble and less likely to partition into the organic extraction solvent.

    • Solution: Optimize the extraction pH. Acidify your sample slurry (e.g., with formic or phosphoric acid) to a pH at least 2 units below the pKa of this compound. This ensures it is in its neutral, non-ionized form, maximizing its affinity for the organic solvent.[1]

  • Cause B: Inadequate Extraction Technique. The chosen extraction method may not be energetic enough to desorb the analyte from active sites within the soil matrix, particularly in soils with high clay or organic matter content.

    • Solution: Evaluate different extraction techniques. While simple shaking or vortexing may suffice for sandy soils, more complex matrices often require methods like Ultrasonic Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to improve recovery.[8][11]

  • Cause C: Analyte Degradation. Nitrophenols can be susceptible to degradation under certain conditions.

    • Solution: Check for analyte stability. Minimize the exposure of your samples and standards to light and high temperatures during the preparation and storage stages.

Issue 2: Inconsistent Results and High Variability (%RSD > 15%)

Symptoms: Replicate injections of the same sample or different samples from the same batch show significant variation in the calculated concentration.

Causality & Solution:

  • Cause A: Variable Matrix Effects. This is the most common cause of imprecision. Even with good sample cleanup, the concentration and composition of interfering compounds can vary from sample to sample, causing inconsistent levels of ion suppression.

    • Solution 1 (Best): Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) . As mentioned in the FAQ, this is the most robust way to correct for sample-to-sample variations in matrix effects.[1][3]

    • Solution 2 (Alternative): Use a robust calibration method like Matrix-Matched Calibration or the Method of Standard Addition . These methods help to compensate for the matrix effect by incorporating the matrix into the calibration process.[4][12][13] See the protocols in Part 3.

  • Cause B: Non-Homogeneous Samples. Soil is inherently heterogeneous. If the subsample taken for extraction is not representative of the bulk sample, you will see high variability.

    • Solution: Ensure proper sample homogenization. Before taking a subsample, the entire soil sample should be thoroughly dried, ground to a fine powder, and sieved to ensure a uniform particle size and distribution of the analyte.[14][15]

Issue 3: Poor Chromatographic Peak Shape

Symptoms: The peak for this compound is tailing, splitting, or excessively broad.

Causality & Solution:

  • Cause A: Column Contamination. Co-extracted matrix components (e.g., humic acids, lipids) can irreversibly adsorb to the column's stationary phase, especially at the inlet frit, creating active sites that cause peak tailing or splitting.[16]

    • Solution: Protect your analytical column. Always use an in-line filter and a guard column. If contamination is suspected, flush the column with a strong solvent (follow the manufacturer's instructions). Performing a more thorough sample cleanup (e.g., Solid Phase Extraction) can prevent this issue.[16]

  • Cause B: Injection Solvent Mismatch. If the final extract is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion and broadening.[16]

    • Solution: Match your injection solvent to the mobile phase. After evaporation, reconstitute your sample in the initial mobile phase conditions (e.g., if your gradient starts at 90% water / 10% acetonitrile, use that mixture for reconstitution).

Part 3: Experimental Protocols & Data

To ensure trustworthy and self-validating results, follow these detailed protocols.

Protocol 1: Soil Sample Preparation and Ultrasonic Extraction

This protocol outlines a robust method for extracting this compound from soil.

  • Homogenization: Air-dry the bulk soil sample at room temperature or in an oven at a low temperature (<55°C) to avoid volatilization of semi-volatile compounds.[14]

  • Grind the dried soil using a mortar and pestle or a mechanical grinder to a fine, consistent powder.[15]

  • Pass the ground soil through a 2-mm sieve to remove stones and large organic debris.[14] Store the homogenized sample in a clean, airtight container.

  • Extraction: Weigh approximately 5 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add your internal standard (ideally a SIL-IS) at a known concentration.

  • Add 10 mL of an appropriate extraction solvent (e.g., methanol or acetonitrile).

  • Acidify the mixture by adding a small volume of formic acid to reach a final concentration of ~1% (v/v). This ensures the this compound is in its neutral form.

  • Vortex the tube for 1 minute to ensure the soil is fully suspended.

  • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[11]

  • Separation: Centrifuge the sample at >4000 rpm for 10 minutes to pellet the soil particles.

  • Carefully decant the supernatant (the liquid extract) into a clean tube for the cleanup step.

Protocol 2: Quantification via Matrix-Matched Calibration

This method compensates for matrix effects by preparing calibration standards in a blank matrix extract that is free of the target analyte.[12][13]

  • Prepare Blank Matrix Extract: Select a soil sample that is known to be free of this compound. If one is not available, use a certified clean sand or soil.

  • Extract this blank soil using the exact same procedure (Protocol 1) as for your unknown samples. This resulting liquid is your "blank matrix extract."

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).

  • Create Calibration Standards: Serially dilute the stock solution into aliquots of the blank matrix extract to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Crucial Step: Ensure the final percentage of organic solvent from the stock solution addition is minimal (<5%) to avoid altering the matrix composition of the standards.

  • Add the internal standard to each calibration standard at the same concentration used for the unknown samples.

  • Analysis: Analyze the matrix-matched standards and your unknown sample extracts using the same LC-MS method. Construct the calibration curve by plotting the analyte/IS peak area ratio against the concentration.

Data Presentation: Comparison of Calibration Strategies

The choice of calibration strategy is critical for overcoming matrix effects. The table below summarizes the most common approaches.

Calibration StrategyPrincipleAdvantagesDisadvantages
External Calibration (in Solvent) Standards are prepared in a neat solvent.Simple and fast to prepare.Does not compensate for matrix effects; prone to significant error.[13]
Stable Isotope-Labeled IS A labeled version of the analyte is added to all samples and standards.The "gold standard"; accurately corrects for both matrix effects and extraction variability.[3][9]Can be expensive and SIL-IS are not available for all compounds.[4]
Matrix-Matched Calibration Standards are prepared in a blank matrix extract.Effectively compensates for signal suppression/enhancement.[12][17]Requires a true blank matrix, which can be difficult to obtain.[4]
Standard Addition The sample is split into aliquots, and increasing amounts of standard are added to each.Very accurate as it calibrates within each unique sample; does not require a blank matrix.[4][13]Labor-intensive and time-consuming as each sample requires its own calibration curve.[4]
Visualization of the Analytical Workflow

This diagram shows the key stages of analysis and highlights where matrix effects exert their influence.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Homogenize 1. Soil Homogenization (Dry, Grind, Sieve) Extract 2. Extraction (Solvent + Sonication) Homogenize->Extract Cleanup 3. Extract Cleanup (SPE / Filtration) Extract->Cleanup Inject 4. Injection & Separation (LC Column) Cleanup->Inject Ionize 5. Ionization (ESI Source) Inject->Ionize Detect 6. Detection (Mass Spectrometer) Ionize->Detect Data 7. Data Processing & Quantification Detect->Data ME_Node Matrix Effect Interference (Ion Suppression/Enhancement) ME_Node->Ionize

Caption: General Analytical Workflow for Soil Analysis.

References

  • Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.). Google Scholar.
  • Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. (2019). Physical Testing and Chemical Analysis (Part B: Chemical Analysis), 55(8), 904-911.
  • Methods of Soil Analysis. (n.d.). University of Wisconsin-Madison.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Overcoming Matrix Interference in LC-MS/MS. (n.d.).
  • Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A statistical approach. (2021).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2007).
  • Samples Preparation Method | Soil Analyses Service Center. (n.d.). The University of Kansas.
  • Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. (2004).
  • Soil Sample Prepar
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021).
  • Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization... (2007). University of Wollongong Research Online.
  • An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. (2012).
  • troubleshooting matrix effects in environmental sample analysis of nitrophenols. (2025). BenchChem.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies.
  • Matrix effects in (ultra)
  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. (2003).
  • Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. (2009).
  • Concentration of 4-nitrophenol in a chinampa soil. (n.d.).
  • Chlorinated and Non-Chlorinated Phenols in Soil. (2017).
  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. (2021).
  • This compound. (n.d.). PubChem.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2016).

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Technical Support Center: 4-Methyl-2-nitrophenol Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, experience-driven technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Methyl-2-nitrophenol waste. Our focus is on ensuring scientific integrity, operational safety, and regulatory compliance through a series of troubleshooting guides and frequently asked questions.

Section 1: Understanding the Hazard Profile of this compound

Before addressing waste disposal, it is crucial to understand the inherent risks associated with this compound. This compound, a yellow to brownish crystalline powder, presents several hazards that dictate its handling and disposal protocols.[1]

Hazard ClassificationDescriptionGHS Hazard StatementSource
Skin Corrosion/Irritation Causes skin irritation upon contact.H315[2]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation if inhaled.H335[2]
Acute Toxicity (Oral) Harmful if swallowed.H302[3]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.H410[4]

This table summarizes the primary hazards associated with this compound, informing the necessary safety precautions.

Section 2: Frequently Asked Questions (FAQs) - Safe Handling & Storage

This section addresses common queries regarding the day-to-day handling and storage of this compound to minimize exposure and prevent accidental release.

Q1: What are the essential Personal Protective Equipment (PPE) requirements when working with this compound?

A1: Due to its irritant properties and potential for absorption through the skin, a comprehensive PPE strategy is non-negotiable.[1][2] At a minimum, you must wear:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[1][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but always consult your institution's chemical safety officer or glove manufacturer's compatibility charts for specific breakthrough times.[1][3]

  • Body Protection: A lab coat is standard. For larger quantities or procedures with a high risk of splashing, consider a chemical-resistant apron or suit.[1]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1]

Q2: I've noticed the this compound in my container has darkened. Is it still safe to use and how should I store it?

A2: this compound is described as a yellow to brownish crystalline powder.[1] While some color variation can be expected, significant darkening could indicate degradation or contamination. It is light-sensitive and should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[1][4][6] If you suspect degradation, it is prudent to dispose of the material as chemical waste.

Q3: Can I prepare a stock solution of this compound in water on the benchtop?

A3: It is strongly advised to prepare all solutions containing this compound inside a certified chemical fume hood.[1][5] Although it is only slightly soluble in water, preparing solutions can generate dust or aerosols, leading to inhalation exposure which may cause respiratory irritation.[3][6]

Section 3: Troubleshooting Guide - Spills and Emergency Procedures

This section provides clear, actionable steps for managing accidental spills of this compound.

Scenario 1: A small amount of solid this compound has been spilled on the lab bench.

Step Action Rationale
1. Alert & Isolate Immediately alert personnel in the vicinity and restrict access to the spill area.Prevents further exposure and contamination.
2. Don PPE Ensure you are wearing the appropriate PPE as outlined in Q1 of the FAQ section.Protects you from the hazards of the chemical.
3. Containment Gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite, sand, or a commercial sorbent).Prevents the powder from becoming airborne.
4. Collection Carefully sweep up the material and place it into a clearly labeled, sealable container for hazardous waste.[1][3]Avoids creating dust during cleanup.[3]
5. Decontamination Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place all cleaning materials in the same hazardous waste container.Ensures complete removal of the chemical residue.
6. Disposal Dispose of the sealed container as hazardous chemical waste according to your institution's guidelines.Proper disposal is crucial for environmental and personnel safety.

Scenario 2: A researcher has splashed a dilute solution of this compound on their skin.

Step Action Rationale
1. Immediate Action Immediately proceed to the nearest safety shower or eyewash station.Prompt action minimizes chemical contact time.
2. Flushing Flush the affected skin with copious amounts of water for at least 15 minutes.[1][5] While flushing, remove any contaminated clothing.Dilutes and removes the chemical, reducing irritation and absorption.
3. Seek Medical Attention After flushing, seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.Professional medical evaluation is necessary to assess the extent of the exposure and provide appropriate treatment.
4. Report Incident Report the incident to your laboratory supervisor and institutional environmental health and safety (EHS) office.Ensures proper documentation and follow-up to prevent future incidents.

Section 4: Waste Disposal Protocols & FAQs

Proper disposal is a critical final step in the lifecycle of any chemical experiment. Nitrophenols are noted as environmental pollutants, making responsible disposal paramount.[7]

Q4: Can I pour dilute aqueous solutions of this compound down the drain?

A4: Absolutely not. this compound is toxic to aquatic life and can persist in the environment.[4][7] The U.S. Environmental Protection Agency (EPA) has regulations concerning the discharge of nitrophenols into waterways.[8][9] All aqueous and organic solvent waste containing this compound must be collected as hazardous waste.

Q5: How should I collect and label this compound waste?

A5: Follow these steps for proper waste collection:

  • Segregate Waste Streams: Use separate, designated, and compatible waste containers for solid waste, aqueous waste, and organic solvent waste. Do not mix incompatible waste types.

  • Container Selection: Use containers that are in good condition, compatible with the waste, and have a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Follow your institution's specific labeling requirements.

Q6: What are the approved disposal methods for this compound waste?

A6: The primary and most effective method for the disposal of nitrophenols is incineration under controlled conditions.[8] This ensures complete combustion and destruction of the compound. Other methods that have been explored for nitrophenolic waste include:

  • Biological Treatment: For some liquid wastes, biological treatment using activated sludge has been employed.[8] Certain microorganisms are capable of degrading nitrophenols.[10][11][12][13]

  • Oxidation: Chemical oxidation processes can also be used to destroy nitrophenols in aqueous waste.[8]

Your institution's EHS office will have established contracts with licensed hazardous waste disposal companies that utilize these approved methods. It is your responsibility to follow your institution's procedures for waste pickup and disposal.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound waste.

WasteDisposalWorkflow start Waste Generated (this compound) is_solid Is the waste solid? start->is_solid solid_waste Collect in designated solid hazardous waste container. is_solid->solid_waste Yes is_aqueous Is the waste aqueous? is_solid->is_aqueous No label_container Label container with: 'Hazardous Waste' 'this compound' Concentration & Volume solid_waste->label_container aqueous_waste Collect in designated aqueous hazardous waste container. is_aqueous->aqueous_waste Yes organic_waste Collect in designated organic solvent hazardous waste container. is_aqueous->organic_waste No (Organic) aqueous_waste->label_container organic_waste->label_container store_waste Store in designated secondary containment area. label_container->store_waste request_pickup Request waste pickup from EHS. store_waste->request_pickup

A flowchart for the proper segregation and handling of this compound waste.

Section 5: Regulatory Overview

While a comprehensive review of all regulations is beyond the scope of this guide, it's important to be aware of the key regulatory frameworks. In the United States, the Resource Conservation and Recovery Act (RCRA) , administered by the EPA, governs the management of hazardous waste.[14] While this compound is not specifically listed with a unique RCRA P-series or U-series code in the provided documents, wastes containing it may be classified as hazardous based on their characteristics (e.g., toxicity).[1][14] Always consult your state and local regulations, as they may be more stringent than federal requirements.[15][16]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • PubChem. (n.d.). This compound.
  • Cole-Parmer. (n.d.).
  • Fisher Scientific. (2025).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Sigma-Aldrich. (n.d.). This compound 99%.
  • ECHEMI. (n.d.). This compound 119-33-5.
  • Frontiers in Microbiology. (2016).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (2025).
  • ResearchGate. (n.d.). Degradation of phenolic compounds in aerobic and anaerobic landfills: A pilot scale study.
  • Agency for Toxic Substances and Disease Registry. (2001). Nitrophenols.
  • Reddit. (2025). 2-nitrophenol waste.
  • Sigma-Aldrich. (2014).
  • ChemicalBook. (2024). 4-methyl-2-nitro-phenol.
  • ResearchGate. (n.d.).
  • PubMed Central. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp.
  • National Institutes of Health. (n.d.). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum.
  • MDPI. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites.
  • U.S. Environmental Protection Agency. (n.d.).
  • Chemsrc. (2025). This compound.
  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrophenol.
  • U.S. Environmental Protection Agency. (2025).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 4-Nitrophenol.
  • Occupational Safety and Health Administr

Sources

Technical Support Center: Enhancing Selectivity of Electrochemical Sensors for 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced electrochemical sensing. This guide is designed for researchers, scientists, and drug development professionals who are working to improve the selective detection of 4-Methyl-2-nitrophenol (4M2NP). Achieving high selectivity is a critical challenge, given the frequent presence of structurally similar isomers and other phenolic compounds in complex matrices.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established electrochemical principles and cutting-edge research. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design more selective and robust sensing platforms.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the development and application of electrochemical sensors for this compound.

Q1: My sensor shows significant cross-reactivity with other nitrophenol isomers (e.g., 2-methyl-4-nitrophenol, 4-nitrophenol) and other phenolic compounds. How can I radically improve its selectivity?

This is the most common challenge in nitrophenol sensing. The structural similarity among isomers leads to overlapping voltammetric signals, making differentiation difficult. The solution lies in engineering a recognition element on the electrode surface that has a specific, high-affinity binding capability for 4M2NP.

Core Strategy: Surface Modification with Recognition Elements.

An unmodified or "bare" electrode surface offers very little selectivity, as the electrochemical reaction is governed primarily by the reduction potential of the nitro group, which is similar across many isomers.[1] Therefore, modifying the electrode surface is crucial for developing a selective sensor.[2][3]

Recommended Solution: Molecularly Imprinted Polymers (MIPs)

For achieving the highest degree of selectivity, creating a synthetic receptor on the electrode surface using molecular imprinting is the most effective strategy. Molecularly Imprinted Polymers (MIPs) are custom-made polymers with cavities specifically designed to recognize and bind a single target molecule—in this case, 4M2NP.[4][5] This "lock-and-key" mechanism provides a significant advantage over non-specific modifiers.

Here is a logical workflow for addressing selectivity issues, with a focus on MIPs:

G cluster_0 Troubleshooting Poor Selectivity Start Poor Selectivity Observed (Signal from Interferents) CheckModifier Is the electrode surface modified with a recognition layer? Start->CheckModifier BareElectrode Bare electrodes have low selectivity. Implement surface modification. CheckModifier->BareElectrode No ImplementMIP Implement Molecularly Imprinted Polymer (MIP) Synthesis CheckModifier->ImplementMIP Yes, but ineffective BareElectrode->ImplementMIP OptimizeMIP Optimize MIP Synthesis Parameters: - Monomer-to-Template Ratio - Cross-linker Concentration - Polymerization Method ImplementMIP->OptimizeMIP Characterize Characterize Sensor Performance: - Test against isomers & interferents - Calculate selectivity coefficient OptimizeMIP->Characterize Success High Selectivity Achieved Characterize->Success

Caption: Workflow for troubleshooting poor sensor selectivity.

A detailed protocol for fabricating a MIP-modified electrode is provided in the "Experimental Protocols" section of this guide. The combination of a highly conductive material like reduced graphene oxide (rGO) with a selective MIP layer can create a sensor with both high sensitivity and specificity.[6]

Q2: I'm observing a drifting baseline and high background noise, which obscures the signal from 4M2NP. What are the likely causes and solutions?

A stable baseline is fundamental for achieving low detection limits and reproducible measurements. Baseline drift and noise often stem from electrode surface instability, fouling, or suboptimal experimental conditions.

Primary Causes & Solutions:

  • Electrode Fouling/Passivation: The products of the electrochemical reduction of 4M2NP, or other species in the sample matrix, can adsorb onto the electrode surface. This "fouling" or "passivation" blocks active sites, leading to decreased signal and an unstable baseline.[7]

    • Solution: Implement a rigorous electrode cleaning and polishing protocol between measurements. For glassy carbon electrodes (GCEs), this typically involves polishing with alumina slurry followed by sonication in deionized water and ethanol. For more persistent fouling, electrochemical cleaning (cycling the potential in a strong acid or base) may be necessary.

  • Suboptimal Supporting Electrolyte: The composition and pH of the supporting electrolyte are critical for stable measurements.

    • Solution: Ensure the electrolyte is freshly prepared with high-purity reagents and deoxygenated by purging with nitrogen gas before and during the experiment. Oxygen can be electrochemically reduced and contribute to background current. The pH should be optimized and buffered to maintain a stable environment, as the 4M2NP reduction is pH-dependent.[8][9]

  • Ineffective Surface Modification: A poorly constructed or unstable modification layer on the electrode can degrade or leach from the surface during the experiment, causing baseline drift.

    • Solution: Ensure the surface modification method provides a stable, robust layer. Covalent bonding of modifiers to the electrode surface is generally more stable than simple physical adsorption.[2][10] Techniques like electrografting can create strong surface bonds.[10]

Here is a decision tree to diagnose the source of baseline instability:

G cluster_1 Diagnosing Baseline Instability Start High Noise or Drifting Baseline CheckBlank Run in blank electrolyte. Is baseline stable? Start->CheckBlank IssueModifier Instability is likely from the modifier layer or electrode material. CheckBlank->IssueModifier No IssueSample Instability is caused by sample matrix (fouling or interferents). CheckBlank->IssueSample Yes RefineModifier Action: Refine modification protocol. Ensure robust attachment (e.g., covalent bonding). IssueModifier->RefineModifier OptimizeElectrolyte Action: Deoxygenate electrolyte. Check buffer capacity and purity. IssueModifier->OptimizeElectrolyte ImplementCleaning Action: Implement rigorous electrode cleaning protocol between runs. IssueSample->ImplementCleaning End Stable Baseline Achieved RefineModifier->End ImplementCleaning->End OptimizeElectrolyte->End

Caption: Decision tree for troubleshooting baseline issues.

Part 2: Frequently Asked Questions (FAQs)

This section covers fundamental concepts crucial for the rational design of selective 4M2NP sensors.

Q3: What are the most common interfering species for this compound detection, and how do their electrochemical behaviors compare?

Understanding potential interferents is key to designing a selective sensor. For 4M2NP, the primary interferents are its isomers and other phenolic compounds that are electroactive in the same potential window.

Common Interferents:

  • Isomers: 2-Methyl-4-nitrophenol, 4-Nitrophenol (p-NP), 2-Nitrophenol (o-NP).

  • Other Phenolic Compounds: Catechol, Resorcinol, Hydroquinone, Bisphenol A.

  • Other Electroactive Species: Ascorbic acid and uric acid (in biological samples).

  • Inorganic Ions: While less common, high concentrations of certain metal ions can sometimes interfere.[8][11]

The electrochemical reduction of the nitro group (-NO₂) to a hydroxylamine (-NHOH) group is the basis for detection. Since this functional group is present in all nitrophenol isomers, their reduction potentials are often very close, presenting the main selectivity challenge.

CompoundTypical Reduction Potential (vs. Ag/AgCl)Notes
This compound (4M2NP) ~ -0.6 to -0.8 VPotential is pH-dependent.
2-Methyl-4-nitrophenolVery close to 4M2NPOften the most significant interferent.
4-Nitrophenol (p-NP)~ -0.6 to -0.8 VVery similar potential to 4M2NP.[11]
2-Nitrophenol (o-NP)Slightly different potentialMay be partially resolvable from p-NP isomers.[11]
DinitrophenolsMultiple reduction peaksCan complicate the voltammogram.[1]
Catechol / HydroquinoneOxidation peaks at positive potentialsTypically do not interfere with reduction signal.

Note: The exact potentials are highly dependent on the electrode material, scan rate, and pH of the supporting electrolyte.

Q4: How does the pH of the supporting electrolyte affect the selectivity and sensitivity of the measurement?

The pH is one of the most critical parameters in the electrochemical detection of nitrophenols. The reduction of the nitro group is a proton-coupled electron transfer (PCET) process, meaning that both electrons and protons are involved in the reaction.[8][9]

The overall reduction reaction is: R-NO₂ + 4H⁺ + 4e⁻ → R-NHOH + H₂O

Impact of pH:

  • Peak Potential Shift: According to the Nernst equation, the peak potential (Ep) for this reaction will shift to more negative values as the pH increases (i.e., as the concentration of H⁺ decreases).[12] This relationship is often linear over a specific pH range. By carefully tuning the pH, it's sometimes possible to shift the reduction potential of 4M2NP away from an interfering species, thereby improving resolution and selectivity.

  • Sensitivity: The highest peak current (sensitivity) is typically observed at a specific optimal pH.[8] For nitrophenols, this is often near neutral pH (pH 7.0), but it should be experimentally determined for your specific system.[8][13] At very high or very low pH, the reaction kinetics or the stability of the analyte can be compromised, leading to a lower signal.

Experimental Approach for pH Optimization:

  • Prepare a series of buffer solutions (e.g., phosphate buffer saline, PBS) across a wide pH range (e.g., pH 3 to 11).

  • Using a constant concentration of 4M2NP, record the voltammogram (e.g., using Differential Pulse Voltammetry, DPV) in each buffer.

  • Plot the measured peak potential (Ep) vs. pH. This will confirm the Nernstian behavior and allow you to select a pH that maximizes separation from known interferents.

  • Plot the peak current (Ip) vs. pH to identify the pH that provides the maximum sensitivity.

  • Select an optimal pH that provides the best compromise between selectivity and sensitivity.

Q5: What is the principle behind using Molecularly Imprinted Polymers (MIPs) to achieve high selectivity?

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and chemical functionality to a specific target molecule (the "template").[4][14] They function as artificial "locks" for a specific molecular "key."

The imprinting process involves three main steps:

G cluster_0 Step 1: Pre-polymerization Complex cluster_1 Step 2: Polymerization cluster_2 Step 3: Template Removal & Rebinding a2->b1 Template1 Template (4M2NP) Monomer1 Functional Monomer Monomer1->Template1 H-bond Monomer2 Functional Monomer Monomer2->Template1 π-π stack b2->c1 Polymer Cross-linked Polymer Matrix Template2 Template Matrix Polymer Matrix Cavity Template3 Target Analyte Template3->Cavity Specific Rebinding Interferent Interferent Interferent->Matrix No Binding

Caption: The principle of molecular imprinting for selective recognition.

  • Complex Formation: The template molecule (4M2NP) is mixed with functional monomers (e.g., methacrylic acid, 4-vinylpyridine) that have chemical groups capable of interacting with the template through hydrogen bonds, ionic, or hydrophobic interactions.[4][5]

  • Polymerization: A high concentration of a cross-linking agent (e.g., ethylene glycol dimethacrylate) is added, which polymerizes around the template-monomer complex, freezing it in place and creating a rigid, three-dimensional polymer network.

  • Template Removal: The template molecule is washed out of the polymer matrix using a solvent, leaving behind a cavity that is a perfect chemical and spatial match for the template.

When the MIP-modified electrode is exposed to a sample, only the original template molecule (4M2NP) can fit perfectly into these cavities and rebind, while other structurally different molecules (interferents) cannot. This selective rebinding event can be transduced into a measurable electrochemical signal. A non-imprinted polymer (NIP), made in the same way but without the template, is always used as a control to demonstrate the effectiveness of the imprinting process.[4]

Part 3: Experimental Protocols

Protocol: Fabrication of a Molecularly Imprinted Polymer (MIP) Modified Glassy Carbon Electrode (GCE) for this compound Detection

This protocol describes a common method for modifying a GCE with a MIP layer via electropolymerization.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound (template)

  • Pyrrole or o-phenylenediamine (functional monomer)

  • Supporting electrolyte (e.g., 0.1 M PBS, pH 7.0)

  • Washing solution (e.g., methanol/acetic acid mixture)

  • Alumina polishing powder (0.3 and 0.05 µm)

  • Potentiostat/Galvanostat system

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode sequentially in deionized water, ethanol, and then deionized water for 2 minutes each to remove any residual alumina.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization (Imprinting Step):

    • Prepare the polymerization solution: Add the template (e.g., 1 mM 4M2NP) and the functional monomer (e.g., 10 mM pyrrole) to the supporting electrolyte (0.1 M PBS, pH 7.0).

    • Immerse the cleaned GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the solution.

    • Perform electropolymerization by cycling the potential (e.g., from -0.2 V to +1.0 V for 15 cycles at 50 mV/s) or by holding it at a constant potential (potentiostatic deposition). A thin polymer film will form on the GCE surface, entrapping the 4M2NP template molecules.

  • Template Removal:

    • After polymerization, rinse the MIP-modified GCE with deionized water.

    • Immerse the electrode in the washing solution (e.g., methanol:acetic acid, 9:1 v/v) and cycle the potential or let it soak for 10-15 minutes to extract the 4M2NP template from the polymer matrix.

    • Rinse thoroughly with deionized water to remove the washing solution. The sensor is now ready for use.

  • Control Electrode (NIP) Preparation:

    • Repeat steps 2 and 3 exactly, but without adding the 4M2NP template to the polymerization solution. This Non-Imprinted Polymer (NIP) electrode is essential for verifying that the selectivity of the MIP electrode is due to the imprinted cavities.

  • Electrochemical Measurement:

    • Immerse the MIP-GCE and NIP-GCE in the sample solution (containing 4M2NP and potential interferents in supporting electrolyte).

    • Record the electrochemical response using a suitable technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). A significantly higher response from the MIP-GCE compared to the NIP-GCE in the presence of 4M2NP indicates successful imprinting and selective detection.

References

  • Modified electrodes for sensing | Electrochemistry: Volume 15 | Books Gateway. (n.d.).
  • (PDF) Surface Modification Approaches for Electrochemical Biosensors - ResearchGate. (n.d.).
  • Surface modification methods for electrochemical biosensors | Request PDF. (n.d.).
  • Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring - NIH. (2022).
  • Review on Surface-Modified Electrodes for the Enhanced Electrochemical Detection of Selective Serotonin Reuptake Inhibitors (SSRIs) - MDPI. (n.d.).
  • Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring - MDPI. (n.d.).
  • Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite | ACS Omega - ACS Publications. (n.d.).
  • Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites - MDPI. (n.d.).
  • Sensitive and Selective Electrochemical Sensor for Detecting 4-Nitrophenole using Novel Gold Nanoparticles/Reduced Graphene Oxide/Activated Carbon Nanocomposite | Request PDF - ResearchGate. (2025).
  • How to Improve the Performance of Electrochemical Sensors via Minimization of Electrode Passivation - ResearchGate. (2025).
  • (PDF) Advanced Electrochemical Molecularly Imprinted Polymer as Sensor Interfaces. (2019).
  • Carbon Electrode Modified with Molecularly Imprinted Polymers for the Development of Electrochemical Sensor: Application to Pharmacy, Food Safety, Environmental Monitoring, and Biomedical Analysis - MDPI. (n.d.).
  • Advanced Electrochemical Molecularly Imprinted Polymer as Sensor Interfaces - MDPI. (2019).
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC. (n.d.).
  • Synergism between Graphene and Molecularly Imprinted Polymers in Developing Electrochemical Sensors for Agri-Food and Environmental Analyses - MDPI. (n.d.).
  • A novel composite of reduced graphene oxide and molecularly imprinted polymer for electrochemical sensing 4-nitrophenol - ResearchGate. (2025).
  • Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes - SciSpace. (2021).
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. (2024).

Sources

Technical Support Center: Optimization of Extraction Methods for 4-Methyl-2-nitrophenol from Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of 4-methyl-2-nitrophenol from aqueous matrices. This resource is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working with this specific analyte. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your extraction methodologies. The guidance provided is based on established scientific principles and practical field experience to ensure the integrity and success of your experimental outcomes.

Introduction: The Challenge of Extracting this compound

This compound is a compound of interest in various industrial processes and is considered an environmental pollutant.[1] Its accurate quantification in water samples is crucial for monitoring and safety assessment. However, its polar nature and potential for interactions within complex matrices can present significant challenges for extraction. Achieving high recovery and reproducible results requires a careful selection and optimization of the extraction technique. The most common methods employed for this purpose are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME).[1] This guide will delve into the nuances of each technique, providing you with the expertise to overcome common hurdles.

I. Troubleshooting Guide: Navigating Common Extraction Issues

This section is structured to provide direct, actionable solutions to problems you may encounter during the extraction of this compound. Each subsection focuses on a specific extraction technique.

A. Solid-Phase Extraction (SPE) Troubleshooting

SPE is a popular choice for its efficiency and potential for automation.[2] However, issues like low recovery and poor reproducibility can arise.

Q1: I'm experiencing low recovery of this compound with my C18 SPE cartridge. What could be the cause and how do I fix it?

A1: Low recovery in reversed-phase SPE is a frequent issue and can stem from several factors related to the physicochemical properties of this compound and the SPE protocol itself.

  • Probable Cause 1: Improper pH of the Sample. The retention of ionizable compounds like this compound on a non-polar sorbent like C18 is highly dependent on the pH of the sample. For optimal retention on a reversed-phase sorbent, the analyte should be in its neutral, less polar form.

    • Solution: Adjust the pH of your water sample to be at least two pH units below the pKa of this compound. This ensures the phenolic hydroxyl group is protonated, increasing its hydrophobicity and affinity for the C18 stationary phase.[3]

  • Probable Cause 2: Inadequate Sorbent Conditioning or Equilibration. Failure to properly prepare the SPE cartridge can lead to inconsistent and poor interaction between the analyte and the sorbent.[4]

    • Solution: Ensure a thorough conditioning step, typically with methanol or acetonitrile, to activate the C18 chains.[4] Follow this with an equilibration step using reagent water or a buffer at the same pH as your sample. This ensures the sorbent is in a receptive state for your analyte. Do not let the sorbent bed dry out between these steps or before sample loading.[2]

  • Probable Cause 3: Sample Loading Flow Rate is Too High. A high flow rate during sample loading can prevent sufficient interaction time between the this compound molecules and the C18 sorbent, leading to breakthrough.[4]

    • Solution: Reduce the sample loading flow rate. A typical flow rate is around 1 mL/min.[5] This allows for proper partitioning of the analyte onto the stationary phase.

  • Probable Cause 4: Elution Solvent is Too Weak. The solvent used to elute the retained this compound may not be strong enough to overcome the hydrophobic interactions with the C18 sorbent.

    • Solution: Increase the strength of your elution solvent. This can be achieved by increasing the percentage of the organic modifier (e.g., methanol or acetonitrile) in your elution solvent.[2] You might also consider a small addition of a pH modifier to the elution solvent to ensure the analyte is in a form that is readily soluble in the solvent.

Experimental Workflow for SPE

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., pH-adjusted water) Condition->Equilibrate Do not allow to dry Load_Sample 3. Load Sample (Controlled flow rate) Equilibrate->Load_Sample Wash 4. Wash Sorbent (Remove interferences) Load_Sample->Wash Dry 5. Dry Sorbent Wash->Dry Elute 6. Elute Analyte (Strong solvent) Dry->Elute Analyze 7. Analyze Eluate (HPLC or GC) Elute->Analyze

Caption: A typical workflow for Solid-Phase Extraction (SPE).

B. Liquid-Liquid Extraction (LLE) Troubleshooting

LLE is a classic and effective technique, but it can be prone to issues like emulsion formation and incomplete extraction.[3][6]

Q2: I'm having trouble with emulsion formation during the LLE of this compound. How can I break the emulsion and prevent it from forming?

A2: Emulsion formation is a common problem in LLE, especially with complex water matrices that may contain surfactants. [3][6]

  • Probable Cause: Vigorous Shaking. Overly aggressive shaking of the separatory funnel can lead to the formation of a stable emulsion.[6]

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area of contact between the two phases, allowing for extraction to occur with minimal agitation.[6]

  • Probable Cause: Presence of Surfactant-like Molecules. Natural organic matter or other components in the water sample can act as emulsifying agents.[6]

    • Solution 1: "Salting Out". Add a saturated sodium chloride solution (brine) to the separatory funnel.[6] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of the organic solvent in the aqueous phase and forcing the separation of the layers.[6]

    • Solution 2: Centrifugation. If the emulsion is persistent, transferring the mixture to a centrifuge tube and spinning it can provide the necessary force to break the emulsion.

    • Solution 3: Filtration. Passing the emulsified layer through a bed of glass wool or a filter aid can sometimes help to coalesce the dispersed droplets.

Q3: My recovery of this compound is inconsistent with LLE. How can I improve it?

A3: Inconsistent recovery in LLE often points to issues with phase partitioning and experimental technique.

  • Probable Cause 1: Incorrect pH of the Aqueous Phase. Similar to SPE, the pH of the aqueous sample is critical for efficient partitioning of this compound into the organic solvent.

    • Solution: Adjust the pH of the aqueous sample to be acidic (at least two pH units below the pKa of the analyte) to ensure it is in its neutral form, which is more soluble in the organic phase.[3]

  • Probable Cause 2: Insufficient Extraction Repetitions. A single extraction is often not enough to quantitatively transfer the analyte from the aqueous to the organic phase.

    • Solution: Perform multiple extractions (typically three) with smaller volumes of the organic solvent.[7] Combining the organic extracts will result in a higher overall recovery than a single extraction with a large volume of solvent.

  • Probable Cause 3: Improper Solvent Choice. The choice of extraction solvent is crucial for good recovery. The solvent should have a high affinity for this compound and be immiscible with water.

    • Solution: Consider the polarity of this compound and choose a solvent with a similar polarity.[8] Solvents like ethyl acetate or dichloromethane are often good choices. The LogP value of the analyte can be a good indicator for selecting an appropriate solvent.[3]

Logical Flow for LLE Optimization

LLE_Optimization Start Start LLE Adjust_pH Adjust Sample pH (Acidic) Start->Adjust_pH Choose_Solvent Select Appropriate Organic Solvent Adjust_pH->Choose_Solvent Extract Perform Extraction (Gentle Inversions) Choose_Solvent->Extract Check_Emulsion Emulsion Formed? Extract->Check_Emulsion Break_Emulsion Break Emulsion (e.g., Salting Out) Check_Emulsion->Break_Emulsion Yes Separate_Phases Separate Phases Check_Emulsion->Separate_Phases No Break_Emulsion->Separate_Phases Repeat_Extraction Repeat Extraction? (2-3 times) Separate_Phases->Repeat_Extraction Repeat_Extraction->Extract Yes Combine_Extracts Combine Organic Extracts Repeat_Extraction->Combine_Extracts No Dry_Extract Dry Organic Extract (e.g., Na2SO4) Combine_Extracts->Dry_Extract Analyze Analyze Extract Dry_Extract->Analyze

Caption: Decision-making process for optimizing LLE.

C. Solid-Phase Microextraction (SPME) Troubleshooting

SPME is a solvent-free technique that is excellent for trace analysis, but it is sensitive to a number of experimental parameters.[9]

Q4: I'm getting poor sensitivity and low peak areas when analyzing this compound using headspace SPME. What can I do to improve this?

A4: Low sensitivity in headspace SPME can be due to inefficient partitioning of the analyte from the sample matrix into the headspace and subsequently onto the SPME fiber.

  • Probable Cause 1: Suboptimal Extraction Temperature. The temperature of the sample during extraction significantly affects the vapor pressure of the analyte.

    • Solution: Increase the extraction temperature. This will increase the volatility of this compound, driving more of it into the headspace for adsorption by the fiber.[10] However, be mindful that excessively high temperatures can affect the stability of the analyte or the fiber coating. An optimization study is recommended.

  • Probable Cause 2: Inefficient "Salting Out" Effect. The addition of salt to the sample can enhance the partitioning of volatile and semi-volatile compounds into the headspace.

    • Solution: Add salt (e.g., sodium chloride) to your water sample to increase the ionic strength. This reduces the solubility of this compound in the aqueous phase and promotes its transfer to the headspace.

  • Probable Cause 3: Incorrect Fiber Coating. The choice of SPME fiber is critical for selective and efficient extraction.

    • Solution: For a semi-volatile compound like this compound, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a good choice as it can adsorb a wide range of analytes.[9]

Q5: My SPME results for this compound are not reproducible. What are the likely sources of this variability?

A5: Reproducibility issues in SPME are often related to inconsistencies in the extraction and desorption conditions.

  • Probable Cause 1: Inconsistent Extraction Time and Temperature. The amount of analyte adsorbed by the fiber is dependent on achieving equilibrium or, more commonly in practice, a consistent pre-equilibrium state.

    • Solution: Precisely control the extraction time and temperature for all samples and standards using an automated system if possible. Ensure the sample is adequately agitated during extraction to facilitate mass transfer.

  • Probable Cause 2: Fiber Carryover. Incomplete desorption of the analyte from the fiber in the GC inlet can lead to carryover to the next analysis, causing erroneously high results.

    • Solution: Ensure the desorption temperature and time in the GC inlet are sufficient to completely desorb the this compound from the fiber. It is also good practice to "bake out" or condition the fiber between injections to remove any residual compounds.

  • Probable Cause 3: Matrix Effects. The composition of the water sample can influence the extraction efficiency.

    • Solution: Employ matrix-matched calibration standards or the standard addition method to compensate for matrix effects. This involves preparing your calibration standards in a blank water sample that is as similar as possible to your actual samples.

II. Frequently Asked Questions (FAQs)

Q: Which analytical technique is best for the final determination of this compound after extraction?

A: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of this compound.[1][11]

  • HPLC with UV detection is often preferred because it can analyze the compound directly without the need for derivatization.[12][13] A reverse-phase C18 column is commonly used.[13][14]

  • GC is also a powerful technique, but it may require derivatization of the phenolic group to improve volatility and peak shape.[15][16] A mass spectrometry (MS) detector is highly recommended for its selectivity and sensitivity.[11]

Q: What are the typical recovery rates I should expect for the extraction of this compound?

A: With an optimized method, you can expect to achieve good recovery rates. For SPE, recoveries in the range of 71.1% to 95.9% have been reported for nitrophenols.[17] For LLE, with proper pH adjustment and multiple extractions, recoveries can also be high. For SPME, recovery rates for volatile organic compounds can range from 81% to 118% depending on the matrix.[9][18]

Q: How important is the pH of the water sample for the extraction of this compound?

A: The pH is critically important. As this compound is an acidic compound, its state of ionization is dictated by the pH of the solution. For reversed-phase SPE and LLE, keeping the pH acidic ensures the analyte is in its neutral, more hydrophobic form, which is necessary for efficient extraction.[3]

Q: Can I use the same extraction method for different types of water samples (e.g., drinking water, wastewater)?

A: While the fundamental principles of the extraction method will remain the same, you will likely need to adapt and re-optimize the method for different water matrices. Wastewater, for example, is much more complex than drinking water and may contain higher levels of interfering compounds. This may necessitate a more rigorous cleanup step in your SPE protocol or could lead to more significant emulsion problems in LLE.

III. Experimental Protocols

A. Protocol for Solid-Phase Extraction (SPE)
  • Sorbent: C18 SPE cartridge (e.g., 500 mg, 6 mL).

  • Sample Pre-treatment: Adjust the pH of the water sample to approximately 2-3 with a suitable acid (e.g., HCl).

  • Cartridge Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water (pH adjusted to 2-3). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the pre-treated water sample through the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water (pH adjusted to 2-3) to remove any polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the this compound with 5-10 mL of a suitable organic solvent, such as acetonitrile or methanol.

  • Post-Elution: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in the mobile phase for HPLC analysis or the appropriate solvent for GC analysis.

B. Protocol for Liquid-Liquid Extraction (LLE)
  • Sample Preparation: In a separatory funnel, add a known volume of the water sample. Adjust the pH to approximately 2-3 with a suitable acid.

  • Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The volume will depend on the desired preconcentration factor.

  • Extraction: Gently invert the separatory funnel 20-30 times, releasing the pressure periodically. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) into a collection flask.

  • Repeat: Repeat the extraction two more times with fresh portions of the organic solvent.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration: The dried extract can be concentrated using a rotary evaporator or a gentle stream of nitrogen. The residue is then dissolved in a suitable solvent for analysis.

IV. Quantitative Data Summary

Extraction MethodTypical Sorbent/SolventExpected Recovery (%)Key Optimization Parameters
Solid-Phase Extraction (SPE) C18, Polymeric70 - 96[17]Sample pH, Elution Solvent Strength, Flow Rate
Liquid-Liquid Extraction (LLE) Dichloromethane, Ethyl Acetate> 80Sample pH, Number of Extractions, Solvent Choice
Solid-Phase Microextraction (SPME) DVB/CAR/PDMS80 - 118[9][18]Extraction Temperature, Salting Out, Fiber Type

V. References

  • This compound - SIELC Technologies. (2018, February 16). Retrieved from

  • Determination of Nitrophenols in Water by Solid Phase Extraction and Liquid Chromatography Mass Spectrometry. Retrieved from

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. Retrieved from

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Retrieved from

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Retrieved from

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization - ResearchGate. Retrieved from

  • Analysis of Organic Pollutants by Micro Scale Liquid-Liquid Extraction - VTechWorks. Retrieved from

    • analytical methods. Retrieved from

  • How to Solve Common Challenges in Solid-Phase Extraction - SiliCycle. (2021, October 18). Retrieved from

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from

  • A critical review of solid phase microextraction for analysis of water samples Abstract - University of Waterloo. Retrieved from

  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - MDPI. Retrieved from

  • Three Common SPE Problems | LCGC International. (2017, January 1). Retrieved from

  • Sample Prep Tech Tip: Troubleshooting SPE - Phenomenex. Retrieved from

  • Improved Determination of Volatile Organic Compounds in Water by SPME and GC/MS: ISO Standard 17943 - Sigma-Aldrich. Retrieved from

  • Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion - American Chemical Society. Retrieved from

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Retrieved from

  • EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from

  • Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane - Benchchem. Retrieved from

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for the Analysis of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. 4-Methyl-2-nitrophenol (C₇H₇NO₃), a nitrophenolic compound used as an intermediate in the synthesis of pharmaceuticals and dyes, requires robust analytical methods to ensure product quality, monitor environmental samples, and conduct toxicological studies.[1][2] The choice of analytical technique is a critical decision that impacts accuracy, throughput, and cost. This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound, grounded in experimental data and established protocols.

Understanding the Analyte: Key Properties of this compound

The selection of an appropriate analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a yellow, crystalline solid with a distinct phenolic odor.[3] Its structure, featuring a polar hydroxyl (-OH) group and a nitro (-NO₂) group on an aromatic ring, dictates its behavior in chromatographic systems.[4]

Key properties influencing the analytical strategy include:

  • Polarity: The presence of the hydroxyl and nitro groups makes the molecule polar.[4] This property is central to its separation in liquid chromatography.

  • Volatility: It has a relatively low vapor pressure and a high boiling point (125 °C at 22 mmHg), classifying it as a semi-volatile compound.[3] Direct analysis by gas chromatography can be challenging without derivatization.

  • Solubility: It is slightly soluble in water but shows good solubility in polar organic solvents like methanol and ethanol.[1][4] This is a crucial consideration for sample and standard preparation.

  • Thermal Stability: While stable at room temperature, the high temperatures required for GC volatilization can potentially lead to degradation for some sensitive phenolic compounds.[5]

These properties suggest that while HPLC is a straightforward approach for this polar, semi-volatile compound, GC analysis requires a chemical modification step to enhance volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is exceptionally well-suited for analyzing polar, non-volatile, and thermally sensitive compounds.[6][7] Given the properties of this compound, HPLC, particularly in a reverse-phase mode, offers a direct and robust method of analysis without the need for chemical derivatization.

Principle of Separation

In reverse-phase HPLC (RP-HPLC), the stationary phase (typically a C18-bonded silica column) is non-polar, while the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water.[8] this compound, being a moderately polar compound, will partition between the polar mobile phase and the non-polar stationary phase. By carefully controlling the composition of the mobile phase, its separation from other components in a mixture can be achieved with high resolution. Detection is commonly performed using a UV-Vis or Photodiode Array (PDA) detector, leveraging the chromophoric nature of the nitro-aromatic structure.

Experimental Protocol: HPLC-UV Method

This protocol outlines a typical isocratic RP-HPLC method for the quantification of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis or PDA detector.

  • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (99% purity).

  • HPLC-grade methanol and/or acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid or formic acid for mobile phase pH adjustment.[8]

2. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.[9]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 30 °C.[9]

  • Injection Volume: 10 µL.

  • Detection Wavelength: Set based on the UV absorbance maximum of this compound (typically in the 300-400 nm range).[9]

4. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Standard / Sample P2 Dissolve in Solvent (e.g., Methanol) P1->P2 P3 Prepare Serial Dilutions (for Standards) P2->P3 P4 Filter through 0.45 µm Syringe Filter P2->P4 P3->P4 A1 Inject Sample into HPLC System P4->A1 Ready for Injection A2 Separation on C18 Column A1->A2 A3 Detection by UV-Vis Detector A2->A3 D1 Integrate Peak Area A3->D1 Chromatogram D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC): The Volatility-Enhanced Approach

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[5][11] Due to the polar hydroxyl group and semi-volatile nature of this compound, direct GC analysis often results in poor peak shape (tailing) and low sensitivity.[12] To overcome these limitations, a derivatization step is essential to convert the polar analyte into a more volatile and thermally stable derivative.[13][14]

Principle of Separation and Derivatization

Derivatization involves a chemical reaction that replaces the active hydrogen on the phenolic hydroxyl group with a non-polar functional group.[13] This transformation increases the compound's volatility and reduces its interaction with active sites in the GC column, leading to sharper, more symmetrical peaks.[13] Common derivatization techniques for phenols include silylation (e.g., using BSTFA) or acetylation (using acetic anhydride).[12][14]

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. Separation occurs based on the different boiling points of the components and their interactions with the column's stationary phase. Detection is typically achieved with a Flame Ionization Detector (FID) or, for higher sensitivity and selectivity, a Mass Spectrometer (MS).[11]

Experimental Protocol: GC-FID Method with Derivatization

This protocol is based on principles outlined in established methods like EPA 8041A for phenolic compounds.[15][16]

1. Instrumentation and Reagents:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column suitable for phenol analysis (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • This compound reference standard.

  • High-purity solvents (e.g., methylene chloride, acetonitrile).

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • High-purity carrier gas (Helium or Nitrogen).

2. Derivatization and Sample Preparation:

  • Sample Extraction: Extract the analyte from the sample matrix using an appropriate technique, such as liquid-liquid extraction with methylene chloride. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Create calibration standards and evaporate the solvent to dryness.

  • Derivatization Reaction: To the dried residue of the sample or standard, add 100 µL of BSTFA (+1% TMCS). Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete reaction.[17]

  • Cool the vial to room temperature before injection.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.[9]

  • Carrier Gas Flow: Helium at 1.2 mL/min (constant flow).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless (1 µL injection).

4. Analysis and Quantification:

  • Analyze the derivatized standards to generate a calibration curve.

  • Analyze the derivatized sample.

  • Quantify the amount of this compound derivative, and by extension the original analyte, using the calibration curve.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing P1 Extract Analyte (if necessary) P2 Evaporate Solvent to Dryness P1->P2 P3 Add Derivatizing Agent (e.g., BSTFA) P2->P3 P4 Heat to Complete Reaction (e.g., 70°C) P3->P4 A1 Inject Derivatized Sample into GC P4->A1 Ready for Injection A2 Separation on Capillary Column A1->A2 A3 Detection by FID or MS A2->A3 D1 Integrate Peak Area A3->D1 Chromatogram D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: GC analysis workflow including the essential derivatization step.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC is not about which method is universally superior, but which is best suited for the specific analytical challenge. The following table summarizes the key performance characteristics for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[6]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[5]
Sample Derivatization Not required. Analysis is direct.Mandatory. Required to increase volatility and thermal stability.[12][14]
Speed Moderate. Run times are typically 10-20 minutes.[5][18]Potentially faster chromatographic run times (<15 min), but overall analysis time is longer due to the required derivatization step.[5]
Sensitivity Good. Depends on the detector (UV/PDA is common). LODs in the low ng/mL range are achievable.[6][9]Potentially higher sensitivity, especially with selective detectors like an Electron Capture Detector (ECD) or Mass Spectrometer (MS).[6][11]
Instrumentation Cost Generally higher due to the need for high-pressure pumps and the cost of solvents.[5][18]Lower initial instrument cost, and carrier gases are more affordable than HPLC solvents.[18]
Operational Complexity More straightforward for this analyte due to the lack of derivatization. Method development focuses on mobile phase and column selection.[11]More complex due to the multi-step derivatization process, which can introduce variability and requires careful optimization.[11]
Robustness High. Direct injection minimizes sample preparation errors.The derivatization step can be a source of error if not performed consistently.
Best Suited For Routine quality control, purity analysis of drug substances, and analysis of aqueous samples where simplicity and directness are valued.[7]Trace analysis in complex matrices, confirmation of identity (with MS), and analysis of volatile impurities alongside the main analyte.[7]

Conclusion and Recommendations

Both HPLC and GC are powerful and viable techniques for the quantification of this compound, but they serve different analytical needs.

Choose HPLC when:

  • Simplicity and high throughput are required. The direct injection method without derivatization makes it ideal for routine quality control environments.

  • The analyte is in a relatively clean matrix or at concentrations well above the detection limit.

  • The analysis of thermally unstable or high molecular weight impurities in the same run is necessary.

Choose GC when:

  • High sensitivity is paramount. For trace-level detection in complex environmental or biological samples, the sensitivity of GC coupled with detectors like MS or ECD is a significant advantage.

  • Definitive identification is needed. GC-MS provides mass spectral data that can unambiguously confirm the identity of the analyte.

  • The laboratory is already heavily invested in GC infrastructure and expertise for analyzing other volatile or semi-volatile compounds.

Ultimately, the decision rests on a careful evaluation of the analytical objective, available resources, and the required level of sensitivity and specificity. For most applications in pharmaceutical development and quality control, the direct, robust, and straightforward nature of Reverse-Phase HPLC makes it the more efficient and practical choice for the analysis of this compound.

References

  • Derivatization for Gas Chromatography. Phenomenex. URL: https://www.phenomenex.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. URL: https://www.mdpi.com/1420-3049/19/6/7309
  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. URL: https://journal.gnest.org/sites/default/files/Submissions/gnest_02196/gnest_02196_proof.pdf
  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA. URL: https://www.epa.
  • EPA-RCA: 8041A: Phenols by Gas Chromatography. EPA. URL: https://www.nemi.gov/methods/method_summary/5837/
  • This compound - Solubility of Things. Solubility of Things. URL: https://www.solubilityofthings.
  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. URL: https://sielc.com/separation-of-4-methyl-2-nitrophenol-on-newcrom-r1-hplc-column.html
  • 4-methyl-2-nitro-phenol | 12167-20-3. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6875958.htm
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. URL: https://www.phenomenex.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3232439/
  • This compound | C7H7NO3 | CID 8391. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/8391
  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. URL: https://www.labmanager.
  • HPLC vs GC - A Beginner's Guide. Chromatography Today. URL: https://www.chromatographytoday.com/news/hplc-uhplc/55/breaking-news/hplc-vs-gc-a-beginners-guide/56543
  • This compound 99 119-33-5. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m61204
  • Method 8041A. EPA. URL: https://www.epa.gov/sites/default/files/2015-12/documents/8041a.pdf
  • Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. American Chemical Society. URL: https://pubs.acs.org/doi/abs/10.1021/jf970729g
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News - Blog. URL: https://www.i-newswire.com/gc-vs-hplc-a-comprehensive/308112
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. URL: https://www.chromatographyonline.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. URL: https://www.drawell.com/comparison-between-gc-and-hplc-for-pharmaceutical-analysis/
  • Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification. Benchchem. URL: https://www.benchchem.com/product/b1156/technical-documents
  • Phenol, 4-methyl-2-nitro-. NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C119335&Type=IR-SPEC&Index=1
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. URL: https://www.researchgate.
  • Fig. 3. Example of GC-MS calibration for 2-methy-4-nitrophenol. ResearchGate. URL: https://www.researchgate.net/figure/Example-of-GC-MS-calibration-for-2-methy-4-nitrophenol_fig2_221920835

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is not merely a matter of procedural diligence; it is the bedrock upon which the integrity of subsequent research and development rests. 4-Methyl-2-nitrophenol, a key intermediate in various synthetic pathways, is no exception. The choice of an analytical method for its quantification can have profound implications for process optimization, impurity profiling, and ultimately, the quality of the final product. This guide provides an in-depth comparison of common analytical techniques for the determination of this compound, grounded in the principles of robust method validation.

The narrative that follows is not a rigid recitation of steps but rather a logical progression of scientific reasoning, informed by years of experience in analytical development. We will explore the "why" behind the "how," ensuring that each protocol is a self-validating system. Our discussion is anchored in the authoritative guidelines of the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA), which provide a framework for ensuring the reliability and accuracy of analytical data.[1][2][3][4][5][6][7]

A Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision, balancing the need for sensitivity, selectivity, speed, and cost. For this compound, several techniques are viable, each with its own set of strengths and weaknesses. While comprehensive, directly comparative validation data for this compound is not extensively published, we can draw reliable inferences from validated methods for structurally similar nitrophenols. The following tables summarize the expected performance of the most common techniques.

Table 1: Comparison of Validation Parameters for HPLC Methods for Nitrophenol Analysis

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol5 - 200 ng/mL0.02 - 0.15 ng/mL0.07 - 0.51 ng/mL< 15% (Intra- & Inter-day)90 - 112%[4][7]
4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), 4-Nitrophenyl sulfate (PNP-S)2.5 - 100 µMNot Reported2.5 µM< 5.5%Not Reported[1][4][8]

Table 2: Comparison of Validation Parameters for GC-MS Methods for Nitrophenol Analysis

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
2,4-Dinitrophenol (as a representative nitrophenol)Not specified, but R² > 0.998Not specifiedNot specified< 10.7% (Intra- & Inter-assay)92.1%[9]

Table 3: Comparison of Validation Parameters for UV-Vis Spectrophotometry for Nitrophenol Analysis

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
p-Nitrophenol4.00 - 20.0 mg/LNot specifiedNot specifiedNot specifiedNot specifiedThis is a general method; specific validation data is limited in the provided search results.

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound. The protocols are designed to be self-validating, with each step contributing to the overall trustworthiness of the results.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is often the workhorse of a pharmaceutical analysis laboratory due to its versatility, robustness, and high resolving power. For a UV-active compound like this compound, HPLC with UV detection is a logical first choice.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation s0 Accurately weigh this compound reference standard s1 Prepare stock solution in diluent (e.g., Methanol/Water) s0->s1 s2 Create serial dilutions for calibration curve s1->s2 s3 Prepare unknown sample solution in the same diluent s4 Filter all solutions through a 0.45 µm syringe filter s3->s4 h1 Inject standards and sample solutions s4->h1 h0 Equilibrate HPLC system with mobile phase h0->h1 h2 Separate on a C18 column h1->h2 h3 Detect at λmax (e.g., ~350 nm) h2->h3 d0 Integrate peak areas h3->d0 d1 Construct calibration curve (Area vs. Concentration) d0->d1 d2 Determine concentration of unknown sample d1->d2 d3 Perform validation calculations (Linearity, Accuracy, Precision, etc.) d2->d3 GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Validation s0 Prepare stock solution of this compound s1 Create calibration standards s0->s1 s3 Derivatization (e.g., silylation) of standards and samples s1->s3 s2 Extract analyte from sample matrix if necessary s2->s3 g0 Inject derivatized solutions s3->g0 g1 Separate on a non-polar capillary column (e.g., DB-5) g0->g1 g2 Ionize molecules (EI) g1->g2 g3 Detect characteristic ions (Scan or SIM mode) g2->g3 d0 Integrate peak areas of selected ions g3->d0 d1 Construct calibration curve d0->d1 d2 Quantify unknown sample d1->d2 d3 Perform validation calculations d2->d3

Sources

A Senior Scientist's Guide to Inter-Laboratory Quantification of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the precise and accurate quantification of 4-Methyl-2-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of protocols. Instead, it delves into the causality behind experimental choices, ensuring that the described methods are not only technically sound but also self-validating. Our objective is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific research needs, fostering reproducibility and confidence in your results across different laboratories.

Introduction: The Importance of Accurate this compound Quantification

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for this compound quantification is a critical decision that depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the desired throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are the most prevalent techniques employed for this purpose.

Table 1: Comparative Performance of Analytical Techniques for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Measurement of light absorbance by the analyte at a specific wavelength.
Typical Detector Diode Array Detector (DAD) or UV-Vis DetectorMass Spectrometer (MS)Photomultiplier Tube
Limit of Detection (LOD) 0.02 - 0.15 ng/mL[5]~0.3 µg/L[3]~0.1 - 1 mg/L
Limit of Quantification (LOQ) 0.07 - 0.51 ng/mL[5]Not explicitly stated for 4-M-2-NP, but generally in the low µg/L range.~0.3 - 3 mg/L
Linearity (r²) > 0.999[6]> 0.99[3]> 0.999[7]
Precision (%RSD) < 5.5%[5]< 15%[3]< 5%
Accuracy (% Recovery) 90 - 112%[6]96 - 112%[3]95 - 105%
Sample Derivatization Not typically required.May be required to improve volatility and peak shape.[8]Not required.
Throughput HighModerate to HighHigh
Instrumentation Cost ModerateHighLow

Expert Insights:

  • HPLC-UV stands out as a robust and widely accessible technique for routine analysis. Its high precision and accuracy, coupled with the fact that derivatization is often unnecessary, make it a workhorse in many analytical laboratories. The primary consideration is ensuring adequate chromatographic separation from matrix components that may absorb at the same wavelength as this compound.

  • GC-MS offers unparalleled selectivity and sensitivity, making it the method of choice for complex matrices or when trace-level quantification is required. The mass spectrometer provides structural information, which is invaluable for unambiguous peak identification. However, the potential need for derivatization to improve the volatility of the phenolic group can add a step to the sample preparation workflow.[8]

  • UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method. It is particularly useful for the analysis of relatively pure samples or for high-throughput screening. Its major limitation is the lack of selectivity; any compound in the sample that absorbs light at the analytical wavelength will interfere with the measurement.[9] Therefore, this method is best suited for well-characterized sample matrices where interfering substances are known to be absent.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on established methods for the analysis of nitrophenols and provides a solid foundation for method development and validation.[6]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound certified reference standard.[10][11]

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (acidified with 0.1% formic or phosphoric acid). A typical starting point is 50:50 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard. The maximum absorbance is typically in the range of 270-350 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: The sample preparation will be matrix-dependent. For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient. For solid samples, an extraction step (e.g., sonication in a suitable solvent) followed by filtration will be necessary.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_sample Sample Preparation (Extraction/Filtration) hplc HPLC System (Pump, Autosampler, Column) prep_sample->hplc prep_standard Standard Preparation (Stock & Dilutions) prep_standard->hplc detector UV-Vis/DAD Detector hplc->detector chromatogram Obtain Chromatograms detector->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for this compound analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from EPA Method 8041A and general practices for the analysis of phenolic compounds.[12]

Instrumentation:

  • Gas chromatograph with a capillary column injection system.

  • Mass spectrometer detector.

  • A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase such as 5% phenyl-methylpolysiloxane.

Reagents:

  • Methylene chloride or other suitable solvent (GC grade)

  • Derivatizing agent (optional), such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane.

  • This compound certified reference standard.[13][14]

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (or its derivative). The molecular ion (m/z 153) and key fragment ions should be selected.[15]

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in methylene chloride. Create a series of calibration standards by serial dilution. If derivatization is performed, the standards must also be derivatized.

  • Sample Preparation: Use a suitable extraction technique (e.g., liquid-liquid extraction with methylene chloride) to isolate the analyte from the sample matrix. Concentrate the extract to a small volume.

  • Derivatization (if necessary): Follow a validated procedure for the derivatization of the sample extract and standards to improve the chromatographic properties of this compound.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Sample Preparation (Extraction) derivatization Derivatization (Optional) prep_sample->derivatization gc Gas Chromatograph derivatization->gc prep_standard Standard Preparation (Stock & Dilutions) prep_standard->gc ms Mass Spectrometer gc->ms tic_sim Obtain TIC/SIM Data ms->tic_sim calibration Generate Calibration Curve tic_sim->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for this compound analysis by GC-MS.

UV-Vis Spectrophotometry

This protocol is based on the fundamental principles of spectrophotometry for the quantification of nitrophenols.[16][17]

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended for stability).

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • Suitable solvent (e.g., ethanol, methanol, or an appropriate buffer solution).

  • This compound certified reference standard.

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Prepare a stock solution of the reference standard and serially dilute it to create a series of calibration standards of known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each calibration standard at the predetermined λmax. Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Measure Sample Absorbance: Prepare the sample in the same solvent as the standards and measure its absorbance at λmax.

  • Quantify Analyte: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis:

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_quantification Quantification determine_lambda Determine λmax measure_standards Measure Absorbance of Standards determine_lambda->measure_standards prep_standards Prepare Calibration Standards prep_standards->measure_standards prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample->measure_sample calibration_curve Generate Calibration Curve measure_standards->calibration_curve determine_conc Determine Sample Concentration measure_sample->determine_conc calibration_curve->determine_conc

Caption: Workflow for this compound analysis by UV-Vis.

Trustworthiness: Building Self-Validating Systems

To ensure the trustworthiness of the analytical results, each protocol must be part of a self-validating system. This is achieved through a robust quality control framework.

  • System Suitability: Before any sample analysis, system suitability tests must be performed to ensure the analytical system is performing correctly. For chromatographic methods, this includes evaluating parameters such as peak resolution, tailing factor, and theoretical plates.

  • Calibration Verification: The calibration curve must be verified at the beginning and end of each analytical run, and periodically throughout, by analyzing a quality control standard.

  • Blanks: Method blanks should be analyzed to ensure that there is no contamination from the reagents or sample preparation process.

  • Spike Recovery: To assess the accuracy of the method in a specific sample matrix, a known amount of the analyte should be spiked into a sample and the percent recovery calculated.

  • Replicate Analysis: Analyzing samples in replicate provides an indication of the method's precision.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is a multifaceted decision. This guide has provided a comparative overview of the most common techniques, along with detailed experimental protocols and the principles of establishing a self-validating analytical system.

  • For routine, high-throughput analysis in well-defined matrices, HPLC-UV is often the most practical choice, offering a balance of performance, cost, and ease of use.

  • When high sensitivity and selectivity are paramount, particularly in complex sample matrices, GC-MS is the superior technique, providing the highest level of confidence in the results.

  • UV-Vis Spectrophotometry serves as a valuable tool for rapid screening and for the analysis of simple, well-characterized samples.

Ultimately, the most appropriate method will be the one that is validated for its intended purpose and provides data of the required quality to meet the objectives of the study. It is strongly recommended that any laboratory implementing these methods performs a thorough in-house validation to establish performance characteristics within their own experimental context.

References

  • Phenol, 4-methyl-2-nitro-. (n.d.). NIST WebBook. [Link]
  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). (n.d.). OIV. [Link]
  • Almási, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • González-Barreiro, C., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.).
  • Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. (n.d.). Shimadzu. [Link]
  • This compound. (n.d.). Wikipedia. [Link]
  • Substance: 2-Nitro-p-cresol / 2-nitro-p-cresol / this compound / 119-33-5 / National Institute of Health Sciences / Tokyo / Japan. (n.d.). J-CHECK. [Link]
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (n.d.).
  • Li, H., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry. [Link]
  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2020). ScienceOpen. [Link]
  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021).
  • Method 8041A: Phenols by Gas Chrom
  • SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. (n.d.). UMCS. [Link]

Sources

A Spectroscopic Compass: Navigating the Structural Nuances of 4-Methyl-2-nitrophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structural characteristics is paramount. Spectroscopic techniques serve as our primary tools for elucidating these features, providing a detailed fingerprint of a compound's chemical environment. This guide offers an in-depth spectroscopic comparison of 4-Methyl-2-nitrophenol, a key intermediate in various chemical syntheses, and its derivatives. By examining the subtle shifts and changes in their spectral data, we can gain valuable insights into structure-property relationships, crucial for method development, quality control, and the rational design of new chemical entities.

Introduction to this compound

This compound, also known as 2-nitro-p-cresol, is a yellow crystalline solid with the chemical formula C₇H₇NO₃.[1][2] Its structure consists of a phenol ring substituted with a methyl group at position 4 and a nitro group at position 2. This arrangement of functional groups imparts specific chemical and physical properties, making it a valuable precursor in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[3] The electronic interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro group creates a unique electronic environment that is highly sensitive to structural modifications, making it an excellent candidate for a comparative spectroscopic study.

This guide will explore the spectroscopic signatures of this compound and its derivatives through the lenses of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present and interpret experimental data, and provide detailed protocols for obtaining high-quality spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromes (electron-donating groups) and chromophores (electron-withdrawing groups).

Theoretical Insight: The electronic spectrum of nitrophenols is characterized by π → π* transitions within the benzene ring and n → π* transitions associated with the nitro and hydroxyl groups. The position and intensity of these absorption bands are highly sensitive to the substitution pattern on the aromatic ring and the pH of the solution.[4][5] For instance, deprotonation of the phenolic hydroxyl group to form a phenolate ion leads to a bathochromic (red) shift in the λmax due to increased electron delocalization.[4]

Comparative Analysis:

Compoundλmax (Acidic/Neutral)λmax (Basic)Observations
4-Nitrophenol~317 nm[6]~400 nm[6]Significant red shift upon deprotonation.
This compound ~351 nm[4]VariesThe presence of the methyl group, an electron-donating group, can cause a slight bathochromic shift compared to 2-nitrophenol.
2-Nitrophenol~351 nm[4]~415 nmSimilar to the 4-methyl derivative, shows a significant red shift in basic media.
2-Amino-4-nitrophenol224 nm, 262 nm, 308 nm[7]-The strongly electron-donating amino group leads to multiple absorption bands and a significant shift compared to the hydroxyl-substituted parent compound.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol outlines the steps for obtaining a UV-Vis spectrum of a phenolic compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample 1. Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) prep_dilute 2. Prepare Working Solutions (e.g., 10 µg/mL in appropriate solvent) prep_sample->prep_dilute acq_instrument 4. Instrument Setup (Calibrate with blank) prep_dilute->acq_instrument Transfer to cuvette prep_blank 3. Prepare Blank Solution (Solvent only) prep_blank->acq_instrument Use for blanking acq_scan 5. Scan Sample (Typically 200-800 nm) acq_instrument->acq_scan an_peak 6. Identify λmax acq_scan->an_peak an_abs 7. Record Absorbance an_peak->an_abs

Figure 1: Experimental workflow for UV-Vis spectroscopy of phenolic compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., ethanol, methanol, or water) in a volumetric flask to create a stock solution.[8]

    • From the stock solution, prepare a dilute working solution of a known concentration (e.g., 10 µg/mL).[8] The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

    • For pH-dependent studies, prepare separate working solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.[4]

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.

    • Select the desired wavelength range for scanning (e.g., 200-800 nm).[9]

    • Fill a cuvette with the blank solution (the solvent used to prepare the working solution) and place it in the spectrophotometer to perform a baseline correction.

  • Data Acquisition:

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and initiate the scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending. Each functional group has characteristic absorption frequencies.

Theoretical Insight: The IR spectrum of this compound will exhibit characteristic peaks for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), N-O (nitro group), and C-O bonds.[10][11] The position and shape of the O-H stretching band can provide information about hydrogen bonding. In 2-nitrophenol derivatives, intramolecular hydrogen bonding between the hydroxyl and nitro groups is possible, which can affect the O-H stretching frequency.[12]

Comparative Analysis:

Functional GroupThis compound Wavenumber (cm⁻¹)Derivative Wavenumber (cm⁻¹)Observations
O-H Stretch~3200-3600 (broad)[13]VariesThe broadness is due to hydrogen bonding. Intramolecular H-bonding in the ortho-nitro isomer can lead to a sharper, lower frequency band compared to the para isomer where only intermolecular H-bonding occurs.[12]
C-H Stretch (Aromatic)~3000-3100[13]~3000-3100Typically sharp peaks.
C-H Stretch (Aliphatic -CH₃)~2850-2960~2850-2960Characteristic of the methyl group.
C=C Stretch (Aromatic)~1450-1600[13]~1450-1600Multiple bands are expected in this region.
N-O Asymmetric Stretch~1520-1560[14]VariesThe position is sensitive to the electronic environment.
N-O Symmetric Stretch~1340-1380[14]VariesAlso sensitive to the electronic environment.
C-O Stretch~1200-1260[10]VariesCharacteristic of phenolic C-O bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

ATR_IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Post-Acquisition prep_clean 1. Clean ATR Crystal (e.g., with isopropanol) acq_bkg 2. Collect Background Spectrum prep_clean->acq_bkg acq_sample 3. Apply Sample to Crystal acq_bkg->acq_sample acq_pressure 4. Apply Pressure acq_sample->acq_pressure acq_collect 5. Collect Sample Spectrum acq_pressure->acq_collect an_clean 6. Clean ATR Crystal acq_collect->an_clean an_process 7. Process Spectrum (Baseline correction, peak picking) acq_collect->an_process

Figure 2: Experimental workflow for ATR-IR spectroscopy.

Step-by-Step Methodology:

  • Instrument Setup and Background Collection:

    • Ensure the ATR crystal is clean and free of any residue. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue.

    • Collect a background spectrum. This will account for the absorbance of the crystal, atmospheric water, and carbon dioxide.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning and Data Analysis:

    • Clean the ATR crystal thoroughly after the measurement.

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation. It provides detailed information about the chemical environment of individual atoms, specifically ¹H and ¹³C in organic molecules.

Theoretical Insight: The chemical shift (δ) of a nucleus in an NMR spectrum is determined by its local electronic environment. Electron-withdrawing groups deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in an upfield shift.[15] Spin-spin coupling between adjacent non-equivalent protons provides information about the connectivity of atoms. For aromatic systems, the substitution pattern dictates the number of unique proton and carbon signals and their coupling patterns.[16]

Comparative Analysis of ¹H NMR Data:

ProtonThis compound (Predicted δ, ppm)Derivative (Predicted δ, ppm)Observations
Phenolic OH10.5 - 11.0VariesThe chemical shift is highly dependent on solvent and concentration. Intramolecular hydrogen bonding in the ortho-nitro isomer can cause a significant downfield shift.[17]
Aromatic H (position 3)~7.8 - 8.0VariesDeshielded by the adjacent nitro group.
Aromatic H (position 5)~7.0 - 7.2VariesInfluenced by both the methyl and hydroxyl groups.
Aromatic H (position 6)~7.4 - 7.6VariesOrtho to the hydroxyl group.
Methyl CH₃~2.3 - 2.5VariesTypical chemical shift for a methyl group on an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis prep_dissolve 1. Dissolve Sample (5-10 mg in ~0.7 mL of deuterated solvent) prep_tms 2. Add Internal Standard (e.g., TMS) prep_dissolve->prep_tms prep_filter 3. Filter into NMR Tube prep_tms->prep_filter acq_insert 4. Insert Sample into Magnet prep_filter->acq_insert acq_tune 5. Lock and Shim acq_insert->acq_tune acq_acquire 6. Acquire Spectrum acq_tune->acq_acquire an_process 7. Process Data (Fourier transform, phase and baseline correction) acq_acquire->an_process an_integrate 8. Integrate Peaks an_process->an_integrate an_assign 9. Assign Signals an_integrate->an_assign

Figure 3: Experimental workflow for NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to an NMR tube, filtering if necessary to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Perform a Fourier transform on the FID to obtain the NMR spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Theoretical Insight: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For nitrophenols, common fragmentation pathways include the loss of the nitro group (NO₂), nitric oxide (NO), and the hydroxyl group (OH).[18] The presence of a methyl group will also influence the fragmentation.

Comparative Fragmentation Analysis:

IonThis compound (m/z)DerivativeFragmentation Pathway
Molecular Ion [M]⁺•153[19]VariesThe molecular weight of the compound.
[M - OH]⁺136VariesLoss of the hydroxyl radical.
[M - NO]⁺123VariesLoss of nitric oxide.
[M - NO₂]⁺107VariesLoss of the nitro group.
Tropylium-like ion91VariesRearrangement and fragmentation of the aromatic ring.
C₆H₅⁺77[19]VariesPhenyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying volatile and semi-volatile compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_dissolve 1. Dissolve Sample (e.g., 1 mg/mL in a volatile solvent like DCM or Ethyl Acetate) prep_filter 2. Filter into a GC Vial prep_dissolve->prep_filter acq_inject 3. Inject Sample into GC prep_filter->acq_inject acq_separate 4. Separation on GC Column acq_inject->acq_separate acq_ionize 5. Ionization in MS Source acq_separate->acq_ionize acq_analyze 6. Mass Analysis acq_ionize->acq_analyze an_tic 7. Analyze Total Ion Chromatogram (TIC) acq_analyze->an_tic an_ms 8. Analyze Mass Spectrum of Peak of Interest an_tic->an_ms

Figure 4: Experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.[20]

    • Filter the solution into a GC vial.

    • For some polar analytes, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.[21]

  • GC-MS Analysis:

    • Set the appropriate GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate.

    • Set the MS parameters, including the ionization mode (typically electron ionization at 70 eV), mass range, and scan speed.

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis:

    • The output will be a total ion chromatogram (TIC), which shows the intensity of all ions as a function of retention time.

    • Obtain the mass spectrum for the chromatographic peak corresponding to the compound of interest.

    • Identify the molecular ion peak and the major fragment ions.

    • Propose a fragmentation mechanism consistent with the observed spectrum.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a rich dataset for understanding the intricate relationship between molecular structure and spectral properties. Each technique offers a unique piece of the puzzle: UV-Vis reveals the electronic landscape, IR identifies the functional groups, NMR maps the carbon-hydrogen framework with high precision, and MS provides the molecular weight and a fragmentation fingerprint. By systematically comparing the spectra of a series of related compounds, researchers can confidently elucidate structures, monitor reactions, and assess purity. The protocols and comparative data presented in this guide serve as a foundational resource for scientists and professionals engaged in the study and application of these important chemical entities.

References

Click to expand
  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). National Institutes of Health.
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024). ResearchGate.
  • Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... (n.d.). ResearchGate.
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  • How do you tell the difference between ortho and para nitrophenol in an IR spectra? (n.d.). Study.com.
  • 20.1: Molecular Mass Spectra. (2022). Chemistry LibreTexts.
  • Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (n.d.). Journal of Pharmaceutical and Biological Sciences.
  • uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. (n.d.). Doc Brown's Chemistry.
  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). ResearchGate.
  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. (n.d.). SIELC Technologies.
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  • Phenol, 4-methyl-2-nitro-. (n.d.). NIST WebBook.
  • Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf. (1993). ResearchGate.
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (n.d.). ResearchGate.
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  • Development of a UV/Vis spectrophotometric method for analysis of total polyphenols from Caesalpinia peltophoroides Benth. (n.d.). SciELO.
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  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... (n.d.). ResearchGate.
  • Analysis of Total Phenol in Developed Nutraceutical by UV-VIS Spectrophotometry. (n.d.). International Journal of Science and Research (IJSR).
  • On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? (2019). Quora.
  • Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder.
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  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
  • 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis, spectroscopic characterization, anticancer and antimicrobial studies. (n.d.). ResearchGate.
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  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse.
  • Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. (2016). Shimadzu.
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A Researcher's Guide to Selecting the Optimal GC Column for Nitrocresol Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of nitrocresol isomers are critical for ensuring product purity, monitoring environmental contaminants, and conducting toxicological studies. The structural similarity of these isomers presents a significant analytical challenge, making the choice of a gas chromatography (GC) column paramount to achieving baseline resolution and reliable results. This guide provides an in-depth comparison of GC columns with varying stationary phase polarities for the separation of nitrocresol isomers, supported by experimental insights and detailed methodologies.

The Chromatographic Challenge: Separating Nitrocresol Isomers

Nitrocresols, which are derivatives of cresol containing a nitro group, exist as several positional isomers. The subtle differences in their physical and chemical properties, such as boiling points and dipole moments, make their separation by GC a complex task. The selection of the appropriate GC column, specifically its stationary phase, is the most critical factor in achieving a successful separation. The principle of "like dissolves like" is a fundamental concept in chromatography; the polarity of the stationary phase should ideally match that of the analytes to achieve optimal interaction and, consequently, separation.[1]

Comparing GC Column Performance for Nitrocresol Separation

Experimental evidence and established analytical methods suggest that nonpolar to moderately polar stationary phases provide the most effective separation for nitrophenol and nitrocresol isomers.[2] Highly polar columns, such as those with polyethylene glycol (WAX) stationary phases, can exhibit strong interactions with the polar nitro and hydroxyl groups of nitrocresols, potentially leading to broad peaks and poor resolution. Therefore, this guide will focus on the comparative performance of low-polarity and intermediate-polarity columns.

Low-Polarity Columns: The General-Purpose Workhorse

Low-polarity columns, particularly those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, are often the first choice for a new separation due to their versatility and robustness.[3] Several manufacturers offer columns with this phase chemistry, including:

  • Agilent DB-5ms and HP-5ms: These columns are known for their excellent inertness and low bleed characteristics, making them ideal for GC-MS applications where a stable baseline and high signal-to-noise ratio are crucial.[4]

  • Restek Rtx-5ms: Engineered for extremely low bleed and exceptional inertness, the Rtx-5ms provides reliable performance for a wide range of analytes, including semi-volatile compounds like nitrocresols.[5]

These columns primarily separate compounds based on their boiling points. While effective for many applications, they may not always provide complete resolution of closely eluting nitrocresol isomers where differences in polarity also play a significant role in separation.

Intermediate-Polarity Columns: Enhancing Selectivity

For challenging separations where low-polarity columns fall short, intermediate-polarity columns offer alternative selectivity that can significantly improve resolution. These columns incorporate different functional groups into the polysiloxane backbone, leading to varied interactions with the analytes.

  • (14% Cyanopropyl-phenyl)-methylpolysiloxane (e.g., Agilent DB-1701): The presence of cyanopropyl groups increases the polarity of the stationary phase, enhancing interactions with polar analytes. This can alter the elution order and improve the separation of isomers that are unresolved on a 5% phenyl phase. The DB-1701 is well-suited for analyzing compounds with moderate polarity.

  • (35% Diphenyl)-dimethylpolysiloxane (e.g., Restek Rtx-35): A higher phenyl content increases the polarizability of the stationary phase, leading to different selectivity, particularly for aromatic compounds. An Rtx-35 column is often used as a confirmation column in conjunction with a 5% phenyl column due to its different elution characteristics.

The choice between a low-polarity and an intermediate-polarity column will depend on the specific nitrocresol isomers being analyzed and the complexity of the sample matrix.

Performance Comparison Summary

Stationary PhasePolarityKey CharacteristicsTypical Applications
5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms, Rtx-5ms)LowGeneral purpose, separates primarily by boiling point, low bleed, good inertness.General screening, analysis of semi-volatile compounds.
(14% Cyanopropyl-phenyl)-methylpolysiloxane (e.g., DB-1701)IntermediateIncreased polarity due to cyanopropyl groups, alternative selectivity for polar compounds.Confirmation analysis, separation of moderately polar isomers.
(35% Diphenyl)-dimethylpolysiloxane (e.g., Rtx-35)IntermediateIncreased polarizability from higher phenyl content, different selectivity for aromatic compounds.Confirmation analysis, separation of aromatic isomers.

Experimental Protocol: GC Analysis of Nitrocresol Isomers

This section provides a detailed, step-by-step methodology for the analysis of nitrocresol isomers using a standard low-polarity GC column. This protocol can be adapted for intermediate-polarity columns with adjustments to the temperature program.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. A common method involves liquid-liquid extraction.

  • Extraction: For aqueous samples, adjust the pH to acidic conditions (e.g., pH < 2) with a suitable acid. Extract the nitrocresols with an organic solvent such as dichloromethane.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS/FID Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and isomers of interest.

  • GC System: Agilent 8890 GC or equivalent

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet: Split/Splitless, operated in splitless mode at 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Detector:

    • FID: 280 °C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup flow (N2): 25 mL/min

    • MS (for confirmation): Transfer line: 280 °C, Ion source: 230 °C, Quadrupole: 150 °C, Scan range: 50-350 amu

Logical Workflow for Column Selection

The selection of the optimal GC column for nitrocresol separation should follow a logical progression, starting with a standard, versatile column and moving to more specialized columns if necessary.

Caption: A workflow diagram for selecting the appropriate GC column for nitrocresol isomer separation.

Experimental Workflow for Nitrocresol Analysis

The overall analytical process, from sample collection to data analysis, is a critical self-validating system where each step influences the final outcome.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis sample_collection 1. Sample Collection extraction 2. Liquid-Liquid Extraction sample_collection->extraction concentration 3. Concentration extraction->concentration injection 4. GC Injection concentration->injection separation 5. Chromatographic Separation injection->separation detection 6. Detection (FID/MS) separation->detection integration 7. Peak Integration detection->integration quantification 8. Quantification integration->quantification reporting 9. Reporting quantification->reporting

Caption: A step-by-step experimental workflow for the GC analysis of nitrocresol isomers.

Conclusion and Recommendations

For the routine analysis of nitrocresol isomers, a low-polarity 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms, or Rtx-5ms) is a reliable starting point. These columns offer excellent performance and durability for a wide range of semi-volatile compounds.

In cases of co-elution or for method development requiring alternative selectivity, an intermediate-polarity column should be considered. A (14% cyanopropyl-phenyl)-methylpolysiloxane column (e.g., DB-1701) can provide enhanced separation of polar isomers, while a (35% diphenyl)-dimethylpolysiloxane column (e.g., Rtx-35) offers different selectivity for aromatic compounds.

Ultimately, the optimal column choice will be dictated by the specific isomers of interest and the complexity of the sample matrix. A systematic approach to column selection, starting with a general-purpose low-polarity column and progressing to more selective intermediate-polarity columns as needed, will ensure the development of a robust and reliable analytical method.

References

  • Determination of Nitrophenols and Nitrocresols in Gaseous Samples. (1998). Chemical Papers. [Link]
  • Agilent J&W GC Column Selection Guide. Postnova. [Link]
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  • Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604. Agilent. [Link]
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  • Excellent, Reproducible Results for Difficult Samples. (2020). Agilent. [Link]
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  • Restek Reference Standards. (2020). Restek. [Link]
  • Restek | Chromatography Products and Solutions. Restek. [Link]
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  • 12.4: Gas Chromatography. (2019). Chemistry LibreTexts. [Link]
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  • Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]
  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009). Agilent. [Link]
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A Comparative Guide to the Synthesis of 4-Methyl-2-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical manufacturing, the synthesis of key intermediates is a critical determinant of efficiency, cost, and final product purity. 4-Methyl-2-nitrophenol is one such pivotal intermediate, finding extensive application in the production of dyes, agrochemicals, and active pharmaceutical ingredients (APIs). The selection of a synthetic route for this compound is a decision laden with considerations of yield, regioselectivity, scalability, and safety. This guide provides an in-depth, comparative analysis of the most prevalent synthetic pathways to this compound, offering detailed experimental protocols, quantitative performance data, and mechanistic insights to empower researchers and development professionals in their synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the electrophilic nitration of a substituted benzene ring. The choice of starting material and nitrating agent profoundly impacts the reaction's outcome. Herein, we will dissect two principal approaches: the direct nitration of p-cresol and a multi-step synthesis commencing from p-toluidine. Each of these routes presents a unique set of advantages and challenges that merit careful consideration.

Comparative Performance of Synthesis Methods

The following table summarizes the key performance indicators for the different synthetic routes to this compound, providing a quantitative basis for comparison.

MethodStarting MaterialKey ReagentsReaction TimeYield (%)PurityKey AdvantagesKey Disadvantages
Route 1A: Direct Nitration of p-Cresol with Mixed Acid p-CresolNitric Acid, Sulfuric AcidSeveral hoursModerate to HighVariableInexpensive reagents, well-established method.[1]Formation of isomeric byproducts, potential for over-nitration, safety concerns with mixed acids.[1]
Route 1B: Direct Nitration of p-Cresol with CAN p-CresolCerium (IV) Ammonium Nitrate (CAN), NaHCO₃, Acetonitrile30 minutes~95High (single product)High regioselectivity, rapid reaction, high yield.[1][2]CAN is a relatively expensive reagent.[1]
Route 2: Multi-step Synthesis from p-Toluidine p-ToluidineAcetic anhydride, Nitric Acid, Sulfuric Acid, Sodium NitriteMultiple daysModerateGenerally high after purificationAvoids issues with isomeric separation of nitrated phenols.Multi-step process increases overall complexity and time.

Route 1: Direct Nitration of p-Cresol

The direct nitration of p-cresol is a conceptually straightforward approach, leveraging the activating and ortho-, para-directing effects of the hydroxyl and methyl groups. However, the choice of nitrating agent is paramount in controlling the regioselectivity of the reaction.

Mechanism of Electrophilic Nitration

The nitration of p-cresol proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of p-cresol then attacks the nitronium ion, forming a resonance-stabilized carbocation known as a Wheland intermediate. Finally, a base (typically water or the bisulfate ion) abstracts a proton from the carbocation, restoring aromaticity and yielding the nitrated product. The hydroxyl group is a more powerful activating and ortho-directing group than the methyl group, thus favoring substitution at the positions ortho to the hydroxyl group.

G pCresol p-Cresol Wheland Wheland Intermediate pCresol->Wheland Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Nitronium->Wheland Product This compound Wheland->Product Deprotonation

Caption: Mechanism of electrophilic nitration of p-cresol.

Route 1A: Nitration with Mixed Acid (HNO₃/H₂SO₄)

This classical method is widely used due to the low cost of the reagents. However, it often suffers from a lack of regioselectivity, leading to the formation of isomeric byproducts, primarily 4-methyl-3-nitrophenol, and the potential for over-nitration to dinitro-p-cresol.[3] The reaction requires careful temperature control to minimize side reactions.

Materials:

  • p-Cresol

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to a solution of p-cresol in dichloromethane.

  • Maintain the temperature below 5°C and add a pre-cooled mixture of nitric acid and sulfuric acid dropwise with vigorous stirring.[1]

  • After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours.[1]

  • Carefully pour the reaction mixture over crushed ice and separate the organic layer.

  • Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which may require further purification to separate isomers.

Route 1B: Nitration with Cerium (IV) Ammonium Nitrate (CAN)

The use of Cerium (IV) Ammonium Nitrate (CAN) as a nitrating agent offers a significant improvement in regioselectivity, yielding almost exclusively the ortho-nitrated product.[2] The reaction is typically rapid and proceeds under milder conditions compared to the mixed acid method.

Materials:

  • p-Cresol

  • Cerium (IV) Ammonium Nitrate (CAN)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve p-cresol (1 equivalent) and sodium bicarbonate (1 equivalent) in acetonitrile.[1]

  • To this solution, add Cerium (IV) Ammonium Nitrate (2 equivalents) portion-wise over 10 minutes with stirring at room temperature.[1]

  • Continue stirring for an additional 20 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • The solvent is removed under reduced pressure to yield this compound as the sole product.[1]

G cluster_1A Route 1A: Mixed Acid cluster_1B Route 1B: CAN A1 Dissolve p-Cresol in Dichloromethane A2 Cool to < 5°C A1->A2 A3 Add Mixed Acid (HNO₃/H₂SO₄) A2->A3 A4 Stir for 1-2 hours A3->A4 A5 Workup and Extraction A4->A5 A6 Purification (Isomer Separation) A5->A6 B1 Dissolve p-Cresol and NaHCO₃ in Acetonitrile B2 Add CAN B1->B2 B3 Stir for 20 minutes at RT B2->B3 B4 Workup and Extraction B3->B4 B5 Evaporation B4->B5

Caption: Workflow for the direct nitration of p-cresol.

Route 2: Multi-step Synthesis from p-Toluidine

This synthetic route circumvents the regioselectivity issues inherent in the direct nitration of p-cresol by introducing the nitro group at a later stage after protecting the amino group of p-toluidine. The amino group is then converted to a hydroxyl group via a diazonium salt intermediate.

Synthetic Pathway Overview

The synthesis from p-toluidine involves four key transformations:

  • Protection: The amino group of p-toluidine is protected, typically as an acetamide, to prevent its oxidation during nitration and to modulate its directing effect.

  • Nitration: The protected p-toluidine is nitrated. The acetylamino group is a moderately activating ortho-, para-director, leading to the desired 4-methyl-2-nitroacetanilide.

  • Deprotection: The acetyl group is removed by hydrolysis to yield 4-methyl-2-nitroaniline.

  • Diazotization and Hydrolysis: The amino group of 4-methyl-2-nitroaniline is converted to a diazonium salt, which is then hydrolyzed to the final product, this compound.

G pToluidine p-Toluidine Acetanilide N-(4-methylphenyl)acetamide pToluidine->Acetanilide Acylation Nitroacetanilide 4-Methyl-2-nitroacetanilide Acetanilide->Nitroacetanilide Nitration Nitroaniline 4-Methyl-2-nitroaniline Nitroacetanilide->Nitroaniline Hydrolysis Diazonium 4-Methyl-2-nitrophenyldiazonium salt Nitroaniline->Diazonium Diazotization Product This compound Diazonium->Product Hydrolysis

Caption: Multi-step synthesis of this compound from p-toluidine.

Step 1: Acetylation of p-Toluidine

  • Dissolve p-toluidine in glacial acetic acid.

  • Add acetic anhydride and heat the mixture under reflux for 2 hours.

  • Pour the cooled reaction mixture into cold water to precipitate N-(4-methylphenyl)acetamide.

  • Filter, wash with water, and dry the product.

Step 2: Nitration of N-(4-methylphenyl)acetamide

  • Dissolve N-(4-methylphenyl)acetamide in concentrated sulfuric acid at low temperature (0-5°C).

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.

  • After the addition, stir for an additional hour.

  • Pour the reaction mixture onto crushed ice to precipitate 4-methyl-2-nitroacetanilide.

  • Filter, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of 4-Methyl-2-nitroacetanilide

  • Heat a mixture of 4-methyl-2-nitroacetanilide and aqueous sulfuric acid (e.g., 70%) under reflux for 1-2 hours.

  • Cool the solution and neutralize with a base (e.g., sodium hydroxide solution) to precipitate 4-methyl-2-nitroaniline.

  • Filter, wash with water, and dry the product.

Step 4: Diazotization of 4-Methyl-2-nitroaniline and Hydrolysis

  • Dissolve 4-methyl-2-nitroaniline in a mixture of concentrated sulfuric acid and water, and cool to 0-5°C in an ice bath.[4][5]

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.[4][5]

  • To a separate flask containing a boiling aqueous solution of sulfuric acid, slowly add the diazonium salt solution.[4][5]

  • The diazonium salt decomposes upon heating to form this compound, which will precipitate upon cooling.

  • Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Conclusion

The choice of a synthetic route for this compound is a critical decision that balances economic, efficiency, and safety considerations. The direct nitration of p-cresol with mixed acid is the most cost-effective method but is hampered by issues of regioselectivity and the need for potentially difficult purification. The use of Cerium (IV) Ammonium Nitrate for the direct nitration of p-cresol offers a highly efficient and regioselective alternative, albeit at a higher reagent cost. The multi-step synthesis from p-toluidine, while longer and more complex, provides excellent control over the final product's purity by avoiding the formation of isomeric nitrophenols.

For research and development settings where high purity is paramount and scalability is not the primary concern, the multi-step synthesis from p-toluidine or the CAN-mediated nitration of p-cresol are excellent choices. For large-scale industrial production, the economic advantages of the mixed acid nitration of p-cresol may be the deciding factor, provided that efficient purification methods are in place. This guide has provided the necessary data and protocols to enable an informed decision based on the specific requirements of the intended application.

References

  • Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method.
  • Google Patents. (n.d.). Process for the preparation of p-nitro-m-cresol.
  • Organic Syntheses. (n.d.). m-NITROPHENOL.
  • ChemIQSoc. (n.d.). Preparation of 4-nitrophenol.
  • Google Patents. (n.d.). Nitration of para cresol.
  • European Patent Office. (n.d.). NEW PROCESS FOR THE NITRATION OF AROMATIC COMPOUNDS IN MILD, NON-CORROSIVE CONDITIONS.
  • PrepChem.com. (n.d.). Preparation of 4-methyl-3-nitroaniline.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Royal Society of Chemistry. (1979). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Google Patents. (n.d.). Nitration process for phenolic compounds.
  • Google Patents. (n.d.). Preparation method of 2-methyl-4-nitrophenylamine.
  • SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
  • J-STAGE. (n.d.). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol.
  • ResearchGate. (n.d.). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions.
  • Semantic Scholar. (n.d.). Synthesis of o-Nitro-p-toluidine.
  • ARKAT USA, Inc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.

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A Senior Application Scientist's Guide to the Accuracy and Precision of 4-Methyl-2-nitrophenol Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is the bedrock of reliable and reproducible outcomes. The quality of the analytical standard is arguably the most critical variable in this equation. This guide provides an in-depth comparison of the accuracy and precision of analytical standards for 4-Methyl-2-nitrophenol (CAS 119-33-5), a compound relevant in environmental analysis and as a potential impurity or metabolite in various chemical processes. We will objectively compare the performance of a Certified Reference Material (CRM) against a typical analytical standard grade, supported by detailed experimental protocols and foundational metrological principles.

The Hierarchy of Accuracy: Certified Reference Materials vs. Standard Grades

Not all analytical standards are created equal. The primary distinction lies in the level of certification and the accompanying documentation, which directly impacts the confidence in the stated purity and identity.

  • Certified Reference Material (CRM): A CRM is a standard of the highest order. Its property values, such as purity, are certified through a metrologically valid procedure, and it is accompanied by a certificate that provides an uncertainty value at a stated level of confidence.[1] CRMs are produced by accredited organizations and are traceable to national or international standards, ensuring their place at the top of the metrological traceability chain.

  • Analytical Standard (AS): This is a more general term for a high-purity substance intended for analytical use. While suppliers provide a purity value, it often lacks a stated uncertainty and may not be produced under the same rigorous certification scheme as a CRM.[1] The traceability and the methods used for characterization can vary significantly between suppliers.

The choice between a CRM and an AS is dictated by the application's required level of accuracy and regulatory scrutiny. For quantitative applications, such as the validation of a new analytical method or the calibration of laboratory instruments, a CRM is indispensable. For qualitative identification or less stringent quantitative work, a high-purity AS may suffice.

Comparative Analysis of Analytical Standard Specifications

The accuracy of an analytical standard is fundamentally defined by its certified purity and the associated measurement uncertainty.[2] A smaller uncertainty interval signifies a higher degree of accuracy.[3] Precision is not an intrinsic property of the standard itself but is evaluated through the reproducibility of measurements when using the standard in a validated analytical method.[4]

The table below summarizes the key differentiators between a typical this compound CRM and a standard analytical grade product.

ParameterCertified Reference Material (CRM) - ExampleStandard Analytical Grade
Product Type Certified Reference MaterialAnalytical Standard
Certification ISO 17034, ISO/IEC 17025Varies by supplier; may not have formal certification[1]
Certified Purity e.g., 99.8% ± 0.2% (Expanded Uncertainty, k=2)Typically ≥97% or ≥99% (no stated uncertainty)[5][6]
Method of Purity Mass balance approach: HPLC-UV for primary component, Karl Fischer for water, HS-GC for residual solvents, TGA for non-volatiles.Often a single chromatographic method (e.g., HPLC or GC)[1]
Traceability Traceable to SI units via a national metrology institute (e.g., NIST)Often traceable only to the manufacturer's internal standards.
Uncertainty Expanded uncertainty is calculated and reported on the certificate.[7][8]Uncertainty is not typically reported.
Certificate Comprehensive Certificate of Analysis detailing certified value, uncertainty, traceability, and measurement procedures.Basic Certificate of Analysis listing purity and key physical properties.

Experimental Verification of Standard Performance

To empirically assess the performance of a this compound standard, it must be analyzed using a validated, high-precision analytical method. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and robust techniques for this purpose.[9][10]

Analytical Workflow for Standard Verification

The following diagram illustrates a typical workflow for verifying the integrity and performance of an analytical standard upon receipt and during its use.

Analytical_Workflow cluster_0 Phase 1: Standard Preparation & System Suitability cluster_1 Phase 2: Method Validation / Verification cluster_2 Phase 3: Data Analysis & Reporting Standard Receive & Log Analytical Standard Prep Prepare Stock & Working Standard Solutions Standard->Prep Verify CoA SST System Suitability Test (e.g., 5 replicate injections) Prep->SST Eval_SST Evaluate SST Results (%RSD < 2%) SST->Eval_SST Eval_SST->Standard SST Failed Linearity Linearity & Range Eval_SST->Linearity SST Passed Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Analysis Analyze Samples Against Calibrated Curve LOD_LOQ->Analysis Report Report Results with Uncertainty Budget Analysis->Report

Caption: General workflow for analytical method validation.

Experimental Protocols

The following protocols are robust starting points for the analysis of this compound. Method development and validation should be performed for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for nitrophenol analysis and is suitable for determining purity and for quantitative measurements.[11][12]

1. Instrumentation and Reagents:

  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.

  • Standard: this compound analytical standard.

2. Standard Preparation:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). A typical gradient could be:

    • 0-2 min: 30% A

    • 2-10 min: Ramp to 90% A

    • 10-12 min: Hold at 90% A

    • 12-13 min: Return to 30% A

    • 13-18 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: Set based on the UV spectrum of this compound, likely around 310-320 nm.

  • Injection Volume: 10 µL.[1]

4. Analysis and Validation:

  • Inject the calibration standards to construct a calibration curve, plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.

  • Precision: Perform replicate injections (n=6) of a mid-level concentration standard. The relative standard deviation (%RSD) of the peak areas should be < 2%.[12]

  • Accuracy: Can be assessed by spike recovery experiments in a relevant matrix or by comparing results against a second, independent method or standard.

Gas Chromatography (GC) Method

GC is an excellent alternative, especially for assessing volatile impurities. Derivatization is generally not required for nitrophenols, but may improve peak shape.[15][16]

1. Instrumentation and Reagents:

  • GC System: Equipped with a split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and a suitable capillary column.

  • Column: A mid-polarity column like a DB-5 or CP-Sil 13 CB (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[17]

  • Reagents: Hexane or Ethyl Acetate (GC grade).

  • Standard: this compound analytical standard.

2. Standard Preparation:

  • Prepare a stock solution (e.g., 1000 µg/mL) in ethyl acetate.

  • Serially dilute the stock solution to create calibration standards appropriate for the detector's linear range.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.

  • Detector Temperature: 300 °C (FID).

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on concentration.

4. Analysis and Validation:

  • Similar to HPLC, establish linearity, precision, and accuracy. For GC, precision (%RSD) of < 5% is generally acceptable.[12] The use of an internal standard is highly recommended to improve precision.

Conclusion and Recommendations

The selection of an analytical standard for this compound is a critical decision that directly influences the quality of analytical data.

  • For high-stakes applications such as reference material characterization, method validation for regulatory submission, and clinical or forensic toxicology, the use of a Certified Reference Material (CRM) is non-negotiable. The certified purity and, crucially, the stated uncertainty provide a solid foundation for an accurate and defensible result.

  • For routine analysis , in-process controls, and research and development where the highest level of accuracy is not the primary driver, a well-characterized analytical standard from a reputable supplier can be a cost-effective alternative.[5][6][18] However, it is incumbent upon the user to perform in-house verification to establish its suitability for the intended purpose.

Ultimately, understanding the principles of metrological traceability and the differences between standard grades empowers the scientist to make informed decisions, ensuring that the quality of the standard aligns with the quality requirements of the data.

References

  • Bio-Rad. Measurement Uncertainty.
  • Bentham Open Archives.
  • NIST. SOP 29 Assignment of Uncertainty.
  • Nordtest.
  • Eurachem. Quantifying Uncertainty in Analytical Measurement.
  • EPA. Method 8041A.
  • Benchchem. A Guide to the Accuracy and Precision of 3-Methyl-4-nitrophenol Analytical Standards.
  • Benchchem.
  • Sigma-Aldrich. This compound 99%.
  • Fisher Scientific. This compound, 97%.
  • LCGC International.
  • EPA-RCA.
  • LGC Standards. This compound | CAS 119-33-5.
  • Benchchem.
  • EPA.
  • NIH.
  • Benchchem. Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.
  • Agilent. Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604.

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A Comparative Analysis of the Environmental Impact of Nitrophenols: Toxicity, Fate, and Remediation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the environmental impact of nitrophenols, a class of organic compounds widely used in industrial processes and consequently detected as environmental contaminants. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their toxicity, environmental fate, and the comparative efficacy of various remediation technologies. Our discussion is grounded in experimental data and established scientific principles to provide a robust resource for understanding and mitigating the environmental risks associated with these compounds.

Introduction to Nitrophenols: A Double-Edged Sword

Nitrophenols are synthetic chemicals that do not occur naturally in the environment.[1] They are crucial intermediates in the manufacturing of a wide array of products, including dyes, pigments, pesticides, fungicides, pharmaceuticals, and rubber chemicals.[2][3] The most common isomers are 2-nitrophenol and 4-nitrophenol, which are often produced together.[1] Dinitrophenols (DNPs) and trinitrophenols are other significant derivatives with distinct environmental and toxicological profiles.[4][5]

The primary routes of nitrophenol entry into the environment are through industrial effluents, agricultural runoff from the breakdown of certain pesticides like parathion, and atmospheric deposition from vehicle exhaust.[1][2][6] Their persistence and potential for bioaccumulation in various environmental compartments, including water and soil, raise significant concerns.[7][8] These compounds are classified as hazardous and toxic, with some exhibiting carcinogenic and mutagenic properties, posing a serious threat to ecosystems and human health.[7][8]

Comparative Environmental Impact of Nitrophenol Isomers

The environmental impact of nitrophenols is not uniform across all isomers. The position of the nitro group on the phenol ring significantly influences their physicochemical properties, which in turn dictates their toxicity, environmental fate, and amenability to remediation.

Physicochemical Properties

The differing arrangements of the nitro and hydroxyl groups in nitrophenol isomers lead to variations in their physical and chemical characteristics. For instance, 2-nitrophenol exhibits intramolecular hydrogen bonding, which affects its volatility and solubility compared to 4-nitrophenol where intermolecular hydrogen bonding is more prevalent.

Table 1: Comparative Physicochemical Properties of Common Nitrophenols

Property2-Nitrophenol4-Nitrophenol2,4-Dinitrophenol
Appearance Light yellow solid[1]Colorless to light yellow solid[1]Yellow solid[5]
Odor Peculiar sweet smell[1]Very little odor[1]Odorless[5]
Water Solubility Slightly solubleSolubleSlightly soluble[5]
Vapor Pressure Relatively low[2]Lower than 2-nitrophenol[2]Low
Ecotoxicity and Human Health Effects

The toxicity of nitrophenols varies significantly among isomers and with the number of nitro groups. Generally, an increase in the number of nitro groups correlates with increased toxicity.

Animal studies have indicated that 4-nitrophenol is more harmful than 2-nitrophenol in acute exposures.[1] High levels of 4-nitrophenol have been shown to cause blood disorders in rats, reducing the oxygen-carrying capacity of blood.[1][9] Dinitrophenols, such as 2,4-DNP, are known to be highly toxic, acting as uncoupling agents of oxidative phosphorylation, which disrupts cellular energy production.[4]

Newborn and young rats have shown a higher susceptibility to the toxic effects of 4-nitrophenol and 2,4-dinitrophenol compared to adult rats, highlighting the need for stringent environmental regulations to protect vulnerable populations.[10]

Table 2: Comparative Toxicity of Nitrophenols

NitrophenolOrganismEndpointObserved EffectReference
4-Nitrophenol RatsAcute InhalationBlood disorder (reduced oxygen-carrying capacity)[1][9]
2-Nitrophenol AnimalsAcute ExposureLess harmful than 4-nitrophenol[1]
2,4-Dinitrophenol Rats (newborn)Repeated DoseDeath at 30 mg/kg, significant weight loss at 20 mg/kg[10]
2,4-Dinitrophenol Rats (young)Repeated DoseDeath at 80 mg/kg, no definitive toxicity at 20 mg/kg[10]
Environmental Fate and Persistence

The persistence of nitrophenols in the environment is a key factor in their overall impact. The nitro group makes these compounds recalcitrant to natural degradation processes.[7][8]

Nitrophenols readily break down in surface water but can persist for extended periods in deep soil and groundwater.[1] The biodegradation of nitrophenols is influenced by environmental conditions such as pH, temperature, and the presence of co-substrates and adapted microbial communities.[11]

Comparative Analysis of Remediation Technologies

Several technologies have been developed for the removal of nitrophenols from contaminated environments. The choice of the most suitable method depends on factors such as the concentration of the pollutant, the environmental matrix, and cost-effectiveness. This section provides a comparative overview of three prominent remediation strategies: biodegradation, photocatalytic degradation, and adsorption.

Biodegradation

Bioremediation utilizes microorganisms to break down nitrophenols into less toxic or non-toxic substances.[7][8] This approach is considered cost-effective and environmentally friendly.[12] Several bacterial strains, including species of Pseudomonas, Arthrobacter, and Nocardioides, have been identified for their ability to degrade nitrophenols.[8][12][13]

The biodegradation of p-nitrophenol can proceed through different pathways, often involving the formation of intermediates like hydroquinone or 1,2,4-benzenetriol before the aromatic ring is cleaved.[12][13]

Biodegradation_Pathway PNP p-Nitrophenol HQ Hydroquinone PNP->HQ Monooxygenase BT 1,2,4-Benzenetriol PNP->BT Monooxygenase RingCleavage Ring Cleavage HQ->RingCleavage BT->RingCleavage Intermediates Further Intermediates Metabolites Central Metabolites Intermediates->Metabolites RingCleavage->Intermediates CO2 CO2 + H2O Metabolites->CO2

Experimental Protocol: Assessing the Biodegradation of p-Nitrophenol

  • Microorganism and Culture Conditions:

    • Isolate a p-nitrophenol-degrading bacterial strain (e.g., Pseudomonas sp.) from a contaminated site.

    • Prepare a mineral salt medium (MSM) containing p-nitrophenol as the sole carbon and nitrogen source.

    • Inoculate the MSM with the bacterial strain and incubate at a controlled temperature (e.g., 30°C) with shaking.

  • Biodegradation Assay:

    • Set up triplicate flasks for each experimental condition (e.g., different initial p-nitrophenol concentrations).

    • At regular time intervals, withdraw samples from each flask.

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for the remaining p-nitrophenol concentration using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Plot the concentration of p-nitrophenol against time to determine the degradation rate.

    • Calculate the percentage of p-nitrophenol degradation.

Photocatalytic Degradation

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts (e.g., TiO₂) and a light source (e.g., UV or solar light) to generate highly reactive hydroxyl radicals (•OH). These radicals can effectively mineralize nitrophenols into CO₂, H₂O, and inorganic acids.[14][15]

The efficiency of photocatalytic degradation can be enhanced by doping the photocatalyst with metals or non-metals to improve its light absorption properties and reduce electron-hole recombination.[15][16] For example, C, N-co-doped TiO₂ has shown higher photocatalytic efficiency in degrading 4-nitrophenol compared to pure TiO₂.[15]

Photocatalysis_Mechanism cluster_catalyst Semiconductor Photocatalyst (e.g., TiO2) VB Valence Band (VB) CB Conduction Band (CB) h h+ e e- Light Light (hν) Light->VB O2 O2 e->O2 H2O H2O h->H2O OH_ion OH- h->OH_ion Superoxide •O2- O2->Superoxide Nitrophenol Nitrophenol Superoxide->Nitrophenol OH_radical •OH H2O->OH_radical OH_ion->OH_radical OH_radical->Nitrophenol Degradation Degradation Products (CO2, H2O) Nitrophenol->Degradation Nitrophenol->Degradation

Experimental Protocol: Photocatalytic Degradation of 4-Nitrophenol using TiO₂

  • Catalyst Preparation and Characterization:

    • Synthesize or obtain a commercial TiO₂ photocatalyst.

    • Characterize the catalyst for its crystalline structure, surface area, and bandgap energy.

  • Photocatalytic Reactor Setup:

    • Use a batch photoreactor equipped with a UV lamp or a solar simulator.

    • Prepare an aqueous solution of 4-nitrophenol of a known concentration.

    • Add a specific amount of the TiO₂ catalyst to the solution to create a suspension.

  • Degradation Experiment:

    • Stir the suspension in the dark for a period to achieve adsorption-desorption equilibrium.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Collect samples at different time intervals.

    • Filter the samples to remove the catalyst particles.

    • Measure the concentration of 4-nitrophenol in the filtrate using a UV-Vis spectrophotometer or HPLC.

  • Data Analysis:

    • Calculate the degradation efficiency as a percentage of the initial concentration.

    • Determine the reaction kinetics (e.g., pseudo-first-order).

Adsorption

Adsorption is a physical process where nitrophenol molecules adhere to the surface of a porous solid material, known as an adsorbent. Activated carbon is a widely used adsorbent due to its high surface area and porous structure.[17][18][19]

The adsorption capacity of activated carbon for nitrophenols is influenced by factors such as the physicochemical properties of the nitrophenol isomer, the surface chemistry of the activated carbon, solution pH, and temperature.[20] Studies have shown that the adsorption of nitrophenol isomers on activated carbon can follow different isotherm models, such as the Langmuir and Freundlich models, which describe the equilibrium between the adsorbed and solution-phase concentrations.[18][20]

Experimental Protocol: Adsorption of p-Nitrophenol onto Activated Carbon

  • Adsorbent Preparation:

    • Wash the activated carbon with deionized water to remove impurities and then dry it in an oven.

  • Batch Adsorption Experiments:

    • Prepare a series of p-nitrophenol solutions with varying initial concentrations.

    • Add a fixed amount of activated carbon to each solution.

    • Agitate the mixtures at a constant temperature for a sufficient time to reach equilibrium.

  • Analysis:

    • Separate the activated carbon from the solution by filtration or centrifugation.

    • Determine the equilibrium concentration of p-nitrophenol in the solution using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the amount of p-nitrophenol adsorbed per unit mass of activated carbon at equilibrium (qe).

    • Fit the experimental data to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity and intensity.

Table 3: Comparative Performance of Remediation Technologies for Nitrophenols

TechnologyAdvantagesDisadvantagesTypical Removal Efficiency
Biodegradation Cost-effective, environmentally friendly, potential for complete mineralization.[7][8][12]Slow process, sensitive to environmental conditions, potential for toxic intermediate formation.Varies widely depending on conditions and microbial consortia.
Photocatalytic Degradation Rapid degradation, can achieve complete mineralization, effective for a wide range of organic pollutants.[14][15]Requires a light source, potential for catalyst deactivation, higher operational costs.Can exceed 90% under optimal conditions.[14][21]
Adsorption Simple operation, high efficiency for low concentrations, can be regenerated.[17][18]Phase transfer (pollutant is not destroyed), adsorbent regeneration can be costly, competition from other organic matter.Can be very high, depending on the adsorbent and operating conditions.[20]

Analytical Methods for Nitrophenol Detection

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of nitrophenols in environmental samples. High-performance liquid chromatography (HPLC) is a widely used technique for the determination of nitrophenols.[22][23]

Other methods include gas chromatography-mass spectrometry (GC-MS), capillary electrophoresis, and various electrochemical and photoluminescence-based sensors.[24][25][26][27] For trace-level detection in complex matrices like tap water, a preconcentration step such as solid-phase extraction (SPE) is often employed prior to HPLC analysis.[22]

Conclusion and Future Perspectives

Nitrophenols represent a significant class of environmental pollutants due to their widespread industrial use and inherent toxicity. This guide has provided a comparative analysis of the environmental impact of different nitrophenol isomers, highlighting the variations in their toxicity and environmental fate. A comparative assessment of key remediation technologies—biodegradation, photocatalytic degradation, and adsorption—has been presented, along with standardized experimental protocols to guide researchers in their evaluation.

While significant progress has been made in developing effective remediation strategies, future research should focus on the development of more efficient and sustainable technologies. This includes the exploration of novel microbial consortia for enhanced biodegradation, the design of more active and stable photocatalysts that can utilize visible light, and the development of cost-effective and highly selective adsorbents. Furthermore, a deeper understanding of the formation of toxic byproducts during remediation processes is essential to ensure the overall environmental safety of these technologies. By integrating these advanced remediation techniques with sensitive and reliable analytical monitoring, we can work towards mitigating the environmental risks posed by nitrophenols and safeguarding our ecosystems.

References

  • Microbial biodegradation of nitrophenols and their derivatives: A Review. (n.d.). ResearchGate.
  • High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. (2012). Environmental Science & Technology.
  • Microbial biodegradation of nitrophenols and their derivatives: A Review. (2022). Journal of Environmental Biology.
  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. (2019). Frontiers in Chemistry.
  • Batch and Continuous Column Adsorption of p-Nitrophenol onto Activated Carbons with Different Particle Sizes. (2023). MDPI.
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  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry.
  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry.
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  • The adsorption performance of activated carbon for nitro phenol isomers. (2012). ResearchGate.
  • Biodegradation of p-Nitrophenol by Aerobic Granules in a Sequencing Batch Reactor. (2005). Environmental Science & Technology.
  • Adsorption of nitrophenol onto activated carbon: isotherms and breakthrough curves. (2002). PubMed.
  • Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. (1994). PubMed.
  • Photocatalytic degradation of 4-nitrophenol (4-NP). (a) Relative... (n.d.). ResearchGate.
  • Degradation of 4-nitrophenol (4-NP) using Fe-TiO2 as a heterogeneous photo-Fenton catalyst. (2010). PubMed.
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A Senior Application Scientist's Guide to Evaluating Catalyst Efficiency for 4-Methyl-2-nitrophenol Reduction

Author: BenchChem Technical Support Team. Date: January 2026

The catalytic reduction of nitroaromatics is a cornerstone transformation in chemical synthesis, pivotal for producing aminoaromatics that serve as vital intermediates in the pharmaceutical, dye, and agrochemical industries. The reduction of 4-Methyl-2-nitrophenol to 4-amino-2-methylphenol is of significant interest; however, the broader scientific literature has extensively adopted the reduction of 4-nitrophenol (4-NP) by sodium borohydride (NaBH₄) as a universal benchmark reaction.[1] This model system allows for the robust evaluation and comparison of catalytic activities due to its straightforward monitoring via UV-Vis spectroscopy.[2][3][4] The principles, mechanisms, and relative efficiencies of catalysts determined through 4-NP reduction are directly translatable to its substituted analogues, including this compound.

This guide provides an in-depth comparison of various catalyst classes for this critical reaction. We will move beyond mere performance metrics to explore the underlying causality of catalyst design, offering field-proven insights for researchers, scientists, and drug development professionals aiming to select or develop optimal catalytic systems.

The Reaction Mechanism: A Surface-Catalyzed Phenomenon

The reduction of 4-NP is not spontaneous in the presence of NaBH₄ alone; it requires a catalyst to proceed. The most widely accepted mechanism is a Langmuir-Hinshelwood model, which occurs on the surface of the catalyst nanoparticles.[3]

The core steps are:

  • Adsorption: Both reactants, the 4-nitrophenolate ion (formed under the basic conditions of the NaBH₄ solution) and the borohydride ions (BH₄⁻), adsorb onto the surface of the catalyst.

  • Hydrogen Transfer: The catalyst facilitates the transfer of hydrogen species from the borohydride to the adsorbed 4-nitrophenolate ion.

  • Reduction & Desorption: The nitro group is reduced to an amino group, and the final product, 4-aminophenol (4-AP), desorbs from the catalyst surface, freeing the active site for the next cycle.

A critical, often overlooked, aspect is the competition between 4-NP reduction and the catalytic hydrolysis of borohydride (BH₄⁻ + H₂O → H₂ + B(OH)₄⁻).[5] An efficient catalyst for 4-NP reduction should ideally suppress this competing hydrogen evolution reaction. Research has shown an inverse correlation between a catalyst's efficiency for hydrolysis and its efficiency for 4-NP reduction, a key consideration in catalyst design.[5]

Comparative Analysis of Catalyst Families

The choice of catalyst is a trade-off between activity, stability, cost, and reusability. Here, we evaluate the three major families: noble metal, bimetallic, and non-precious metal catalysts.

Noble Metal Nanoparticles: The High-Activity Benchmark

Noble metals such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd) are renowned for their excellent catalytic activity in the reduction of nitroaromatics.[2][6][7] Their high efficiency stems from their optimal electronic properties, which facilitate the adsorption of reactants and the activation of the N=O bond.

  • Gold (Au) Nanoparticles: Often considered a top performer, AuNPs exhibit high catalytic rates. Their activity is highly size-dependent, with smaller nanoparticles generally providing more active sites and superior performance.

  • Silver (Ag) Nanoparticles: While also highly effective, AgNPs can sometimes exhibit slightly lower catalytic rates than AuNPs, which may be attributed to the formation of a passivating surface oxide layer.[2] However, they represent a more cost-effective noble metal alternative.

  • Platinum (Pt) and Palladium (Pd) Nanoparticles: These metals are exceptionally active for hydrogenation reactions. In the context of 4-NP reduction, they effectively catalyze the transfer of hydrogen from the reducing agent.[2]

The primary drawback of this class is the high cost and relative scarcity of the metals, which drives research into minimizing their loading or finding alternative materials.

Bimetallic Catalysts: The Power of Synergy

Combining two different metals in a single nanoparticle can lead to synergistic effects, resulting in catalytic activity and stability that surpass those of the individual monometallic components.[8] This enhancement can arise from several factors, including electronic (ligand) effects, where one metal modifies the electronic structure of the other, and geometric (ensemble) effects, which create unique active sites.

  • Pt-Ag Catalysts: Supported on materials like mesoporous MCM-41 or Ceria, Pt-Ag bimetallic catalysts show a significant increase in the rate of 4-NP reduction compared to their monometallic counterparts.[9] This is attributed to the formation of bimetallic nanoparticles where the interaction between Pt and Ag centers enhances reactivity.[10]

  • Au-Pd Catalysts: Au-Pd nanoalloys, particularly in dendritic or nanoflower morphologies, demonstrate superior activity that is attributed to the synergistic effect between gold and palladium.[8]

  • Ag-Ni & Fe-Ni Catalysts: These combinations offer a bridge between noble and non-precious systems. Ag-Ni bimetallic nanocatalysts have shown outstanding performance, reducing over 84% of 4-nitrophenol in just 60 seconds.[11] Similarly, Fe-Ni nanocomposites have been used to achieve complete degradation of 4-NP.[12]

Non-Precious Metal Catalysts: The Cost-Effective Frontier

The drive for sustainable and economical chemical processes has spurred significant research into catalysts based on abundant, non-precious metals. While they may sometimes require more demanding reaction conditions or exhibit lower turnover frequencies than noble metals, their low cost is a major advantage.

  • Copper (Cu) Nanostructures: Copper-based nanomaterials, including nanowires and nanoparticles, have proven to be effective catalysts for 4-NP reduction.[13] Copper(II) complexes with Schiff base ligands have also demonstrated high conversion rates, with the added benefit of being tunable and recyclable.[4]

  • Molybdenum-Based Catalysts: Two-dimensional materials like Molybdenum Disulfide (MoS₂) and Molybdenum Ditelluride (MoTe₂) are emerging as potent catalysts. The activity of these materials can be enhanced by decorating them with noble metal nanoparticles or by engineering their phase (e.g., a mixed 1T′/2H phase of MoTe₂).[7][14]

  • Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials consisting of metal ions or clusters coordinated to organic linkers. Their high surface area and tunable structure make them excellent catalyst supports or catalysts in their own right. Co-BDC, a MOF synthesized with cobalt ions and 1,4-benzenedicarboxylic acid, showed a remarkable 99.25% conversion yield in just 2 minutes and demonstrated high stability and reusability.[15]

Quantitative Performance Data

The following table summarizes representative performance data for various catalysts in the reduction of 4-nitrophenol, which serves as the standard model for this compound reduction.

Catalyst TypeSpecific Catalyst ExampleConversion (%)Time (min)Apparent Rate Constant (k_app, min⁻¹)Reference
Noble Metal Au NPs on MoS₂High< 15Not specified[16]
Pd NPs on MoS₂~100< 100.386[7]
Bimetallic Pt-Ag/MCM-41High< 10Significantly increased vs. mono
Ag₂₅Ni₇₅84.6910.70[11]
Au-Pd NanoflowersHigh< 5Higher than monometallic[8]
Non-Precious Co-BDC (MOF)99.252Not specified[15]
Cu(II) Complex (3)97.5< 20Not specified[4]
Fe/Ni Nanocomposite10090Not specified[12]
MoTe₂ (mixed phase)> 8015Not specified[14]

Note: Reaction conditions (temperature, concentrations, catalyst loading) vary between studies, so this table should be used for general comparison. Direct comparison requires standardized testing.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, a rigorous experimental protocol is essential. The following describes a standard workflow for evaluating catalyst efficiency.

Workflow for Catalyst Evaluation

Caption: General workflow for synthesis, testing, and validation of catalysts.

Step-by-Step Protocol for 4-Nitrophenol Reduction

This protocol is a self-validating system. The initial UV-Vis spectrum confirms the formation of the 4-nitrophenolate ion, and the stability of its absorbance at 400 nm before adding the catalyst validates that the uncatalyzed reaction is negligible.

Materials:

  • 4-Nitrophenol (4-NP) solution (e.g., 0.1 mM in deionized water)

  • Sodium borohydride (NaBH₄) solution (e.g., 10 mM in deionized water, freshly prepared and chilled)

  • Catalyst suspension/powder

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Baseline Measurement: Add 2.5 mL of the 4-NP solution to a quartz cuvette. Add 0.5 mL of the freshly prepared NaBH₄ solution. Mix quickly by inverting the cuvette.

  • Confirmation of 4-Nitrophenolate Ion: Immediately record the UV-Vis spectrum from 250 nm to 500 nm. You should observe a strong absorption peak at approximately 400 nm, corresponding to the 4-nitrophenolate ion.[3] This peak should remain stable, confirming no reaction occurs without a catalyst.

  • Initiation of Catalytic Reduction: To the same cuvette, add a small, precisely measured amount of the catalyst (e.g., 50 µL of a well-dispersed aqueous suspension). Start a timer immediately.

  • Real-Time Monitoring: Record the UV-Vis spectrum of the solution at fixed time intervals (e.g., every 30 or 60 seconds).

  • Data Observation: Observe the gradual decrease in the absorbance peak at 400 nm and the simultaneous increase in a new peak around 300 nm, which corresponds to the formation of 4-aminophenol (4-AP).[2] The reaction is complete when the 400 nm peak disappears and the yellow color of the solution fades to colorless.

  • Kinetic Calculation:

    • Since NaBH₄ is in large excess, the reaction can be treated with pseudo-first-order kinetics with respect to 4-NP.[3]

    • Plot ln(Aₜ/A₀) versus time (t), where A₀ is the initial absorbance at 400 nm (at t=0, after adding the catalyst) and Aₜ is the absorbance at time t.

    • The data should yield a straight line, the negative slope of which is the apparent rate constant (k_app).

Mechanism of Catalytic Reduction

Langmuir_Hinshelwood_Mechanism Catalyst Catalyst Surface H Activated H Catalyst->H H⁻ Transfer AP 4-Aminophenol Catalyst->AP Reduction & Desorption NP 4-Nitrophenolate NP->Catalyst Adsorption BH4 BH₄⁻ BH4->Catalyst Adsorption H->Catalyst Surface Activation

Caption: Langmuir-Hinshelwood mechanism for 4-NP reduction.

Conclusion and Future Outlook

While noble metals remain the benchmark for high activity in this compound reduction, the field is rapidly advancing towards more sustainable and cost-effective solutions. Bimetallic catalysts offer a compelling middle ground, often achieving superior performance through synergistic effects that can reduce the required loading of precious metals. The most promising frontier lies with non-precious metal catalysts, including earth-abundant transition metals, their complexes, and novel materials like MOFs and 2D nanosheets. These systems, while sometimes requiring further optimization, offer the potential for economically viable and environmentally benign industrial applications.

For researchers and drug development professionals, the choice of catalyst will depend on the specific application's requirements for activity, cost, scalability, and reusability. The standardized evaluation protocol described herein provides a robust framework for making these critical decisions based on reliable, internally validated experimental data.

References

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  • Savel'eva, A.S., Evdokimova, E.V., Mamontov, G.V., et al. BIMETALLIC Pt-Ag CATALYSTS SUPPORTED ON MESOPOROUS SILICON OXIDE MСM-41 IN THE 4-NITROPHENOL REDUCTION. Žurnal neorganičeskoj himii.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Nitrophenol Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitrophenols (NPs) and their derivatives are compounds of significant environmental and toxicological concern, arising from the manufacture and degradation of pesticides, herbicides, and pharmaceuticals.[1] Their detection in complex matrices like soil, water, and biological fluids necessitates analytical methods that are not only sensitive but also highly specific. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as powerful screening tools, offering a compelling blend of speed, cost-effectiveness, and high-throughput capabilities that complement traditional chromatographic methods.[2][3][4]

The success of any immunoassay hinges on the performance of its most critical reagent: the antibody. For small molecules like nitrophenols, which act as haptens, the journey to a reliable assay is paved with challenges, the most significant of which is managing antibody cross-reactivity. This guide provides an in-depth comparison of antibody performance for nitrophenol immunoassays, grounded in experimental data and field-proven insights, to help you navigate the complexities of antibody selection and assay development.

The Crux of the Matter: Understanding Cross-Reactivity

Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[5][6][7] In the context of nitrophenol analysis, this can be either a strategic advantage or a critical flaw.

  • Broad-Specificity (Cross-Reactive) Antibodies: An antibody that recognizes a common structural motif across multiple nitrophenol isomers (e.g., 2-nitrophenol, 4-nitrophenol) and related compounds (e.g., dinitrophenols) can be invaluable for class-specific screening. This approach allows for the detection of total nitrophenolic contamination, providing a comprehensive initial assessment.

  • High-Specificity Antibodies: Conversely, for applications requiring the precise quantification of a single nitrophenol isomer, such as 4-nitrophenol (a key biomarker of parathion exposure), cross-reactivity with other compounds is undesirable as it leads to overestimation and inaccurate results.[8][9][10]

The specificity of an anti-hapten antibody is not an immutable property; it is profoundly influenced by the initial immunogen design and the immunoassay format itself.[11][12]

The Art of Hapten Synthesis: Dictating Specificity from Day One

Since small molecules like nitrophenols are not immunogenic on their own, they must be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH) to elicit an immune response.[13][14] The design of this "hapten-carrier conjugate" is the single most important factor in determining the resulting antibody's specificity.

The key is the spacer arm or linker , which connects the nitrophenol molecule to the carrier protein. The attachment point of this linker dictates which parts of the nitrophenol molecule are exposed to the immune system and thus recognized by the resulting antibodies. For instance, if developing an antibody specific to 4-nitrophenol, attaching the linker at a position far from the nitro and hydroxyl groups will present these key functional groups to the B-cells, generating antibodies that specifically recognize this unique arrangement. Altering the linker's length and chemical structure can also fine-tune the antibody's affinity and specificity.[15][16]

Workflow for Antibody Development and Characterization

The process from concept to a validated antibody is a multi-step endeavor requiring careful planning and rigorous testing.

Antibody_Development_Workflow cluster_0 Phase 1: Immunogen & Reagent Preparation cluster_1 Phase 2: Antibody Production & Selection cluster_2 Phase 3: Performance Validation Hapten Hapten Synthesis (Nitrophenol Derivative) Conjugation Conjugation to Carrier (e.g., KLH/BSA) Hapten->Conjugation Spacer Arm Design Coating Preparation of Coating Antigen (e.g., NP-OVA) Hapten->Coating Immunization Animal Immunization Conjugation->Immunization Screening Screening (ELISA) (Titer & Affinity) Immunization->Screening Selection Selection & Purification (Monoclonal or Polyclonal) Screening->Selection Specificity Specificity Testing (IC50 Determination) Selection->Specificity CrossReactivity Cross-Reactivity Profiling Specificity->CrossReactivity Matrix Matrix Effect Evaluation CrossReactivity->Matrix

Caption: Workflow for anti-nitrophenol antibody development.

Comparative Performance of Anti-Nitrophenol Antibodies

Choosing the right antibody requires a careful examination of its performance data. The two most critical parameters are the IC50 value and the cross-reactivity (CR) percentage.

  • IC50 (Half-maximal inhibitory concentration): This represents the concentration of the target analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay. A lower IC50 value indicates higher sensitivity.

  • Cross-Reactivity (%CR): This is calculated to quantify the extent to which the antibody binds to related compounds compared to the primary target analyte. It is determined using the formula: %CR = (IC50 of Target Analyte / IC50 of Competing Compound) x 100

The following table synthesizes data from various studies to provide a comparative overview of antibody performance for nitrophenol detection. Note that performance can vary based on the specific immunoassay format and conditions.[11][12]

Target Analyte Antibody Type Assay Format IC50 (ng/mL) Cross-Reacting Compound Cross-Reactivity (%) Reference
Nitrofen Monoclonal (5G7)Competitive ELISA0.87Bifenox~99%[17]
4-Nitrophenol< 1%[17]
2,4-Dinitrophenol< 0.1%[17]
Melamine PolyclonalciELISA70.6Cyromazine13.5%[15]
Atrazine< 0.1%[15]
Ametryn< 0.1%[15]
(4-hydroxy-3-nitrophenyl)acetyl (NP) Monoclonal (NPa & NPb)Idiotypic AnalysisN/A(4-hydroxy-3-nitrophenyl)acetylExtensive Cross-Reactivity[18]

This table is illustrative, compiling representative data. Direct comparison between studies requires caution due to differing experimental conditions.

Monoclonal vs. Polyclonal Antibodies: A Strategic Choice

The decision to use a monoclonal or polyclonal antibody depends entirely on the assay's objective.[19]

  • Monoclonal Antibodies (mAbs): Produced by a single B-cell clone, mAbs recognize a single epitope.[20] This results in exceptional specificity and batch-to-batch consistency, making them ideal for quantitative assays where distinguishing between structurally similar isomers is critical.[5][20][21]

  • Polyclonal Antibodies (pAbs): This is a heterogeneous mix of antibodies that recognize multiple epitopes on the antigen.[22] This multi-epitope recognition often results in higher sensitivity and a more robust signal, especially for detecting the parent compound in complex mixtures.[23] They are often more tolerant of small changes in antigen conformation. However, they are prone to higher batch-to-batch variability and potentially greater cross-reactivity.[5][23]

For most nitrophenol screening applications, a well-characterized polyclonal antibody can provide the required sensitivity and broad reactivity. For confirmatory analysis or isomer-specific quantification, a monoclonal antibody is the superior choice.

Experimental Protocol: Competitive Indirect ELISA for 4-Nitrophenol

This protocol provides a self-validating framework for quantifying 4-nitrophenol (4-NP). The principle relies on the competition between free 4-NP in the sample and a fixed amount of a 4-NP-protein conjugate (the coating antigen) for a limited number of anti-4-NP antibody binding sites. A higher concentration of 4-NP in the sample results in less antibody binding to the plate, leading to a weaker signal.

Principle of Competitive Immunoassay

Competitive_ELISA cluster_well Microtiter Well Surface Ag_coated Coating Antigen (NP-OVA) Ab Anti-NP Antibody (Limited Amount) Ab->Ag_coated Binds to plate Enz_Ab Enzyme-Labeled Secondary Antibody Ab->Enz_Ab Binds primary Ab NP_free Free Nitrophenol (NP) (in Sample) NP_free->Ab Binds in solution Substrate Substrate Enz_Ab->Substrate Converts Product Colored Product (Signal) Substrate->Product caption Signal is inversely proportional to free NP concentration.

Caption: Principle of a competitive immunoassay for nitrophenol.

Step-by-Step Methodology

1. Plate Coating (Antigen Immobilization):

  • Action: Dilute the coating antigen (e.g., 4-NP-OVA) to 1-2 µg/mL in coating buffer (50 mM carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding polystyrene plate.

  • Incubation: Cover the plate and incubate overnight at 4°C.

  • Rationale: This step immobilizes a consistent layer of the hapten-protein conjugate on the well surface, which will compete with the free analyte. Overnight incubation at 4°C ensures stable and uniform binding.

2. Washing:

  • Action: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween 20, PBST).

  • Rationale: Washing removes any unbound coating antigen, preventing background noise and ensuring that the subsequent signal is due to specific antibody binding.

3. Blocking:

  • Action: Add 200 µL/well of Blocking Buffer (e.g., PBST with 1% BSA or a commercial blocking solution).

  • Incubation: Cover and incubate for 1-2 hours at room temperature (RT).

  • Rationale: Blocking prevents non-specific binding of the primary and secondary antibodies to the plastic surface of the well, which is a major cause of high background.[24]

4. Competitive Reaction:

  • Action: Prepare standards of 4-nitrophenol and unknown samples in assay buffer (e.g., PBST with 0.1% BSA). On a separate dilution plate, add 50 µL of standard/sample and 50 µL of the diluted primary anti-4-NP antibody to each well. Mix and pre-incubate for 30 minutes at RT.

  • Transfer: After washing the blocked assay plate, transfer 100 µL of the pre-incubated antibody/analyte mixture to each well.

  • Incubation: Cover and incubate for 1-2 hours at RT.

  • Rationale: This is the critical competitive step. Pre-incubating the antibody with the sample allows the free nitrophenol to bind to the antibody in solution. When transferred to the coated plate, only the unbound antibodies are available to bind to the immobilized antigen.

5. Detection:

  • Action: Wash the plate 3 times with Wash Buffer. Add 100 µL/well of a diluted enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP).

  • Incubation: Cover and incubate for 1 hour at RT.

  • Rationale: The secondary antibody, which is specific for the primary antibody's species, carries an enzyme (like Horseradish Peroxidase - HRP) that will generate a detectable signal.

6. Signal Development:

  • Action: Wash the plate 5 times with Wash Buffer. Add 100 µL/well of a chromogenic substrate (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine).

  • Incubation: Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.

  • Rationale: The HRP enzyme catalyzes the conversion of the TMB substrate into a blue-colored product. The intensity of the color is proportional to the amount of HRP, and thus the amount of primary antibody bound to the plate.

7. Stopping the Reaction & Reading:

  • Action: Add 50 µL/well of Stop Solution (e.g., 2 M H₂SO₄). Read the absorbance at 450 nm within 30 minutes.

  • Rationale: The acid stops the enzymatic reaction and changes the color from blue to yellow, which is stable and has a higher extinction coefficient for more sensitive measurement at 450 nm.[25]

Navigating Matrix Effects and Ensuring Trustworthiness

When analyzing real-world samples, components of the sample matrix (e.g., salts, proteins, organic matter in water) can interfere with the antibody-antigen interaction, leading to inaccurate results.[24][26][27][28] This is known as the "matrix effect."

To ensure your protocol is self-validating and trustworthy, you must assess and mitigate these effects:

  • Spike and Recovery: Add a known amount of nitrophenol standard into a blank sample matrix and measure the concentration with your assay. The percent recovery should ideally be within 80-120%.[28] Deviations indicate matrix interference.

  • Dilutional Linearity: Dilute a high-concentration sample serially with a blank matrix. The measured concentration, when corrected for the dilution factor, should remain constant.

  • Mitigation: If matrix effects are observed, the simplest solution is to dilute the samples in the assay buffer. This reduces the concentration of interfering substances.[28] Alternatively, developing a sample-specific matrix to dilute standards can create a more comparable environment for the immunoassay.[24][29]

By understanding the principles of antibody cross-reactivity, carefully selecting reagents based on robust performance data, and validating assays against the realities of complex sample matrices, researchers can harness the full potential of immunoassays for the rapid and reliable detection of nitrophenols.

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comparison of degradation pathways of 4-Methyl-2-nitrophenol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-2-nitrophenol (4M2NP), a prominent nitroaromatic compound, finds extensive application in the synthesis of pesticides, dyes, and pharmaceuticals.[1] However, its widespread use has led to its emergence as a significant environmental contaminant, characterized by its toxicity, persistence, and potential for bioaccumulation.[2][3] The effective remediation of 4M2NP from industrial effluents and contaminated sites is, therefore, a critical area of research. This guide provides a comprehensive comparison of the primary degradation pathways of this compound under different conditions: photocatalysis, ozonation, biodegradation, and chemical reduction. By delving into the underlying mechanisms, intermediate products, and kinetic efficiencies, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select and optimize appropriate degradation strategies.

Comparative Overview of Degradation Pathways

The degradation of this compound can be broadly categorized into advanced oxidation processes (AOPs), biological treatment, and chemical reduction. Each approach presents a unique set of advantages and limitations in terms of efficiency, cost, and environmental impact. The choice of a particular method is contingent on factors such as the concentration of the pollutant, the presence of other organic compounds, and the desired level of mineralization.

Degradation MethodPrimary Reactive SpeciesKey IntermediatesTypical EfficiencyKey AdvantagesKey Disadvantages
Photocatalysis Hydroxyl radicals (•OH), superoxide radicals (O₂•⁻)4-Methyl-2-nitrocatechol, methylhydroquinone, benzoquinones, short-chain organic acidsHigh (can achieve complete mineralization)Utilizes light energy, can lead to complete mineralization to CO₂, H₂O, and inorganic ions.Can be slow, potential for catalyst deactivation, formation of potentially more toxic intermediates.[4]
Ozonation Ozone (O₃), Hydroxyl radicals (•OH)Hydroxylated derivatives, catechols, quinones, organic acidsHigh and rapid degradationFast reaction rates, effective for a wide range of organic pollutants.High operational cost, potential formation of bromate in bromide-containing waters, incomplete mineralization.[5]
Biodegradation Microbial enzymes (monooxygenases, dioxygenases)4-Methylcatechol, protocatechuate, cis,cis-muconateVariable (dependent on microbial strain and conditions)Environmentally friendly, low cost, potential for complete mineralization.Slow process, sensitive to environmental conditions (pH, temperature), specificity of microbial strains.[1][6]
Chemical Reduction Hydride ions (from NaBH₄), surface-adsorbed hydrogen4-Amino-2-methylphenolHigh conversion to a specific productRapid and selective conversion to a valuable product (4-amino-2-methylphenol).Use of chemical reagents, does not lead to mineralization, potential for catalyst poisoning.[7][8]

In-Depth Analysis of Degradation Pathways

Photocatalytic Degradation

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (commonly titanium dioxide, TiO₂) and a light source (UV or visible light) to generate highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH).[4] These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of organic pollutants.

Mechanism:

The photocatalytic degradation of this compound is initiated by the absorption of photons with energy equal to or greater than the bandgap of the photocatalyst. This generates electron-hole pairs (e⁻/h⁺). The photogenerated holes can oxidize water molecules or hydroxide ions to form hydroxyl radicals, while the electrons can reduce adsorbed oxygen to produce superoxide radicals. These ROS then attack the this compound molecule.

The degradation pathway likely proceeds through the following steps:

  • Hydroxylation: The hydroxyl radicals attack the aromatic ring, leading to the formation of hydroxylated intermediates such as 4-methyl-2-nitrocatechol.

  • Denitration/Demethylation: The nitro group and the methyl group can be substituted by hydroxyl radicals.

  • Ring Opening: The aromatic ring is subsequently cleaved, forming smaller aliphatic intermediates like short-chain carboxylic acids (e.g., maleic acid, oxalic acid).

  • Mineralization: Ultimately, these intermediates are oxidized to carbon dioxide, water, and inorganic nitrate ions.

It is crucial to note that incomplete degradation can lead to the formation of intermediate products that may be more toxic than the parent compound.[4][9]

Experimental Protocol: Photocatalytic Degradation of this compound

  • Catalyst Preparation: Suspend a known concentration of TiO₂ (e.g., 1 g/L) in an aqueous solution of this compound of a specific concentration (e.g., 20 mg/L).

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the 4M2NP molecules.

  • Photoreactor Setup: Place the suspension in a photoreactor equipped with a suitable light source (e.g., a UV lamp with a specific wavelength). Ensure the reactor is cooled to maintain a constant temperature.

  • Irradiation: Initiate the photocatalytic reaction by turning on the light source.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Analysis: Centrifuge or filter the samples to remove the catalyst particles. Analyze the supernatant for the concentration of this compound and its degradation intermediates using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Mineralization Analysis: Monitor the total organic carbon (TOC) to determine the extent of mineralization.

Visualization of Photocatalytic Degradation Pathway:

Photocatalytic Degradation of this compound This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates •OH attack Ring Cleavage Products Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products Oxidation Mineralization Products CO₂, H₂O, NO₃⁻ Ring Cleavage Products->Mineralization Products Further Oxidation

Caption: Photocatalytic degradation of this compound.

Ozonation

Ozonation is another powerful AOP that involves the use of ozone (O₃), a strong oxidant, to degrade organic pollutants. The reaction can proceed through two main pathways: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals formed from ozone decomposition in water, particularly at higher pH.[5][10]

Mechanism:

  • Direct Ozonation: Molecular ozone can directly attack the aromatic ring of this compound, which is activated by the hydroxyl and methyl groups. This electrophilic attack leads to the formation of hydroxylated and ring-opened products.

  • Indirect Ozonation: At neutral to alkaline pH, ozone decomposition is accelerated, leading to the formation of highly reactive hydroxyl radicals. These radicals then non-selectively attack the this compound molecule, following a similar pathway to photocatalysis, resulting in hydroxylation, ring cleavage, and eventual mineralization.

The primary intermediates in the ozonation of this compound are expected to be similar to those in photocatalysis, including hydroxylated derivatives, catechols, and quinones, which are further oxidized to smaller organic acids.[10]

Experimental Protocol: Ozonation of this compound

  • Reactor Setup: Use a semi-batch reactor equipped with a gas diffuser for bubbling ozone gas through the aqueous solution of this compound.

  • Ozone Generation: Generate ozone from an oxygen feed using an ozone generator.

  • Reaction Initiation: Bubble a continuous stream of ozone gas at a known concentration and flow rate through the 4M2NP solution.

  • pH Control: Maintain the desired pH of the solution using buffers or by adding acid/base, as pH significantly influences the ozonation mechanism.

  • Sampling: Collect samples at different time points during the ozonation process.

  • Quenching: Immediately quench the reaction in the collected samples by adding a substance that reacts with residual ozone (e.g., sodium thiosulfate) to prevent further degradation.

  • Analysis: Analyze the samples for the concentration of this compound and its byproducts using HPLC or GC-MS. Monitor TOC for mineralization.

Visualization of Ozonation Pathway:

Ozonation of this compound This compound This compound Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives O₃ / •OH Ring-Opened Products Ring-Opened Products Hydroxylated Derivatives->Ring-Opened Products O₃ / •OH Mineralization CO₂, H₂O, NO₃⁻ Ring-Opened Products->Mineralization Further Oxidation

Caption: Ozonation degradation pathway of this compound.

Biodegradation

Biodegradation utilizes microorganisms, such as bacteria and fungi, to break down organic pollutants into less harmful substances.[1] This process is considered environmentally friendly and cost-effective. Several bacterial strains, particularly from the Pseudomonas and Burkholderia genera, have been shown to degrade nitrophenols.[6][11]

Mechanism:

The biodegradation of this compound by aerobic bacteria typically involves an initial oxidative attack on the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. A common pathway involves the following steps:

  • Monooxygenation: A monooxygenase enzyme catalyzes the hydroxylation of the aromatic ring and the removal of the nitro group as nitrite. In the case of this compound, this would likely lead to the formation of 4-methylcatechol.

  • Ring Cleavage: The resulting catechol derivative undergoes ring cleavage by a dioxygenase enzyme. This can occur via ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates.

  • TCA Cycle: These intermediates are further metabolized and funneled into the tricarboxylic acid (TCA) cycle, leading to complete mineralization.

Experimental Protocol: Biodegradation of this compound

  • Microorganism and Culture Medium: Select a suitable microbial strain known for degrading nitrophenols (e.g., Pseudomonas sp.). Prepare a minimal salt medium with this compound as the sole carbon and energy source.

  • Inoculation: Inoculate the sterile medium with a pre-cultured microbial strain.

  • Incubation: Incubate the culture under controlled conditions of temperature, pH, and agitation.

  • Monitoring: Periodically measure the bacterial growth (e.g., by optical density at 600 nm) and the concentration of this compound in the culture medium using HPLC.

  • Intermediate Identification: Identify the metabolic intermediates at different stages of degradation using techniques like GC-MS.

Visualization of Biodegradation Pathway:

Biodegradation of this compound cluster_0 Cellular Metabolism This compound This compound 4-Methylcatechol 4-Methylcatechol This compound->4-Methylcatechol Monooxygenase Ring Cleavage Intermediates Ring Cleavage Intermediates 4-Methylcatechol->Ring Cleavage Intermediates Dioxygenase TCA Cycle TCA Cycle Ring Cleavage Intermediates->TCA Cycle Further Metabolism Biomass, CO₂, H₂O Biomass, CO₂, H₂O TCA Cycle->Biomass, CO₂, H₂O

Caption: Aerobic biodegradation pathway of this compound.

Chemical Reduction

Chemical reduction offers a different approach to treating this compound, aiming not at mineralization but at its conversion to a less toxic and potentially valuable product, 4-amino-2-methylphenol. This is a key intermediate in the synthesis of dyes and pharmaceuticals. The most common reducing agent used for this purpose is sodium borohydride (NaBH₄) in the presence of a metal catalyst.[7][8]

Mechanism:

The reduction of the nitro group to an amino group is a multi-step process that involves the transfer of electrons from the reducing agent to the nitro group, facilitated by the catalyst surface. The generally accepted mechanism involves:

  • Adsorption: Both the 4-methyl-2-nitrophenolate ion and the borohydride ions adsorb onto the surface of the metal catalyst.

  • Electron Transfer: The catalyst facilitates the transfer of hydride ions from the borohydride to the nitro group.

  • Stepwise Reduction: The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally to the amino group.

  • Desorption: The final product, 4-amino-2-methylphenol, desorbs from the catalyst surface.

Experimental Protocol: Chemical Reduction of this compound

  • Catalyst Synthesis: Prepare or obtain a suitable metal nanocatalyst (e.g., gold, palladium, or silver nanoparticles).

  • Reaction Setup: In a reaction vessel, add an aqueous solution of this compound.

  • Addition of Reducing Agent: Add a freshly prepared solution of sodium borohydride to the reaction mixture. The solution will typically change color.

  • Catalyst Addition: Introduce the metal catalyst to the solution to initiate the reduction.

  • Monitoring: Monitor the progress of the reaction by observing the color change and by taking UV-Vis spectra at regular intervals. The peak corresponding to the nitrophenolate ion will decrease, while a new peak for the aminophenol will appear.

  • Product Analysis: Confirm the formation of 4-amino-2-methylphenol and determine the yield using techniques like HPLC or NMR spectroscopy.

Visualization of Chemical Reduction Pathway:

Chemical Reduction of this compound This compound This compound 4-Nitroso-2-methylphenol 4-Nitroso-2-methylphenol This compound->4-Nitroso-2-methylphenol Reduction 4-Hydroxylamino-2-methylphenol 4-Hydroxylamino-2-methylphenol 4-Nitroso-2-methylphenol->4-Hydroxylamino-2-methylphenol Reduction 4-Amino-2-methylphenol 4-Amino-2-methylphenol 4-Hydroxylamino-2-methylphenol->4-Amino-2-methylphenol Reduction

Caption: Stepwise chemical reduction of this compound.

Conclusion and Future Perspectives

The degradation of this compound can be effectively achieved through various methods, each with its distinct advantages and drawbacks. Advanced oxidation processes like photocatalysis and ozonation offer the potential for complete mineralization but can be costly and may produce toxic intermediates if not optimized. Biodegradation stands out as an eco-friendly and economical option, though it is often a slower process and highly dependent on specific microbial activities. Chemical reduction provides a rapid and selective route to a valuable chemical, but it does not address the complete removal of the organic carbon from the environment.

Future research should focus on the development of hybrid systems that combine the strengths of different methods. For instance, a chemical reduction step to convert 4M2NP to a more biodegradable aminophenol, followed by a biological treatment, could be a highly efficient and sustainable approach. Furthermore, a deeper understanding of the toxicity of the various degradation intermediates is crucial for a comprehensive environmental risk assessment of each treatment technology. The development of novel, highly efficient, and stable catalysts for both photocatalysis and chemical reduction will also play a pivotal role in advancing the remediation of this compound and other nitroaromatic pollutants.

References

  • The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts - MDPI.
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A Researcher's Guide to the Computational Prediction of 4-Methyl-2-nitrophenol Properties: A Validation Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the accurate prediction of a molecule's physicochemical properties is paramount. These properties, including acidity (pKa), lipophilicity (logP), and aqueous solubility, govern a compound's behavior in biological systems and its suitability for various applications. 4-Methyl-2-nitrophenol, a key intermediate in various chemical syntheses, serves as an excellent case study for evaluating the prowess of computational models against experimental realities. This guide provides a critical comparison of leading computational models for predicting the fundamental properties of this compound, grounded in experimental data to offer researchers and drug development professionals a clear perspective on their validity and utility.

The Subject: this compound

This compound, also known as 2-nitro-p-cresol, is a yellow crystalline solid.[1][2] Its structure, featuring a hydroxyl group and a nitro group on a cresol backbone, imparts a distinct set of physicochemical characteristics that are of interest for both synthetic chemistry and toxicological studies.[3] The interplay of the electron-donating methyl group and the electron-withdrawing nitro group on the phenolic ring makes the prediction of its properties a non-trivial challenge for computational models.

Pillars of Prediction: An Overview of Computational Models

The prediction of molecular properties through computational means has evolved significantly, moving from empirical estimations to sophisticated quantum mechanical calculations. For a molecule like this compound, several classes of models are commonly employed:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models are built on the principle that the properties of a molecule are a function of its structure. By analyzing a large dataset of compounds with known properties, QSAR models identify mathematical relationships between molecular descriptors (e.g., topological, electronic, and steric) and the property of interest.[4][5] For phenolic compounds, QSAR has been extensively used to predict pKa and toxicity.[4][6] The accuracy of QSAR models is highly dependent on the quality and diversity of the training data.[5]

  • Fragment-Based and Group Contribution Methods: These methods, often used for logP and solubility prediction, dissect the molecule into smaller fragments or functional groups and sum their individual contributions to the overall property.[7][8] Software like Molinspiration's miLogP employs this approach.[7][8] These methods are generally fast and computationally inexpensive.

  • Machine Learning (ML) and Artificial Neural Networks (ANNs): More recent approaches leverage machine learning algorithms, including deep neural networks (DNNs), support vector machines (SVMs), and extreme gradient boosting (XGB), to learn complex, non-linear relationships between molecular structure and properties from large datasets.[9][10] Tools like ALOGPS utilize associative neural networks for predicting solubility and lipophilicity.[11]

  • Quantum Mechanics (QM) Based Methods (DFT): Density Functional Theory (DFT) offers a first-principles approach to calculating molecular properties by solving the Schrödinger equation.[12][13] DFT can provide highly accurate predictions of properties like pKa by calculating the energies of the protonated and deprotonated species.[12][13] However, these calculations are computationally intensive.

The Experimental Benchmark: Ground Truth for Validation

The ultimate test for any computational model is its ability to reproduce experimental data. For this compound, we have collated the following key experimental values from the scientific literature:

PropertyExperimental ValueSource(s)
pKa 7.597[14][15]
logP 2.17 - 2.4[16]
Water Solubility 1.34 g/L (for Nitrocresol)[17]
Melting Point 32-35 °C[16]

Head-to-Head: Comparing Predicted and Experimental Properties

To provide a clear comparison, we have gathered predicted values for this compound from several widely used computational tools and models.

PropertyExperimental ValuePredicted ValueComputational Model/Software
pKa 7.597[14][15]6.8ChemAxon[18]
7.45Predicted[19]
logP 2.17 - 2.4[16]2.29ALOGPS[18]
Water Solubility 1.34 g/L (Nitrocresol)[17]2.26 g/LALOGPS[18]

Analysis of the Comparison:

  • pKa: The predicted pKa values from ChemAxon (6.8) and another predictive source (7.45) show some deviation from the experimental value of 7.597. This highlights the challenge for computational models to precisely capture the electronic effects of multiple substituents on a phenol ring.

  • logP: The ALOGPS prediction of 2.29 for logP falls comfortably within the experimental range of 2.17-2.4, indicating a good performance of this fragment-based model for this particular property.

  • Water Solubility: The ALOGPS prediction of 2.26 g/L is in reasonable agreement with the experimental value of 1.34 g/L for "Nitrocresol". The discrepancy could be due to the experimental value not being specific to the 4-methyl-2-nitro isomer or the inherent difficulty in accurately predicting solubility, which is a complex phenomenon.

Visualizing the Validation Workflow

The process of validating computational models against experimental data can be visualized as a structured workflow.

G cluster_exp Experimental Determination cluster_comp Computational Prediction Exp_Data Experimental Data Acquisition (pKa, logP, Solubility) Validation Validation: Comparison of Experimental vs. Predicted Exp_Data->Validation Benchmark Data Lit_Search Literature Search & Data Curation Lit_Search->Exp_Data Exp_Protocol Execution of Standardized Protocols Exp_Protocol->Exp_Data Comp_Model Selection of Computational Models (QSAR, DFT, ML) Prediction Generation of Predicted Properties Comp_Model->Prediction Prediction->Validation Predicted Data Analysis Analysis of Deviations & Model Refinement Validation->Analysis

Caption: Workflow for the validation of computational models.

A Deeper Dive: Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry

To ensure the trustworthiness of our experimental benchmark, a rigorous and well-documented protocol is essential. The determination of a compound's pKa can be reliably achieved using UV-Vis spectrophotometry, leveraging the change in the molecule's absorbance spectrum upon ionization.

Principle: The Beer-Lambert law states that absorbance is directly proportional to the concentration of the absorbing species. For an acidic compound like this compound (HA), the equilibrium between the protonated (HA) and deprotonated (A⁻) forms is pH-dependent. As the pH of the solution changes, the ratio of [HA] to [A⁻] shifts, leading to a change in the overall UV-Vis absorbance spectrum. By monitoring this change at a specific wavelength, the pKa can be determined.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa. For this compound (expected pKa ~7.6), buffers ranging from pH 5.5 to 9.5 would be appropriate. A constant ionic strength should be maintained across all buffer solutions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) that is miscible with water.

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, precise volume of the this compound stock solution to a known volume of the buffer. The final concentration of the compound should be consistent across all samples and low enough to ensure it remains fully dissolved.

  • UV-Vis Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorbance difference (λ_max) between the fully protonated and fully deprotonated forms of the molecule.

    • Measure the absorbance of each sample at this λ_max.

  • Data Analysis:

    • Plot the measured absorbance at λ_max as a function of pH. This will generate a sigmoidal curve.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values of the curve.

    • Alternatively, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

The Logic of Model Selection and Validation

The choice of a computational model is dictated by a trade-off between accuracy and computational cost.

G QSAR QSAR / Fragment-Based Speed High Speed QSAR->Speed Moderate_Accuracy Moderate Accuracy QSAR->Moderate_Accuracy ML Machine Learning ML->Speed ML->Moderate_Accuracy DFT DFT (Quantum Mechanics) High_Accuracy High Accuracy DFT->High_Accuracy High_Cost High Computational Cost DFT->High_Cost

Caption: Trade-offs in computational model selection.

A self-validating system for any protocol involves built-in checks and balances. For computational predictions, this means:

  • Applicability Domain: Understanding the chemical space for which a model was trained and is expected to be accurate.

  • Cross-Validation: Internally validating the model by training it on a subset of the data and testing it on the remainder.

  • External Validation: Testing the model against an independent set of data that was not used in the model development.

Conclusion and Future Directions

This guide demonstrates that while computational models provide valuable and rapid estimations of the physicochemical properties of this compound, they are not a substitute for experimental validation. For properties like logP, fragment-based methods can offer good accuracy. However, for more electronically sensitive properties like pKa, deviations from experimental values can be more significant.

For researchers and drug development professionals, the key takeaway is the importance of a synergistic approach. Computational models are indispensable for high-throughput screening and prioritizing candidates, but experimental verification of key properties for lead compounds remains a critical step in the research and development pipeline. As computational methods continue to improve and are trained on larger and more diverse datasets, their predictive power will undoubtedly increase, further accelerating the pace of scientific discovery.

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  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
  • ChemAxon. (n.d.). pKa calculation.
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  • PubChem. (n.d.). 2,6-Dinitro-p-cresol.
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  • ACD/Labs. (2007, March 11).
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  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.
  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Nitro-p-cresol (HMDB0059811).
  • ChemAxon. (n.d.). Calculators & Predictors.
  • ACD/Labs. (2025, July 24).
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. [Link]
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  • National Institute of Standards and Technology. (n.d.). Phenol, 4-methyl-2-nitro-. NIST Chemistry WebBook.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • ChemAxon. (2007, March 29). A method for calculating the pK values of small and large molecules. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methyl-2-nitrophenol (CAS No. 119-33-5), a compound that, while valuable in synthesis, presents notable hazards if mishandled. Our objective is to equip you with the knowledge to manage this chemical waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard: Why Proper Disposal is Critical

This compound, also known as 2-nitro-p-cresol, is a yellow to brownish crystalline powder with a phenolic odor.[1][2] Its chemical structure and properties necessitate its classification as a hazardous substance.

Key Hazards:

  • Irritant: It is irritating to the eyes, respiratory system, and skin.[1][2] Direct contact can cause serious eye irritation and skin irritation.[2][3]

  • Harmful if Swallowed or Absorbed: The compound can be harmful if it enters the body through ingestion or skin absorption.[1]

  • Environmental Hazard: As with many nitrophenolic compounds, improper disposal can lead to environmental contamination.

Given these hazards, this compound and any materials contaminated with it must be treated as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes and airborne particles that can cause severe eye irritation.
Gloves Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact, which can cause irritation and harmful absorption.
Protective Clothing A standard laboratory coat, fully buttoned, and additional protective clothing as needed to prevent skin exposure.[1]Shields the skin from accidental contact with the chemical.
Respiratory Protection A NIOSH/MSHA approved respirator should be worn if ventilation is inadequate or if dusts are generated.[1]Protects the respiratory system from irritation due to inhalation of dust or vapors. Working in a fume hood is the preferred engineering control.

In case of exposure, follow these first-aid measures immediately:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1]

  • Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water.[1]

  • Inhalation: Move the person to fresh air immediately.[1]

In all cases of exposure, seek immediate medical attention.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste stream, from the point of generation to its final destruction by a licensed facility. Incineration is a common and effective method for the disposal of nitrophenols.[4]

Waste Segregation and Collection

Proper segregation is the first and most critical step to prevent accidental chemical reactions and to ensure compliant disposal.

Step 1: Identify and Segregate Identify all waste streams containing this compound. This includes:

  • Unused or expired pure chemical.

  • Solutions containing the compound.

  • Reaction mixtures and byproducts.

  • Contaminated labware (e.g., weighing papers, pipette tips, gloves, and empty containers).

Crucially, do not mix this waste with other chemical waste streams, especially with strong oxidizing agents, strong bases, acid chlorides, or acid anhydrides, with which it is incompatible. [2]

Step 2: Containerization

  • Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and sealable container. Avoid generating dust during transfer.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, dedicated, and clearly labeled waste container.

Step 3: Labeling All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The primary hazard(s) (e.g., "Irritant," "Harmful").

  • The date of accumulation.

On-Site Storage

Store the sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated.

  • Away from sources of ignition.

  • Segregated from incompatible materials.

Disposal Arrangement

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a complete and accurate inventory of the waste.

Spill Management Protocol

In the event of a spill, prompt and correct action is essential to mitigate hazards.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the vicinity.

Step 2: Assemble Spill Kit and Don PPE

  • Retrieve a chemical spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents).

  • Don the appropriate PPE as outlined in Section 2.

Step 3: Contain and Clean

  • For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container.[2] Avoid creating dust.

  • For a liquid spill, cover the spill with an inert absorbent material. Work from the outside of the spill inward to prevent spreading.

  • Once the spill is absorbed, collect the material and place it in a sealed, labeled hazardous waste container.

Step 4: Decontaminate

  • Clean the spill area with a detergent and water solution.

  • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Step 5: Report

  • Report the spill to your laboratory supervisor and your institution's EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_handling In-Lab Handling & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Generate Generation of this compound Waste (Solid, Liquid, Contaminated Materials) Segregate Segregate from Incompatible Chemicals Generate->Segregate Containerize Place in Labeled, Sealed Container 'Hazardous Waste: this compound' Segregate->Containerize Store Store in Designated Hazardous Waste Accumulation Area Containerize->Store ContactEHS Contact EHS or Licensed Waste Disposal Contractor Store->ContactEHS Transport Professional Transport to Licensed Facility ContactEHS->Transport Incinerate Incineration at Approved Facility Transport->Incinerate

Caption: Logical workflow for the proper disposal of this compound waste.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, you contribute to a safer research environment and ensure compliance with regulatory standards. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet (SDS) for the most current and detailed information.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide for the safe handling of 4-Methyl-2-nitrophenol (also known as 2-Nitro-p-cresol). As laboratory professionals, our primary responsibility is to ensure a safe environment, not just for ourselves, but for our colleagues. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for risk mitigation when working with this compound. The protocols outlined here are designed to be self-validating, embedding safety into the very fabric of your workflow.

Hazard Assessment: Understanding the Adversary

This compound (CAS No. 119-33-5) is a yellow to brownish crystalline powder with a phenolic odor.[1][2] While its toxicological properties have not been fully investigated, it is classified as a hazardous substance that demands rigorous safety protocols.[1][3] The primary hazards are well-documented: it is an irritant to the skin, eyes, and respiratory system.[1][2][4] Absorption through the skin is a significant risk, and like other nitrophenols, systemic effects on the liver and kidneys are a concern with prolonged or repeated exposure.[2]

The causality behind these hazards lies in its chemical nature. As a phenol derivative, it can denature proteins, leading to tissue damage on contact. The nitro group can interfere with metabolic processes, posing a systemic risk if absorbed. Therefore, our protective strategy is one of complete barrier protection to prevent any route of exposure.

Table 1: Hazard Profile of this compound

Hazard Classification Description GHS Hazard Statement
Skin Corrosion/Irritation Causes skin irritation.[2][3] H315
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3] H319
Specific Target Organ Toxicity May cause respiratory irritation.[2][3] H335

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5] | H302 + H312 + H332 |

The First Line of Defense: Engineering Controls

Before any discussion of Personal Protective Equipment (PPE), we must emphasize the primacy of engineering controls. PPE should never be the sole means of protection; it is the final barrier between you and the hazard.

  • Ventilation: All handling of this compound, especially the weighing of the powder, must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The local exhaust ventilation (LEV) of the fume hood is critical to capture dust and vapors at the source, preventing inhalation and contamination of the general lab environment.[1]

Core Protective Equipment: A Multi-Layered Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection

Given that this compound causes serious eye irritation, robust protection is mandatory.[2][3]

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.

  • Recommended for Splash Risk: When working with solutions or any process with a potential for splashing, chemical splash goggles are required.[1]

  • Maximum Protection: For procedures with a high risk of splashing or when handling larger quantities, a full-face shield should be worn in addition to chemical splash goggles.[6][7]

Skin and Body Protection

Preventing dermal contact is paramount, as this compound is harmful upon skin absorption.[5]

  • Gloves: Standard nitrile gloves may offer splash protection but are not recommended for prolonged contact with phenols.[8] For extended work, consider heavier-duty gloves such as butyl rubber or neoprene (minimum 0.3 mm thickness).[8] Always double-glove to provide an extra layer of protection and facilitate safe removal of the outer glove if contamination occurs. Before use, check gloves for any signs of degradation or punctures.

  • Lab Coat/Gown: A buttoned, long-sleeved lab coat is the minimum requirement. For tasks with a higher risk of contamination, consider a chemical-resistant apron or a disposable gown.[8]

  • Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[8] Never work with this chemical with any exposed skin on the legs or feet.

Respiratory Protection

When engineering controls cannot guarantee exposure levels are below permissible limits, respiratory protection is necessary.

  • Standard Operations: For handling small quantities of the powder inside a certified fume hood, respiratory protection is typically not required.

  • Inadequate Ventilation or Spills: If a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator is essential.[1] A full-facepiece respirator with a particulate filter (N95 or higher) is recommended to protect against dust inhalation.[9][10]

Table 2: Recommended PPE Levels for Common Tasks

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder Chemical Goggles Double-gloved (e.g., Nitrile) Lab Coat Not required inside a fume hood
Preparing Solutions Chemical Goggles & Face Shield Double-gloved (e.g., Butyl/Neoprene outer) Lab Coat & Chemical Apron Not required inside a fume hood

| Large Spill Cleanup | Full-Face Respirator | Heavy-duty gloves (Butyl/Neoprene) | Chemical Resistant Suit/Gown | NIOSH-approved respirator |

Procedural Discipline: Safe Operations and Disposal

Protocol for Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat / Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Work Perform Chemical Handling Don5->Work Doff1 1. Outer Gloves (turn inside out) Doff2 2. Gown / Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Work->Doff1

Caption: A workflow diagram illustrating the correct sequence for donning and doffing PPE.

Emergency Protocol: Immediate Response to Exposure

In case of accidental exposure, time is critical. All personnel must be familiar with these immediate first-aid measures.

  • Skin Contact: Immediately remove all contaminated clothing.[1][3] Flush the affected skin with copious amounts of water for at least 15-20 minutes.[1][6] After the initial water flush, treatment with polyethylene glycol (PEG 300 or 400) is highly recommended for phenol exposures to help neutralize the chemical.[6][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air immediately.[1][3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk.[1] Seek immediate medical attention.

Spill Management and Disposal Plan

A small, manageable spill of the solid material should be handled with extreme care.

Spill_Response Start Spill Occurs Alert Alert personnel & restrict area Start->Alert Assess Assess spill size Is it manageable? Alert->Assess Evacuate Evacuate Area Call EHS Assess->Evacuate No DonPPE Don appropriate PPE (Respirator, gloves, etc.) Assess->DonPPE Yes Contain Cover with absorbent pad (if liquid) or gently sweep up powder DonPPE->Contain Collect Collect waste into a labeled, sealed container Contain->Collect Decontaminate Decontaminate area with appropriate solvent Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: A decision-making workflow for responding to a this compound spill.

  • Cleanup: Avoid generating dust.[11] Gently sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Do not let the product enter drains.

  • Disposal: All contaminated materials, including gloves, wipes, and the chemical itself, must be treated as hazardous waste.[1] Waste generators must consult US EPA guidelines (40 CFR Parts 261.3) as well as state and local regulations to ensure complete and accurate classification and disposal.[1] Incineration under controlled conditions is a preferred disposal method for nitrophenols.[12]

Your safety and the integrity of your research depend on the disciplined application of these principles. Treat this compound with the respect it demands, and you will ensure a safe and productive laboratory environment.

References

  • Material Safety Data Sheet - this compound, 99%. Cole-Parmer. URL
  • This compound | C7H7NO3 | CID 8391.
  • SAFETY DATA SHEET - this compound. Fisher Scientific. URL
  • SAFETY DATA SHEET - 4-Nitrophenol. Sigma-Aldrich. URL
  • This compound Formula - ECHEMI. ECHEMI. URL
  • This compound 99 119-33-5. Sigma-Aldrich. URL
  • Safety D
  • Appendix P - Phenol First Aid Guide and PPE. University of California, Berkeley, Environment, Health and Safety. URL
  • This compound | CAS 119-33-5. Santa Cruz Biotechnology. URL
  • for the SAFE USE of PHENOL. Cefic, Phenol Acetone Sector Group. URL
  • Toxicological Profile for Nitrophenols.
  • This compound | 119-33-5. Biosynth. URL
  • 4-Nitrophenol - Safety D
  • SAFETY DATA SHEET - 2-Nitrophenol. Sigma-Aldrich. URL
  • Personal Protective Equipment (PPE). US Environmental Protection Agency (EPA). URL
  • Personal Protective Equipment (PPE). CHEMM, Chemical Hazards Emergency Medical Management. URL
  • 2-Methyl-4-nitrophenol - Safety D
  • 2-Methyl-4-nitrophenol - Safety D
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  • This compound | CAS#:119-33-5. Chemsrc. URL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.